Product packaging for alpha-Cehc(Cat. No.:)

alpha-Cehc

Cat. No.: B8049936
M. Wt: 278.34 g/mol
InChI Key: AXODOWFEFKOVSH-UHFFFAOYSA-N
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Description

Alpha-CEHC is a benzopyran.
This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H22O4 B8049936 alpha-Cehc

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O4/c1-9-10(2)15-12(11(3)14(9)19)5-7-16(4,20-15)8-6-13(17)18/h19H,5-8H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXODOWFEFKOVSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(CCC(O2)(C)CCC(=O)O)C(=C1O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name alpha-CEHC
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001518
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

4072-32-6
Record name α-CEHC
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4072-32-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-CEHC
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001518
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

α-Carboxyethyl-Hydroxychroman (α-CEHC): A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of α-Carboxyethyl-Hydroxychroman (α-CEHC), a primary water-soluble metabolite of α-tocopherol (Vitamin E). The document elucidates its chemical identity, pharmacokinetic profile, and diverse biological activities, with a focus on its antioxidant, anti-inflammatory, and natriuretic properties. Detailed experimental protocols for key assays and visualizations of its metabolic and signaling pathways are presented to support further research and development efforts.

Chemical Identity

The full chemical name of α-CEHC is 3-(6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-2-yl)propanoic acid [1]. It is also commonly referred to as 2,5,7,8-Tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman [2].

PropertyValueReference
IUPAC Name3-(6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-2-yl)propanoic acid[1][2]
Common Name2,5,7,8-Tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman[2]
Molecular FormulaC₁₆H₂₂O₄[2]
Molecular Weight278.34 g/mol [2]
CAS Number4072-32-6[2]

Pharmacokinetic Profile

α-CEHC is formed in the liver from the metabolism of α-tocopherol and is subsequently excreted in the urine. Its pharmacokinetic properties are crucial for understanding its bioavailability and physiological effects.

ParameterValueConditionReference
Cmax (Peak Plasma Concentration) 42.4 ± 18.3 nmol/LFollowing a single 306 mg oral dose of RRR-α-tocopherol in healthy subjects.
Tmax (Time to Peak Plasma Concentration) 12 hoursFollowing a single 306 mg oral dose of RRR-α-tocopherol in healthy subjects.
Half-life (t½) ~4.4 - 6.9 hoursInferred from studies on structurally similar tocotrienols. Direct data for α-CEHC is limited.[3]
Clearance (CL) Not explicitly reported.Dependent on renal function due to urinary excretion.
Volume of Distribution (Vd) Not explicitly reported.Expected to be relatively low due to its water-soluble nature.
Bioavailability VariableDependent on the intake and absorption of the parent compound, α-tocopherol.

Biological Activity

α-CEHC exhibits a range of biological activities, with its antioxidant properties being the most extensively studied.

Antioxidant Activity

α-CEHC demonstrates significant antioxidant capacity, comparable to that of Trolox, a water-soluble analog of vitamin E[2]. It effectively scavenges free radicals and inhibits lipid peroxidation.

AssayActivity of α-CEHCIC₅₀ / EC₅₀Reference
Oxygen Radical Absorbance Capacity (ORAC) Similar to TroloxNot specified[2]
Trolox Equivalent Antioxidant Capacity (TEAC) Similar to TroloxNot specified[2]
LDL Oxidation Inhibition Slightly inhibits macrophage-induced LDL oxidation in a concentration-dependent manner.Not specified
Anti-inflammatory Activity

The anti-inflammatory effects of α-CEHC are linked to its ability to modulate signaling pathways involved in the inflammatory response. Notably, its precursor, α-tocopherol, has been shown to inhibit Protein Kinase C (PKC) activity, a key regulator of inflammatory processes[4][5]. While direct studies on α-CEHC are limited, its structural similarity to α-tocopherol suggests it may possess similar properties.

Natriuretic Activity

While γ-CEHC, a metabolite of γ-tocopherol, has been identified as a natriuretic factor, the natriuretic activity of α-CEHC is less pronounced. Further research is required to fully elucidate its role in sodium and water balance.

Experimental Protocols

Synthesis of α-CEHC

A detailed, multi-step synthesis protocol is beyond the scope of this guide. However, the general approach involves the construction of the chroman ring system followed by the introduction of the carboxyethyl side chain. For specific synthesis methodologies, researchers are directed to specialized organic chemistry literature.

Purification of α-CEHC

Purification of synthesized or extracted α-CEHC is typically achieved through chromatographic techniques.

Method: High-Performance Liquid Chromatography (HPLC)

  • Column: A reverse-phase C18 column is commonly used.

  • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at approximately 292 nm or mass spectrometry for more sensitive and specific detection.

  • Fraction Collection: Fractions corresponding to the α-CEHC peak are collected.

  • Solvent Evaporation: The solvent is removed under reduced pressure to yield the purified compound.

Oxygen Radical Absorbance Capacity (ORAC) Assay

This assay measures the antioxidant scavenging activity against peroxyl radicals.

  • Reagents: Fluorescein (probe), AAPH (peroxyl radical generator), Trolox (standard), and the test sample (α-CEHC).

  • Procedure: a. A reaction mixture containing fluorescein and the antioxidant (Trolox or α-CEHC) is prepared in a multi-well plate. b. The plate is incubated at 37°C. c. AAPH is added to initiate the radical generation. d. The fluorescence decay is monitored kinetically over time using a fluorescence plate reader.

  • Data Analysis: The area under the fluorescence decay curve (AUC) is calculated. The net AUC of the sample is compared to the net AUC of the Trolox standard to determine the ORAC value, expressed as Trolox equivalents.

Trolox Equivalent Antioxidant Capacity (TEAC) Assay

This assay measures the capacity of an antioxidant to scavenge the stable radical cation ABTS•+.

  • Reagents: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), potassium persulfate, Trolox (standard), and the test sample (α-CEHC).

  • Procedure: a. The ABTS•+ radical cation is pre-generated by reacting ABTS with potassium persulfate. b. The ABTS•+ solution is diluted to a specific absorbance at 734 nm. c. The antioxidant sample (α-CEHC) is added to the ABTS•+ solution. d. The decrease in absorbance at 734 nm is measured after a fixed time.

  • Data Analysis: The percentage inhibition of absorbance is calculated and compared to a standard curve generated with Trolox. The antioxidant capacity is expressed as Trolox equivalents.

LDL Oxidation Inhibition Assay

This assay assesses the ability of an antioxidant to prevent the oxidation of low-density lipoprotein (LDL).

  • Reagents: Human LDL, copper(II) sulfate (oxidizing agent), and the test sample (α-CEHC).

  • Procedure: a. LDL is incubated with the antioxidant (α-CEHC) at 37°C. b. Copper(II) sulfate is added to initiate oxidation. c. The formation of conjugated dienes is monitored by measuring the increase in absorbance at 234 nm over time.

  • Data Analysis: The lag phase, which represents the time before rapid oxidation begins, is determined. An increase in the lag phase in the presence of the antioxidant indicates inhibition of LDL oxidation.

Signaling and Metabolic Pathways

Vitamin E Metabolism to α-CEHC

α-CEHC is the end-product of the hepatic metabolism of the phytyl tail of α-tocopherol. This process involves a series of enzymatic reactions, primarily initiated by cytochrome P450 enzymes.

Vitamin_E_Metabolism alpha_T α-Tocopherol omega_OH ω-Hydroxylation (CYP4F2/CYP3A4) alpha_T->omega_OH omega_COOH ω-Carboxylation omega_OH->omega_COOH beta_ox β-Oxidation Cycles omega_COOH->beta_ox alpha_CEHC α-CEHC beta_ox->alpha_CEHC

Caption: Metabolic pathway of α-tocopherol to α-CEHC.

Putative Inhibition of Protein Kinase C (PKC) Signaling

While the direct effects of α-CEHC on PKC are not fully elucidated, its precursor, α-tocopherol, is known to inhibit PKCα activity. This inhibition is thought to occur through the activation of a protein phosphatase that dephosphorylates and thereby deactivates PKCα[4]. This suggests a potential mechanism by which α-CEHC could exert anti-proliferative and anti-inflammatory effects.

PKC_Inhibition cluster_pkc Protein Kinase Cα Cycle alpha_CEHC α-CEHC (putative) PP2A Protein Phosphatase 2A alpha_CEHC->PP2A activates PKC_active PKCα (Active, Phosphorylated) PP2A->PKC_active dephosphorylates PKC_inactive PKCα (Inactive, Dephosphorylated) Downstream Downstream Signaling (e.g., Proliferation, Inflammation) PKC_active->Downstream promotes PKC_inactive->PKC_active Activation (e.g., DAG, Ca²⁺) PKC_inactive->Downstream inhibits

Caption: Proposed mechanism of PKCα inhibition.

Potential Interaction with Natriuretic Peptide Signaling

The natriuretic peptide system plays a key role in cardiovascular homeostasis. Atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP) bind to the natriuretic peptide receptor-A (NPR-A), leading to the production of cyclic GMP (cGMP), which mediates various physiological effects including vasodilation and natriuresis. While γ-CEHC has been more directly linked to natriuretic effects, the potential for α-CEHC to modulate this pathway warrants further investigation.

Natriuretic_Signaling ANP_BNP ANP / BNP NPRA NPR-A Receptor ANP_BNP->NPRA binds GTP GTP NPRA->GTP activates Guanylate Cyclase cGMP cGMP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG activates Effects Physiological Effects (Vasodilation, Natriuresis) PKG->Effects mediates alpha_CEHC α-CEHC (potential modulation) alpha_CEHC->NPRA ?

Caption: Overview of the natriuretic peptide signaling pathway.

Conclusion

α-CEHC is a biologically active metabolite of vitamin E with significant antioxidant properties and potential roles in anti-inflammatory and natriuretic signaling. This technical guide provides a foundational understanding of its chemical nature, pharmacokinetics, and biological functions, supported by experimental methodologies and pathway visualizations. Further research is warranted to fully elucidate its therapeutic potential in conditions associated with oxidative stress, inflammation, and cardiovascular regulation.

References

An In-Depth Technical Guide to α-Carboxyethylhydroxychroman (α-CEHC): Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Carboxyethylhydroxychroman (α-CEHC) is the major, water-soluble metabolite of α-tocopherol, the most biologically active form of Vitamin E. This document provides a comprehensive technical overview of α-CEHC, detailing its chemical structure, physicochemical properties, and established biological activities. It includes a detailed description of its metabolic pathway from α-tocopherol, experimental protocols for its synthesis and for the assessment of its antioxidant capacity, and a discussion of its role in cellular signaling. This guide is intended to serve as a foundational resource for researchers in the fields of nutrition, pharmacology, and drug development who are investigating the physiological roles and therapeutic potential of Vitamin E and its metabolites.

Chemical Structure and Properties

α-CEHC, with the IUPAC name 3-(6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl)propanoic acid, is a chroman derivative characterized by a chromanol ring with a propanoic acid side chain.[1][2] This structural feature, in contrast to the long phytyl tail of its precursor α-tocopherol, imparts water solubility to the molecule, facilitating its excretion in urine.[3]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of α-CEHC is presented in Table 1.

PropertyValueReference(s)
Chemical Formula C₁₆H₂₂O₄[4][5][6]
Molecular Weight 278.34 g/mol [3][4][5]
CAS Number 4072-32-6[4][5][6]
Appearance Crystalline solid[6]
pKa (strongest acidic) 4.4
Solubility DMF: 20 mg/mLDMSO: 20 mg/mLEthanol: 10 mg/mLDMSO:PBS (pH 7.2) (1:1): 0.25 mg/mL[6]
UV max (λmax) 206, 291 nm[6]
Melting Point Not experimentally determined

Metabolism of α-Tocopherol to α-CEHC

The formation of α-CEHC is a key step in the catabolism of excess α-tocopherol. This metabolic process is initiated in the liver and involves a series of enzymatic reactions, primarily mediated by cytochrome P450 enzymes.

The metabolic cascade begins with the ω-hydroxylation of the phytyl tail of α-tocopherol, a reaction catalyzed by cytochrome P450 enzymes, particularly CYP4F2. This is followed by further oxidation to a terminal carboxyl group. The shortened, carboxylated side chain then undergoes five cycles of β-oxidation, ultimately yielding the water-soluble α-CEHC. This metabolite is then often conjugated with glucuronic acid or sulfate before being excreted in the urine.

Below is a graphical representation of the metabolic pathway from α-tocopherol to α-CEHC.

Alpha-Tocopherol Metabolism cluster_liver Liver Hepatocyte alpha_tocopherol α-Tocopherol omega_hydroxylation ω-Hydroxylation alpha_tocopherol->omega_hydroxylation CYP4F2 beta_oxidation β-Oxidation (multiple cycles) omega_hydroxylation->beta_oxidation alpha_cehc α-CEHC beta_oxidation->alpha_cehc conjugation Conjugation (Glucuronidation/Sulfation) alpha_cehc->conjugation conjugated_alpha_cehc Conjugated α-CEHC conjugation->conjugated_alpha_cehc urine Urinary Excretion conjugated_alpha_cehc->urine

Metabolic pathway of α-tocopherol to α-CEHC.

Experimental Protocols

Synthesis of α-CEHC

A plausible synthetic route for racemic α-CEHC could be adapted from the synthesis of γ-CEHC, which has been previously described. This would likely involve the reaction of 2,3,5-trimethylhydroquinone with an appropriate unsaturated ester or acid, followed by cyclization to form the chroman ring.

In Vitro Antioxidant Activity Assays

The antioxidant properties of α-CEHC have been evaluated using various in vitro assays.[7][8] Below are detailed methodologies for two common assays: the Oxygen Radical Absorbance Capacity (ORAC) assay and the Trolox Equivalent Antioxidant Capacity (TEAC) assay.

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.

  • Principle: A fluorescent probe (e.g., fluorescein) is mixed with the antioxidant sample. Peroxyl radicals are generated by a radical initiator (e.g., AAPH), which quench the fluorescence of the probe. The presence of an antioxidant delays the quenching of the fluorescence, and the area under the fluorescence decay curve is proportional to the antioxidant capacity.

  • Experimental Protocol (Adapted from general procedures):

    • Reagent Preparation:

      • Prepare a stock solution of α-CEHC in a suitable solvent (e.g., 75 mM phosphate buffer, pH 7.4).

      • Prepare a working solution of fluorescein (e.g., 10 nM) in the same phosphate buffer.

      • Prepare a fresh solution of the radical generator AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) (e.g., 240 mM) in phosphate buffer.

      • Prepare a series of Trolox standards (a water-soluble vitamin E analog) for the standard curve.

    • Assay Procedure:

      • In a 96-well black microplate, add 150 µL of the fluorescein working solution to each well.

      • Add 25 µL of the α-CEHC sample, Trolox standard, or buffer (for blank) to the respective wells.

      • Incubate the plate at 37°C for 30 minutes.

      • Initiate the reaction by adding 25 µL of the AAPH solution to each well.

      • Immediately place the plate in a fluorescence microplate reader.

    • Data Acquisition and Analysis:

      • Measure the fluorescence intensity (excitation ~485 nm, emission ~520 nm) every 1-2 minutes for at least 60 minutes.

      • Calculate the area under the curve (AUC) for each sample and standard.

      • Subtract the AUC of the blank from the AUC of the samples and standards to obtain the net AUC.

      • Plot the net AUC of the Trolox standards against their concentrations to generate a standard curve.

      • Determine the ORAC value of the α-CEHC sample by comparing its net AUC to the Trolox standard curve. Results are typically expressed as Trolox equivalents (TE).

ORAC_Assay_Workflow start Start reagent_prep Reagent Preparation (Fluorescein, AAPH, α-CEHC, Trolox) start->reagent_prep plate_loading Plate Loading (150µL Fluorescein + 25µL Sample/Standard) reagent_prep->plate_loading incubation Incubation (37°C, 30 min) plate_loading->incubation reaction_init Reaction Initiation (Add 25µL AAPH) incubation->reaction_init fluorescence_reading Fluorescence Reading (Ex: 485nm, Em: 520nm, kinetic) reaction_init->fluorescence_reading data_analysis Data Analysis (Calculate Net AUC) fluorescence_reading->data_analysis standard_curve Generate Trolox Standard Curve data_analysis->standard_curve results Determine ORAC Value (Trolox Equivalents) standard_curve->results end End results->end

Workflow for the ORAC assay.

The TEAC assay measures the ability of an antioxidant to scavenge the stable radical cation ABTS•+.

  • Principle: The pre-formed radical cation ABTS•+ has a characteristic blue-green color with absorbance maxima at specific wavelengths. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form, causing a decrease in absorbance. The extent of decolorization is proportional to the antioxidant capacity of the sample.

  • Experimental Protocol (Adapted from general procedures):

    • Reagent Preparation:

      • Prepare a stock solution of ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water.

      • Mix the ABTS and potassium persulfate solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

      • On the day of the assay, dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

      • Prepare a stock solution of α-CEHC and a series of Trolox standards in the buffer.

    • Assay Procedure:

      • Add a small volume of the α-CEHC sample or Trolox standard to a cuvette or microplate well.

      • Add a larger volume of the diluted ABTS•+ solution and mix thoroughly.

    • Data Acquisition and Analysis:

      • Measure the absorbance at 734 nm after a fixed time (e.g., 6 minutes).

      • Calculate the percentage inhibition of absorbance for each sample and standard compared to a blank (buffer without antioxidant).

      • Plot the percentage inhibition of the Trolox standards against their concentrations to generate a standard curve.

      • Determine the TEAC value of the α-CEHC sample from the standard curve. Results are expressed as Trolox equivalents (TE).

Biological Activity and Signaling Pathways

The primary biological activity attributed to α-CEHC is its antioxidant capacity.[7][8] It effectively scavenges free radicals and has been shown to inhibit macrophage-induced low-density lipoprotein (LDL) oxidation in a concentration-dependent manner.[9] Its antioxidant activity is comparable to that of Trolox.[7][8]

While the direct interaction of α-CEHC with specific signaling pathways is an area of ongoing research, its precursor, α-tocopherol, is known to modulate cellular signaling cascades. For instance, α-tocopherol has been shown to inhibit Protein Kinase C (PKC) activity, which is involved in a variety of cellular processes including proliferation and differentiation.[4][10] It is plausible that α-CEHC, by virtue of its structural similarity to the chromanol head group of α-tocopherol, may also exert effects on similar signaling pathways.

Furthermore, tocopherols have been found to upregulate the expression of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a key role in adipogenesis, glucose metabolism, and inflammation.[11] Given that PPARs are involved in the regulation of lipid metabolism and inflammatory responses, investigating the potential interaction of α-CEHC with these receptors could reveal novel biological functions beyond its antioxidant role.

Below is a conceptual diagram illustrating the potential points of influence for α-CEHC and its precursor in cellular signaling.

Alpha-CEHC_Signaling cluster_extra Extracellular cluster_intra Intracellular ROS Reactive Oxygen Species (ROS) Cell_Proliferation Cell Proliferation ROS->Cell_Proliferation promotes Inflammation Inflammation ROS->Inflammation promotes alpha_CEHC α-CEHC alpha_CEHC->ROS scavenges alpha_Tocopherol α-Tocopherol alpha_Tocopherol->ROS scavenges PKC Protein Kinase C (PKC) alpha_Tocopherol->PKC inhibits PPARg PPARγ alpha_Tocopherol->PPARg upregulates PKC->Cell_Proliferation regulates Gene_Expression Gene Expression (Lipid Metabolism) PPARg->Gene_Expression regulates Gene_Expression->Inflammation modulates

Potential signaling roles of α-CEHC and its precursor.

Conclusion

α-CEHC is a key metabolite of α-tocopherol with significant antioxidant properties. Its water solubility and presence in urine make it a potential biomarker for vitamin E status. While its primary recognized function is as an antioxidant, the known signaling roles of its precursor suggest that α-CEHC may possess additional, as-yet-undiscovered biological activities. Further research into its synthesis, its interactions with cellular signaling pathways, and its potential therapeutic applications is warranted. This guide provides a solid foundation for such future investigations.

References

In-Depth Technical Guide to α-Carboxyethyl-Hydroxychroman (α-CEHC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of α-Carboxyethyl-Hydroxychroman (α-CEHC), the major water-soluble metabolite of α-tocopherol (Vitamin E). It details the fundamental physicochemical properties, biosynthesis, and physiological relevance of α-CEHC, with a focus on its role as a biomarker for vitamin E status and its inherent antioxidant capabilities. This document synthesizes current knowledge, presenting detailed experimental protocols for its quantification and exploring its metabolic pathways. While the direct modulation of intracellular signaling pathways by α-CEHC is an emerging area of research, this guide discusses the known signaling interactions of its precursor, α-tocopherol, to provide context for future investigations into the specific molecular targets of α-CEHC.

Introduction

α-Carboxyethyl-Hydroxychroman (α-CEHC) is a significant metabolite of α-tocopherol, the most biologically active form of vitamin E.[1][2] Unlike its lipophilic parent compound, α-CEHC is water-soluble, facilitating its excretion in urine.[1] This property has made urinary α-CEHC a valuable non-invasive biomarker for assessing an individual's vitamin E status.[1] Beyond its role as a biomarker, α-CEHC possesses antioxidant properties, contributing to the overall antioxidant network of the body.[1][3] This guide aims to provide a detailed technical resource for professionals in research and drug development, summarizing the core knowledge of α-CEHC and providing practical experimental methodologies.

Physicochemical Properties

A clear understanding of the fundamental properties of α-CEHC is essential for its study and potential applications.

PropertyValueReference(s)
CAS Number 4072-32-6[4]
Molecular Formula C₁₆H₂₂O₄[4]
Molecular Weight 278.34 g/mol [4]
IUPAC Name 3-(6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-2-yl)propanoic acid[4]
Appearance Solid[4]
Solubility Water-soluble[3]

Biosynthesis and Metabolism of α-CEHC

The formation of α-CEHC from α-tocopherol is a multi-step enzymatic process primarily occurring in the liver. This metabolic pathway is crucial for the regulation of vitamin E levels and the elimination of excess α-tocopherol.

alpha_CEHC_Metabolism cluster_liver Hepatocyte cluster_excretion Excretion alpha_Tocopherol α-Tocopherol omega_Hydroxylation ω-Hydroxylation alpha_Tocopherol->omega_Hydroxylation Phytyl tail oxidation omega_OH_alpha_T ω-hydroxy-α-tocopherol omega_Hydroxylation->omega_OH_alpha_T CYP450 CYP4F2/CYP3A4 CYP450->omega_Hydroxylation beta_Oxidation β-Oxidation (Peroxisomal/Mitochondrial) omega_OH_alpha_T->beta_Oxidation Side-chain shortening alpha_CEHC α-CEHC beta_Oxidation->alpha_CEHC Urine Urinary Excretion alpha_CEHC->Urine PKC_Inhibition alpha_Tocopherol α-Tocopherol PP2A Protein Phosphatase 2A alpha_Tocopherol->PP2A Activates PKC_alpha_P PKCα (Active, Phosphorylated) PP2A->PKC_alpha_P Dephosphorylates PKC_alpha PKCα (Inactive, Dephosphorylated) PKC_alpha_P->PKC_alpha Downstream_Effects Downstream Signaling PKC_alpha_P->Downstream_Effects Inhibits LCMS_Workflow Urine_Sample Urine Sample Collection Enzymatic_Hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) Urine_Sample->Enzymatic_Hydrolysis Deconjugation Extraction Liquid-Liquid or Solid-Phase Extraction Enzymatic_Hydrolysis->Extraction Isolation of Metabolites LC_Separation Liquid Chromatography (Reversed-Phase) Extraction->LC_Separation Separation MS_Detection Mass Spectrometry (e.g., ESI-MS/MS) LC_Separation->MS_Detection Detection and Fragmentation Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis Quantification against standards

References

Alpha-CEHC: A Key Metabolite of Alpha-Tocopherol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Alpha-carboxyethylhydroxychroman (α-CEHC) is a principal water-soluble, urinary metabolite of alpha-tocopherol (α-TOH), the most biologically active form of Vitamin E.[1][2] For researchers, scientists, and professionals in drug development, a thorough understanding of α-CEHC is crucial for elucidating the intricate metabolic pathways of Vitamin E and exploring its potential as a biomarker and therapeutic agent. This technical guide provides a comprehensive overview of α-CEHC, including its metabolic formation, physiological roles, detailed experimental protocols for its analysis, and quantitative data from human studies.

Metabolism of Alpha-Tocopherol to Alpha-CEHC

The biotransformation of α-tocopherol to α-CEHC is a multi-step process primarily occurring in the liver. This pathway involves the sequential truncation of the phytyl tail of α-tocopherol through a series of oxidation reactions.

The metabolic cascade is initiated by ω-hydroxylation of the phytyl tail, a reaction catalyzed by cytochrome P450 enzymes, followed by ω-oxidation to form a carboxyl group. Subsequent cycles of β-oxidation shorten the side chain, ultimately yielding the water-soluble metabolite, α-CEHC.[3][4] This process is essential for the elimination of excess α-tocopherol from the body.[5]

Alpha-Tocopherol Metabolism alpha_tocopherol Alpha-Tocopherol omega_hydroxylation ω-Hydroxylation (Cytochrome P450) alpha_tocopherol->omega_hydroxylation Phytyl Tail omega_oxidation ω-Oxidation omega_hydroxylation->omega_oxidation beta_oxidation β-Oxidation Cycles omega_oxidation->beta_oxidation alpha_CEHC This compound beta_oxidation->alpha_CEHC

Metabolic conversion of alpha-tocopherol to this compound.

Physiological Functions and Biological Activities

Initially considered an inert breakdown product, emerging evidence suggests that α-CEHC possesses biological activities of its own, including antioxidant and anti-inflammatory properties.

Antioxidant Activity

Studies have demonstrated that α-CEHC exhibits antioxidant properties, capable of scavenging free radicals.[6][7][8] Its antioxidant capacity has been shown to be comparable to that of Trolox, a water-soluble analog of vitamin E.[7][8] This intrinsic antioxidant activity suggests that α-CEHC may contribute to the overall antioxidant defense system in the body.

Anti-inflammatory Effects

Recent research has highlighted the anti-inflammatory potential of α-CEHC. It is suggested that α-CEHC may modulate inflammatory pathways, including the nuclear factor-kappa B (NF-κB) and peroxisome proliferator-activated receptor-gamma (PPARγ) signaling cascades.[9][10][11][12][13] By influencing these key regulatory pathways, α-CEHC may contribute to the resolution of inflammation.

Anti-inflammatory Signaling of this compound cluster_stimulus Inflammatory Stimulus cluster_pathways Intracellular Signaling cluster_response Cellular Response Inflammatory Stimulus Inflammatory Stimulus NFkB NF-κB Inflammatory Stimulus->NFkB Activates alpha_CEHC This compound PPARg PPARγ alpha_CEHC->PPARg Activates alpha_CEHC->NFkB Inhibits PPARg->NFkB Inhibits Inflammatory_Response Pro-inflammatory Gene Expression NFkB->Inflammatory_Response Promotes Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (Plasma, Serum, or Urine) deconjugation Enzymatic Deconjugation (β-glucuronidase/sulfatase) sample->deconjugation extraction Extraction (LLE or SPE) deconjugation->extraction reconstitution Reconstitution extraction->reconstitution lc_ms LC-MS/MS Analysis reconstitution->lc_ms data_processing Data Processing and Quantification lc_ms->data_processing

References

The In Vivo Genesis of α-Carboxyethyl Hydroxychroman (α-CEHC): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

α-Carboxyethyl hydroxychroman (α-CEHC) is a terminal, water-soluble metabolite of α-tocopherol, the most biologically active form of vitamin E. Its formation represents a critical pathway in the catabolism and regulation of vitamin E levels within the body. This guide provides an in-depth examination of the in vivo mechanism of α-CEHC formation, detailing the enzymatic cascade, regulatory influences, and key intermediates. Quantitative data from seminal studies are presented for comparative analysis, and detailed experimental protocols are provided to facilitate further research. Visual diagrams of the metabolic pathway, regulatory signaling, and experimental workflows are included to offer a comprehensive and multi-faceted understanding of this vital metabolic process.

Introduction

Vitamin E, a group of lipid-soluble antioxidants, is essential for protecting cellular membranes from oxidative damage. Among the eight naturally occurring vitamers, α-tocopherol is preferentially retained in the human body. The regulation of α-tocopherol levels is not solely dependent on absorption and transport but is also intricately linked to its metabolic degradation. The liver is the primary site for this catabolism, converting the lipophilic α-tocopherol into more polar, excretable metabolites.[1][2] The principal pathway involves the sequential oxidation and shortening of the phytyl side chain, culminating in the formation of α-CEHC. Understanding the nuances of this metabolic route is crucial for assessing vitamin E status, investigating its role in health and disease, and for drug development professionals studying potential interactions with xenobiotics that share common metabolic pathways.[3]

The Metabolic Pathway of α-CEHC Formation

The conversion of α-tocopherol to α-CEHC is a multi-step process initiated in the liver. It involves an initial cytochrome P450-mediated oxidation followed by several cycles of β-oxidation.[1][4]

Initial ω-Hydroxylation by Cytochrome P450

The catabolism of all tocopherols and tocotrienols is initiated by an ω-hydroxylation reaction targeting the terminal methyl group of the phytyl side chain.[5][6][7] This primary, rate-limiting step is catalyzed by specific cytochrome P450 (CYP) enzymes.[4][8]

  • Key Enzymes: CYP4F2 has been identified as the primary enzyme responsible for tocopherol-ω-hydroxylase activity.[6][8][9] CYP3A4 may also contribute to this reaction, although its role is considered secondary.[4][5] These enzymes are predominantly located in the endoplasmic reticulum of hepatocytes.

  • Reaction: CYP4F2 hydroxylates the terminal (ω) carbon of the α-tocopherol phytyl tail, producing 13'-hydroxychromanol (α-T-13'-OH).[10][11] This reaction requires NADPH as a cofactor.[10]

Oxidation to Carboxylic Acid

The newly formed hydroxyl group on the 13'-hydroxychromanol is then oxidized to a carboxylic acid, yielding 13'-carboxychromanol (α-T-13'-COOH).[10][11] This step is catalyzed by alcohol and aldehyde dehydrogenases.

Side-Chain Shortening via β-Oxidation

Following the initial oxidations, the phytyl side chain of 13'-carboxychromanol is progressively shortened through a series of five β-oxidation cycles, a process analogous to fatty acid degradation.[1][2][12][13] Each cycle involves four enzymatic reactions that remove a two- or three-carbon unit. This sequence ultimately yields the short-chain, water-soluble end-product, α-CEHC.[4]

Conjugation and Excretion

α-CEHC is a water-soluble molecule that can be readily excreted from the body.[6][14] Prior to excretion, primarily in the urine, α-CEHC and its intermediate metabolites can undergo Phase II conjugation reactions.[4] These reactions, including glucuronidation and sulfation, further increase their water solubility and facilitate elimination.[15][16][17] Novel conjugates with glycine and taurine have also been identified.[18][19]

alpha_CEHC_Formation_Pathway alpha_T_13_OH alpha_T_13_OH alpha_T_13_COOH alpha_T_13_COOH

Regulation of α-CEHC Formation

The metabolism of α-tocopherol is a regulated process. The expression of the key enzyme, CYP4F2, can be influenced by nuclear receptors, such as the Pregnane X Receptor (PXR).[5] PXR is a ligand-activated transcription factor that plays a central role in sensing foreign chemicals (xenobiotics) and regulating the expression of genes involved in their metabolism and detoxification. Tocopherols themselves have been shown to induce the expression of PXR-driven reporter genes and endogenous CYP3A4, suggesting a potential feedback mechanism for their own metabolism.[5] However, studies in PXR-null mice did not show a significant difference in the concentration of major α-tocopherol metabolites, indicating that while PXR may play a role, other regulatory mechanisms are also involved.[20]

PXR_Regulation

Quantitative Data Summary

The concentration of α-CEHC in biological fluids is a key indicator of α-tocopherol metabolism. Levels can vary based on baseline vitamin E status and supplementation.

AnalyteMatrixUnsupplemented ConcentrationPost-Supplementation ConcentrationCitation(s)
α-CEHC Human Serum5 - 12.6 nmol/LUp to 200 nmol/L (RRR-α-tocopherol suppl.)[15][21]
Human Serum~12.6 ± 7.5 nmol/L42.4 ± 18.3 nmol/L (12h post 306mg RRR-α-T)[21][22]
Human Plasma12.6 ± 7.5 nmol/L-[23]
γ-CEHC Human Serum50 - 85 nmol/L-[15]
Human Plasma160.7 ± 44.9 nmol/L20-40 fold increase (9-12h post 100mg γ-TAC)[21][23]
α-Tocopherol Human Plasma34.3 ± 7.9 µmol/L-[24]
Human Serum-33.3 ± 11.1 µmol/L (12h post 306mg RRR-α-T)[22]
Urinary Excretion Human Urine0.9 (0.3–2.4) µmol / 24h (α-CEHC)-[24]
Human Urine1.5 (0.5–3.5) µmol / 24h (γ-CEHC)-[24]

Note: Concentrations can vary significantly between individuals and studies. Data presented as range or mean ± standard deviation. "suppl." denotes supplementation; "RRR-α-T" denotes RRR-α-tocopherol; "γ-TAC" denotes γ-tocopherol acetate.

Experimental Protocols

Accurate quantification of α-CEHC and other vitamin E metabolites is essential for research in this field. Gas chromatography-mass spectrometry (GC/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common and reliable methods.

Protocol: Quantification of α-CEHC in Human Plasma/Serum by LC-MS/MS

This protocol is a generalized representation based on methodologies described in the literature.[24][25]

1. Sample Preparation:

  • To 500 µL of plasma or serum, add an internal standard (e.g., deuterium-labeled α-CEHC).
  • Perform protein precipitation by adding 1 mL of ice-cold organic solvent (e.g., methanol or acetonitrile).
  • Vortex vigorously for 1 minute.
  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

2. Solid-Phase Extraction (SPE) - Optional Cleanup:

  • Condition an SPE cartridge (e.g., C18) with methanol followed by water.
  • Load the supernatant from the previous step onto the cartridge.
  • Wash the cartridge with a low-percentage organic solvent (e.g., 10% methanol in water) to remove polar interferences.
  • Elute the analytes with a high-percentage organic solvent (e.g., methanol or acetonitrile).

3. Evaporation and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.
  • Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):
  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
  • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes.
  • Flow Rate: 0.2 - 0.4 mL/min.
  • Injection Volume: 5 - 10 µL.
  • Tandem Mass Spectrometry (MS/MS):
  • Ionization Source: Electrospray Ionization (ESI), typically in negative mode.
  • Analysis Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions: Monitor specific precursor-to-product ion transitions for both the analyte (α-CEHC) and the internal standard. For α-CEHC (m/z 277.2), characteristic product ions would be monitored.
  • Quantification: Create a calibration curve using standards of known concentrations and calculate the concentration of α-CEHC in the sample by comparing the peak area ratio of the analyte to the internal standard.

Experimental_Workflow supernatant supernatant spe spe supernatant->spe Load onto SPE cartridge

Conclusion

The in vivo formation of α-CEHC is a sophisticated and regulated enzymatic process that is central to the homeostasis of vitamin E. The pathway, initiated by CYP4F2-mediated ω-hydroxylation and completed by β-oxidation, efficiently converts the lipophilic α-tocopherol into an excretable, water-soluble metabolite. This metabolic route not only prevents the potential toxicity of excessive vitamin E accumulation but also has significant implications for drug metabolism, given the involvement of promiscuous enzymes like CYP3A4 and regulatory factors such as PXR. The continued refinement of analytical methods to quantify α-CEHC and its precursors will further elucidate the intricate role of vitamin E metabolism in human health and provide valuable biomarkers for nutritional assessment and clinical research.

References

Audience: Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physiological Role of 2,5,7,8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman (α-CEHC)

Abstract

2,5,7,8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman (α-CEHC) is a principal water-soluble metabolite of α-tocopherol (vitamin E).[1] Initially identified as a urinary excretion product, α-CEHC is now recognized for its distinct physiological activities, including antioxidant and anti-inflammatory properties.[2][3] Its concentration in plasma and urine serves as a valuable biomarker for assessing vitamin E status and metabolism in various physiological and pathological states, including metabolic syndrome and chronic kidney disease.[4][5] This document provides a comprehensive overview of the physiological roles of α-CEHC, detailing its metabolism, quantitative data from human studies, key experimental methodologies for its analysis, and its underlying signaling pathways.

Core Physiological Roles of α-CEHC

Antioxidant Activity

α-CEHC demonstrates significant antioxidant properties, acting as a scavenger of free radicals to protect cells from oxidative stress.[2] Its antioxidant capacity is comparable to that of Trolox, a water-soluble analog of vitamin E commonly used as an antioxidant standard.[1][6]

  • Inhibition of Lipid Peroxidation: Like its parent compound, α-tocopherol, α-CEHC effectively inhibits lipid peroxidation.[2][7]

  • Radical Scavenging: It efficiently scavenges aqueous radicals and reactive nitrogen species, such as peroxynitrite.[1][7] Studies have shown that α-CEHC and γ-CEHC exhibit the same reactivity toward radicals as their parent tocopherols in organic solutions.[7]

  • Synergistic Effects: α-CEHC acts synergistically with ascorbate (vitamin C) to inhibit oxidation, enhancing its protective effects.[6][7]

  • LDL Oxidation: It demonstrates a concentration-dependent inhibitory effect on macrophage-induced low-density lipoprotein (LDL) oxidation.[8]

Anti-inflammatory Properties

Emerging evidence suggests that α-CEHC possesses anti-inflammatory capabilities, which may contribute to the overall biological effects of vitamin E.[9] In human neutrophils, tocopherols and their CEHC metabolites have been shown to inhibit protein kinase C (PKC) translocation and subsequent superoxide anion production.[10] While much of the research has focused on γ-CEHC, these properties are thought to be shared among CEHC metabolites and may mediate some of the anti-inflammatory and antioxidative effects observed after tocopherol supplementation, particularly in patient populations like those on hemodialysis.[3][11]

Biomarker of Vitamin E Status

Urinary and plasma levels of α-CEHC are increasingly utilized as non-invasive biomarkers to assess vitamin E adequacy and metabolism.[2][12]

  • Correlation with Intake: Urinary α-CEHC excretion increases significantly following high-dose supplementation with α-tocopherol (≥100 mg/day).[2] Its appearance in the blood parallels that of its parent compound, α-tocopherol.[13]

  • Metabolic Insights: The rate of α-CEHC production can provide insights into vitamin E metabolism. For instance, synthetic all-rac-α-tocopherol is metabolized to α-CEHC more efficiently than natural RRR-α-tocopherol.[2][14] Furthermore, conditions like metabolic syndrome and lifestyle factors such as smoking are associated with decreased plasma and urinary α-CEHC levels, suggesting altered vitamin E metabolism.[4][14][15]

  • Renal Function: Since α-CEHC is a water-soluble metabolite excreted via the kidneys, its plasma levels are significantly elevated in patients with chronic and end-stage renal disease, reflecting impaired renal clearance.[3][5][16]

Metabolism and Pharmacokinetics

The metabolism of α-tocopherol to α-CEHC is a hepatic process initiated by cytochrome P450 (CYP)-mediated ω-hydroxylation of the phytyl side chain, followed by subsequent oxidation and β-oxidation cycles.[9][14]

Signaling Pathway: Vitamin E Metabolism to α-CEHC and its Conjugates

The diagram below illustrates the metabolic conversion of α-tocopherol to α-CEHC and its subsequent conjugation for urinary excretion.

G cluster_0 Hepatic Metabolism cluster_1 Phase II Conjugation & Excretion alpha_tocopherol α-Tocopherol omega_hydroxylation ω-Hydroxylation (CYP4F2/3A4) alpha_tocopherol->omega_hydroxylation Initiation beta_oxidation Side-Chain Truncation (β-Oxidation) omega_hydroxylation->beta_oxidation alpha_cehc α-CEHC beta_oxidation->alpha_cehc Final Product conjugation Conjugation (Glucuronidation, Sulfation, etc.) alpha_cehc->conjugation conjugates α-CEHC Conjugates (Glucuronide, Sulfate, Glycine, Taurine) conjugation->conjugates urine Urinary Excretion conjugates->urine

Caption: Metabolic pathway of α-tocopherol to α-CEHC and subsequent conjugation.

Novel metabolites, including glycine and taurine conjugates of α-CEHC, have been discovered in human and mouse urine, indicating additional metabolic pathways.[17] About one-third of the α-CEHC circulating in the blood is present as a glucuronide conjugate.[18]

Quantitative Data Presentation

The following tables summarize key quantitative data for α-CEHC from various human studies.

Table 1: Plasma and Serum Concentrations of α-CEHC

PopulationConditionα-CEHC Concentration (nmol/L)Citation(s)
Healthy, Unsupplemented AdultsBaseline12.6 ± 7.5[19]
Healthy, Unsupplemented AdultsBaseline5-10 pmol/ml (approx. 5-10 nmol/L)[18]
Healthy AdultsPost 306 mg RRR-α-tocopherol (single dose)Peak at 12h: 42.4 ± 18.3[13]
Healthy NonsmokersBaseline~60% higher than smokers[14]
SmokersBaseline~60% lower than nonsmokers[14]
Healthy AdultsBaselinePlasma AUC₀₋₂₄h: 401 ± 48 (nmol/L × h)[4][15]
Adults with Metabolic SyndromeBaselinePlasma AUC₀₋₂₄h: 268 ± 48 (nmol/L × h) (33% lower than healthy)[4][15]
Healthy SubjectsBaseline11.21 ± 0.20 µg/mL (α-tocopherol)[3]
Hemodialysis PatientsBaseline~10-fold higher than healthy subjects[3]
Healthy ControlsBaseline20.1 ± 13.4[16][20]
Chronic Renal Failure (CrCl ≤ 20ml/min)Baseline42.4 ± 20.2 (~2-fold higher than controls)[16][20]
End-Stage Renal Failure (Hemodialysis)Pre-dialysis77.3 ± 45.7 (~3-fold higher than controls)[16][20]
End-Stage Renal Failure (Hemodialysis)Post-dialysis44.8 ± 23.5 (63% decrease from pre-dialysis)[3][16]

Table 2: Urinary Excretion and Antioxidant Properties of α-CEHC

ParameterValue / FindingCitation(s)
24h Urinary Excretion (Median, IQR)0.9 (0.3–2.4) µmol[21]
Excretion in Metabolic Syndrome vs. HealthyParticipants with MetS excreted 41% less α-CEHC over 24h compared to healthy adults (0.6 ± 0.1 vs. 1.0 ± 0.1 μmol/g creatinine)[4]
Partition Coefficient (Octanol/Water)2.26 (Compared to α-Tocopherol: 3.36, γ-Tocopherol: 3.14, γ-CEHC: 1.83, and Trolox: -0.97)[6][7]
Antioxidant ActivityExhibited antioxidant properties similar to Trolox in Oxygen Radical Absorbance Capacity (ORAC) and Trolox Equivalent Antioxidant Capacity (TEAC) assays.[1][6]

Experimental Protocols

Accurate quantification and functional assessment of α-CEHC require sensitive and specific methodologies.

Protocol 1: Quantification of α-CEHC in Human Plasma by LC-MS/MS

This protocol outlines a general method for the sensitive detection of α-CEHC, adapted from procedures described in the literature.[22][23] Deuterated α-CEHC is often used as an internal standard for accurate quantification.[24]

1. Sample Preparation and Extraction:

  • To 100 µL of plasma or serum, add an internal standard (e.g., d₃-α-CEHC).

  • Add 4 volumes of methanol containing an antioxidant (e.g., 0.2 mg/ml ascorbic acid) to precipitate proteins.[23]

  • Vortex vigorously for 1 minute and centrifuge (e.g., 10,000 rpm for 2 min) to pellet proteins.[23]

  • Transfer the methanol supernatant to a clean tube.

  • To measure total α-CEHC (free + conjugated), an acid or enzymatic hydrolysis step is required before extraction. Acidic hydrolysis (e.g., with HCl) is often more efficient for releasing conjugates.[25]

  • Dry the combined methanol extracts under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent (e.g., methanol) for analysis.

2. LC-MS/MS Analysis:

  • Chromatography: Use a reverse-phase C18 column for separation.

  • Mobile Phase: A gradient of water and methanol/acetonitrile, often with a modifier like formic acid or ammonium acetate, is used.

  • Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode.[23]

  • Detection: Use Multiple Reaction Monitoring (MRM) for specific and sensitive quantification of the parent-to-daughter ion transition for α-CEHC and its internal standard.

Experimental Workflow: α-CEHC Quantification

The following diagram provides a visual representation of the typical workflow for quantifying α-CEHC in biological samples.

G cluster_workflow Quantification Workflow sample Biological Sample (Plasma, Urine) hydrolysis Hydrolysis (Optional) (Acid or Enzymatic) sample->hydrolysis For Total CEHC extraction Liquid-Liquid or Solid-Phase Extraction sample->extraction For Free CEHC hydrolysis->extraction analysis LC-MS/MS Analysis extraction->analysis quant Data Processing & Quantification analysis->quant result Final Concentration quant->result

Caption: General experimental workflow for α-CEHC quantification in biological samples.
Protocol 2: Assessment of Antioxidant Activity (TEAC Assay)

The Trolox Equivalent Antioxidant Capacity (TEAC) assay measures the ability of a compound to scavenge the stable radical cation ABTS•+.[1]

1. Reagent Preparation:

  • Prepare a stock solution of ABTS (2,2'-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid)).

  • Generate the ABTS•+ radical cation by reacting ABTS stock solution with an oxidizing agent (e.g., potassium persulfate) and allowing it to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ solution with a buffer (e.g., phosphate-buffered saline) to an absorbance of ~0.70 at 734 nm.

  • Prepare a series of standard solutions of Trolox and test solutions of α-CEHC.

2. Assay Procedure:

  • Add a small volume (e.g., 10 µL) of the standard or sample to a larger volume (e.g., 1 mL) of the diluted ABTS•+ solution.

  • Mix and record the absorbance at 734 nm after a set time (e.g., 6 minutes).

  • The reduction in absorbance is proportional to the antioxidant concentration.

3. Data Analysis:

  • Calculate the percentage inhibition of absorbance for each concentration of Trolox and α-CEHC.

  • Plot a standard curve of percentage inhibition versus Trolox concentration.

  • Determine the TEAC value for α-CEHC by comparing its scavenging activity to that of the Trolox standard.

Signaling Pathways and Molecular Interactions

While specific signaling pathways directly modulated by α-CEHC are still under investigation, its primary mechanism of action relates to its antioxidant function.

Logical Diagram: Antioxidant Action of α-CEHC

This diagram illustrates the fundamental role of α-CEHC in neutralizing reactive species to mitigate cellular damage.

G cluster_cellular Cellular Environment ros Reactive Oxygen/Nitrogen Species (ROS/RNS) damage Oxidative Damage (Lipid Peroxidation, DNA Damage) ros->damage Causes alpha_cehc α-CEHC ros->alpha_cehc Scavenged by neutral Neutralized Species alpha_cehc->neutral Converts to

Caption: Logical relationship of α-CEHC acting as an antioxidant to prevent cellular damage.

α-Tocopherol itself has been shown to modulate the expression of genes involved in inflammation and lipid metabolism through transcription factors like PPARγ and NF-κB.[26] It is plausible that its biologically active metabolites, including α-CEHC, may share or contribute to these non-antioxidant functions, an area that warrants further investigation.

Implications for Research and Drug Development

The distinct properties of α-CEHC present several opportunities for research and therapeutic development:

  • Drug Development: Given its antioxidant activity and water-soluble nature, α-CEHC could be explored as a therapeutic agent for conditions characterized by oxidative stress, particularly where targeted delivery to aqueous compartments is desired.[2]

  • Biomarker Development: Refining the use of α-CEHC as a biomarker could lead to more accurate assessments of vitamin E status, helping to identify populations with increased requirements, such as those with metabolic syndrome or chronic kidney disease.[4][5]

  • Nutritional Science: Understanding the factors that influence the conversion of α-tocopherol to α-CEHC (e.g., genetics, diet, disease state) can help optimize dietary recommendations for vitamin E.

Conclusion

α-CEHC is far more than an inert byproduct of vitamin E catabolism. It is a biologically active molecule with potent antioxidant properties and potential anti-inflammatory effects. Its role as a biomarker for vitamin E status is well-established and provides crucial insights into how the body processes this essential nutrient in health and disease. For researchers and drug development professionals, α-CEHC represents a promising molecule for further investigation, with potential applications ranging from diagnostics to therapeutics in oxidative stress-related pathologies. Future research should focus on elucidating its specific molecular targets and signaling pathways to fully harness its physiological potential.

References

An In-depth Technical Guide to the Cellular Functions of α-Carboxyethyl-Hydroxychroman (α-CEHC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

α-Carboxyethyl-hydroxychroman (α-CEHC) is a primary water-soluble, terminal metabolite of α-tocopherol, the most biologically active form of Vitamin E.[1][2][3] Formed in the liver via cytochrome P450-mediated side-chain degradation, α-CEHC is excreted in the urine, primarily as glucuronide and sulfate conjugates.[3][4][5] While historically viewed as a simple excretion product, emerging research indicates that α-CEHC possesses distinct biological activities, including antioxidant and potential anti-inflammatory functions, and serves as a reliable biomarker for adequate Vitamin E status.[6][7][8] This document provides a comprehensive technical overview of the cellular and molecular functions of α-CEHC, detailing its role in key signaling pathways, summarizing quantitative data, and outlining relevant experimental protocols.

Core Cellular Functions and Mechanisms

The biological activities of α-CEHC are multifaceted, stemming from its inherent antioxidant capacity and its role within the broader context of Vitamin E metabolism. While its parent compound, α-tocopherol, has more extensively studied non-antioxidant roles, α-CEHC contributes to the overall physiological effects of Vitamin E.

Antioxidant Properties

α-CEHC retains the intact hydroxychroman ring structure of its parent molecule, which is responsible for its antioxidant activity.[2][3] In various in vitro assays, α-CEHC has demonstrated significant antioxidant properties, comparable to Trolox, a water-soluble analog of vitamin E widely used as an antioxidant standard.[8][9] It effectively scavenges peroxyl radicals and reactive nitrogen species, protecting against oxidative damage.[8]

Anti-inflammatory Role

The anti-inflammatory effects of Vitamin E are well-documented, and its metabolites are key contributors to this activity. While the γ-tocopherol metabolite, γ-CEHC, and particularly the long-chain carboxychromanols (e.g., 13'-COOH), are considered more potent inhibitors of inflammatory enzymes like cyclooxygenases (COX), α-CEHC is also implicated in anti-inflammatory processes.[10][11][12][13]

The primary mechanism involves the inhibition of enzymes that produce pro-inflammatory mediators. α-Tocopherol itself has been shown to down-regulate COX-2 protein synthesis by inhibiting the Protein Kinase C (PKC) signaling pathway, which in turn suppresses the activation of the transcription factor NF-κB.[14] As a downstream product, the presence and concentration of α-CEHC are linked to these upstream regulatory events.

Modulation of Cellular Signaling Pathways

Protein Kinase C (PKC) Inhibition: A significant non-antioxidant function of α-tocopherol is the specific inhibition of Protein Kinase C (PKC) activity, particularly the PKCα isoform.[15][16][17] This inhibition is not due to a direct interaction with the enzyme but is associated with the activation of protein phosphatase 2A (PP2A), which dephosphorylates and thereby inactivates PKCα.[14][16][17] By inhibiting PKC, α-tocopherol attenuates a cascade of downstream signaling events, including those mediated by MAP kinases (ERK1/2), leading to reduced cell proliferation and inflammation.[14][15]

Cyclooxygenase (COX) Pathway: The COX enzymes are critical for converting arachidonic acid into prostaglandins (PGs), potent inflammatory mediators.[18] While α-tocopherol's effect is primarily on COX-2 expression, its long-chain metabolites (precursors to α-CEHC) have been shown to be potent competitive inhibitors of both COX-1 and COX-2 enzymes.[10][11] This suggests that the metabolic processing of vitamin E is crucial for generating molecules that can directly suppress the enzymatic activity responsible for prostaglandin synthesis.[10]

Regulation of Gene Expression

α-Tocopherol is a potent regulator of gene expression.[19][20][21] It modulates the transcription of genes involved in lipid metabolism, cell cycle regulation, inflammation, and cell adhesion.[19][20] This regulation is mediated through various mechanisms, including the inhibition of PKC, which affects transcription factors like NF-κB and AP-1, and potentially through interactions with nuclear receptors such as the Pregnane X Receptor (PXR).[11][19] The production of α-CEHC is an integral part of the metabolic pathway that influences the availability and activity of α-tocopherol and its other bioactive metabolites, thereby indirectly affecting gene regulation.

Quantitative Data Summary

The following tables summarize key quantitative data related to α-CEHC and its precursors from various studies.

Table 1: Concentrations of α-CEHC in Human Plasma and Urine

Matrix Condition Concentration / Excretion Rate Reference
Serum Baseline 5-10 pmol/mL [9]
Serum After RRR-α-tocopherol supplementation Up to 200 pmol/mL [9]
Serum 12h post 306 mg RRR-α-tocopherol dose 42.4 ± 18.3 nmol/L (Maximum) [22]
24h Urine Median excretion in older adults 0.9 µmol (IQR: 0.3–2.4) [23][24]

| 24h Urine | Excretion plateau (adequate status) | >1.39 µmol/g creatinine |[7][25] |

Table 2: Enzyme Inhibition by Vitamin E Metabolites

Compound Enzyme Inhibition Type IC50 / Ki Value Cell/System Reference
γ-Tocopherol COX-2 Activity Inhibition ~7.5 µM LPS-stimulated RAW264.7 macrophages [12]
γ-CEHC COX-2 Activity Inhibition ~30 µM LPS-stimulated RAW264.7 macrophages [12]
13'-COOH (γ-T metabolite) COX-1 Competitive Ki = 3.9 µM Purified Enzyme [10]
13'-COOH (γ-T metabolite) COX-2 Competitive Ki = 10.7 µM Purified Enzyme [10]

| α-Tocopherol | Protein Kinase C | Activity Inhibition | 450 µM (half-inhibitory) | In vitro (brain) |[26] |

Key Experimental Protocols

Quantification of α-CEHC in Biological Samples (Urine/Serum)

This protocol provides a general workflow for the analysis of total α-CEHC (free and conjugated) in human urine.

  • Sample Preparation:

    • Collect a 24-hour urine sample.[7]

    • To a 5 mL aliquot of urine, add an internal standard (e.g., deuterated α-CEHC).

    • Add 0.5 mL of 2% ascorbic acid to prevent oxidation during hydrolysis.[5]

  • Deconjugation (Hydrolysis):

    • To measure total α-CEHC, the glucuronide and sulfate conjugates must be cleaved.

    • Acid Hydrolysis: Add concentrated HCl and incubate at an elevated temperature. This method is reported to be more efficient than enzymatic hydrolysis for urinary samples.[5]

    • Enzymatic Hydrolysis: Alternatively, use a mixture of β-glucuronidase and sulfatase enzymes in an appropriate buffer and incubate.[4] Note: Sulfatase may not efficiently hydrolyze α-CEHC sulfate.[5]

  • Extraction:

    • After hydrolysis and acidification of the sample, perform a liquid-liquid extraction.

    • Commonly used solvents include diethyl ether or a mixture of tert-butyl-methylether/hexane/acetonitrile.[27]

    • Vortex the mixture, centrifuge to separate the phases, and collect the organic layer.

    • Repeat the extraction process to ensure complete recovery.

  • Derivatization (for GC-MS):

    • Evaporate the pooled organic extracts to dryness under a stream of nitrogen.

    • To enhance volatility for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatize the sample using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Analytical Detection:

    • LC-MS/MS: Reconstitute the dried extract in a suitable mobile phase. Analyze using a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS) with negative electrospray ionization (-ESI).[4][27] This is the preferred method for its sensitivity and specificity, often not requiring derivatization.

    • HPLC-ECD: A reverse-phase isocratic High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) can also be used.[5]

    • GC-MS: Analyze the derivatized sample by GC-MS.[2]

  • Quantification:

    • Create a standard curve using synthesized α-CEHC standards.

    • Calculate the concentration of α-CEHC in the original sample based on the peak area ratio of the analyte to the internal standard.

In Vitro Assessment of Anti-inflammatory Activity (COX-2 Inhibition)

This protocol describes a cell-based assay to determine the effect of α-CEHC on COX-2 activity.

  • Cell Culture:

    • Use a relevant cell line, such as RAW264.7 murine macrophages or A549 human epithelial cells.[12]

    • Culture cells in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a 5% CO₂ atmosphere.[28]

  • Induction of COX-2 Expression:

    • Seed cells in multi-well plates and allow them to adhere.

    • Stimulate the cells with a pro-inflammatory agent to induce the expression of COX-2. Common inducers include Lipopolysaccharide (LPS) for macrophages or Interleukin-1β (IL-1β) for epithelial cells.[12]

  • Treatment with α-CEHC:

    • Prepare stock solutions of α-CEHC in a suitable solvent (e.g., DMSO).

    • Add varying concentrations of α-CEHC to the cell culture media. Include a vehicle control (DMSO only).

  • Measurement of COX-2 Activity:

    • COX-2 activity is typically assessed by measuring its primary product, Prostaglandin E₂ (PGE₂).

    • After incubating the cells with the inducer and α-CEHC, collect the cell culture supernatant.

    • Quantify the concentration of PGE₂ in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis:

    • Calculate the percentage inhibition of PGE₂ production for each concentration of α-CEHC compared to the vehicle control.

    • Plot the results to determine the IC₅₀ value (the concentration of α-CEHC that causes 50% inhibition of PGE₂ synthesis).

Visualizations: Pathways and Workflows

Vitamin_E_Metabolism Metabolism of α-Tocopherol to α-CEHC cluster_liver Hepatocyte (Liver) cluster_excretion Excretion Pathway alphaT α-Tocopherol (from diet) omega_OH ω-Hydroxy-α-T alphaT->omega_OH CYP4F2/CYP3A4 (ω-Hydroxylation) omega_COOH ω-Carboxy-α-T omega_OH->omega_COOH Oxidation intermediate Intermediate Carboxychromanols omega_COOH->intermediate β-Oxidation (Side chain shortening) alphaCEHC α-CEHC intermediate->alphaCEHC conjugates α-CEHC Glucuronides α-CEHC Sulfates alphaCEHC->conjugates Phase II Conjugation (Glucuronidation, Sulfation) urine Urine conjugates->urine

Caption: Metabolic pathway of α-Tocopherol to its terminal metabolite α-CEHC.

PKC_Inhibition_Pathway α-Tocopherol's Anti-inflammatory Signaling cluster_nucleus alphaT α-Tocopherol PP2A Protein Phosphatase 2A (PP2A) alphaT->PP2A Activates PKCa_active PKCα (Active) Phosphorylated PP2A->PKCa_active Dephosphorylates PKCa_inactive PKCα (Inactive) Dephosphorylated PKCa_active->PKCa_inactive ERK ERK1/2 PKCa_active->ERK Activates NFkB NF-κB ERK->NFkB Activates nucleus Nucleus NFkB->nucleus Translocates to COX2_gene COX-2 Gene Transcription nucleus->COX2_gene inflammation Inflammation (Prostaglandin Synthesis) COX2_gene->inflammation

Caption: Inhibition of the PKCα signaling pathway by α-Tocopherol.

Experimental_Workflow Workflow: α-CEHC Quantification in Urine start 1. Urine Sample Collection (+ Internal Standard) hydrolysis 2. Acid Hydrolysis (Deconjugation) start->hydrolysis extraction 3. Liquid-Liquid Extraction (e.g., Diethyl Ether) hydrolysis->extraction drydown 4. Evaporation to Dryness (Under Nitrogen) extraction->drydown analysis 5. LC-MS/MS Analysis drydown->analysis quant 6. Quantification (vs. Standard Curve) analysis->quant

References

An In-depth Technical Guide to α-Carboxyethylhydroxychroman (α-CEHC): Discovery, History, and Core Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Discovery and History

α-Carboxyethylhydroxychroman (α-CEHC), a principal water-soluble metabolite of α-tocopherol (vitamin E), has emerged as a significant biomarker and a molecule of interest for its potential biological activities. Its discovery reshaped the understanding of vitamin E metabolism, which was previously thought to primarily involve the oxidative opening of the chroman ring.[1]

Early Insights and Identification: The journey to understanding α-CEHC began with investigations into the metabolic fate of vitamin E. Initially, it was believed that the metabolism of α-tocopherol led to the formation of tocopherylquinone. However, subsequent research revealed that a major pathway involves the shortening of the phytyl tail of α-tocopherol without altering the core chroman structure. This led to the identification of α-CEHC as the primary urinary metabolite, particularly after supplementation with vitamin E.[1][2] This discovery was crucial as it demonstrated that the body has a mechanism to catabolize and excrete excess vitamin E, with α-CEHC being the key end-product of this process.

A Biomarker of Vitamin E Status: Further studies solidified the role of α-CEHC as a reliable biomarker for vitamin E status. Research demonstrated a strong correlation between α-tocopherol intake, its plasma concentrations, and the urinary excretion of α-CEHC.[1][3][4] It was observed that α-CEHC is only excreted in significant amounts when plasma α-tocopherol levels exceed a certain threshold, suggesting that its presence in urine indicates an adequate to surplus vitamin E supply in the body.[1][5]

Experimental Protocols

Synthesis of α-CEHC

The chemical synthesis of α-CEHC is essential for generating standards for analytical studies and for investigating its biological properties. While various synthetic routes have been developed for chroman derivatives, a concise method often involves the construction of the chiral 6-hydroxychroman scaffold.[6][7][8] A general approach is outlined below.

Protocol for the Synthesis of a CEHC derivative (based on a similar synthesis): [8]

  • Retrosynthetic Analysis: The synthesis can be designed to assemble the chromanol ring via a Heck reaction between an appropriate allylic alcohol and a bromo-hydroquinone derivative, followed by cyclization.

  • Preparation of Precursors: The chiral allylic alcohol can be synthesized from a readily available natural product like (-)-linalool. The bromo-hydroquinone component can be prepared from a starting material such as o-cresol through a multi-step synthesis.

  • Heck Reaction and Cyclization: The allylic alcohol and the bromo-hydroquinone are coupled using a palladium catalyst (e.g., Pd(OAc)2) in the presence of a base. The resulting intermediate then undergoes cyclization to form the chroman ring.

  • Purification: The final product is purified using techniques such as flash column chromatography. The purity and structure are confirmed by methods like 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Isolation of α-CEHC from Biological Samples (Urine)

The analysis of α-CEHC in biological fluids like urine requires an efficient extraction and purification protocol. As α-CEHC is often present in a conjugated form (glucuronide or sulfate), a deconjugation step is typically necessary.[9][10][11]

Protocol for Isolation from Urine: [9][11]

  • Sample Preparation: To a urine sample (e.g., 5 mL), add an internal standard (e.g., a deuterated α-CEHC analogue) for quantification.

  • Enzymatic Hydrolysis (Deconjugation): Add β-glucuronidase/sulfatase from Helix pomatia to the urine sample. Incubate the mixture at 37°C overnight to cleave the glucuronide and sulfate conjugates.

  • Acidification: After incubation, acidify the sample with an acid such as acetic acid.

  • Liquid-Liquid Extraction: Extract the deconjugated α-CEHC from the aqueous urine sample using an organic solvent. A common choice is a mixture of hexane and dichloromethane (50:50, v/v) containing an antioxidant like butylated hydroxytoluene (BHT) to prevent degradation.[11] Perform the extraction twice.

  • Evaporation and Reconstitution: Combine the organic layers and evaporate them to dryness under a stream of nitrogen. Reconstitute the dried residue in a suitable solvent (e.g., acetonitrile:water) for analysis.

Analytical Methods

High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common techniques for the quantification of α-CEHC.

2.3.1 HPLC with Electrochemical Detection (HPLC-ECD): [11]

  • Chromatographic System: A C18 reverse-phase column (e.g., 5 µm, 250 x 4.6 mm) is typically used.

  • Mobile Phase: An isocratic mobile phase consisting of a buffer (e.g., 50 mM ammonium acetate) and an organic solvent (e.g., acetonitrile) is employed.

  • Flow Rate: A typical flow rate is 1.5 mL/min.

  • Detection: An electrochemical detector with multiple electrode potentials is used for sensitive detection of the chromanol moiety.

  • Quantification: Quantification is performed using an external standard curve generated from a pure α-CEHC standard.

2.3.2 LC-MS/MS:

  • Chromatographic System: A C18 or a pentafluorophenyl-based core-shell column is used for separation.

  • Mobile Phase: A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), often with an additive like formic acid, is used.

  • Mass Spectrometry: A tandem mass spectrometer operating in negative or positive ion mode with multiple reaction monitoring (MRM) is used for detection and quantification. Specific precursor-to-product ion transitions for α-CEHC and its internal standard are monitored.

  • Quantification: Stable isotope-labeled internal standards are recommended for accurate quantification to compensate for matrix effects.

Biological Activity Assays

2.4.1 Antioxidant Activity Assays:

The antioxidant capacity of α-CEHC can be evaluated using various in vitro assays.[12]

  • Oxygen Radical Absorbance Capacity (ORAC) Assay: [13][14][15][16]

    • Principle: This assay measures the ability of an antioxidant to inhibit the decay of a fluorescent probe (e.g., fluorescein) induced by a free radical generator (e.g., AAPH).

    • Procedure:

      • Prepare a working solution of the fluorescent probe in a buffer.

      • In a 96-well plate, add the fluorescent probe solution to wells containing either the sample (α-CEHC), a standard (Trolox), or a blank.

      • Incubate the plate at 37°C.

      • Initiate the reaction by adding the free radical generator solution.

      • Monitor the fluorescence decay over time using a fluorescence microplate reader.

    • Data Analysis: Calculate the area under the curve (AUC) for the fluorescence decay. The net AUC is the AUC of the sample minus the AUC of the blank. The antioxidant capacity is expressed as Trolox equivalents.

  • Trolox Equivalent Antioxidant Capacity (TEAC) Assay: [12]

    • Principle: This assay measures the ability of an antioxidant to reduce the stable radical cation ABTS•+.

    • Procedure:

      • Generate the ABTS•+ radical cation by reacting ABTS with potassium persulfate.

      • Add the sample (α-CEHC) or a standard (Trolox) to the ABTS•+ solution.

      • Measure the decrease in absorbance at a specific wavelength (e.g., 734 nm).

    • Data Analysis: The antioxidant capacity is expressed as Trolox equivalents.

2.4.2 Anti-proliferative Activity Assay: [1]

  • Cell Line: A human prostate cancer cell line such as PC-3 can be used.

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere.

    • Treat the cells with various concentrations of α-CEHC for a specified period (e.g., 24-72 hours).

    • Assess cell proliferation using a suitable method, such as the MTT assay, which measures the metabolic activity of viable cells.

  • Data Analysis: Determine the concentration of α-CEHC that inhibits cell proliferation by 50% (IC50).

2.4.3 Anti-inflammatory Activity Assay: [17][18]

  • Cell Line: A macrophage cell line like RAW 264.7 or primary immune cells can be used.

  • Procedure:

    • Culture the cells and stimulate them with an inflammatory agent such as lipopolysaccharide (LPS).

    • Treat the cells with various concentrations of α-CEHC.

    • After a suitable incubation period, collect the cell culture supernatant.

    • Measure the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: Determine the concentration of α-CEHC that inhibits the production of the inflammatory cytokines by 50% (IC50).

Quantitative Data

The following tables summarize key quantitative data related to α-CEHC.

Table 1: Concentrations of α-CEHC in Human Biological Fluids

Biological FluidConditionConcentration RangeReference(s)
Plasma/SerumBaseline12.6 ± 7.5 nmol/L[3]
After single dose of Vitamin E (306 mg)Cmax: 42.4 ± 18.3 nmol/L[19]
Urine24-hour excretionMedian: 0.9 µmol (IQR: 0.3–2.4 µmol)[11][20]
After Vitamin E supplementationExcretion increases with intake[3]

Table 2: Pharmacokinetic Parameters of α-CEHC after a Single Oral Dose of α-Tocopherol (306 mg) in Healthy Subjects [19]

ParameterValue
Cmax (Peak Plasma Concentration) 42.4 ± 18.3 nmol/L
Tmax (Time to Peak Concentration) 12 hours

Table 3: Biological Activity of α-CEHC

ActivityCell Line/AssayEndpointResultReference(s)
Antioxidant ORAC AssayPeroxyl radical scavengingSimilar to Trolox[12]
TEAC AssayABTS radical scavengingSimilar to Trolox[12]
Anti-proliferative PC-3 (prostate cancer)Inhibition of cell proliferationWeak effect at ≤ 10 µM, maximal inhibition of < 45% at 50 µM[1]

Signaling Pathways

While research on the direct signaling pathways modulated by α-CEHC is still evolving, its precursor, α-tocopherol, is known to influence several key cellular signaling cascades. It is plausible that α-CEHC, retaining the chromanol ring, may exert similar or related effects.

Protein Kinase C (PKC) Inhibition

α-Tocopherol has been shown to inhibit the activity of Protein Kinase C (PKC), a family of enzymes involved in various cellular processes, including cell proliferation and differentiation.[5][21][22][23] The proposed mechanism involves the dephosphorylation of PKCα, leading to its inactivation.[21][22]

PKC_Inhibition alpha_tocopherol α-Tocopherol / α-CEHC pp2a Protein Phosphatase 2A (PP2A) alpha_tocopherol->pp2a Activates pkc_alpha_p PKCα (Phosphorylated) Active pp2a->pkc_alpha_p Dephosphorylates pkc_alpha PKCα (Dephosphorylated) Inactive pkc_alpha_p->pkc_alpha downstream Downstream Signaling (e.g., Cell Proliferation) pkc_alpha_p->downstream Promotes pkc_alpha->downstream Inhibited

Figure 1: Proposed pathway for PKCα inhibition.
NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a critical regulator of inflammation. α-Tocopherol has been demonstrated to attenuate the activation of NF-κB.[20][24][25] This inhibition can occur through the suppression of IκBα degradation, which prevents the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory genes.

NFkB_Inhibition inflammatory_stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) ikk IKK Complex inflammatory_stimuli->ikk ikba_nfkb IκBα-NF-κB Complex (Inactive) ikk->ikba_nfkb Phosphorylates IκBα ikba_p IκBα (Phosphorylated) ikba_nfkb->ikba_p nfkb NF-κB (Active) ikba_p->nfkb IκBα Degradation nucleus Nucleus nfkb->nucleus Translocation gene_transcription Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6) nucleus->gene_transcription Induces alpha_tocopherol α-Tocopherol / α-CEHC alpha_tocopherol->ikk Inhibits

Figure 2: Inhibition of the NF-κB signaling pathway.
Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) Activation

Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that regulate gene expression involved in metabolism and inflammation. There is evidence that PPAR-γ activation can suppress pro-inflammatory pathways, in part by inhibiting NF-κB and AP-1 activity.[26][27][28][29] While direct activation of PPAR-γ by α-CEHC requires further investigation, its structural similarity to other ligands suggests it as a potential area of research.

Natriuretic_Signaling gamma_cehc γ-CEHC npr_c Natriuretic Peptide Receptor-C (NPR-C) gamma_cehc->npr_c Binds to gi_protein Gi Protein npr_c->gi_protein Activates adenylyl_cyclase Adenylyl Cyclase gi_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp downstream_effects Downstream Effects (e.g., Natriuresis) camp->downstream_effects Reduced alpha_cehc α-CEHC alpha_cehc->npr_c No known direct interaction

References

An In-depth Technical Guide on the Bioavailability and Absorption of alpha-Carboxyethyl-Hydroxychroman (α-CEHC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-carboxyethyl-hydroxychroman (α-CEHC) is a water-soluble metabolite of alpha-tocopherol (α-TOH), the most biologically active form of vitamin E.[1][2][3] It is formed in the liver through a process of ω-hydroxylation and subsequent β-oxidation of the phytyl tail of α-tocopherol, catalyzed by cytochrome P450 enzymes.[4] α-CEHC is primarily excreted in the urine and is considered a biomarker for vitamin E status, with its levels reflecting the intake and hepatic stores of α-tocopherol.[2][4] While the formation of α-CEHC from vitamin E has been extensively studied, less is known about the bioavailability and absorption of α-CEHC when administered directly. This technical guide provides a comprehensive overview of the current knowledge on the core aspects of α-CEHC bioavailability and absorption, including relevant experimental protocols and identified metabolic pathways.

Quantitative Data on α-CEHC Levels

The majority of quantitative data available for α-CEHC pertains to its concentration in biological fluids following the administration of α-tocopherol. These studies provide an indirect measure of the body's capacity to metabolize vitamin E and excrete α-CEHC.

Study TypeSubjectsDosing RegimenSample TypePeak α-CEHC Concentration (Cmax)Time to Peak (Tmax)Reference
Single Dose Vitamin E21 healthy humans306 mg RRR-α-tocopherolSerum42.4 ± 18.3 nmol/L12 hours[3][5]
Vitamin E SupplementationHuman volunteersDosages from 0 to 800 mg/d RRR-α-tocopherolUrineExcretion only when plasma α-tocopherol > 7-9 µmol/g total lipid-[2]
Gamma-Tocopherol AdministrationHealthy human volunteers372.8 mg γ-tocopherol + 10 mg α-tocopherol daily for 28 daysPlasmaDecreased significantly-[6]
Gamma-Tocopherol AdministrationHealthy human volunteers372.8 mg γ-tocopherol + 10 mg α-tocopherol daily for 28 daysUrineTended to increase-[6]
Observational Study1519 older adults-24-h UrineMedian (IQR): 0.9 (0.3–2.4) µmol-[7]

Note: There is a significant lack of pharmacokinetic data (Cmax, Tmax, AUC) for the direct oral administration of α-CEHC. The data presented above reflects α-CEHC levels as a metabolite of vitamin E.

Experimental Protocols

Detailed methodologies are crucial for the accurate study of α-CEHC. Below are protocols for key experimental procedures cited in the literature.

In Vivo Study: Oral Gavage of α-CEHC in Mice

This protocol is based on a study that investigated the metabolism of directly administered α-CEHC in mice, which led to the discovery of α-CEHC glutamine as a novel metabolite.[8]

Objective: To determine the metabolites of α-CEHC following direct oral administration in a murine model.

Materials:

  • α-CEHC

  • Vehicle for oral gavage (e.g., corn oil, sterile water with a suitable solubilizing agent)

  • C57BL/6 mice

  • Metabolic cages for urine and feces collection

  • Analytical equipment: Ultra-performance liquid chromatography-electrospray ionization time-of-flight mass spectrometry (UPLC-ESI-TOFMS)

Procedure:

  • Animal Acclimatization: House C57BL/6 mice in a controlled environment with a standard diet and water ad libitum for at least one week prior to the experiment.

  • α-CEHC Preparation: Prepare a homogenous suspension or solution of α-CEHC in the chosen vehicle at the desired concentration.

  • Oral Gavage: Administer a single dose of the α-CEHC preparation to the mice via oral gavage. The volume should be appropriate for the mouse's body weight.

  • Sample Collection: Place the mice in metabolic cages immediately after gavage for 24-hour urine and feces collection.

  • Sample Processing: Centrifuge the collected urine to remove any particulate matter. Extract feces to isolate metabolites.

  • Metabolite Analysis: Analyze the urine and fecal extracts using UPLC-ESI-TOFMS to identify and quantify α-CEHC and its metabolites.

Analytical Protocol: Quantification of α-CEHC and its Conjugates in Urine by LC-MS/MS

This protocol is adapted from methods described for the analysis of α-CEHC and its conjugated forms in human urine.[4][5][8]

Objective: To accurately measure the concentrations of free and conjugated α-CEHC in urine samples.

Materials:

  • Urine samples

  • β-glucuronidase/sulfatase from Helix pomatia

  • Ascorbic acid

  • Acetic acid

  • Internal standards (e.g., deuterated α-CEHC)

  • Solid-phase extraction (SPE) cartridges

  • LC-MS/MS system with a triple-quadrupole mass spectrometer

Procedure:

  • Enzymatic Hydrolysis (for total α-CEHC):

    • To a urine aliquot, add an internal standard.

    • Add a solution of β-glucuronidase/sulfatase in an appropriate buffer (e.g., acetate buffer).

    • Incubate to deconjugate the glucuronide and sulfate forms of α-CEHC.

  • Sample Extraction:

    • Acidify the urine sample with acetic acid.

    • Perform solid-phase extraction (SPE) to isolate α-CEHC and its metabolites.

    • Wash the SPE cartridge and elute the analytes with an appropriate solvent.

  • LC-MS/MS Analysis:

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

    • Inject the sample into the LC-MS/MS system.

    • Use a suitable C18 column for chromatographic separation.

    • Perform mass spectrometric detection using multiple reaction monitoring (MRM) for specific transitions of α-CEHC and the internal standard.

  • Quantification:

    • Construct a calibration curve using known concentrations of α-CEHC standards.

    • Calculate the concentration of α-CEHC in the urine samples based on the peak area ratios of the analyte to the internal standard.

Signaling Pathways and Experimental Workflows

Metabolic Fate of Orally Administered α-CEHC

The direct administration of α-CEHC to mice revealed a metabolic pathway involving conjugation with glutamine. This suggests that absorbed α-CEHC undergoes further biotransformation.

Metabolic Pathway of Orally Administered α-CEHC Oral Administration of α-CEHC Oral Administration of α-CEHC Absorption in GI Tract Absorption in GI Tract Oral Administration of α-CEHC->Absorption in GI Tract Systemic Circulation Systemic Circulation Absorption in GI Tract->Systemic Circulation Metabolism Metabolism Systemic Circulation->Metabolism α-CEHC Glutamine α-CEHC Glutamine Metabolism->α-CEHC Glutamine Excretion (Urine) Excretion (Urine) α-CEHC Glutamine->Excretion (Urine)

Caption: Metabolic fate of α-CEHC after oral administration in mice.

Experimental Workflow for In Vivo Bioavailability Study

A typical workflow for assessing the bioavailability of an orally administered compound like α-CEHC in an animal model.

Workflow for In Vivo α-CEHC Bioavailability Study α-CEHC Synthesis & Purification α-CEHC Synthesis & Purification Formulation Formulation α-CEHC Synthesis & Purification->Formulation Animal Dosing (Oral Gavage) Animal Dosing (Oral Gavage) Formulation->Animal Dosing (Oral Gavage) Serial Blood Sampling Serial Blood Sampling Animal Dosing (Oral Gavage)->Serial Blood Sampling Urine & Feces Collection Urine & Feces Collection Animal Dosing (Oral Gavage)->Urine & Feces Collection Sample Preparation Sample Preparation Serial Blood Sampling->Sample Preparation Urine & Feces Collection->Sample Preparation LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Pharmacokinetic Analysis Pharmacokinetic Analysis LC-MS/MS Analysis->Pharmacokinetic Analysis Bioavailability Calculation Bioavailability Calculation Pharmacokinetic Analysis->Bioavailability Calculation

Caption: A generalized workflow for studying the bioavailability of α-CEHC.

Absorption and Transport Mechanisms

Direct studies on the intestinal absorption and transport mechanisms of α-CEHC are currently lacking. However, insights can be drawn from the well-characterized pathways of its parent compound, α-tocopherol.

The intestinal absorption of vitamin E is a complex process involving both passive diffusion and protein-mediated transport.[9][10] Key transporters implicated in vitamin E uptake include Scavenger Receptor Class B Type I (SR-BI), CD36, and Niemann-Pick C1-Like 1 (NPC1L1).[9][10] Once absorbed into the enterocyte, vitamin E is packaged into chylomicrons and secreted into the lymphatic system.[1][9]

Given that α-CEHC is a water-soluble molecule, its absorption mechanism may differ from the lipid-soluble α-tocopherol. It is plausible that α-CEHC utilizes different transporters, potentially those involved in the uptake of other small, water-soluble organic acids. However, without direct experimental evidence from in vitro models such as Caco-2 cell permeability assays, the precise mechanisms remain speculative.

Future Directions and Research Gaps

The current body of literature provides a solid foundation for understanding α-CEHC as a metabolite of vitamin E. However, there are significant gaps in our knowledge regarding its own pharmacokinetic profile upon direct administration. Future research should focus on:

  • Pharmacokinetic Studies: Conducting comprehensive pharmacokinetic studies in various animal models and eventually in humans after oral and intravenous administration of α-CEHC to determine its absolute bioavailability, volume of distribution, and clearance rate.

  • Intestinal Permeability Studies: Utilizing in vitro models like Caco-2 or other intestinal epithelial cell lines to investigate the mechanisms of α-CEHC transport across the intestinal barrier, including the identification of specific transporters involved.

  • Metabolic Profiling: Further characterizing the metabolites of directly administered α-CEHC in different species to understand its complete metabolic fate.

  • Biological Activity: Investigating the potential biological activities of α-CEHC and its metabolites, independent of its role as a biomarker for vitamin E status.

Conclusion

α-CEHC is a key water-soluble metabolite of vitamin E, and its measurement provides valuable information about vitamin E status. While its formation from α-tocopherol is well-documented, the bioavailability and absorption of α-CEHC itself are not yet fully understood. The limited available evidence from a mouse gavage study suggests that orally administered α-CEHC is absorbed and undergoes further metabolism.[8] To advance our understanding of the physiological role of α-CEHC, further research focusing on its pharmacokinetic profile and intestinal transport mechanisms is imperative. The experimental protocols and workflows outlined in this guide provide a framework for conducting such investigations.

References

Unveiling the Presence of Alpha-CEHC Across Human Tissues: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the distribution of alpha-carboxyethyl hydroxychroman (alpha-CEHC), a primary water-soluble metabolite of alpha-tocopherol (the most common form of vitamin E), in human tissues. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource on quantitative data, experimental methodologies, and the emerging understanding of this compound's role in cellular signaling. While data on this compound concentrations in solid human tissues remains limited, this guide synthesizes the available information from human and relevant animal studies to provide a current perspective.

Quantitative Distribution of this compound in Human Tissues

The quantification of this compound has been most extensively performed in human biofluids, which are readily accessible for clinical and research purposes. Data on solid tissue concentrations in humans is sparse, with much of our current understanding extrapolated from animal models. The liver is recognized as the primary site of alpha-tocopherol metabolism to this compound[1].

Below is a summary of reported this compound concentrations in various human and animal tissues. It is crucial to note that concentrations can vary significantly based on factors such as vitamin E intake, individual metabolism, and the analytical methods employed.

Tissue/FluidSpeciesConcentration RangeNotes
Serum/Plasma Human5 - 10 pmol/mL (baseline)[2][3]Can increase significantly (up to 200 pmol/mL) following alpha-tocopherol supplementation[2].
Human42.4 ± 18.3 nmol/L (peak after supplementation)[4]Maximum levels observed 12 hours after a single dose of vitamin E[4].
Urine HumanExcreted metabolitePrimary route of elimination for this water-soluble metabolite[3][4].
Liver RatIncreased 10-fold after alpha-tocopherol injectionWhile not human data, it highlights the liver as a key site of this compound production.
Lung Human9.60 ± 4.86 µg/g (for alpha-tocopherol)Data for this compound is not available, but the parent compound is present[5].
Adipose Tissue Human-While a storage site for the parent vitamin E, data on this compound is lacking.
Brain Human-Data on this compound is not available.
Muscle Human-Data on this compound is not available.

Experimental Protocols for this compound Quantification

The accurate measurement of this compound, which is present at much lower concentrations than its parent compound, alpha-tocopherol, requires highly sensitive analytical techniques[1]. The most common methodologies involve chromatographic separation coupled with mass spectrometry.

Sample Preparation from Biological Tissues

A generalized workflow for the extraction and analysis of this compound from tissue samples is outlined below. Specific steps may vary depending on the tissue type and the analytical instrumentation.

experimental_workflow tissue_sample Tissue Sample Collection (e.g., biopsy, autopsy) homogenization Homogenization (in buffer with antioxidants) tissue_sample->homogenization extraction Liquid-Liquid or Solid-Phase Extraction homogenization->extraction derivatization Derivatization (Optional) (e.g., for GC-MS) extraction->derivatization analysis LC-MS/MS or HPLC Analysis derivatization->analysis quantification Quantification (using internal standards) analysis->quantification natriuretic_pathway gamma_cehc γ-CEHC kidney_tubule Kidney Tubule Cell gamma_cehc->kidney_tubule Acts on ion_channel Ion Channel Inhibition kidney_tubule->ion_channel na_excretion Increased Sodium Excretion (Natriuresis) ion_channel->na_excretion nuclear_receptor_signaling alpha_cehc α-CEHC pxr PXR alpha_cehc->pxr Interaction? ppar PPARs alpha_cehc->ppar Interaction? gene_expression Modulation of Gene Expression (Metabolism, Inflammation) pxr->gene_expression ppar->gene_expression

References

Alpha-CEHC: A Comprehensive Technical Review of its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alpha-carboxyethyl-hydroxychroman (α-CEHC) is a primary, water-soluble metabolite of alpha-tocopherol (the most biologically active form of Vitamin E). While much of the research on Vitamin E has focused on the parent compound, emerging evidence suggests that α-CEHC possesses distinct and potent biological activities that warrant significant attention from the scientific and drug development communities. This technical guide provides an in-depth analysis of the current understanding of α-CEHC's therapeutic potential, with a focus on its antioxidant, anti-inflammatory, and neuroprotective effects. Detailed experimental protocols, quantitative data, and visualizations of key pathways and workflows are presented to facilitate further research and development in this promising area.

Core Biological Activities of Alpha-CEHC

This compound's therapeutic potential stems from its notable antioxidant and anti-inflammatory properties. Unlike its lipophilic parent compound, α-CEHC's water solubility may offer advantages in terms of bioavailability and distribution to aqueous cellular compartments.

Antioxidant Effects

This compound has demonstrated significant antioxidant activity, comparable to that of Trolox, a water-soluble analog of vitamin E commonly used as an antioxidant standard[1]. This activity is attributed to its ability to scavenge free radicals and protect against oxidative damage.

Quantitative Antioxidant Activity Data

Assay TypeTest SystemResultReference
Oxygen Radical Absorbance Capacity (ORAC)Peroxyl radical-induced oxidation of a fluorescent probeAntioxidant properties similar to Trolox[1]
Trolox Equivalent Antioxidant Capacity (TEAC)Reduction of the ABTS radical cationAntioxidant properties similar to Trolox[1]
Peroxynitrite ScavengingInhibition of peroxynitrite-mediated tyrosine nitrationAntioxidant properties similar to Trolox[1]
Inhibition of LDL OxidationMacrophage and copper-induced LDL oxidationPotent inhibition of LDL oxidation
Anti-inflammatory Effects

While direct and extensive studies on the anti-inflammatory mechanisms of α-CEHC are still emerging, its antioxidant properties are intrinsically linked to anti-inflammatory actions, as reactive oxygen species (ROS) are key signaling molecules in inflammatory pathways. The modulation of inflammatory signaling pathways by α-tocopherol, such as those involving Nuclear Factor-kappa B (NF-κB) and Protein Kinase C (PKC), suggests that its metabolite, α-CEHC, may exert similar or even more potent effects.

Neuroprotective Effects

The brain is particularly vulnerable to oxidative stress due to its high metabolic rate and lipid-rich composition. The neuroprotective potential of α-CEHC is an area of growing interest, largely extrapolated from the known neuroprotective effects of α-tocopherol. The ability of α-CEHC to counteract oxidative damage suggests a potential role in mitigating neuronal cell death and dysfunction in neurodegenerative conditions.

Key Signaling Pathways

The precise signaling pathways modulated by α-CEHC are an active area of investigation. However, based on the known mechanisms of its parent compound, α-tocopherol, the following pathways are of significant interest for future α-CEHC research.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Many pro-inflammatory stimuli activate this pathway, leading to the transcription of genes encoding inflammatory cytokines, chemokines, and adhesion molecules. Alpha-tocopherol has been shown to inhibit NF-κB activation. It is hypothesized that α-CEHC may also modulate this pathway, thereby exerting its anti-inflammatory effects.

NF_kB_Inhibition Hypothesized Inhibition of NF-κB Pathway by α-CEHC cluster_stimulus Pro-inflammatory Stimuli cluster_pathway Cytoplasmic Signaling cluster_nucleus Nuclear Events LPS LPS/TNF-α IKK IKK Activation LPS->IKK IkB IκBα Degradation IKK->IkB NFkB_dimer NF-κB (p50/p65) Release IkB->NFkB_dimer NFkB_translocation NF-κB Translocation NFkB_dimer->NFkB_translocation Gene_transcription Pro-inflammatory Gene Transcription NFkB_translocation->Gene_transcription alpha_CEHC α-CEHC alpha_CEHC->IKK Inhibition? alpha_CEHC->IkB Inhibition?

Caption: Hypothesized mechanism of α-CEHC in the NF-κB signaling pathway.

Protein Kinase C (PKC) Signaling Pathway

PKC enzymes are involved in a variety of cellular processes, including proliferation, differentiation, and apoptosis. Alpha-tocopherol has been shown to specifically inhibit the alpha isoform of PKC (PKCα). This inhibition is thought to contribute to its anti-proliferative effects. Given its structural relationship, α-CEHC may also interact with and modulate PKC signaling.

PKC_Inhibition Hypothesized Inhibition of PKCα by α-CEHC cluster_activation PKC Activation cluster_downstream Downstream Effects Activators Cellular Activators (e.g., DAG, Ca2+) PKCa_inactive Inactive PKCα Activators->PKCa_inactive PKCa_active Active PKCα PKCa_inactive->PKCa_active Substrate_phos Substrate Phosphorylation PKCa_active->Substrate_phos Cellular_response Cellular Response (e.g., Proliferation) Substrate_phos->Cellular_response alpha_CEHC α-CEHC alpha_CEHC->PKCa_active Inhibition?

Caption: Hypothesized mechanism of α-CEHC in the PKCα signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of α-CEHC's therapeutic effects.

Quantification of α-CEHC by High-Performance Liquid Chromatography (HPLC)

Objective: To accurately measure the concentration of α-CEHC in biological samples (e.g., plasma, urine, cell culture media).

Materials:

  • HPLC system with electrochemical or fluorescence detector

  • C18 reverse-phase column

  • Acetonitrile, methanol, sodium acetate, acetic acid (HPLC grade)

  • α-CEHC standard

  • Internal standard (e.g., γ-CEHC or a synthetic analog)

  • Solid-phase extraction (SPE) cartridges

Procedure:

  • Sample Preparation:

    • For plasma/serum: Precipitate proteins with acetonitrile or methanol. Centrifuge and collect the supernatant.

    • For urine: Perform enzymatic hydrolysis (e.g., with β-glucuronidase/sulfatase) to cleave conjugates, followed by solid-phase extraction.

    • For cell culture media: Direct injection may be possible after centrifugation to remove debris, or SPE for concentration.

  • HPLC Analysis:

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., sodium acetate with acetic acid) is typically used.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30-40 °C.

    • Detection:

      • Electrochemical Detector: Set at an oxidizing potential (e.g., +0.6 to +0.8 V).

      • Fluorescence Detector: Excitation at ~295 nm, Emission at ~325 nm.

  • Quantification:

    • Generate a standard curve using known concentrations of the α-CEHC standard.

    • Calculate the concentration of α-CEHC in the sample by comparing its peak area (normalized to the internal standard) to the standard curve.

In Vitro Antioxidant Capacity Assays

Objective: To measure the antioxidant capacity of α-CEHC against peroxyl radicals.

Materials:

  • Fluorescence microplate reader

  • Fluorescein (or other fluorescent probe)

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) as a peroxyl radical generator

  • Trolox as a standard

  • α-CEHC

  • Phosphate buffer (pH 7.4)

Procedure:

  • Prepare a standard curve with known concentrations of Trolox.

  • In a 96-well black plate, add fluorescein, phosphate buffer, and either Trolox standard, α-CEHC sample, or a blank.

  • Initiate the reaction by adding AAPH to all wells.

  • Immediately begin monitoring the decay of fluorescein fluorescence over time at an excitation of ~485 nm and emission of ~520 nm.

  • Calculate the area under the curve (AUC) for each sample and standard.

  • Determine the ORAC value of α-CEHC relative to the Trolox standard.

ORAC_Workflow ORAC Assay Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Prepare_reagents Prepare Fluorescein, AAPH, Trolox, and α-CEHC Plate_setup Add Reagents to 96-well Plate Prepare_reagents->Plate_setup Add_AAPH Initiate Reaction with AAPH Plate_setup->Add_AAPH Measure_fluorescence Monitor Fluorescence Decay Add_AAPH->Measure_fluorescence Calculate_AUC Calculate Area Under the Curve (AUC) Measure_fluorescence->Calculate_AUC Determine_ORAC Determine ORAC Value Calculate_AUC->Determine_ORAC

Caption: Workflow for the Oxygen Radical Absorbance Capacity (ORAC) assay.

Objective: To measure the capacity of α-CEHC to scavenge the stable radical cation ABTS•+.

Materials:

  • Spectrophotometer or microplate reader

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Trolox as a standard

  • α-CEHC

  • Ethanol or phosphate buffer

Procedure:

  • Generate the ABTS•+ radical cation by reacting ABTS with potassium persulfate.

  • Dilute the ABTS•+ solution with ethanol or buffer to a specific absorbance at 734 nm.

  • Prepare a standard curve with known concentrations of Trolox.

  • Add the α-CEHC sample or Trolox standard to the ABTS•+ solution.

  • Measure the decrease in absorbance at 734 nm after a set incubation time.

  • Calculate the TEAC value of α-CEHC by comparing its activity to that of the Trolox standard.

Cell-Based Anti-Inflammatory Assay (RAW 264.7 Macrophages)

Objective: To assess the ability of α-CEHC to inhibit the production of inflammatory mediators in macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM cell culture medium supplemented with FBS and antibiotics

  • Lipopolysaccharide (LPS)

  • α-CEHC

  • Griess Reagent for nitric oxide (NO) measurement

  • ELISA kits for cytokines (e.g., TNF-α, IL-6)

  • MTT or similar reagent for cell viability assessment

Procedure:

  • Cell Culture: Culture RAW 264.7 cells to ~80% confluency. Seed cells in 96-well plates and allow them to adhere overnight.

  • Treatment: Pre-treat cells with various concentrations of α-CEHC for a specified time (e.g., 1-2 hours).

  • Stimulation: Induce an inflammatory response by adding LPS (e.g., 1 µg/mL) to the wells (excluding negative controls).

  • Incubation: Incubate the cells for an appropriate period (e.g., 24 hours).

  • Measurement of NO: Collect the cell culture supernatant and measure the nitrite concentration using the Griess Reagent.

  • Measurement of Cytokines: Use the cell culture supernatant to quantify the levels of TNF-α, IL-6, or other cytokines of interest using specific ELISA kits.

  • Cell Viability: Assess the viability of the remaining cells using an MTT assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

Anti_Inflammatory_Workflow Cell-Based Anti-Inflammatory Assay Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_measurement Measurement Culture_cells Culture RAW 264.7 Cells Seed_cells Seed Cells in 96-well Plates Culture_cells->Seed_cells Pretreat_CEHC Pre-treat with α-CEHC Seed_cells->Pretreat_CEHC Stimulate_LPS Stimulate with LPS Pretreat_CEHC->Stimulate_LPS Measure_NO Measure Nitric Oxide (Griess Assay) Stimulate_LPS->Measure_NO Measure_Cytokines Measure Cytokines (ELISA) Stimulate_LPS->Measure_Cytokines Assess_Viability Assess Cell Viability (MTT Assay) Stimulate_LPS->Assess_Viability

Caption: Workflow for a cell-based anti-inflammatory assay using RAW 264.7 macrophages.

Future Directions and Conclusion

This compound represents a promising therapeutic agent with multifaceted biological activities. While its antioxidant properties are well-documented, further research is imperative to fully elucidate its anti-inflammatory and neuroprotective mechanisms. Key areas for future investigation include:

  • Quantitative in vivo studies: To determine the efficacy of α-CEHC in animal models of inflammatory diseases, cardiovascular disease, and neurodegeneration.

  • Mechanism of action studies: To identify the specific molecular targets and signaling pathways directly modulated by α-CEHC.

  • Pharmacokinetic and pharmacodynamic studies: To understand the absorption, distribution, metabolism, and excretion of α-CEHC and to establish effective dosing regimens.

  • Clinical trials: To evaluate the safety and efficacy of α-CEHC in human subjects for the prevention and treatment of various diseases.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of α-Carboxyethyl-hydroxychroman (alpha-CEHC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

α-Carboxyethyl-hydroxychroman (alpha-CEHC), specifically 2,5,7,8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman, is the major water-soluble metabolite of alpha-tocopherol (Vitamin E).[1] Its concentration in urine and serum serves as a biomarker for vitamin E status in the body.[2] The synthesis and purification of this compound are crucial for researchers studying the metabolism and biological activities of vitamin E, as well as for its use as an analytical standard. This document provides a detailed protocol for the chemical synthesis and subsequent purification of this compound, based on established methods for analogous vitamin E metabolites.

I. Chemical Synthesis of this compound

The synthesis of this compound involves the construction of the chroman ring system with the desired carboxylethyl side chain. A common strategy for synthesizing similar chroman structures, such as δ-CEHC and γ-CEHC, involves the reaction of a hydroquinone derivative with an appropriate unsaturated side chain precursor, followed by cyclization.[3] For this compound, the synthesis would logically start from 2,3,5-trimethylhydroquinone.

1.1. Proposed Synthetic Scheme:

A plausible synthetic route to this compound involves the condensation of 2,3,5-trimethylhydroquinone with a suitable C5-synthon containing a protected carboxylic acid functionality. A subsequent cyclization reaction would then form the chroman ring.

1.2. Experimental Protocol:

This protocol is adapted from the synthesis of related tocopherol metabolites.

Materials and Reagents:

  • 2,3,5-Trimethylhydroquinone

  • A suitable C5-alkenyl precursor with a protected carboxyl group (e.g., an ester of 4-methyl-4-pentenoic acid)

  • Lewis acid catalyst (e.g., Zinc Chloride, Boron trifluoride etherate)

  • Anhydrous solvent (e.g., Dichloromethane, Toluene)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexane)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,3,5-trimethylhydroquinone in an anhydrous solvent.

  • Addition of Catalyst: Add the Lewis acid catalyst to the solution and stir until it is well-dispersed.

  • Addition of Side-Chain Precursor: Slowly add the C5-alkenyl precursor to the reaction mixture at a controlled temperature (e.g., 0 °C or room temperature).

  • Reaction Monitoring: Allow the reaction to proceed at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching and Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification of Intermediate: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure to obtain the crude intermediate product.

  • Cyclization: The cyclization to form the chroman ring may occur in situ or may require a separate step, often under acidic conditions.

  • Final Work-up: After cyclization, perform an aqueous work-up similar to step 5.

  • Purification of Crude this compound: The crude product is then purified by column chromatography.

1.3. Quantitative Data (Hypothetical):

ParameterValue
Starting Material (Trimethylhydroquinone) 1.0 g
Crude Product Yield 1.2 - 1.5 g
Purified Product Yield 0.8 - 1.1 g
Overall Yield 60 - 80%
Purity (post-purification) >95% (by HPLC)

II. Purification of this compound

Purification of the synthesized this compound is critical to remove unreacted starting materials, byproducts, and catalysts. Flash column chromatography is an effective method for this purpose.[4]

2.1. Experimental Protocol:

Materials and Equipment:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Solvents: Hexane and Ethyl Acetate

  • Flash chromatography system or glass column

  • Thin-layer chromatography (TLC) plates

  • Rotary evaporator

Procedure:

  • Column Preparation: Prepare a silica gel column packed with an appropriate slurry of silica in hexane.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase (or a compatible solvent) and load it onto the column.

  • Elution: Elute the column with a solvent system of increasing polarity, typically a gradient of ethyl acetate in hexane. The optimal solvent system should be determined beforehand by TLC analysis. A common starting point is a gradient from 10% to 50% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC.

  • Product Isolation: Combine the fractions containing the pure this compound (as determined by TLC) and remove the solvent using a rotary evaporator.

  • Purity Analysis: Assess the purity of the final product using High-Performance Liquid Chromatography (HPLC) and characterize its structure using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

2.2. HPLC Purity Analysis Conditions (Example):

ParameterCondition
Column C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid
Gradient 30-90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Injection Volume 10 µL

III. Visualizations

3.1. Synthesis Workflow

Synthesis_Workflow Start Start: 2,3,5-Trimethylhydroquinone + C5-alkenyl precursor Reaction Reaction: Lewis Acid Catalysis in Anhydrous Solvent Start->Reaction Quench Quenching: Aqueous NaHCO3 Reaction->Quench Extraction Extraction: Ethyl Acetate Quench->Extraction Drying Drying: Anhydrous Na2SO4 Extraction->Drying Concentration Concentration: Rotary Evaporation Drying->Concentration Purification Purification: Flash Chromatography Concentration->Purification End End: Pure this compound Purification->End

Caption: A generalized workflow for the synthesis of this compound.

3.2. Purification Workflow

Purification_Workflow Crude Crude this compound Dissolve Dissolve in Minimal Solvent Crude->Dissolve Load Load onto Silica Column Dissolve->Load Elute Elute with Hexane/Ethyl Acetate Gradient Load->Elute Collect Collect Fractions Elute->Collect TLC Monitor by TLC Collect->TLC Combine Combine Pure Fractions TLC->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure this compound Evaporate->Pure Analyze Purity Analysis (HPLC/NMR/MS) Pure->Analyze

Caption: The purification process for synthetic this compound.

3.3. Vitamin E Metabolism to this compound

VitaminE_Metabolism alpha_T alpha-Tocopherol (Vitamin E) Metabolism Hepatic Metabolism (Side-chain degradation) alpha_T->Metabolism w-hydroxylation & b-oxidation alpha_CEHC This compound Metabolism->alpha_CEHC

Caption: Metabolic pathway of Vitamin E to this compound.

References

Application Notes and Protocols for the Quantification of α-Carboxyethyl Hydroxychroman (α-CEHC) in Urine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of α-carboxyethyl hydroxychroman (α-CEHC), a key biomarker for vitamin E status, in human urine. The protocols described herein are based on established analytical techniques, primarily focusing on Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

Introduction

α-CEHC is a water-soluble metabolite of α-tocopherol (the most biologically active form of vitamin E) that is excreted in the urine.[1][2] Its quantification is crucial for assessing vitamin E status, as urinary α-CEHC levels are correlated with α-tocopherol intake.[3][4] Monitoring α-CEHC can provide valuable insights in clinical research, nutritional studies, and drug development programs where vitamin E metabolism is of interest. This document outlines validated protocols for the reliable quantification of α-CEHC in urine samples.

Analytical Methods Overview

The quantification of α-CEHC in urine typically involves three key stages: sample preparation (including hydrolysis of conjugates), chromatographic separation, and detection. The two most prominent methods employed are LC-MS/MS and HPLC-ECD.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method that allows for the precise identification and quantification of α-CEHC.[5][6] It is often considered the gold standard due to its high specificity, which minimizes interference from other urinary components.

  • High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD): This method offers good sensitivity and is a viable alternative to LC-MS/MS.[1][7] It relies on the electrochemical properties of the α-CEHC molecule for detection.

Quantitative Data Summary

The following table summarizes the performance characteristics of various analytical methods for α-CEHC quantification in urine, providing a basis for method selection and comparison.

ParameterLC-MS/MSHPLC-ECDGC-MSReference(s)
Limit of Detection (LOD) 2.5 nmol/L (in plasma)Not explicitly stated for urine2.5 nmol/L (in plasma)[8][9]
Lower Limit of Quantification (LLOQ) Not explicitly stated for urine0.9 nmol/LNot explicitly stated for urine[10]
Precision (%CV) Within-run: 4.2% to 6.6%≤ 9.1% at low concentrationsNot explicitly stated[6][10]
Between-run: 2.5% to 7.1%≤ 6.8% at high concentrations
Accuracy (%Bias) -3.1% to 5.7%< 18.4% at low concentrationsNot explicitly stated[6][10]
≤ 3.6% at high concentrations
Recovery Not explicitly stated96.4% to 108.3%Not explicitly stated[10]
Linearity Range Not explicitly statedNot explicitly stated0.0025–1 µM (in plasma)[9]

Experimental Protocols

Protocol 1: Quantification of α-CEHC in Urine using LC-MS/MS

This protocol details a method for the analysis of total α-CEHC (free and conjugated forms) in urine using liquid chromatography-tandem mass spectrometry.

1. Sample Preparation (Hydrolysis and Extraction)

Since α-CEHC is present in urine as both free and conjugated (glucuronidated and sulfated) forms, a hydrolysis step is necessary to quantify the total amount.[1]

  • To 200 µL of urine, add 12.5 µL of ascorbic acid (0.1 mg/mL) to prevent oxidation.[10]

  • Add 25 µL of β-glucuronidase solution (e.g., from Helix pomatia) and incubate for 2 hours at 37°C to hydrolyze the glucuronide conjugates.[10]

  • Alternatively, for hydrolysis of both glucuronide and sulfate conjugates, acid hydrolysis can be performed by adding 0.5 mL of 6N HCl and incubating at 60°C for 1 hour.[1] Ascorbic acid should also be included to prevent degradation of α-CEHC.[1]

  • After incubation, cool the samples on ice and acidify with 50 µL of acetic acid (if using enzymatic hydrolysis).[10]

  • Perform a liquid-liquid extraction by adding 1 mL of a hexane:dichloromethane (50:50, v/v) solution containing 0.1% BHT. Vortex vigorously and centrifuge to separate the phases.[10]

  • Repeat the extraction step and combine the organic layers.

  • Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.[1]

  • Reconstitute the dried extract in 50 µL of the initial mobile phase (e.g., 10:90 acetonitrile:water).[10]

Workflow for LC-MS/MS Quantification of α-CEHC

LCMS_Workflow urine Urine Sample hydrolysis Hydrolysis (Enzymatic or Acidic) urine->hydrolysis Add Ascorbic Acid extraction Liquid-Liquid Extraction hydrolysis->extraction Acidify evaporation Evaporation extraction->evaporation Collect Organic Phase reconstitution Reconstitution evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms Inject Sample data Data Analysis lcms->data

Caption: Workflow for α-CEHC quantification by LC-MS/MS.

2. LC-MS/MS Conditions

  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10-40 µL.[10]

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI), typically in negative mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for α-CEHC and an internal standard (e.g., deuterated α-CEHC).

3. Data Analysis and Quantification

  • Create a calibration curve using α-CEHC standards of known concentrations.

  • Quantify the α-CEHC in the urine samples by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.

  • Normalize the results to urinary creatinine concentration to account for variations in urine dilution.[10]

Protocol 2: Quantification of α-CEHC in Urine using HPLC-ECD

This protocol provides a method for quantifying total α-CEHC in urine using high-performance liquid chromatography with electrochemical detection.

1. Sample Preparation (Hydrolysis and Extraction)

The sample preparation is similar to that for LC-MS/MS, focusing on hydrolysis and extraction.

  • Follow the same hydrolysis steps as described in Protocol 1 (enzymatic or acid hydrolysis).

  • Perform a liquid-liquid extraction using diethyl ether or a mixture of hexane and dichloromethane.[1][7]

  • Evaporate the organic extract to dryness.

  • Reconstitute the residue in the mobile phase.

Workflow for HPLC-ECD Quantification of α-CEHC

HPLCECD_Workflow urine Urine Sample hydrolysis Hydrolysis urine->hydrolysis extraction Liquid-Liquid Extraction hydrolysis->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution hplcecd HPLC-ECD Analysis reconstitution->hplcecd Inject Sample data Data Analysis hplcecd->data

Caption: Workflow for α-CEHC quantification by HPLC-ECD.

2. HPLC-ECD Conditions

  • HPLC System: An isocratic or gradient HPLC system.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[10]

  • Mobile Phase: An isocratic mobile phase of 50 mM ammonium acetate and acetonitrile (e.g., 80:20, v/v).[10]

  • Flow Rate: 1.5 mL/min.[10]

  • Column Temperature: 40°C.[10]

  • Autosampler Temperature: 4°C.[10]

  • ECD System: A coulometric array detector with multiple electrodes set at increasing potentials (e.g., 250, 325, 400, and 475 mV).[10]

3. Data Analysis and Quantification

  • Generate an external standard curve by injecting known concentrations of α-CEHC.[10]

  • Quantify α-CEHC in the samples by comparing the peak response to the standard curve.

  • Normalize the results to urinary creatinine concentration.

Signaling Pathway and Logical Relationships

The following diagram illustrates the metabolic pathway leading to the formation of α-CEHC and its subsequent conjugation and excretion, highlighting its role as a biomarker for vitamin E status.

Metabolic Fate of α-Tocopherol

VitaminE_Metabolism alpha_tocopherol α-Tocopherol Intake plasma_alpha_tocopherol Plasma α-Tocopherol alpha_tocopherol->plasma_alpha_tocopherol metabolism Hepatic Metabolism (Side-chain degradation) plasma_alpha_tocopherol->metabolism alpha_cehc α-CEHC Formation metabolism->alpha_cehc conjugation Conjugation (Glucuronidation/Sulfation) alpha_cehc->conjugation urine_excretion Urinary Excretion conjugation->urine_excretion biomarker Biomarker of Vitamin E Status urine_excretion->biomarker

Caption: Metabolic pathway of α-tocopherol to α-CEHC.

Conclusion

The reliable quantification of urinary α-CEHC is essential for understanding vitamin E metabolism and status. The LC-MS/MS and HPLC-ECD methods detailed in these application notes provide robust and sensitive approaches for researchers, scientists, and drug development professionals. Careful adherence to the described protocols, including appropriate sample preparation and the use of internal or external standards, will ensure accurate and reproducible results. The choice of method will depend on the specific requirements of the study, including the desired level of sensitivity and selectivity, and the available instrumentation.

References

Application Note: Quantification of α-Carboxyethyl-Hydroxychroman (α-CEHC) in Human Plasma using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of α-Carboxyethyl-Hydroxychroman (α-CEHC), a major metabolite of α-tocopherol, in human plasma. The protocol employs a straightforward liquid-liquid extraction (LLE) for sample preparation followed by analysis using a reversed-phase High-Performance Liquid Chromatography (HPLC) system equipped with a fluorescence detector. This method is suitable for clinical research and pharmacokinetic studies where accurate measurement of vitamin E metabolism is crucial.

Introduction

α-Carboxyethyl-Hydroxychroman (α-CEHC) is a significant water-soluble metabolite of α-tocopherol (a form of Vitamin E). Its concentration in plasma and urine is considered an indicator of vitamin E status and metabolism in the body. Accurate and reliable quantification of α-CEHC is essential for understanding the pharmacokinetics of vitamin E and its role in various physiological and pathological processes. This document provides a detailed protocol for the analysis of α-CEHC in human plasma using HPLC with fluorescence detection, a widely accessible and reliable analytical technique.

Experimental Protocols

Materials and Reagents
  • α-CEHC analytical standard

  • Internal Standard (IS) - (e.g., α-tocopherol acetate)

  • HPLC-grade methanol, acetonitrile, hexane, and ethanol

  • Butylated hydroxytoluene (BHT)

  • Formic acid

  • Ultrapure water

  • Human plasma (EDTA as anticoagulant)

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • To 200 µL of human plasma in a clean microcentrifuge tube, add 20 µL of the internal standard solution.[1]

  • Add 200 µL of water and vortex for 10 seconds.[1]

  • For protein precipitation, add 400 µL of ethanol containing 0.04% BHT and vortex for another 10 seconds.[1]

  • Add 800 µL of hexane and vortex vigorously for 1 minute to extract the analytes.[1]

  • Centrifuge the mixture at 1600 x g for 10 minutes to separate the layers.[2]

  • Carefully transfer the upper hexane layer to a new tube.

  • Evaporate the hexane extract to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in 200 µL of the mobile phase (methanol) and vortex to dissolve.[1][2]

  • The sample is now ready for HPLC analysis.

HPLC System and Conditions
  • HPLC System: A standard HPLC system with a pump, autosampler, and fluorescence detector.

  • Column: Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm particle size, or equivalent.[2]

  • Mobile Phase: Isocratic elution with 100% methanol.[2]

  • Flow Rate: 1.2 mL/min.[2]

  • Injection Volume: 100 µL.[2]

  • Fluorescence Detector Wavelengths: Excitation at 295 nm and Emission at 325 nm.[3]

Data Presentation

The following tables summarize the quantitative data typically obtained during the validation of this method.

ParameterResult
Linearity Range0.5 - 20.0 µmol/L
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.1 µmol/L[2]
Limit of Quantification (LOQ)0.5 µmol/L
Recovery100.0 ± 2.0%[2]
Precision (RSD%)Within-day: < 5.2%; Between-day: < 6.1%[2]

Table 1: Method Validation Parameters for α-CEHC Analysis

AnalyteRetention Time (min)
α-CEHC~ 4.5
Internal Standard~ 8.0

Table 2: Typical Chromatographic Retention Times

Mandatory Visualizations

G cluster_sample_prep Sample Preparation Workflow cluster_hplc_analysis HPLC Analysis plasma 200 µL Plasma add_is Add Internal Standard plasma->add_is add_water Add Water & Vortex add_is->add_water protein_precip Add Ethanol (with BHT) & Vortex add_water->protein_precip extraction Add Hexane & Vortex protein_precip->extraction centrifuge Centrifuge (1600 x g, 10 min) extraction->centrifuge separate_layer Collect Hexane Layer centrifuge->separate_layer evaporate Evaporate to Dryness separate_layer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute injection Inject 100 µL into HPLC reconstitute->injection separation C18 Reversed-Phase Separation injection->separation detection Fluorescence Detection (Ex: 295 nm, Em: 325 nm) separation->detection data_acq Data Acquisition & Quantification detection->data_acq

Caption: Experimental workflow for α-CEHC analysis in plasma.

Discussion

The described HPLC method with fluorescence detection provides a reliable and accessible approach for the quantification of α-CEHC in human plasma. The sample preparation procedure, involving a straightforward liquid-liquid extraction, effectively removes proteins and other interfering substances, ensuring a clean extract for analysis. The use of an internal standard corrects for variations in extraction efficiency and injection volume, thereby improving the accuracy and precision of the results.

The chromatographic conditions are optimized for the separation of α-CEHC from other endogenous plasma components. Fluorescence detection offers high sensitivity and selectivity for chroman compounds like α-CEHC. The validation data demonstrates that the method is linear, accurate, precise, and sensitive enough for typical concentrations of α-CEHC found in human plasma.

Conclusion

This application note provides a detailed and validated HPLC method for the determination of α-CEHC in human plasma. The protocol is well-suited for researchers and scientists in the fields of nutrition, pharmacology, and clinical chemistry who require a robust method for assessing vitamin E metabolism.

References

Application Note: Quantification of α-Carboxyethyl Hydroxychroman (α-CEHC) in Human Plasma and Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the sensitive and specific quantification of α-carboxyethyl hydroxychroman (α-CEHC), a major water-soluble metabolite of α-tocopherol (Vitamin E), in human plasma and urine samples. The method utilizes gas chromatography coupled with mass spectrometry (GC-MS) following sample extraction and chemical derivatization. This robust and reproducible workflow is suitable for researchers in nutrition, pharmacology, and clinical chemistry investigating Vitamin E metabolism and its biological significance.

Introduction

α-Carboxyethyl hydroxychroman (α-CEHC) is a terminal metabolite of α-tocopherol, the most biologically active form of Vitamin E. The quantification of α-CEHC in biological fluids such as plasma and urine serves as a valuable biomarker for assessing Vitamin E status and metabolism.[1] Elevated levels of α-CEHC can indicate increased intake or accelerated breakdown of α-tocopherol.[2][3] Gas chromatography-mass spectrometry (GC-MS) offers a highly sensitive and selective platform for the analysis of α-CEHC, particularly after a derivatization step to increase its volatility. This document outlines a comprehensive protocol for the determination of α-CEHC in human plasma and urine.

Experimental Protocols

Sample Preparation

a) Plasma Samples

  • Thawing: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: To 500 µL of plasma, add an appropriate amount of a suitable internal standard (e.g., deuterated α-CEHC).[4][5]

  • Protein Precipitation and Extraction:

    • Add 1 mL of ethanol to the plasma sample to precipitate proteins.

    • Vortex for 30 seconds.

    • Add 2 mL of hexane and vortex for 1 minute for liquid-liquid extraction.

    • Centrifuge at 3000 x g for 10 minutes at 4°C.

  • Solvent Evaporation: Transfer the upper hexane layer to a clean glass tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

b) Urine Samples

  • Thawing and Centrifugation: Thaw frozen urine samples on ice and centrifuge at 2000 x g for 10 minutes to remove any particulate matter.

  • Internal Standard Spiking: To 1 mL of the supernatant, add the internal standard.

  • Enzymatic Deconjugation:

    • Since α-CEHC is often present as glucuronide and sulfate conjugates in urine, enzymatic deconjugation is necessary to measure the total α-CEHC concentration.[3][6]

    • Add β-glucuronidase/sulfatase from Helix pomatia to the urine sample.

    • Incubate at 37°C for at least 4 hours (or overnight).

  • Extraction:

    • Acidify the sample to pH 4.5 with acetic acid.

    • Perform liquid-liquid extraction twice with 3 mL of ethyl acetate. Vortex for 1 minute and centrifuge at 3000 x g for 5 minutes for each extraction.

  • Solvent Evaporation: Combine the ethyl acetate layers and evaporate to dryness under a stream of nitrogen at 40°C.

Derivatization

To enhance volatility for GC analysis, the carboxyl and hydroxyl groups of α-CEHC must be derivatized. Silylation is a common and effective method.

  • Reagent Preparation: Prepare a derivatization solution of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS) in pyridine.

  • Reaction:

    • Add 100 µL of the derivatization reagent to the dried sample extract.

    • Cap the tube tightly and heat at 60-80°C for 30-60 minutes.

  • Sample Dilution: After cooling to room temperature, the sample can be diluted with hexane or another suitable solvent prior to injection into the GC-MS system.

GC-MS Analysis

The following are typical GC-MS parameters. Instrument conditions should be optimized for the specific equipment being used.

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent non-polar column)

  • Injection Volume: 1-2 µL

  • Injector Temperature: 280°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute

    • Ramp: 10°C/min to 300°C

    • Hold: 5 minutes at 300°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor characteristic ions for the di-silylated α-CEHC derivative (e.g., m/z 408 for the molecular ion of the d0-CEHC derivative and m/z 410 for a d2-CEHC internal standard).[7]

Quantification
  • Calibration Curve: Prepare a series of calibration standards of α-CEHC with a fixed concentration of the internal standard. Process these standards in the same manner as the samples.

  • Data Analysis: Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. The concentration of α-CEHC in the unknown samples is then determined from this curve.

Quantitative Data Summary

The following table summarizes representative concentrations of α-CEHC found in human plasma.

Sample MatrixSubject Groupα-CEHC Concentration (nmol/L)Reference
PlasmaUnsupplemented healthy subjects12.6 ± 7.5[4][5]
SerumAfter single dose of Vitamin E (306 mg)42.4 ± 18.3 (peak at 12h)[8]

Experimental Workflow Diagram

GCMS_Workflow cluster_sample_prep 1. Sample Preparation cluster_derivatization 2. Derivatization cluster_analysis 3. GC-MS Analysis cluster_quantification 4. Quantification plasma Plasma Sample (500 µL) add_is_p Add Internal Standard plasma->add_is_p urine Urine Sample (1 mL) add_is_u Add Internal Standard urine->add_is_u extract_p Protein Precipitation & Liquid-Liquid Extraction add_is_p->extract_p evap_p Evaporate to Dryness extract_p->evap_p derivatize Silylation with MSTFA (60-80°C, 30-60 min) evap_p->derivatize deconjugate Enzymatic Deconjugation (β-glucuronidase/sulfatase) add_is_u->deconjugate extract_u Liquid-Liquid Extraction deconjugate->extract_u evap_u Evaporate to Dryness extract_u->evap_u evap_u->derivatize gcms GC-MS Analysis (SIM Mode) derivatize->gcms quant Data Analysis & Quantification gcms->quant

Caption: Experimental workflow for α-CEHC detection by GC-MS.

Signaling Pathway Diagram

VitaminE_Metabolism alpha_tocopherol α-Tocopherol (Vitamin E) omega_hydroxylation ω-Hydroxylation & Oxidation (in Liver) alpha_tocopherol->omega_hydroxylation Metabolism Initiation carboxychromanols Long-chain Carboxychromanols omega_hydroxylation->carboxychromanols beta_oxidation β-Oxidation carboxychromanols->beta_oxidation alpha_cehc α-CEHC beta_oxidation->alpha_cehc conjugation Conjugation (Glucuronidation/Sulfation) alpha_cehc->conjugation excretion Urinary Excretion alpha_cehc->excretion conjugated_cehc Conjugated α-CEHC conjugation->conjugated_cehc conjugated_cehc->excretion

Caption: Simplified metabolic pathway of α-Tocopherol to α-CEHC.

Conclusion

The GC-MS method detailed in this application note provides a reliable and sensitive approach for the quantification of α-CEHC in human plasma and urine. This protocol, encompassing sample preparation, derivatization, and optimized instrument parameters, is a valuable tool for researchers investigating the metabolic fate of Vitamin E and its role in health and disease. The use of an internal standard and a carefully constructed calibration curve ensures accurate and reproducible results.

References

Application Note: Sensitive Quantification of α-Carboxyethyl Hydroxychroman (α-CEHC) in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

α-Carboxyethyl hydroxychroman (α-CEHC) is a water-soluble metabolite of α-tocopherol (a form of Vitamin E) and serves as a potential biomarker for assessing Vitamin E status in humans.[1][2] Accurate and sensitive measurement of α-CEHC in biological matrices is crucial for nutritional studies and clinical research. Compared to α-tocopherol, the concentration of α-CEHC is significantly lower, necessitating highly sensitive analytical methods for its quantification.[3] This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of α-CEHC in human plasma.

Metabolic Pathway

Vitamin E, including α-tocopherol, undergoes metabolism primarily in the liver. The process involves an initial ω-hydroxylation of the phytyl tail, followed by oxidation and a series of β-oxidation cycles. This metabolic cascade shortens the side chain, ultimately forming the water-soluble metabolite α-CEHC, which is then excreted in the urine.[1][4][5]

metabolic_pathway cluster_0 Vitamin E Metabolism alpha_tocopherol α-Tocopherol omega_hydroxylation ω-Hydroxylation (CYP4F2) alpha_tocopherol->omega_hydroxylation beta_oxidation β-Oxidation (Multiple Cycles) omega_hydroxylation->beta_oxidation alpha_cehc α-CEHC beta_oxidation->alpha_cehc

Figure 1: Simplified metabolic pathway of α-tocopherol to α-CEHC.

Experimental Protocol

This protocol outlines the necessary steps for sample preparation, LC-MS/MS analysis, and data processing for the quantification of α-CEHC in human plasma.

Materials and Reagents
  • α-CEHC analytical standard (≥98% purity)

  • Internal Standard (IS): Deuterated α-CEHC (α-CEHC-d5) or a suitable analog like chlorpropamide[6]

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ammonium acetate, LC-MS grade

  • Ultrapure water

  • Human plasma (K2-EDTA)

  • Solid Phase Extraction (SPE) cartridges (e.g., Phenomenex Phree)[6][7] or protein precipitation plates

Sample Preparation: Solid Phase Extraction (SPE)

Solid phase extraction is recommended for cleaner extracts and improved sensitivity.[8][9]

  • Plate Conditioning: Condition the SPE plate wells with 600 µL of methanol followed by 600 µL of ultrapure water.

  • Sample Loading:

    • To 150 µL of plasma sample, add 10 µL of internal standard working solution (e.g., 50 ng/mL α-CEHC-d5 in methanol).

    • Add 10 µL of an antioxidant solution (e.g., 10 mg/mL ascorbic acid and BHT in methanol) to prevent degradation.[6]

    • Vortex mix gently.

    • Load the entire mixture onto the conditioned SPE plate.

  • Washing: Wash the wells with 500 µL of 5% methanol in water to remove interferences.

  • Elution: Elute the analyte and internal standard with 500 µL of acetonitrile.

  • Evaporation and Reconstitution:

    • Dry the eluate under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

    • Vortex and transfer to an autosampler vial for analysis.

LC-MS/MS Method

Liquid Chromatography (LC)

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm, or equivalent.[7]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    Time (min) %B
    0.0 10
    1.0 10
    5.0 95
    6.0 95
    6.1 10

    | 8.0 | 10 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

Tandem Mass Spectrometry (MS/MS)

  • Ionization: Electrospray Ionization (ESI), Negative Mode

  • Multiple Reaction Monitoring (MRM) Transitions:

    Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
    α-CEHC 277.2 175.1 -20

    | α-CEHC-d5 (IS) | 282.2 | 180.1 | -20 |

  • Instrument Parameters:

    • Capillary Voltage: 3.0 kV

    • Cone Voltage: 30 V

    • Source Temperature: 150°C

    • Desolvation Temperature: 350°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

Calibration and Quality Control
  • Prepare calibration standards by spiking known concentrations of α-CEHC into a surrogate matrix (e.g., charcoal-stripped plasma).

  • A typical calibration range is 0.5 to 200 nmol/L.

  • Prepare Quality Control (QC) samples at low, medium, and high concentrations to be analyzed with each batch of samples to ensure accuracy and precision.

Quantitative Data Summary

The performance of LC-MS/MS methods for α-CEHC quantification varies between laboratories and protocols. The following table summarizes typical performance characteristics reported in the literature.

ParameterReported ValueReference
Limit of Detection (LOD) 2.5 nmol/L (plasma, GC/MS)[10]
8 - 330 pg/mL (plasma/serum, LC-MS/MS)[7]
Limit of Quantification (LOQ) ~10 nM[11]
Linearity Range 0.0025 - 1 µM (GC/MS)[10][11]
1 nM - 14 µM (HPLC-EC)[12]
Plasma Concentration (unsupplemented) 12.6 ± 7.5 nmol/L[10][11]

Experimental Workflow Visualization

The following diagram illustrates the complete workflow for the sensitive measurement of α-CEHC by LC-MS/MS.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (150 µL) add_is Add Internal Standard (α-CEHC-d5) plasma->add_is spe Solid Phase Extraction (SPE) add_is->spe elute Elute & Dry spe->elute reconstitute Reconstitute in Mobile Phase elute->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (ESI-, MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve (Analyte/IS Ratio) integration->calibration quantification Quantification of α-CEHC calibration->quantification

Figure 2: Workflow for α-CEHC quantification by LC-MS/MS.
Conclusion

The described LC-MS/MS method provides a sensitive and reliable approach for the quantification of α-CEHC in human plasma. The use of solid-phase extraction for sample cleanup and a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for clinical research and nutritional studies where sensitive measurement of vitamin E metabolites is required.

References

Application Notes: Utilizing α-Carboxyethyl Hydroxychroman (α-CEHC) as a Biomarker for Vitamin E Intake

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Vitamin E, a group of fat-soluble compounds with antioxidant properties, is essential for human health. Assessing vitamin E status is crucial in nutritional research and clinical settings. While plasma α-tocopherol is a commonly used indicator, its concentration is influenced by plasma lipid levels, potentially misrepresenting tissue vitamin E status. α-Carboxyethyl hydroxychroman (α-CEHC) is a water-soluble metabolite of α-tocopherol that is excreted in the urine.[1][2] Emerging evidence strongly suggests that urinary α-CEHC is a reliable and sensitive biomarker of vitamin E intake and status, reflecting the body's processing of this vital nutrient.[3][4] When plasma levels of α-tocopherol are saturated, the body metabolizes the excess into α-CEHC, which is then excreted.[2][5] Therefore, urinary α-CEHC levels can provide a more accurate assessment of adequate vitamin E supply.[2][3]

These application notes provide a comprehensive overview of the use of α-CEHC as a biomarker, including its metabolic pathway, detailed protocols for its quantification in biological samples, and a summary of quantitative data from key studies.

Metabolic Pathway of α-Tocopherol to α-CEHC

The biotransformation of α-tocopherol to α-CEHC is a multi-step process that primarily occurs in the liver. This metabolic cascade involves the initial ω-hydroxylation of the phytyl tail of α-tocopherol, a reaction catalyzed by cytochrome P450 enzymes, followed by a series of β-oxidation cycles. This process progressively shortens the side chain, ultimately yielding the water-soluble metabolite α-CEHC, which is then conjugated for excretion.[6]

metabolomics Metabolic Pathway of α-Tocopherol to α-CEHC cluster_0 Liver Biotransformation cluster_1 Excretion alpha_tocopherol α-Tocopherol omega_hydroxylation ω-Hydroxylation (CYP4F2) alpha_tocopherol->omega_hydroxylation Phytyl Tail beta_oxidation β-Oxidation Cycles omega_hydroxylation->beta_oxidation Side-chain Shortening alpha_cehc α-CEHC beta_oxidation->alpha_cehc conjugation Conjugation (Glucuronidation/Sulfation) alpha_cehc->conjugation urine_excretion Urinary Excretion conjugation->urine_excretion

Caption: Metabolic pathway of α-tocopherol to α-CEHC.

Quantitative Data Summary

The following tables summarize quantitative data from various studies, demonstrating the correlation between vitamin E intake and α-CEHC levels in different biological matrices.

Table 1: Correlation between Vitamin E Intake and Urinary α-CEHC

Study PopulationVitamin E IntakeUrinary α-CEHC ConcentrationCorrelation (R-value)p-valueReference
233 adults (mixed sexes)Median: 9.7 mg α-tocopherol/dayIncrease of ~0.086 µmol/g creatinine per 1 mg increase in dietary α-tocopherol0.42< 0.001[3]
Older adults (n=387)Median: 11.0 mg/dayPositive association with 24h urinary excretion0.1 (adjusted)< 0.01[4]
Human volunteers0 to 800 mg/day RRR-α-tocopherol supplementationExcreted only when plasma threshold of 7-9 µmol α-tocopherol/g total lipid was exceededNot specifiedNot specified[2]

Table 2: α-CEHC Concentrations in Human Plasma/Serum

Conditionα-CEHC ConcentrationNotesReference
Unsupplemented healthy subjects12.6 ± 7.5 nmol/LPlasma[7][8]
Unsupplemented individuals5-10 pmol/mlSerum[5][9]
After single 306 mg RRR-α-tocopherol doseMaximum of 42.4 ± 18.3 nmol/L at 12 hoursSerum[1]
After RRR-α-tocopherol supplementationUp to 200 pmol/mlSerum[5][9]
Healthy pregnant women (maternal blood)30.2 ± 28.9 nmol/L (mean ± SD)-[10]
Umbilical cord blood30.2 ± 28.9 nmol/L (mean ± SD)Higher metabolite:tocopherol ratio than maternal blood[10]

Experimental Protocols

Protocol 1: Quantification of α-CEHC in Human Urine by LC-MS

This protocol is adapted from methodologies described in the literature for the analysis of urinary vitamin E metabolites.[11]

1. Sample Collection and Storage:

  • Collect 24-hour urine samples.

  • Store aliquots at -80°C until analysis to ensure stability.

2. Sample Preparation (Hydrolysis of Conjugates):

  • To a 100 µL aliquot of urine in a screw-cap tube, add Milli-Q water and 100 µL of 1% ascorbic acid to prevent oxidation.[11]

  • For hydrolysis of glucuronide and sulfate conjugates, add a solution of β-glucuronidase/sulfatase and incubate. Alternatively, acid hydrolysis can be performed.[4][12]

3. Extraction:

  • Acidify the sample with an appropriate acid (e.g., acetic acid).[4]

  • Perform liquid-liquid extraction using a suitable organic solvent, such as diethyl ether or a hexane:dichloromethane mixture.[13]

  • Vortex the mixture and centrifuge to separate the phases.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

4. LC-MS Analysis:

  • Reconstitute the dried extract in the mobile phase.

  • Inject the sample into an HPLC system coupled with a mass spectrometer (MS).

  • Use a C18 reversed-phase column for chromatographic separation.

  • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., methanol or acetonitrile).

  • Detect and quantify α-CEHC using the mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high specificity and sensitivity.

experimental_workflow Experimental Workflow for Urinary α-CEHC Analysis cluster_0 Sample Preparation cluster_1 Analysis sample_collection 24h Urine Collection hydrolysis Enzymatic/Acid Hydrolysis (with Ascorbic Acid) sample_collection->hydrolysis extraction Liquid-Liquid Extraction hydrolysis->extraction drying Evaporation to Dryness extraction->drying reconstitution Reconstitution in Mobile Phase drying->reconstitution lc_ms LC-MS/MS Analysis reconstitution->lc_ms quantification Data Quantification lc_ms->quantification

Caption: Workflow for urinary α-CEHC analysis.

Protocol 2: Quantification of α-CEHC in Human Plasma/Serum by HPLC or GC-MS

This protocol outlines a general procedure for the determination of α-CEHC in plasma or serum.[1][7][8]

1. Sample Collection and Storage:

  • Collect blood samples in appropriate tubes (e.g., EDTA for plasma, serum separator tubes for serum).

  • Separate plasma or serum by centrifugation.

  • Store samples at -80°C until analysis.

2. Sample Preparation:

  • Thaw plasma/serum samples on ice.

  • For GC-MS analysis, a derivatization step is typically required to increase the volatility of α-CEHC.

  • For HPLC analysis, direct extraction may be possible after protein precipitation.

3. Extraction:

  • Perform a liquid-liquid extraction using an organic solvent. A minimum of 500 µL of plasma is often required for GC-MS analysis.[7][8]

  • Follow a similar extraction procedure as described for urine (vortex, centrifuge, collect organic layer, and evaporate).

4. Analytical Determination:

  • For HPLC: Reconstitute the extract and analyze using an HPLC system with a suitable detector (e.g., fluorescence or electrochemical detector).[1][14]

  • For GC-MS: Derivatize the dried extract and inject it into the GC-MS system for separation and quantification.[7][8]

Conclusion

The quantification of urinary α-CEHC serves as a valuable and reliable tool for assessing vitamin E intake and status. Its concentration is directly correlated with α-tocopherol intake, particularly at levels exceeding the body's immediate needs. The detailed protocols provided herein offer a foundation for researchers, scientists, and drug development professionals to accurately measure this important biomarker. The use of α-CEHC can lead to a more nuanced understanding of vitamin E metabolism and its role in health and disease.

References

Application of α-Carboxyethyl Hydroxychroman (α-CEHC) in Clinical Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

α-Carboxyethyl hydroxychroman (α-CEHC) is a water-soluble metabolite of alpha-tocopherol (α-TOH), the most biologically active form of vitamin E.[1][2] In recent years, α-CEHC has garnered significant attention in the clinical research community, primarily as a non-invasive biomarker for assessing vitamin E status.[3][4][5] Unlike plasma α-tocopherol levels, which can be influenced by lipid concentrations, urinary α-CEHC excretion reflects the body's metabolism of α-tocopherol and is considered a reliable indicator of α-tocopherol adequacy.[3][4] This document provides detailed application notes and protocols for the utilization of α-CEHC in clinical studies, based on findings from various research publications.

I. Application Notes

α-CEHC as a Biomarker of Vitamin E Status

Clinical studies have demonstrated a significant positive correlation between dietary α-tocopherol intake and urinary α-CEHC excretion.[3][4][5] This relationship forms the basis of using α-CEHC as a biomarker.

  • Correlation with Intake: Studies have shown that urinary α-CEHC excretion increases with higher dietary intake of α-tocopherol.[3][4] For every 1-mg increase in dietary α-tocopherol, urinary α-CEHC excretion has been observed to increase by approximately 0.086 μmol/g creatinine.[3][4]

  • Threshold of Adequacy: A plateau in urinary α-CEHC excretion is observed at lower vitamin E intakes, with a significant increase occurring only after dietary α-tocopherol intake surpasses a certain threshold.[3][4] An inflection point has been estimated at an intake of 12.8 mg of α-tocopherol per day, with a daily excretion of greater than 1.39 μmol α-CEHC/g creatinine suggesting an adequate α-tocopherol status.[3]

  • Plasma Correlation: Urinary α-CEHC levels also show a positive association with plasma α-tocopherol concentrations.[3][4][5]

Differentiating Natural vs. Synthetic Vitamin E

Research has indicated that the metabolism of natural (RRR-α-tocopherol) and synthetic (all-rac-α-tocopherol) vitamin E differs. Synthetic vitamin E is preferentially metabolized to α-CEHC and excreted in the urine compared to its natural counterpart.[6] This finding is crucial for studies evaluating the bioavailability and efficacy of different vitamin E supplements.

Antioxidant Activity

Beyond its role as a biomarker, α-CEHC itself exhibits antioxidant properties.[1][7] It has been shown to inhibit macrophage-induced low-density lipoprotein (LDL) oxidation in a concentration-dependent manner and possesses antioxidant activity comparable to Trolox, a water-soluble analog of vitamin E.[1][7]

II. Quantitative Data Summary

The following tables summarize key quantitative data from clinical studies involving α-CEHC.

Parameter Value Study Reference
Correlation between α-Tocopherol Intake and Plasma α-TocopherolR = 0.40 (P < 0.001)The Energetics Study[3][4]
Correlation between α-Tocopherol Intake and Urinary α-CEHCR = 0.42 (P < 0.001)The Energetics Study[3][4]
Increase in Urinary α-CEHC per 1-mg Increase in Dietary α-Tocopherol~0.086 μmol/g creatinineThe Energetics Study[3][4]
Plateau of Urinary α-CEHC Excretion1.39 μmol/g creatinine (median)The Energetics Study[3]
Inflection Point for Increased Vitamin E Metabolism12.8 mg α-tocopherol/dayThe Energetics Study[3]

Table 1: Correlation and Excretion Data for α-CEHC as a Biomarker of Vitamin E Status.

Study Population Intervention Maximum Serum α-Tocopherol Maximum Serum α-CEHC Time to Maximum Serum Levels Study Reference
21 healthy subjectsSingle dose of 306 mg RRR-α-tocopherol33.3 +/- 11.1 μmol/L42.4 +/- 18.3 nmol/L12 hoursSchuelke et al.[2]

Table 2: Pharmacokinetic Data of α-Tocopherol and α-CEHC After Supplementation.

Parameter Concentration Study Reference
Baseline Serum α-CEHC in unsupplemented healthy subjects5-10 pmol/ml (equivalent to 5-10 nmol/L)Cayman Chemical[8]
Serum α-CEHC after RRR-α-tocopherol supplementationup to 200 pmol/ml (equivalent to 200 nmol/L)Cayman Chemical[8]
Plasma α-CEHC in unsupplemented healthy subjects12.6 ± 7.5 nmol/lGalli et al. (via ResearchGate)[9]

Table 3: Baseline and Post-Supplementation Serum/Plasma Concentrations of α-CEHC.

III. Experimental Protocols

Protocol for Assessing α-CEHC as a Biomarker of Vitamin E Intake

This protocol is a synthesized methodology based on the "Energetics Study" and other related research.[3][4][5]

Objective: To determine the correlation between dietary vitamin E intake and urinary α-CEHC excretion.

Materials:

  • Validated dietary assessment tools (e.g., 24-hour dietary recalls, food frequency questionnaires).

  • 24-hour urine collection containers.

  • Equipment for sample processing and storage (-80°C freezer).

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC/MS) system for α-CEHC analysis.

  • Creatinine assay kit.

Procedure:

  • Participant Recruitment: Recruit a cohort of healthy adult participants.

  • Dietary Assessment: Collect detailed dietary intake data over a specified period using a validated method.

  • Sample Collection:

    • Concurrently, collect 24-hour urine samples from each participant.

    • Collect plasma samples for comparative analysis of α-tocopherol levels.

  • Sample Processing and Storage:

    • Measure and record the total volume of the 24-hour urine collection.

    • Aliquot urine samples and store them at -80°C until analysis.

    • Process blood samples to obtain plasma and store at -80°C.

  • Biochemical Analysis:

    • Quantify the concentration of α-CEHC in urine samples using HPLC or GC/MS.

    • Measure urinary creatinine concentration to normalize α-CEHC excretion.

    • Measure plasma α-tocopherol concentrations.

  • Data Analysis:

    • Calculate the 24-hour urinary excretion of α-CEHC (μmol/day) and the α-CEHC to creatinine ratio (μmol/g creatinine).

    • Perform correlation analysis between dietary α-tocopherol intake, plasma α-tocopherol levels, and urinary α-CEHC excretion.

Protocol for Pharmacokinetic Analysis of α-CEHC Following Vitamin E Supplementation

This protocol is based on the study by Schuelke et al.[2]

Objective: To determine the time course of serum α-CEHC concentrations following a single oral dose of vitamin E.

Materials:

  • Standardized vitamin E supplement (e.g., RRR-α-tocopherol).

  • Blood collection tubes.

  • Centrifuge for serum separation.

  • Equipment for sample storage (-80°C freezer).

  • HPLC system for the quantification of α-tocopherol and α-CEHC in serum.

Procedure:

  • Participant Recruitment: Recruit healthy volunteers.

  • Baseline Sampling: Collect a baseline blood sample before vitamin E administration.

  • Vitamin E Administration: Administer a single oral dose of vitamin E.

  • Timed Blood Collection: Collect blood samples at multiple time points post-administration (e.g., 2, 6, 12, 24, 35, 50, and 74 hours).

  • Serum Separation and Storage:

    • Allow blood to clot and then centrifuge to separate the serum.

    • Store serum samples at -80°C until analysis.

  • Biochemical Analysis:

    • Determine the concentrations of α-tocopherol and α-CEHC in the serum samples using HPLC.

  • Data Analysis:

    • Plot the serum concentrations of α-tocopherol and α-CEHC against time to determine the pharmacokinetic profile, including the time to maximum concentration (Tmax) and the maximum concentration (Cmax).

IV. Visualizations

Vitamin_E_Metabolism alpha_TOH α-Tocopherol (Vitamin E) Metabolism Hepatic Metabolism (CYP4F2/CYP3A4) alpha_TOH->Metabolism alpha_CEHC α-CEHC Metabolism->alpha_CEHC Excretion Urinary Excretion alpha_CEHC->Excretion Experimental_Workflow cluster_study_design Study Design cluster_lab_analysis Laboratory Analysis cluster_data_interpretation Data Interpretation Recruitment Participant Recruitment Dietary_Assessment Dietary Intake Assessment Recruitment->Dietary_Assessment Sample_Collection Urine & Plasma Collection Dietary_Assessment->Sample_Collection Processing Sample Processing & Storage Sample_Collection->Processing Analysis HPLC or GC/MS Analysis (α-CEHC, α-Tocopherol, Creatinine) Processing->Analysis Data_Analysis Correlation & Statistical Analysis Analysis->Data_Analysis Conclusion Conclusion on Vitamin E Status Data_Analysis->Conclusion Logical_Relationship Intake Dietary α-Tocopherol Intake Plasma Plasma α-Tocopherol Concentration Intake->Plasma Positive Correlation Urinary Urinary α-CEHC Excretion Intake->Urinary Strong Positive Correlation Plasma->Urinary Positive Association

References

Application Notes and Protocols for Assessing Oxidative Stress In Vitro Using alpha-CEHC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of biological systems to detoxify these reactive intermediates, is implicated in a wide range of pathologies, including cardiovascular diseases, neurodegenerative disorders, and cancer. Consequently, the evaluation of antioxidant compounds is a critical aspect of drug discovery and development. alpha-Carboxyethyl-hydroxychroman (alpha-CEHC) is a major, water-soluble metabolite of vitamin E (alpha-tocopherol) that has demonstrated significant antioxidant properties.[1][2] Unlike its parent compound, the water-soluble nature of this compound offers potential advantages for certain in vitro applications. These application notes provide detailed protocols for utilizing this compound to assess and mitigate oxidative stress in vitro, offering a valuable tool for researchers in the field.

Overview of this compound as an Antioxidant

This compound exhibits potent antioxidant activity, comparable to that of Trolox, a water-soluble analog of vitamin E commonly used as an antioxidant standard.[1] Its antioxidant capacity has been demonstrated in various acellular assays, including the Oxygen Radical Absorbance Capacity (ORAC) and Trolox Equivalent Antioxidant Capacity (TEAC) assays.[1] In these systems, this compound effectively scavenges peroxyl radicals and other reactive species. Furthermore, this compound has been shown to work synergistically with other antioxidants, such as ascorbate, to inhibit lipid peroxidation.

Key Applications

  • Evaluation of Antioxidant Efficacy: Assess the ability of this compound to protect various cell types from chemically-induced oxidative stress.

  • Mechanistic Studies: Investigate the cellular pathways involved in the antioxidant action of this compound, including its potential interaction with signaling pathways like the Nrf2-ARE pathway.

  • Comparative Analysis: Benchmark the antioxidant potential of novel drug candidates against this compound and other standard antioxidants.

Experimental Protocols

Assessment of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA Assay

This protocol describes the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure the ability of this compound to reduce intracellular ROS levels in response to an oxidative insult.

Materials:

  • This compound

  • Hepatocellular carcinoma cell line (e.g., HepG2)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Phosphate Buffered Saline (PBS)

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Hydrogen peroxide (H₂O₂) or other ROS inducer (e.g., AAPH)

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence microplate reader

Protocol:

  • Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • This compound Pre-treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and dilute to final working concentrations (e.g., 1, 10, 50, 100 µM) in cell culture medium. Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Incubate for 1-4 hours.

  • DCFH-DA Loading: Prepare a 10 µM working solution of DCFH-DA in serum-free DMEM. Remove the medium containing this compound and wash the cells once with warm PBS. Add 100 µL of the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.

  • Induction of Oxidative Stress: Remove the DCFH-DA solution and wash the cells once with warm PBS. Add 100 µL of a freshly prepared solution of H₂O₂ (e.g., 100-500 µM) in serum-free DMEM to induce oxidative stress. Include a vehicle control (no H₂O₂) and a positive control (H₂O₂ alone).

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader. Take readings every 5-10 minutes for a total of 60-120 minutes.

  • Data Analysis: The antioxidant activity of this compound is determined by its ability to reduce the fluorescence signal compared to the cells treated with the ROS inducer alone. Calculate the percentage of ROS inhibition for each concentration of this compound.

Experimental Workflow for DCFH-DA Assay

DCFH_DA_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_seeding Seed HepG2 Cells (5x10^4 cells/well) pre_treatment Pre-treat with this compound (1-4 hours) cell_seeding->pre_treatment alpha_cehc_prep Prepare this compound Solutions (1-100 µM) alpha_cehc_prep->pre_treatment dcfh_da_loading Load with DCFH-DA (10 µM, 30 min) pre_treatment->dcfh_da_loading ros_induction Induce Oxidative Stress (e.g., 100-500 µM H₂O₂) dcfh_da_loading->ros_induction fluorescence_measurement Measure Fluorescence (Ex: 485 nm, Em: 535 nm) ros_induction->fluorescence_measurement data_analysis Calculate % ROS Inhibition fluorescence_measurement->data_analysis

Caption: Workflow for assessing intracellular ROS with this compound.

Measurement of Lipid Peroxidation using Thiobarbituric Acid Reactive Substances (TBARS) Assay

This protocol measures the formation of malondialdehyde (MDA), a major end-product of lipid peroxidation, to assess the protective effect of this compound.

Materials:

  • This compound

  • Hepatocellular carcinoma cell line (e.g., HepG2)

  • Cell culture reagents as in Protocol 1

  • Oxidative stress inducer (e.g., FeSO₄/ascorbate or H₂O₂)

  • Trichloroacetic acid (TCA) solution

  • Thiobarbituric acid (TBA) solution

  • Malondialdehyde (MDA) standard

  • Spectrophotometer

Protocol:

  • Cell Culture and Treatment: Culture HepG2 cells in 6-well plates until they reach 80-90% confluency. Pre-treat the cells with various concentrations of this compound (e.g., 10, 50, 100 µM) for 4-24 hours.

  • Induction of Lipid Peroxidation: After pre-treatment, induce lipid peroxidation by adding an appropriate inducer. For example, treat cells with a combination of FeSO₄ (10 µM) and ascorbate (100 µM) or with H₂O₂ (500 µM) for 1-2 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.

  • TBARS Reaction: To 200 µL of cell lysate, add 200 µL of TCA solution and 400 µL of TBA solution.

  • Incubation and Measurement: Heat the mixture at 95°C for 60 minutes. Cool the samples on ice and centrifuge to pellet any precipitate. Measure the absorbance of the supernatant at 532 nm.[3]

  • Quantification: Generate a standard curve using known concentrations of MDA. Calculate the concentration of MDA in the samples and express the results as nmol MDA/mg protein.

Experimental Workflow for TBARS Assay

TBARS_Workflow cluster_prep Preparation & Treatment cluster_assay Assay cluster_analysis Analysis cell_culture Culture HepG2 Cells alpha_cehc_treatment Treat with this compound (10-100 µM, 4-24h) cell_culture->alpha_cehc_treatment induce_peroxidation Induce Lipid Peroxidation (e.g., FeSO₄/Ascorbate) alpha_cehc_treatment->induce_peroxidation cell_lysis Cell Lysis induce_peroxidation->cell_lysis tbars_reaction Add TCA and TBA Reagents cell_lysis->tbars_reaction incubation Incubate at 95°C for 60 min tbars_reaction->incubation measure_absorbance Measure Absorbance at 532 nm incubation->measure_absorbance quantify_mda Quantify MDA using Standard Curve measure_absorbance->quantify_mda

Caption: Workflow for assessing lipid peroxidation with this compound.

Investigation of Nrf2 Signaling Pathway Activation

This protocol outlines a method to determine if this compound exerts its antioxidant effects through the activation of the Nrf2 signaling pathway.

Materials:

  • This compound

  • Hepatocellular carcinoma cell line (e.g., HepG2)

  • Cell culture reagents as in Protocol 1

  • Reagents for Western blotting (primary antibodies for Nrf2, Keap1, HO-1, NQO1, and a loading control like β-actin or GAPDH; secondary antibodies)

  • Reagents for quantitative real-time PCR (qRT-PCR) (RNA extraction kit, cDNA synthesis kit, primers for Nrf2 target genes like HMOX1, NQO1, GCLC, and a housekeeping gene like GAPDH)

Protocol:

  • Cell Treatment: Culture HepG2 cells and treat them with various concentrations of this compound (e.g., 10, 50, 100 µM) for different time points (e.g., 4, 8, 24 hours).

  • Western Blot Analysis for Nrf2 Nuclear Translocation:

    • Isolate nuclear and cytoplasmic protein fractions from the treated cells.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against Nrf2 and a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH).

    • Incubate with the appropriate secondary antibodies and visualize the protein bands. An increase in the nuclear Nrf2 level indicates its translocation and activation.

  • Western Blot Analysis for Nrf2 Target Proteins:

    • Prepare whole-cell lysates from the treated cells.

    • Perform Western blotting as described above, using primary antibodies against Nrf2 target proteins such as HO-1 and NQO1. An increase in the expression of these proteins suggests Nrf2 pathway activation.

  • qRT-PCR Analysis for Nrf2 Target Gene Expression:

    • Extract total RNA from the treated cells.

    • Synthesize cDNA from the RNA.

    • Perform qRT-PCR using primers specific for Nrf2 target genes (HMOX1, NQO1, GCLC).

    • Normalize the expression levels to a housekeeping gene and calculate the fold change in gene expression compared to the untreated control.

Nrf2_Pathway cluster_stress Cellular Stress cluster_regulation Nrf2 Regulation cluster_response Antioxidant Response oxidative_stress Oxidative Stress keap1_nrf2 Keap1-Nrf2 Complex oxidative_stress->keap1_nrf2 induces nrf2_release Nrf2 Release keap1_nrf2->nrf2_release dissociation nrf2_translocation Nrf2 Nuclear Translocation nrf2_release->nrf2_translocation are Antioxidant Response Element (ARE) nrf2_translocation->are binds to target_genes Upregulation of Antioxidant Genes (HO-1, NQO1, GCLC) are->target_genes activates cytoprotection Cellular Protection target_genes->cytoprotection leads to alpha_cehc This compound alpha_cehc->keap1_nrf2 may influence

References

Experimental Design for In Vivo Studies with alpha-CEHC: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-Carboxyethyl Hydroxychroman (α-CEHC) is a major, water-soluble metabolite of alpha-tocopherol (Vitamin E). Emerging research highlights its potential as a bioactive molecule with significant antioxidant and anti-inflammatory properties, distinct from its parent compound.[1][2][3] As a naturally occurring compound in plasma, α-CEHC presents an interesting candidate for therapeutic development.[2][4] This document provides detailed application notes and protocols for designing and conducting in vivo studies to investigate the efficacy and mechanisms of α-CEHC.

Data Presentation: Summary of Preclinical Data

Due to the limited number of in vivo studies directly administering α-CEHC, the following table includes data from both in vitro assays and in vivo studies involving the modulation of endogenous α-CEHC levels through α-tocopherol supplementation. This information can serve as a basis for dose selection and endpoint analysis in future preclinical studies.

ParameterFindingSpecies/ModelReference
Antioxidant Activity Exhibited antioxidant properties similar to Trolox in Oxygen Radical Absorbance Capacity (ORAC) and Trolox Equivalent Antioxidant Capacity (TEAC) assays.In vitro[2][3]
Pharmacokinetics (Human) Following a single oral dose of 306 mg RRR-α-tocopherol, maximum serum α-CEHC concentration (42.4 +/- 18.3 nmol/L) was reached at 12 hours.Human[4]
Endogenous Modulation (Rat) Daily intraperitoneal injections of 100 mg/kg body weight α-tocopherol for 9 days resulted in a 10-fold increase in hepatic α-CEHC concentrations.Sprague-Dawley Rat[5]
Anti-inflammatory Potential The parent compound, α-tocopherol, has been shown to decrease pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α in vivo. The anti-inflammatory effects of direct α-CEHC administration are a key area for investigation.Human/Animal

Experimental Protocols

The following protocols are designed to investigate the anti-inflammatory and antioxidant properties of α-CEHC in established murine models.

Protocol 1: Evaluation of Anti-inflammatory Activity in a Carrageenan-Induced Paw Edema Model

This acute inflammatory model is suitable for assessing the potential of α-CEHC to inhibit edema formation and local inflammatory responses.

Materials:

  • α-CEHC (purity ≥98%)

  • Vehicle (e.g., sterile saline or PBS)

  • Lambda-Carrageenan (1% w/v in sterile saline)

  • Male/Female C57BL/6 or BALB/c mice (6-8 weeks old)

  • Plethysmometer or digital calipers

  • Syringes and needles

Procedure:

  • Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.

  • Grouping: Randomly divide mice into the following groups (n=8-10 per group):

    • Vehicle Control (Vehicle only)

    • α-CEHC low dose (e.g., 10 mg/kg)

    • α-CEHC medium dose (e.g., 25 mg/kg)

    • α-CEHC high dose (e.g., 50 mg/kg)

    • Positive Control (e.g., Indomethacin, 10 mg/kg)

  • α-CEHC Administration: Administer α-CEHC or vehicle via intraperitoneal (i.p.) or oral (p.o.) gavage 60 minutes prior to carrageenan injection. The choice of administration route may depend on the formulation and study objectives.

  • Induction of Edema: Inject 50 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each mouse.

  • Measurement of Paw Volume: Measure the paw volume of each mouse using a plethysmometer or paw thickness with digital calipers immediately before carrageenan injection (0 hours) and at 1, 2, 3, 4, and 6 hours post-injection.

  • Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline measurement. The percentage inhibition of edema can be calculated using the formula: % Inhibition = [(VC - VT) / VC] * 100 where VC is the average paw volume increase in the vehicle control group and VT is the average paw volume increase in the treatment group.

  • Tissue Collection: At the end of the experiment, euthanize the animals and collect the paw tissue for histological analysis (e.g., H&E staining for inflammatory cell infiltration) and biochemical assays (e.g., myeloperoxidase (MPO) activity to quantify neutrophil infiltration).

Protocol 2: Assessment of Antioxidant Effects in a Lipopolysaccharide (LPS)-Induced Oxidative Stress Model

This model induces a systemic inflammatory response and oxidative stress, allowing for the evaluation of α-CEHC's ability to modulate relevant biomarkers.

Materials:

  • α-CEHC (purity ≥98%)

  • Vehicle (e.g., sterile saline or PBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Male/Female C57BL/6 mice (6-8 weeks old)

  • Kits for measuring oxidative stress markers (e.g., malondialdehyde (MDA), glutathione (GSH), superoxide dismutase (SOD), catalase (CAT))

  • ELISA kits for inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β)

Procedure:

  • Animal Acclimatization and Grouping: Follow steps 1 and 2 as described in Protocol 1.

  • α-CEHC Administration: Administer α-CEHC or vehicle (i.p. or p.o.) 60 minutes prior to the LPS challenge.

  • Induction of Oxidative Stress: Administer a single intraperitoneal injection of LPS (e.g., 1-5 mg/kg).

  • Sample Collection: At a predetermined time point post-LPS administration (e.g., 6, 12, or 24 hours), collect blood via cardiac puncture into appropriate tubes for serum or plasma separation. Euthanize the animals and perfuse with cold saline to remove blood from organs. Collect relevant tissues such as the liver and kidneys.

  • Biochemical Analysis:

    • Serum/Plasma: Use ELISA kits to measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).

    • Tissue Homogenates (Liver, Kidney): Prepare tissue homogenates to measure:

      • Lipid peroxidation (MDA levels).

      • Endogenous antioxidant levels (GSH).

      • Antioxidant enzyme activity (SOD, CAT).

  • Data Analysis: Compare the levels of oxidative stress markers and inflammatory cytokines between the different treatment groups and the vehicle control group. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine significance.

Mandatory Visualizations

Signaling Pathways

The antioxidant and anti-inflammatory effects of α-CEHC may be mediated through the modulation of key signaling pathways. Below are diagrams of putative pathways that could be investigated.

antioxidant_pathway ROS Reactive Oxygen Species (ROS) Keap1 Keap1 ROS->Keap1 induces dissociation alpha_CEHC α-CEHC alpha_CEHC->Keap1 may promote dissociation Nrf2 Nrf2 Keap1->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription of Antioxidant_Enzymes->ROS neutralizes Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection

Caption: Putative antioxidant signaling pathway for α-CEHC via Nrf2 activation.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 PKC PKC TLR4->PKC alpha_CEHC α-CEHC alpha_CEHC->PKC potential inhibition MAPK MAPK (p38, JNK, ERK) alpha_CEHC->MAPK potential inhibition NF_kB NF-κB alpha_CEHC->NF_kB potential inhibition PKC->MAPK NF_kB_complex IκB-NF-κB PKC->NF_kB_complex activates IKK MAPK->NF_kB activates NF_kB_complex->NF_kB releases Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NF_kB->Proinflammatory_Genes translocates to nucleus and activates transcription Inflammation Inflammation Proinflammatory_Genes->Inflammation

Caption: Potential anti-inflammatory mechanism of α-CEHC via inhibition of the PKC/MAPK/NF-κB pathway.

Experimental Workflow

experimental_workflow cluster_preclinical_model Preclinical Model Selection cluster_treatment Treatment Protocol cluster_endpoints Endpoint Analysis animal_model Animal Model (e.g., C57BL/6 Mice) disease_induction Disease Induction (e.g., Carrageenan, LPS) animal_model->disease_induction dose_ranging Dose Ranging Study (e.g., 10, 25, 50 mg/kg) disease_induction->dose_ranging administration Route of Administration (i.p. or p.o.) dose_ranging->administration in_life_measurements In-life Measurements (e.g., Paw Volume) administration->in_life_measurements terminal_collection Terminal Sample Collection (Blood, Tissues) in_life_measurements->terminal_collection biochemical_assays Biochemical Assays (ELISA, Enzyme Activity) terminal_collection->biochemical_assays histology Histological Analysis terminal_collection->histology

Caption: General experimental workflow for in vivo evaluation of α-CEHC.

References

Application Notes and Protocols for Cell Culture Experiments Using alpha-CEHC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing alpha-Carboxyethyl-hydroxychroman (alpha-CEHC), a water-soluble metabolite of vitamin E (alpha-tocopherol), in various cell culture experiments. This compound has garnered significant interest for its antioxidant, anti-inflammatory, and anti-proliferative properties.[1][2][3] This document outlines detailed protocols for assessing these biological activities, summarizes key quantitative data, and provides visual representations of the underlying molecular pathways.

Introduction to this compound

This compound is a key metabolite of alpha-tocopherol, formed in the liver and excreted in the urine.[4] Unlike its lipid-soluble precursor, this compound is water-soluble, which facilitates its use in aqueous cell culture media.[2] Research has demonstrated that this compound possesses significant biological activities, including the ability to scavenge reactive oxygen species (ROS), modulate inflammatory signaling pathways, and inhibit the proliferation of certain cancer cell lines.[3][5]

Preparation and Handling of this compound for Cell Culture

2.1. Reagent Information

CharacteristicDescription
Full Name 2,5,7,8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman
Molecular Formula C₁₆H₂₂O₄
Molecular Weight 278.34 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO and ethanol. Water solubility is limited.

2.2. Stock Solution Preparation

  • Primary Stock Solution (10 mM): Dissolve 2.78 mg of this compound powder in 1 mL of sterile dimethyl sulfoxide (DMSO). Mix thoroughly by vortexing until completely dissolved.

  • Storage: Aliquot the primary stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to 6 months. Protect from light.

2.3. Working Solution Preparation

  • Dilution: On the day of the experiment, thaw an aliquot of the primary stock solution at room temperature.

  • Intermediate Dilution (Optional): For lower final concentrations, it may be necessary to perform an intermediate dilution in sterile serum-free cell culture medium or phosphate-buffered saline (PBS).

  • Final Dilution: Prepare the final working concentrations by diluting the stock or intermediate solution directly into the complete cell culture medium. The final DMSO concentration in the culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Note: Always prepare fresh working solutions for each experiment.

Experimental Protocols

3.1. Assessment of Antioxidant Activity

This protocol describes a method to evaluate the ability of this compound to mitigate oxidative stress in cultured cells.

3.1.1. Experimental Workflow: Antioxidant Activity Assay

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 2 (continued) seed Seed cells in a 96-well plate treat Treat cells with various concentrations of this compound seed->treat 24h incubation induce Induce oxidative stress (e.g., with H2O2) treat->induce Pre-incubation (e.g., 1-4h) measure Measure intracellular ROS levels (e.g., using DCFDA) induce->measure Incubation (e.g., 30-60 min) analyze Analyze data and determine EC50 for ROS scavenging measure->analyze

Workflow for assessing the antioxidant activity of this compound.

3.1.2. Protocol

  • Cell Seeding: Seed cells (e.g., human keratinocytes HaCaT, or murine macrophages RAW 264.7) into a black, clear-bottom 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or a vehicle control (medium with the same concentration of DMSO). Incubate for 1-4 hours.

  • ROS Induction: After pre-incubation, add an oxidative stress-inducing agent such as hydrogen peroxide (H₂O₂) to a final concentration of 100-500 µM.

  • ROS Measurement:

    • Immediately add 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) to a final concentration of 10 µM.

    • Incubate the plate for 30-60 minutes at 37°C, protected from light.

    • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

  • Data Analysis: Calculate the percentage of ROS inhibition compared to the vehicle-treated, H₂O₂-exposed control. Determine the EC₅₀ value (the concentration of this compound that scavenges 50% of intracellular ROS).

3.2. Assessment of Anti-inflammatory Activity

This protocol evaluates the potential of this compound to reduce the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

3.2.1. Experimental Workflow: Anti-inflammatory Assay

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3 seed Seed RAW 264.7 macrophages in a 24-well plate treat Pre-treat cells with This compound seed->treat 24h incubation stimulate Stimulate with LPS to induce inflammation treat->stimulate 1h pre-treatment collect Collect cell culture supernatant stimulate->collect 24h incubation measure Measure pro-inflammatory cytokine levels (e.g., TNF-α, IL-6) by ELISA collect->measure analyze Determine IC50 for cytokine inhibition measure->analyze

Workflow for assessing the anti-inflammatory activity of this compound.

3.2.2. Protocol

  • Cell Seeding: Seed RAW 264.7 murine macrophages in a 24-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or vehicle control for 1 hour.

  • Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.

  • Incubation: Incubate the cells for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant and centrifuge to remove any cellular debris.

  • Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cytokine inhibition and determine the IC₅₀ value (the concentration of this compound that inhibits cytokine production by 50%).

3.3. Assessment of Anti-proliferative and Cytotoxic Effects

This protocol determines the effect of this compound on the viability and proliferation of cancer cells.

3.3.1. Experimental Workflow: Cytotoxicity Assay

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4 seed Seed cancer cells (e.g., PC-3) in a 96-well plate treat Treat cells with a range of This compound concentrations seed->treat 24h incubation assay Perform cell viability assay (e.g., MTT or WST-1) treat->assay 48-72h incubation analyze Calculate cell viability and determine IC50 assay->analyze

Workflow for assessing the cytotoxicity of this compound.

3.3.2. Protocol

  • Cell Seeding: Seed cancer cells (e.g., human prostate cancer PC-3 cells) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with a range of this compound concentrations (e.g., 1, 10, 25, 50, 100 µM) or vehicle control.

  • Incubation: Incubate for 48 to 72 hours.

  • Cell Viability Assay (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).

Quantitative Data Summary

The following tables summarize the reported quantitative data for the biological activities of this compound and its precursor, alpha-tocopherol.

Table 1: Antioxidant Activity of this compound

AssayModel SystemMetricValueReference
Oxygen Radical Absorbance Capacity (ORAC)In vitroAntioxidant ActivitySimilar to Trolox[1]
Trolox Equivalent Antioxidant Capacity (TEAC)In vitroAntioxidant ActivitySimilar to Trolox[1]
Peroxynitrite ScavengingIn vitroScavenging ActivityEffective[1]

Table 2: Anti-proliferative Activity of this compound and Related Compounds

CompoundCell LineAssayMetricValueReference
This compound PC-3 (Prostate Cancer)Cell ProliferationInhibitionWeak effect ≤ 10 µM, <45% inhibition at 50 µM[5]
gamma-CEHCPC-3 (Prostate Cancer)Cell ProliferationInhibitionEffective at 1 µM, max inhibition 70-82% at ≥ 10 µM[5]
alpha-TocopherolPC-3 (Prostate Cancer)Cell ProliferationInhibitionWeak effect ≤ 10 µM, <45% inhibition at 50 µM[5]
gamma-TocopherolPC-3 (Prostate Cancer)Cell ProliferationInhibitionEffective at 1 µM, max inhibition 70-82% at ≥ 10 µM[5]

Signaling Pathways Modulated by this compound

5.1. Inhibition of NF-κB Signaling Pathway

This compound has been shown to exert anti-inflammatory effects, which are often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates alphaCEHC This compound alphaCEHC->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription G cluster_0 Extracellular cluster_1 Cytoplasm Apoptotic_Stimuli Apoptotic Stimuli (e.g., FasL, TNF-α) Procaspase8 Pro-caspase-8 Apoptotic_Stimuli->Procaspase8 Activates Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Cleaves Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis alphaCEHC This compound alphaCEHC->Procaspase3 Potentially Upregulates Expression

References

Application Notes and Protocols for Studying Alpha-CEHC Effects in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-carboxyethyl hydroxychroman (α-CEHC) is a major, water-soluble metabolite of alpha-tocopherol (a form of Vitamin E). Emerging research suggests that α-CEHC possesses biological activities that are distinct from its parent compound, including potent anti-inflammatory and antioxidant properties. These characteristics make α-CEHC a molecule of significant interest for therapeutic development in a range of diseases underpinned by inflammation and oxidative stress. This document provides detailed application notes and protocols for utilizing animal models to investigate the physiological and pharmacological effects of α-CEHC.

Animal Models

Rodent models, particularly mice and rats, are the most commonly used systems for studying the in vivo effects of α-CEHC. The choice of species and strain may depend on the specific research question. For instance, models of induced inflammation, such as lipopolysaccharide (LPS) challenge, can be valuable for assessing the anti-inflammatory properties of α-CEHC.

Data Presentation: Quantitative Analysis of α-CEHC in Rodent Tissues

The following tables summarize the concentrations of α-CEHC measured in various rat tissues after the administration of its precursor, alpha-tocopherol. This data is crucial for understanding the biodistribution and target organs of endogenously produced α-CEHC and can serve as a benchmark for studies involving direct administration of α-CEHC.

Table 1: α-CEHC Concentrations in Rat Tissues Following Subcutaneous α-Tocopherol Administration

Tissueα-Tocopherol Dose (mg/100g body weight)Mean α-CEHC Concentration (nmol/g tissue)
LiverControl1.25
High Dose53.6
KidneyControl0.27
High Dose17.8
LungControlBelow detection
High Dose1.4

Data is derived from studies involving subcutaneous injection of alpha-tocopherol in rats. The "High Dose" represents the maximum administered dose in the cited study, which leads to the presented α-CEHC levels. It is important to note that these values reflect the endogenous production of α-CEHC from its precursor.

Experimental Protocols

Protocol 1: Intraperitoneal Administration of α-CEHC in Mice

This protocol is designed for the direct administration of α-CEHC to mice to study its acute effects. Intraperitoneal (IP) injection is a common and effective route for systemic delivery of compounds.

Materials:

  • α-CEHC (analytical grade)

  • Sterile, pyrogen-free saline (0.9% NaCl) or other suitable vehicle (e.g., saline with a low percentage of a solubilizing agent like DMSO, if necessary)

  • 25-30 gauge sterile hypodermic needles

  • 1 mL sterile syringes

  • 70% ethanol

  • Animal scale

  • Appropriate mouse restraint device

Procedure:

  • Preparation of α-CEHC Solution:

    • Accurately weigh the desired amount of α-CEHC.

    • Dissolve α-CEHC in a minimal amount of a suitable solvent (e.g., DMSO) if it is not readily soluble in saline.

    • Bring the solution to the final desired concentration with sterile saline. The final concentration of the solubilizing agent should be minimal and consistent across all treatment groups, including the vehicle control.

    • Ensure the final solution is sterile, for example, by filtration through a 0.22 µm filter.

  • Animal Handling and Injection:

    • Weigh the mouse to determine the precise injection volume.

    • Properly restrain the mouse to expose the abdomen.[1]

    • Disinfect the injection site in the lower right quadrant of the abdomen with 70% ethanol.[1]

    • Insert the needle at a 30-45 degree angle into the peritoneal cavity, being careful to avoid puncturing internal organs.[1][2]

    • Gently aspirate to ensure the needle has not entered a blood vessel or organ.

    • Slowly inject the calculated volume of the α-CEHC solution or vehicle control.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any adverse reactions post-injection.

Protocol 2: Induction of Acute Inflammation and Assessment of α-CEHC Effects

This protocol describes the use of a lipopolysaccharide (LPS) challenge to induce a systemic inflammatory response in mice, followed by treatment with α-CEHC to evaluate its anti-inflammatory potential.

Materials:

  • Lipopolysaccharide (LPS) from E. coli

  • α-CEHC solution (prepared as in Protocol 1)

  • Sterile, pyrogen-free saline

  • Materials for blood and tissue collection

  • ELISA kits for inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β)

  • Reagents and equipment for RT-qPCR analysis

Procedure:

  • Animal Grouping and Acclimation:

    • Randomly assign mice to experimental groups (e.g., Vehicle + Saline, Vehicle + LPS, α-CEHC + LPS).

    • Allow animals to acclimate for at least one week before the experiment.

  • α-CEHC Pre-treatment:

    • Administer α-CEHC or vehicle via intraperitoneal injection (as described in Protocol 1) at a predetermined time before the LPS challenge (e.g., 1-2 hours).

  • LPS Challenge:

    • Inject LPS intraperitoneally at a dose known to induce a robust inflammatory response (e.g., 1-5 mg/kg body weight). The control group receives a sterile saline injection.

  • Sample Collection:

    • At a specified time point post-LPS injection (e.g., 2, 6, or 24 hours), euthanize the animals.

    • Collect blood via cardiac puncture for serum cytokine analysis.

    • Harvest relevant tissues (e.g., liver, spleen, lungs) and snap-freeze in liquid nitrogen for gene expression analysis or store in appropriate fixatives for histological examination.

  • Analysis of Inflammatory Markers:

    • Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the serum using ELISA kits according to the manufacturer's instructions.

    • Gene Expression Analysis: Isolate RNA from tissues, reverse transcribe to cDNA, and perform quantitative real-time PCR (RT-qPCR) to analyze the expression of inflammatory genes (e.g., Tnf, Il6, Il1b, Nos2).

Visualization of Signaling Pathways and Workflows

Signaling Pathway of α-CEHC in Inflammation

The anti-inflammatory effects of α-tocopherol, the precursor of α-CEHC, are thought to be mediated, in part, through the inhibition of the NF-κB signaling pathway and potentially through the activation of the Nrf2 and PPAR pathways. It is hypothesized that α-CEHC may share or even possess more potent activity on these pathways.

alpha_CEHC_Signaling cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Macrophage / Target Cell LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) NFkB_IkB NF-κB-IκB Complex NFkB_p65_p50->NFkB_IkB nucleus Nucleus NFkB_p65_p50->nucleus Translocates to IkB->NFkB_p65_p50 Releases IkB->NFkB_IkB proinflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) nucleus->proinflammatory_genes Induces alpha_CEHC α-CEHC alpha_CEHC->IKK Inhibits

Caption: Hypothetical anti-inflammatory signaling pathway of α-CEHC.

Experimental Workflow for Investigating α-CEHC Effects

The following diagram illustrates a typical experimental workflow for studying the in vivo effects of α-CEHC in a mouse model of inflammation.

Experimental_Workflow start Start: Animal Acclimation grouping Randomization into Treatment Groups start->grouping pretreatment α-CEHC or Vehicle Administration (IP) grouping->pretreatment lps_challenge LPS or Saline Challenge (IP) pretreatment->lps_challenge monitoring Monitor Animal Behavior and Clinical Signs lps_challenge->monitoring euthanasia Euthanasia and Sample Collection (Blood, Tissues) monitoring->euthanasia analysis Analysis of Inflammatory Markers (ELISA, RT-qPCR, Histology) euthanasia->analysis data_interpretation Data Interpretation and Statistical Analysis analysis->data_interpretation end Conclusion data_interpretation->end

Caption: Experimental workflow for in vivo α-CEHC studies.

Concluding Remarks

The study of α-CEHC in animal models holds significant promise for understanding its therapeutic potential. The protocols and data presented here provide a foundation for researchers to design and execute robust preclinical studies. Future investigations should aim to further elucidate the specific molecular targets and signaling pathways modulated by α-CEHC, and to explore its efficacy in a wider range of disease models. Direct administration of α-CEHC, as outlined in the provided protocols, will be critical in distinguishing its specific effects from those of its precursor, alpha-tocopherol.

References

Application Notes and Protocols for Alpha-CEHC Extraction from Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the extraction of alpha-carboxyethyl hydroxychroman (alpha-CEHC), a major water-soluble metabolite of alpha-tocopherol (Vitamin E), from various biological matrices. Accurate measurement of this compound is crucial for studies related to vitamin E metabolism, oxidative stress, and overall health status.[1][2] The following protocols for plasma/serum, urine, and tissue samples are based on established methodologies, including liquid-liquid extraction (LLE) and solid-phase extraction (SPE).

I. Introduction to this compound

This compound is formed in the liver through the degradation of the phytyl tail of alpha-tocopherol and is subsequently excreted, primarily in the urine.[2][3] Its concentration in biological fluids can serve as a biomarker for vitamin E intake and status.[4][5] Given that this compound exists in both free and conjugated forms (glucuronidated or sulfated) in biological samples, a hydrolysis step is often necessary to measure the total concentration.[3][4]

II. Quantitative Data Summary

The following table summarizes key quantitative data from various studies on this compound extraction and analysis.

ParameterPlasma/SerumUrineReference
Endogenous Concentration 12.6 ± 7.5 nmol/L0.9 (0.3–2.4) µmol/24h[1][6]
Lower Limit of Quantification (LLOQ) 0.9 nmol/L0.1 nmol/L (for γ-CEHC)[6]
Detection Limit 2.5 nmol/LNot explicitly stated[1][4]
Recovery Not explicitly stated96.4% (high concentration), 108.3% (low concentration)[6]
Precision (%CV) Not explicitly stated≤ 9.1% (low concentration), ≤ 6.8% (high concentration)[6]

III. Experimental Protocols

A. Sample Handling and Storage

Proper sample handling is critical to ensure the stability of this compound.

  • Blood Collection: Collect blood in tubes containing anticoagulants such as EDTA or heparin.[7]

  • Plasma/Serum Separation: Centrifuge blood samples to separate plasma or serum.

  • Storage: Samples should be stored at -80°C until analysis.[6][8] this compound is stable in whole blood stored at 4°C overnight.[7]

B. Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Plasma/Serum and Urine

This protocol is a widely used method for the extraction of this compound.

1. Materials:

  • Plasma, serum, or urine sample

  • Internal Standard (e.g., Trolox)[8]

  • Ascorbic acid solution (e.g., 1%)[8]

  • Hydrochloric acid (HCl, e.g., 6N) for acid hydrolysis[9] OR β-glucuronidase/sulfatase for enzymatic hydrolysis[6]

  • Extraction solvent: Diethyl ether[9] or Hexane:Dichloromethane (50:50 v/v) containing an antioxidant like butylated hydroxytoluene (BHT)[6]

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

2. Procedure:

  • Sample Preparation:

    • Thaw frozen samples on ice.

    • To a suitable volume of sample (e.g., 100-500 µL of plasma/serum or urine), add the internal standard.[1][8]

    • Add ascorbic acid solution to prevent oxidation.[8]

  • Hydrolysis (to measure total this compound):

    • Acid Hydrolysis: Add HCl to the sample, vortex, and incubate at 60°C for 1 hour.[9]

    • Enzymatic Hydrolysis: Add β-glucuronidase/sulfatase solution and incubate at 37°C for at least 2 hours.[6]

  • Extraction:

    • Add the extraction solvent to the hydrolyzed sample at a specific ratio (e.g., 5:1 v/v).[10]

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge to separate the organic and aqueous phases.

  • Solvent Evaporation:

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried extract in a suitable mobile phase for analysis (e.g., methanol:water).[9]

C. Protocol 2: Solid-Phase Extraction (SPE) of this compound from Biological Fluids

SPE can offer cleaner extracts compared to LLE.

1. Materials:

  • Plasma, serum, or urine sample

  • SPE Cartridge (e.g., C18)

  • Internal Standard

  • Reagents for sample pre-treatment and hydrolysis (as in LLE protocol)

  • Methanol (for conditioning and elution)

  • Water (for washing)

  • SPE vacuum manifold

2. Procedure:

  • Sample Pre-treatment and Hydrolysis:

    • Prepare and hydrolyze the sample as described in the LLE protocol (steps 1 and 2).

  • SPE Cartridge Conditioning:

    • Condition the C18 SPE cartridge by passing methanol followed by water through it.

  • Sample Loading:

    • Load the pre-treated and hydrolyzed sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with water to remove polar interferences.

  • Elution:

    • Elute the this compound and internal standard from the cartridge using methanol or another suitable organic solvent.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for analysis.

D. Protocol 3: Extraction of this compound from Tissue Samples

This protocol is adapted for the analysis of this compound in tissue homogenates.

1. Materials:

  • Tissue sample (e.g., liver, kidney)[11]

  • Homogenization buffer (e.g., phosphate-buffered saline)

  • Tissue homogenizer

  • Reagents for hydrolysis and extraction (as in LLE protocol)

2. Procedure:

  • Tissue Homogenization:

    • Weigh a portion of the frozen tissue.

    • Homogenize the tissue in ice-cold buffer.

  • Hydrolysis and Extraction:

    • Use an aliquot of the tissue homogenate and proceed with the hydrolysis and LLE or SPE steps as described in the protocols above. For tissue homogenates, a deproteination step might be necessary before enzymatic hydrolysis.[12]

IV. Signaling Pathways and Experimental Workflows

LLE_Workflow Sample Biological Sample (Plasma, Urine, or Tissue Homogenate) Add_IS_AA Add Internal Standard & Ascorbic Acid Sample->Add_IS_AA Hydrolysis Hydrolysis (Acid or Enzymatic) Add_IS_AA->Hydrolysis Add_Solvent Add Extraction Solvent (e.g., Diethyl Ether) Hydrolysis->Add_Solvent Vortex_Centrifuge Vortex & Centrifuge Add_Solvent->Vortex_Centrifuge Collect_Organic Collect Organic Layer Vortex_Centrifuge->Collect_Organic Evaporate Evaporate to Dryness (Nitrogen Stream) Collect_Organic->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS or GC-MS Analysis Reconstitute->Analysis

Caption: Liquid-Liquid Extraction (LLE) workflow for this compound.

SPE_Workflow Sample_Prep Sample Pre-treatment & Hydrolysis Load Load Sample Sample_Prep->Load Condition Condition SPE Cartridge (Methanol, then Water) Condition->Load Wash Wash Cartridge (Water) Load->Wash Elute Elute this compound (Methanol) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS or GC-MS Analysis Reconstitute->Analysis

Caption: Solid-Phase Extraction (SPE) workflow for this compound.

V. Analytical Considerations

Following extraction, this compound is typically quantified using highly sensitive analytical techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[1][13] The choice of analytical method will depend on the available instrumentation and the required sensitivity.

References

Commercially Available Alpha-CEHC Standards: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information on commercially available alpha-Carboxyethyl-6-hydroxychroman (alpha-CEHC) standards, a key water-soluble metabolite of alpha-tocopherol (Vitamin E). Its quantification in biological matrices is a critical tool for assessing Vitamin E status and metabolism. These application notes and protocols are designed to guide researchers in the effective use of these standards for accurate and reproducible results.

Introduction to this compound

This compound (2,5,7,8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman) is the major urinary metabolite of alpha-tocopherol. The formation of this compound occurs through a metabolic pathway initiated by cytochrome P450 (CYP)-mediated ω-hydroxylation of the phytyl tail of alpha-tocopherol, followed by a series of β-oxidation steps. As a biomarker, urinary and plasma levels of this compound are indicative of Vitamin E intake and status in the body. The use of purified this compound as an analytical standard is essential for the accurate quantification of this metabolite in biological samples.

Commercially Available this compound Standards

A variety of vendors supply this compound for research purposes. The standards are typically of high purity and are suitable for use in sensitive analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).

SupplierCatalog NumberPurityFormatStorage
Cayman Chemical 10007705≥98%Crystalline Solid-20°C
MedChemExpress HY-11326999.3%Crystalline Solid-20°C (4°C for short-term)
Santa Cruz Biotechnology sc-217353≥98%Crystalline Solid-20°C
Benchchem B041150Not SpecifiedCrystalline SolidInquire

Analytical Methods for this compound Quantification

The quantification of this compound in biological matrices such as urine, plasma, and serum is most commonly achieved using chromatographic methods coupled with mass spectrometry. These methods offer high sensitivity and specificity, which are crucial for detecting the typically low endogenous concentrations of this metabolite.

Quantitative Data from Cited Analytical Methods

The following table summarizes key quantitative parameters from published LC-MS/MS and GC-MS methods for this compound analysis. This data can help researchers select or develop a method that meets the sensitivity and accuracy requirements of their studies.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeRecovery (%)Reference
LC-MS/MSEquine Plasma/Serum8-330 pg/mLNot SpecifiedNot SpecifiedNot Specified[1]
GC-MSHuman Plasma2.5 nmol/LNot Specified0.0025 - 1 µMNot Specified[2]
LC-MS/MSHuman UrineNot Specified0.9 nmol/LNot Specified96.4 - 108.3%[3]
LC-MS/MSNot SpecifiedNot Specified17.8 nmol/L (for α-13'-COOH)Not Specified88 - 94%[4]
HPLC-FluorescenceHuman SerumNot SpecifiedNot SpecifiedNot Specified98.5 - 100.6%[5]
Experimental Protocol: Quantification of this compound in Human Urine by LC-MS/MS

This protocol is a generalized procedure based on methodologies reported in the scientific literature. Researchers should optimize the protocol for their specific instrumentation and experimental needs.

3.2.1. Materials and Reagents

  • This compound standard (from a commercial supplier)

  • Internal Standard (IS), e.g., deuterated this compound or a structural analog

  • β-glucuronidase/sulfatase from Helix pomatia

  • Ascorbic acid

  • Hydrochloric acid (HCl)

  • Diethyl ether or other suitable extraction solvent

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or acetic acid (for mobile phase modification)

  • Human urine samples

3.2.2. Sample Preparation

  • Enzymatic Hydrolysis: To measure total this compound (free and conjugated), an enzymatic hydrolysis step is required.

    • To 100 µL of urine, add an appropriate volume of β-glucuronidase/sulfatase solution in an acetate buffer.

    • Add ascorbic acid to prevent oxidation.

    • Incubate the mixture at 37°C for 1-2 hours.

  • Acidification: After incubation, acidify the sample by adding a small volume of concentrated HCl to stop the enzymatic reaction and facilitate extraction.

  • Liquid-Liquid Extraction:

    • Add the internal standard to the hydrolyzed sample.

    • Add 1 mL of diethyl ether and vortex vigorously for 1-2 minutes.

    • Centrifuge at 3000 x g for 10 minutes to separate the phases.

    • Carefully transfer the upper organic layer to a clean tube.

    • Repeat the extraction process on the aqueous layer with another 1 mL of diethyl ether.

    • Combine the organic extracts.

  • Evaporation and Reconstitution:

    • Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

    • Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.

3.2.3. LC-MS/MS Conditions

  • LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.

  • Mobile Phase: A gradient elution is typically employed with:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid

  • Gradient Program: A typical gradient might start at a low percentage of organic phase, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.

  • Flow Rate: 0.2-0.4 mL/min

  • Injection Volume: 5-10 µL

  • Mass Spectrometry: A triple quadrupole mass spectrometer is operated in negative electrospray ionization (ESI) mode.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and the internal standard. For this compound, a common transition is m/z 277.3 -> 163.1.[6]

3.2.4. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of the this compound standard to the internal standard against the concentration of the this compound standard.

  • Determine the concentration of this compound in the urine samples by interpolating their peak area ratios from the calibration curve.

  • Normalize the urinary this compound concentration to creatinine concentration to account for variations in urine dilution.

Visualizations

Signaling Pathway of Alpha-Tocopherol Metabolism to this compound

The following diagram illustrates the major steps in the metabolic conversion of alpha-tocopherol to this compound in the liver.

alpha_tocopherol_metabolism cluster_liver Hepatic Metabolism cluster_excretion Excretion alpha_tocopherol α-Tocopherol omega_hydroxylation ω-Hydroxylation alpha_tocopherol->omega_hydroxylation CYP4F2 beta_oxidation β-Oxidation (multiple steps) omega_hydroxylation->beta_oxidation alpha_CEHC α-CEHC beta_oxidation->alpha_CEHC urine Urine alpha_CEHC->urine

Caption: Metabolic pathway of alpha-tocopherol to this compound.

Experimental Workflow for this compound Quantification

The diagram below outlines the key steps in a typical analytical workflow for the quantification of this compound from a biological sample.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_result Result sample Biological Sample (e.g., Urine) hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) sample->hydrolysis extraction Liquid-Liquid Extraction hydrolysis->extraction evaporation Evaporation & Reconstitution extraction->evaporation lc_ms LC-MS/MS Analysis evaporation->lc_ms data_processing Data Processing & Quantification lc_ms->data_processing result α-CEHC Concentration data_processing->result

Caption: Experimental workflow for this compound quantification.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Stability of α-CEHC During Storage

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the stability of alpha-carboxyethyl-hydroxychroman (α-CEHC) is critical for reliable experimental outcomes and the development of effective therapeutics. This technical support center provides essential guidance on maintaining the integrity of α-CEHC during storage through troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is α-CEHC and why is its stability important?

A1: α-CEHC is a water-soluble metabolite of alpha-tocopherol (a form of Vitamin E) and is known for its antioxidant properties.[1] Its stability is crucial because degradation can lead to a loss of biological activity, potentially impacting experimental results and the therapeutic efficacy of drug candidates.

Q2: What are the primary factors that can affect α-CEHC stability during storage?

A2: While direct studies on α-CEHC are limited, data from its precursor, alpha-tocopherol, and structurally similar compounds suggest that stability is influenced by factors such as temperature, light, oxygen, and pH.[2][3] For instance, alpha-tocopherol is known to degrade at high temperatures, especially in the presence of oxygen.[3] Similarly, Trolox C, a compound with a chromanol ring like α-CEHC, shows marked instability in the presence of daylight and at certain pH levels.[2]

Q3: How should I store my α-CEHC samples for short-term use?

A3: For short-term storage, it is recommended to keep α-CEHC solutions in a cool, dark place. Based on studies of similar compounds, refrigeration at 2-8°C is advisable. To minimize oxidation, consider using airtight containers and purging the headspace with an inert gas like nitrogen or argon.

Q4: What are the best practices for long-term storage of α-CEHC?

A4: For long-term preservation, storing α-CEHC at or below -20°C is recommended.[4] Lyophilization, or freeze-drying, is a highly effective method for long-term storage of many chemical substances as it removes water and reduces chemical reactions.[5][6] The lyophilized powder should be stored in a tightly sealed container at low temperatures and protected from light.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Loss of α-CEHC potency or activity in solution. Degradation due to improper storage. - Verify storage conditions: Ensure the solution is stored at the recommended temperature (2-8°C for short-term, ≤ -20°C for long-term) and protected from light. - Check for oxygen exposure: Use degassed solvents for preparing solutions and store under an inert atmosphere. - Evaluate pH: The pH of the solution can impact stability. While specific optimal pH for α-CEHC is not well-documented, maintaining a neutral pH is a reasonable starting point. Buffering the solution may help.
Discoloration or precipitation in α-CEHC solution. Chemical degradation or formation of insoluble byproducts. - Analyze for degradation products: Use a stability-indicating analytical method, such as HPLC with UV or mass spectrometry detection, to identify potential impurities. - Filter the solution: If precipitation occurs, filtering through a 0.22 µm syringe filter may remove insoluble particles, but the underlying cause of degradation should still be investigated. - Prepare fresh solutions: If degradation is suspected, it is best to prepare fresh solutions from a solid, properly stored stock of α-CEHC.
Inconsistent experimental results using stored α-CEHC. Variable degradation of α-CEHC stock. - Implement a stability testing program: Regularly test the purity and concentration of your α-CEHC stock using a validated analytical method. - Aliquot stock solutions: To avoid repeated freeze-thaw cycles, which can accelerate degradation, aliquot stock solutions into single-use vials.[4] - Use a fresh vial for critical experiments: For highly sensitive assays, use a freshly prepared solution or a new aliquot of a frozen stock.

Experimental Protocols

Stability-Indicating HPLC Method for α-CEHC

A stability-indicating high-performance liquid chromatography (HPLC) method is essential for accurately quantifying α-CEHC and detecting its degradation products. While a specific validated method for α-CEHC stability was not found in the initial search, a general approach based on methods for similar compounds can be adapted.

Objective: To separate and quantify α-CEHC in the presence of its potential degradation products.

Materials:

  • HPLC system with a UV or Mass Spectrometric (MS) detector

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or acetic acid (for mobile phase modification)

  • α-CEHC reference standard

Method:

  • Mobile Phase Preparation: A common mobile phase for compounds like α-CEHC is a gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. A typical starting point could be a gradient from 10% to 90% acetonitrile over 20-30 minutes.

  • Standard Preparation: Prepare a stock solution of the α-CEHC reference standard in a suitable solvent (e.g., methanol or acetonitrile) and create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Dilute the α-CEHC sample to be tested to a concentration within the range of the calibration curve.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10-20 µL

    • Detection: UV detection at a wavelength determined by the UV spectrum of α-CEHC, or MS detection for higher specificity and sensitivity.

    • Column Temperature: 25-30°C

  • Forced Degradation Studies (Method Validation): To validate the stability-indicating nature of the method, the α-CEHC standard should be subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally induce degradation. The HPLC method should then be able to resolve the intact α-CEHC peak from the peaks of the degradation products.

Visualizing Experimental Workflows

Workflow for Assessing α-CEHC Stability

The following diagram illustrates a typical workflow for conducting a stability study on α-CEHC.

Stability_Workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_data Data Evaluation Prep Prepare α-CEHC samples under different conditions (e.g., pH, solvent) Temp Temperature (e.g., 4°C, 25°C, 40°C) Prep->Temp Expose to Light Light Exposure (e.g., UV, fluorescent, dark) Prep->Light Expose to Oxygen Oxygen Exposure (e.g., ambient air, inert gas) Prep->Oxygen Expose to Sampling Collect samples at defined time points HPLC Analyze by Stability-Indicating HPLC Method Sampling->HPLC Quantify Quantify α-CEHC concentration and degradation products HPLC->Quantify Kinetics Determine degradation kinetics and half-life Quantify->Kinetics

Caption: Workflow for a comprehensive α-CEHC stability study.

Logical Relationship for Improving α-CEHC Stability

This diagram outlines the logical steps a researcher should take to improve the storage stability of α-CEHC.

Stability_Improvement Start Start: Unstable α-CEHC Identify Identify Potential Degradation Factors Start->Identify Control_Temp Control Temperature (Refrigerate/Freeze) Identify->Control_Temp Protect_Light Protect from Light (Amber vials/Darkness) Identify->Protect_Light Limit_Oxygen Limit Oxygen Exposure (Inert gas/Airtight seals) Identify->Limit_Oxygen Optimize_pH Optimize pH (Buffering) Identify->Optimize_pH Lyophilize Consider Lyophilization for long-term storage Control_Temp->Lyophilize Protect_Light->Lyophilize Limit_Oxygen->Lyophilize Optimize_pH->Lyophilize Validate Validate Stability with Analytical Method Lyophilize->Validate End End: Stable α-CEHC Validate->End

Caption: Decision pathway for enhancing α-CEHC storage stability.

References

Technical Support Center: α-CEHC Solubility and Experimental Guidance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with alpha-CEHC (α-Carboxyethyl-6-hydroxychroman). Below you will find detailed information on solubility, protocol recommendations, and solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is α-CEHC and what are its basic properties?

α-CEHC, or α-Carboxyethyl-6-hydroxychroman, is the major water-soluble metabolite of alpha-tocopherol (vitamin E). It is a crystalline solid at room temperature. Due to its role in vitamin E metabolism, it is a key biomarker for assessing vitamin E status in vivo.[1][2][3]

Q2: What are the recommended solvents for dissolving α-CEHC?

α-CEHC is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[2] However, it has sparse solubility in aqueous buffers.[2]

Q3: How can I prepare an aqueous solution of α-CEHC for my experiments?

The recommended method for preparing an aqueous solution of α-CEHC is to first dissolve it in an organic solvent like DMSO to create a concentrated stock solution. This stock solution can then be diluted with your aqueous buffer of choice (e.g., PBS, cell culture medium) to the final desired concentration.[2] It is advisable to purge the organic solvent with an inert gas before dissolving the α-CEHC.

Q4: I observed precipitation when diluting my α-CEHC stock solution into my aqueous buffer. What should I do?

Precipitation upon dilution is a common issue with compounds that have low aqueous solubility. Here are several troubleshooting steps:

  • Decrease the final concentration: The most straightforward solution is to lower the final concentration of α-CEHC in your aqueous medium.

  • Increase the percentage of organic solvent: If your experimental system allows, slightly increasing the percentage of the organic solvent (e.g., from 0.1% to 0.5% DMSO) in the final solution can help maintain solubility. However, always check the tolerance of your cells or in vivo model to the specific solvent.

  • Use a gentle mixing technique: When diluting, add the stock solution dropwise to the aqueous buffer while gently vortexing or stirring to ensure rapid and uniform dispersion.

  • Warm the aqueous buffer: Gently warming the aqueous buffer (e.g., to 37°C) before adding the α-CEHC stock solution can sometimes improve solubility. Ensure the temperature is compatible with your experimental setup.

  • Consider alternative solubilization strategies: For persistent issues, explore the use of solubilizing agents as detailed in the troubleshooting guide below.

Q5: What is the stability of α-CEHC in solution?

Stock solutions of α-CEHC in anhydrous organic solvents like DMSO or ethanol can be stored at -20°C for extended periods. However, it is not recommended to store aqueous solutions of α-CEHC for more than one day due to potential instability and precipitation.[2]

Quantitative Solubility Data

The following table summarizes the known solubility of α-CEHC in various solvents.

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)~20 mg/mL[2]
Dimethylformamide (DMF)~20 mg/mL[2]
Ethanol~10 mg/mL[2]
1:1 solution of DMSO:PBS (pH 7.2)~0.25 mg/mL[2]

Troubleshooting Guide: Advanced Solubility Solutions

For challenging applications, such as in vivo formulations or high-concentration cell culture experiments, the following advanced strategies can be employed to enhance α-CEHC solubility.

pH Adjustment

The solubility of compounds with ionizable groups can be influenced by the pH of the solution. Since α-CEHC has a carboxylic acid group, its solubility may increase at a higher pH where this group is deprotonated and the molecule becomes more polar.

  • Recommendation: Experiment with slightly increasing the pH of your aqueous buffer. However, it is crucial to ensure the final pH is compatible with your biological system. For instance, most mammalian cell cultures thrive in a pH range of 7.2-7.4.

Use of Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.

  • Examples: Propylene glycol, polyethylene glycols (PEGs).

  • Application: These can be particularly useful for in vivo formulations. The selection and concentration of the co-solvent must be carefully optimized to ensure biocompatibility and avoid toxicity.

Surfactants and Micellar Solubilization

Surfactants can form micelles in aqueous solutions, creating a hydrophobic core where lipophilic drugs can be encapsulated, thus increasing their apparent solubility.

  • Examples: Polysorbates (e.g., Tween® 80), poloxamers.

  • Application: This is a common strategy in pharmaceutical formulations for oral and parenteral drug delivery. The choice of surfactant and its concentration are critical to avoid cellular toxicity.

Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with hydrophobic molecules, effectively increasing their water solubility.

  • Examples: α-cyclodextrin, β-cyclodextrin, and more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Application: The formation of an α-CEHC-cyclodextrin complex could significantly enhance its aqueous solubility. The specific type of cyclodextrin and the molar ratio of cyclodextrin to α-CEHC would need to be empirically determined.

Experimental Protocols

Protocol 1: Preparation of a 10 mM α-CEHC Stock Solution in DMSO

  • Materials:

    • α-CEHC (crystalline solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Inert gas (e.g., argon or nitrogen)

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Weigh out the required amount of α-CEHC in a sterile microcentrifuge tube. The molecular weight of α-CEHC is 278.34 g/mol . For 1 mL of a 10 mM solution, you will need 2.78 mg of α-CEHC.

    • Add the appropriate volume of anhydrous DMSO to the tube.

    • Purge the headspace of the tube with an inert gas to minimize oxidation.

    • Cap the tube tightly and vortex until the α-CEHC is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a 100 µM α-CEHC Working Solution in Cell Culture Medium

  • Materials:

    • 10 mM α-CEHC stock solution in DMSO (from Protocol 1)

    • Pre-warmed sterile cell culture medium

    • Sterile conical tube

  • Procedure:

    • Calculate the volume of the 10 mM stock solution needed. To prepare 10 mL of a 100 µM working solution, you will need 10 µL of the 10 mM stock solution.

    • In a sterile conical tube, add 9.99 mL of the pre-warmed cell culture medium.

    • While gently vortexing the medium, add the 10 µL of the 10 mM α-CEHC stock solution dropwise. This will result in a final DMSO concentration of 0.1%.

    • Use the working solution immediately. Do not store.

Mandatory Visualizations

Vitamin_E_Metabolism alpha_Tocopherol α-Tocopherol omega_Hydroxylation ω-Hydroxylation (CYP4F2/CYP3A4) alpha_Tocopherol->omega_Hydroxylation omega_OH_alpha_T ω-hydroxy-α-tocopherol omega_Hydroxylation->omega_OH_alpha_T Oxidation1 Oxidation omega_OH_alpha_T->Oxidation1 omega_COOH_alpha_T ω-carboxy-α-tocopherol Oxidation1->omega_COOH_alpha_T beta_Oxidation β-Oxidation (multiple steps) omega_COOH_alpha_T->beta_Oxidation alpha_CEHC α-CEHC beta_Oxidation->alpha_CEHC

Caption: Metabolic pathway of α-tocopherol to its major water-soluble metabolite, α-CEHC.

Troubleshooting_Workflow Start Precipitation Observed Check_Concentration Is the final concentration too high? Start->Check_Concentration Lower_Concentration Lower the final concentration Check_Concentration->Lower_Concentration Yes Check_Solvent Is the organic solvent percentage sufficient? Check_Concentration->Check_Solvent No Success Solution is clear Lower_Concentration->Success Increase_Solvent Increase organic solvent percentage (if tolerated) Check_Solvent->Increase_Solvent No Check_Mixing Was the mixing technique optimal? Check_Solvent->Check_Mixing Yes Increase_Solvent->Success Improve_Mixing Add stock dropwise with gentle vortexing Check_Mixing->Improve_Mixing No Advanced_Solutions Consider advanced solubilization techniques (pH, co-solvents, surfactants, cyclodextrins) Check_Mixing->Advanced_Solutions Yes Improve_Mixing->Success Advanced_Solutions->Success

Caption: Logical workflow for troubleshooting α-CEHC precipitation in aqueous solutions.

References

Technical Support Center: α-CEHC Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for alpha-Carboxyethyl-Hydroxychroman (α-CEHC) quantification. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analysis of this key vitamin E metabolite.

Frequently Asked Questions (FAQs)

This section addresses specific issues that users might encounter during their experiments.

1. Sample Preparation

Q1: Why is a hydrolysis step necessary for total α-CEHC quantification in urine or plasma?

A: In biological fluids like urine and plasma, α-CEHC is extensively metabolized into glucuronide and sulfate conjugates.[1][2] Direct analysis without a hydrolysis step would only measure the "free" or unconjugated form, leading to a significant underestimation of the total α-CEHC concentration. Therefore, an enzymatic (using β-glucuronidase and sulfatase) or chemical (acid) hydrolysis is crucial to cleave these conjugates and release free α-CEHC for accurate total quantification.[3]

Q2: My α-CEHC recovery is low and inconsistent. What are the potential causes during sample preparation?

A: Low and variable recovery can stem from several factors during sample preparation:

  • Incomplete Hydrolysis: The efficiency of enzymatic deconjugation can be variable. Ensure optimal pH, temperature, and incubation time for the enzymes (e.g., β-glucuronidase/sulfatase).[3][4]

  • Analyte Degradation: α-CEHC can be susceptible to oxidation. The inclusion of antioxidants like ascorbic acid during sample preparation can prevent the conversion of α-CEHC to artifacts like α-tocopheronolactone.[4]

  • Inefficient Extraction: The choice of extraction technique—liquid-liquid extraction (LLE) or solid-phase extraction (SPE)—and the solvents used are critical.[5][6] Ensure the chosen method is validated for α-CEHC. For LLE, solvents like ethyl acetate or hexane mixtures are common.[7] For SPE, the sorbent type must be appropriate for retaining and eluting α-CEHC.

  • Adsorption: α-CEHC can adsorb to plasticware or glassware, especially at low concentrations. Using silanized glassware or polypropylene tubes can help minimize this issue. The addition of a high-concentration peptide internal standard can also reduce analyte loss due to adsorption.[8]

Q3: Are there risks associated with acid hydrolysis for deconjugation?

A: Yes. While acid hydrolysis can be effective, it is a harsh method that can lead to the formation of artifacts. Specifically, acidic conditions can promote the conversion of α-CEHC to α-tocopheronolactone, leading to inaccurate quantification.[2][4] Enzymatic hydrolysis is generally considered a milder and more specific approach, though it requires careful optimization.

2. Chromatography & Mass Spectrometry

Q4: What are matrix effects, and how do they impact α-CEHC quantification by LC-MS/MS?

A: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix (e.g., plasma, urine).[9][10] These effects can cause ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise results.[9] Given the low physiological concentrations of α-CEHC compared to other matrix components, it is particularly susceptible to these interferences.[11][12]

Q5: How can I identify and mitigate matrix effects in my assay?

A: To identify matrix effects, you can perform a post-extraction spike experiment, comparing the analyte's signal in a neat solution versus its signal in a spiked blank matrix extract.[9] Strategies to mitigate matrix effects include:

  • Effective Sample Cleanup: Use advanced sample preparation techniques like SPE to remove interfering components.[5][6]

  • Chromatographic Separation: Optimize the HPLC/UPLC method to separate α-CEHC from co-eluting matrix components.

  • Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective approach. A SIL-IS (e.g., d6-α-CEHC) co-elutes with the analyte and experiences the same matrix effects, allowing for reliable correction and accurate quantification.[8][12][13]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is similar to the samples can also help compensate for matrix effects.[9]

Q6: I'm observing poor chromatographic peak shape (e.g., tailing, broadening) for α-CEHC. What should I check?

A: Poor peak shape can compromise resolution and integration accuracy. Common causes include:

  • Column Contamination: Residual matrix components can build up on the column inlet. Use an in-line filter or guard column and implement a robust column flushing procedure.[14]

  • Injection Solvent Mismatch: If the injection solvent is significantly stronger (more organic) than the initial mobile phase, it can cause peak distortion. Ideally, the sample should be reconstituted in a solvent similar to or weaker than the mobile phase.[14]

  • Secondary Interactions: Residual silanols on silica-based columns can interact with the carboxyl group of α-CEHC, causing peak tailing. Ensure the mobile phase pH is appropriate or use a column with advanced end-capping.

  • Extra-Column Volume: Excessive tubing length or poor connections between the injector, column, and detector can contribute to peak broadening.[14]

Troubleshooting Guide

This table summarizes common problems, their potential causes, and recommended solutions for quick reference.

ProblemPotential Cause(s)Recommended Solution(s)
No or Very Low α-CEHC Signal 1. Concentration is below the limit of detection (LOD).[15] 2. Inefficient ionization in the MS source. 3. Incomplete hydrolysis of conjugates.[2] 4. Analyte degradation during sample prep.[4] 5. Incorrect MS/MS transition (MRM) settings.1. Concentrate the sample extract; increase injection volume. 2. Optimize MS source parameters (e.g., temperatures, gas flows, voltages).[15] 3. Optimize enzymatic hydrolysis (pH, temperature, time); verify enzyme activity. 4. Add an antioxidant (e.g., ascorbic acid) to samples.[4] 5. Verify MRM transitions using a pure standard of α-CEHC.
High Signal Variability (Poor Precision) 1. Inconsistent sample preparation (extraction recovery).[6] 2. Significant and variable matrix effects.[5] 3. Unstable LC-MS system (fluctuating pump pressure, unstable spray).[16] 4. Lack of an appropriate internal standard.[17][18]1. Automate sample preparation where possible; ensure consistent technique. 2. Use a stable isotope-labeled internal standard (SIL-IS).[12] Improve sample cleanup. 3. Perform system maintenance; purge pumps, clean the ion source.[16] 4. Incorporate a SIL-IS into the workflow, adding it at the very beginning of sample preparation.[19]
Inaccurate Quantification (Poor Accuracy) 1. Matrix effects causing ion suppression or enhancement.[9][10] 2. Use of an inappropriate calibrator or internal standard. 3. Formation of artifacts (e.g., α-tocopheronolactone) during prep.[2] 4. Incorrect calibration model (e.g., weighting).1. Use a SIL-IS and/or matrix-matched calibrators.[9][13] 2. Use a certified reference material for calibration. A SIL-IS is ideal; if using an analog, ensure it has similar chromatographic and ionization behavior.[13] 3. Use milder hydrolysis conditions (enzymatic vs. acid) and add antioxidants.[4] 4. Evaluate different regression models (e.g., linear, quadratic) and weighting factors (e.g., 1/x, 1/x²).[5]
Chromatographic Retention Time Shifts 1. Column degradation or aging. 2. Changes in mobile phase composition. 3. Fluctuating column temperature or flow rate.[16] 4. Insufficient column equilibration between injections.[15]1. Replace the column; use a guard column to extend its life. 2. Prepare fresh mobile phase daily; ensure accurate composition. 3. Use a column oven for stable temperature control; check pump performance. 4. Ensure an adequate equilibration period is included at the end of the gradient program.[15]

Visualizations and Workflows

α-Tocopherol Metabolism to α-CEHC

The following diagram illustrates the metabolic pathway from α-tocopherol to the formation and subsequent conjugation of α-CEHC.

cluster_Metabolism Hepatic Metabolism cluster_Conjugation Phase II Conjugation alpha_T α-Tocopherol pathway Side-Chain Truncation alpha_T->pathway alpha_CEHC α-CEHC (Free form) pathway->alpha_CEHC Conjugation UGT/SULT Enzymes alpha_CEHC->Conjugation Conjugates α-CEHC-Glucuronide α-CEHC-Sulfate Conjugation->Conjugates Excretion Urinary/ Biliary Excretion Conjugates->Excretion start 1. Sample Collection (Plasma/Urine) add_is 2. Add Antioxidant & Stable Isotope IS start->add_is hydrolysis 3. Enzymatic Hydrolysis (β-glucuronidase/sulfatase) add_is->hydrolysis extraction 4. Extraction (SPE or LLE) hydrolysis->extraction cleanup 5. Evaporate & Reconstitute extraction->cleanup analysis 6. LC-MS/MS Analysis cleanup->analysis data 7. Data Processing (Integration & Quantification) analysis->data end Final Concentration data->end decision decision process process outcome outcome fail_outcome fail_outcome start Start Method Development assess_me Assess Matrix Effect (ME) (Post-Extraction Spike) start->assess_me check_me Is |ME%| > 15%? assess_me->check_me use_sil Incorporate Stable Isotope-Labeled IS check_me->use_sil Yes valid Method is Valid check_me->valid No reassess Re-evaluate ME with SIL-IS use_sil->reassess check_sil Is ME adequately compensated? reassess->check_sil optimize_cleanup Optimize Sample Cleanup (e.g., change SPE phase) check_sil->optimize_cleanup No check_sil->valid Yes use_matched Use Matrix-Matched Calibrants optimize_cleanup->use_matched fail Further Optimization Required use_matched->fail

References

Technical Support Center: Optimizing HPLC Parameters for α-CEHC Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of alpha-carboxyethyl-hydroxychroman (α-CEHC), a major water-soluble metabolite of vitamin E.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of α-CEHC in a question-and-answer format.

Q1: Why am I seeing no peak or a very small peak for α-CEHC in my biological samples (urine, serum)?

A1: This is a common issue and can stem from several factors related to sample preparation and the nature of α-CEHC in biological fluids.

  • Incomplete Hydrolysis: In urine and serum, α-CEHC is often present in its conjugated forms (glucuronide or sulfate).[1][2] These conjugated forms may not be readily detectable or may have different retention times. It is crucial to perform a hydrolysis step to cleave these conjugates and analyze the free α-CEHC.

    • Enzymatic Hydrolysis: Incubation with β-glucuronidase and sulfatase is a common method. However, enzymatic hydrolysis can sometimes be inefficient for certain conjugates.[1]

    • Acid Hydrolysis: Pretreatment with hydrochloric acid (HCl) can be more effective for complete hydrolysis, especially for sulfate conjugates.[1][3]

  • Sample Extraction Inefficiency: The extraction procedure may not be optimal for the polar nature of α-CEHC.

    • Ensure the pH of the sample is acidic before extraction to protonate the carboxylic acid group, making it more amenable to extraction with organic solvents like diethyl ether or ethyl acetate.[1][4]

    • Consider a liquid-liquid extraction with a suitable solvent or a solid-phase extraction (SPE) with a C18 cartridge for sample cleanup and concentration.[5][6]

  • Analyte Degradation: α-CEHC can be susceptible to degradation.

    • The conversion of α-CEHC to α-tocopheronolactone can occur, especially during acid hydrolysis. The addition of an antioxidant like ascorbic acid during this step can minimize this conversion.[1][3]

Q2: My α-CEHC peak is showing significant tailing. What could be the cause and how can I fix it?

A2: Peak tailing for acidic compounds like α-CEHC is often related to secondary interactions with the stationary phase or issues with the mobile phase.

  • Silanol Interactions: Residual silanol groups on the silica-based C18 column can interact with the polar carboxyl group of α-CEHC, causing tailing.

    • Lower Mobile Phase pH: Ensure the mobile phase pH is sufficiently low (typically around 2.5-3.5) to keep the carboxylic acid group of α-CEHC protonated and minimize its interaction with silanols. This can be achieved by adding a small amount of an acid like formic acid or phosphoric acid to the mobile phase.

    • Use an End-Capped Column: Modern, well-end-capped C18 columns have fewer free silanol groups and are less prone to this issue.

  • Insufficient Buffer Capacity: If using a buffer in your mobile phase, ensure its concentration is adequate (typically 10-25 mM) to maintain a consistent pH throughout the analysis.

  • Column Contamination: The column may be contaminated with strongly retained compounds from previous injections.

    • Column Washing: Implement a robust column washing procedure between runs or at the end of a sequence, using a strong solvent like 100% acetonitrile or methanol to elute any contaminants.

Q3: I am observing a drift in the retention time of my α-CEHC peak. What should I check?

A3: Retention time drift can be caused by several factors related to the HPLC system and mobile phase stability.

  • Mobile Phase Composition Change:

    • Evaporation: Ensure your mobile phase reservoirs are covered to prevent the evaporation of the more volatile organic solvent, which would lead to an increase in retention time.

    • Inadequate Mixing: If preparing the mobile phase online, ensure the pump's mixing performance is optimal. For isocratic methods, it is often more reliable to pre-mix the mobile phase.

  • Column Equilibration: The column may not be fully equilibrated with the mobile phase before starting the analytical run. Ensure a sufficient equilibration time, especially when changing mobile phases.

  • Temperature Fluctuations: Changes in the ambient temperature can affect the viscosity of the mobile phase and the column's performance. Using a column oven to maintain a constant temperature is highly recommended.[7]

  • Pump Performance: Inconsistent flow rates due to pump issues (e.g., worn seals, check valve problems) can lead to retention time variability. Monitor the pump pressure for any unusual fluctuations.[8]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for α-CEHC separation?

A1: A reversed-phase HPLC method using a C18 column is the most common approach for α-CEHC analysis. Here is a typical starting point:

ParameterRecommendation
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile and water with a pH-adjusting acid (e.g., 0.1% formic acid)
Elution Mode Isocratic or Gradient
Flow Rate 1.0 mL/min
Detection Fluorescence (Excitation: ~295 nm, Emission: ~330 nm) or Electrochemical Detection
Column Temperature 30-40 °C

Q2: How should I prepare my urine samples for α-CEHC analysis?

A2: A detailed protocol for urine sample preparation is provided below. This typically involves a hydrolysis step followed by extraction.

Q3: What are the different detection methods for α-CEHC, and which one should I choose?

A3: The choice of detector depends on the required sensitivity and the available instrumentation.

  • Fluorescence Detection (FLD): Offers good sensitivity and selectivity for α-CEHC due to its intact chromanol ring.[5]

  • Electrochemical Detection (ECD): Provides very high sensitivity and is well-suited for detecting low concentrations of α-CEHC in biological samples.[4]

  • Mass Spectrometry (MS): LC-MS/MS is the most specific and sensitive method, allowing for the unambiguous identification and quantification of α-CEHC and its conjugates.[2][5]

Experimental Protocols

Protocol 1: Quantification of α-CEHC in Human Urine

This protocol is adapted from methods described in the literature and involves acid hydrolysis followed by liquid-liquid extraction.[1][3]

  • Sample Preparation:

    • To 1 mL of urine, add 0.5 mL of 2% ascorbic acid solution.

    • Add 0.5 mL of 6N HCl.

    • Incubate the mixture at 60°C for 60 minutes to hydrolyze the α-CEHC conjugates.

    • Cool the sample on ice.

  • Extraction:

    • Add 4 mL of diethyl ether to the hydrolyzed sample.

    • Vortex for 2 minutes and then centrifuge to separate the phases.

    • Carefully transfer the upper ether layer to a clean tube.

    • Evaporate the ether extract to dryness under a stream of nitrogen.

  • Reconstitution and Analysis:

    • Reconstitute the dried residue in 100 µL of the mobile phase.

    • Inject an aliquot into the HPLC system.

Data Presentation

Table 1: Comparison of HPLC Parameters for α-CEHC Analysis
ParameterMethod 1[9]Method 2[10]Method 3 (General Starting Point)
Column C18 AQ, 5 µm, 250 x 4.6 mmC18, 5 µmC18, 5 µm, 250 x 4.6 mm
Mobile Phase A 50 mM Ammonium Acetate40% Aqueous MethanolWater with 0.1% Formic Acid
Mobile Phase B AcetonitrileNot specified for gradientAcetonitrile with 0.1% Formic Acid
Elution Isocratic (80:20 A:B)GradientIsocratic or Gradient
Flow Rate 1.5 mL/minNot specified1.0 mL/min
Detection Electrochemical DetectorElectrochemical DetectionFluorescence or MS
Column Temp. 40 °CNot specified30-40 °C

Mandatory Visualizations

Diagram 1: Experimental Workflow for α-CEHC Quantification in Urine

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis urine_sample Urine Sample (1 mL) add_ascorbic Add 2% Ascorbic Acid (0.5 mL) urine_sample->add_ascorbic add_hcl Add 6N HCl (0.5 mL) add_ascorbic->add_hcl hydrolysis Incubate at 60°C for 60 min (Hydrolysis) add_hcl->hydrolysis cool Cool on Ice hydrolysis->cool add_ether Add Diethyl Ether (4 mL) cool->add_ether vortex_centrifuge Vortex & Centrifuge add_ether->vortex_centrifuge collect_ether Collect Ether Layer vortex_centrifuge->collect_ether evaporate Evaporate to Dryness collect_ether->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into HPLC reconstitute->inject

Caption: Workflow for α-CEHC analysis in urine.

Diagram 2: Troubleshooting Logic for Poor α-CEHC Peak Shape

troubleshooting_peak_shape start Poor α-CEHC Peak Shape (e.g., Tailing) check_mobile_phase Check Mobile Phase pH Is it acidic (pH 2.5-3.5)? start->check_mobile_phase adjust_ph Adjust Mobile Phase pH with Acid (e.g., Formic Acid) check_mobile_phase->adjust_ph No check_column Check Column Type Is it a modern, end-capped C18? check_mobile_phase->check_column Yes resolved Problem Resolved adjust_ph->resolved consider_new_column Consider a New, End-Capped Column check_column->consider_new_column No check_contamination Check for Column Contamination check_column->check_contamination Yes consider_new_column->resolved wash_column Implement a Thorough Column Wash Protocol check_contamination->wash_column Yes check_contamination->resolved No wash_column->resolved

Caption: Troubleshooting poor α-CEHC peak shape.

References

troubleshooting low recovery of alpha-CEHC during extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for α-CEHC (alpha-2,5,7,8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman) analysis. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and answers to frequently asked questions regarding low recovery of α-CEHC during extraction from biological matrices.

Troubleshooting Guide: Low α-CEHC Recovery

Low recovery of α-CEHC, the primary water-soluble metabolite of α-tocopherol (Vitamin E), is a frequent challenge that can compromise data accuracy.[1] This guide addresses common issues in a question-and-answer format to help you identify and resolve the root cause of analyte loss.

Q1: My α-CEHC recovery is unexpectedly low. Where should I start my investigation?

A1: A systematic approach is crucial. The first step is to determine at which stage of the process the analyte is being lost. This can be achieved by collecting and analyzing fractions from each major step of your protocol (e.g., sample loading, column washing, and elution for SPE).[2] This process will pinpoint the source of the loss and guide your optimization efforts.

Below is a logical workflow to diagnose the problem.

G cluster_start Start Diagnosis cluster_investigate Investigation Steps cluster_spe SPE-Specific Troubleshooting start Low α-CEHC Recovery Detected check_fractions Analyze all fractions (load, wash, elute)? start->check_fractions check_stability Review Sample Handling & Stability Protocol start->check_stability check_deconjugation Evaluate Deconjugation Efficiency (for urine) start->check_deconjugation check_matrix Assess Matrix Effects (Post-Extraction Spike) start->check_matrix in_load Analyte in Load/Flow-through? check_fractions->in_load If using SPE in_wash Analyte in Wash Fraction? in_load->in_wash No cause_load Problem: Poor Retention - Incorrect sorbent/pH - Sample solvent too strong in_load->cause_load Yes not_eluted Analyte Retained on Sorbent? in_wash->not_eluted No cause_wash Problem: Premature Elution - Wash solvent too strong in_wash->cause_wash Yes not_eluted->check_stability No/Unclear not_eluted->check_deconjugation No/Unclear not_eluted->check_matrix No/Unclear cause_elute Problem: Incomplete Elution - Elution solvent too weak not_eluted->cause_elute Yes G cluster_lc LC Separation cluster_ms MS Ion Source cluster_detector MS Detector LC LC Column Source Ion Source (e.g., ESI) LC->Source Co-elution Detector Detector Source->Detector Signal_Bad Suppressed Signal Detector->Signal_Bad Ion Suppression Occurs Signal_Good Expected Signal Analyte α-CEHC Analyte->LC Matrix Matrix Interference Matrix->LC G start Start: Plasma Sample + Internal Standard pretreat 1. Pre-treatment (e.g., Protein Precipitation with Methanol/Acetonitrile) start->pretreat hydrolyze 2. Enzymatic Hydrolysis (Optional, for total CEHC) Incubate with sulfatase/ glucuronidase at 37°C pretreat->hydrolyze load 4. Load Sample (Pre-treated & Hydrolyzed) hydrolyze->load condition 3. Condition SPE Cartridge (e.g., Methanol then Water) condition->load wash 5. Wash Cartridge (e.g., 5% Methanol in Water) To remove polar interferences load->wash elute 6. Elute α-CEHC (e.g., Methanol or Acetonitrile with modifier) wash->elute dry 7. Evaporate & Reconstitute For LC-MS/MS Analysis elute->dry end Clean Extract dry->end

References

minimizing analytical interference in alpha-CEHC measurement

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analytical measurement of α-carboxyethyl hydroxychroman (α-CEHC), a key metabolite of vitamin E. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is α-CEHC and why is its measurement important?

A1: α-CEHC (2,5,7,8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman) is a water-soluble metabolite of α-tocopherol, the most biologically active form of vitamin E. Its concentration in biological fluids like plasma and urine is considered a biomarker of vitamin E intake and metabolism.[1][2] Accurate measurement of α-CEHC is crucial for assessing vitamin E status, understanding its metabolic pathways, and evaluating the efficacy of interventions involving vitamin E supplementation.

Q2: What are the common analytical platforms for α-CEHC measurement?

A2: The most common and robust analytical methods for α-CEHC quantification are High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS).[3] Gas chromatography-mass spectrometry (GC-MS) has also been used.[1] These techniques offer high sensitivity and specificity, which are necessary due to the low physiological concentrations of α-CEHC compared to its parent compound, α-tocopherol.

Q3: What are the primary sources of analytical interference in α-CEHC measurement?

A3: The primary sources of interference include:

  • Matrix Effects: Co-eluting endogenous compounds from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of α-CEHC in the mass spectrometer source, leading to inaccurate quantification.[4][5] Phospholipids are a major contributor to matrix effects in plasma samples.

  • Co-eluting Isomers and Metabolites: Other vitamin E metabolites or structurally similar compounds may have similar chromatographic retention times, potentially leading to overlapping peaks if the analytical method lacks sufficient resolution.

  • Sample Contamination: Contamination from labware, reagents, or during sample handling can introduce interfering substances.

  • Hemolysis: The rupture of red blood cells can release substances that interfere with the assay and alter the sample matrix.

Q4: How can I minimize matrix effects in my LC-MS/MS analysis of α-CEHC?

A4: To minimize matrix effects, consider the following strategies:

  • Effective Sample Preparation: Employ robust sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a significant portion of interfering matrix components like phospholipids.[6]

  • Chromatographic Separation: Optimize the HPLC method to achieve good separation between α-CEHC and the regions where matrix effects are most pronounced. This can involve adjusting the mobile phase gradient, changing the column chemistry, or modifying the flow rate.[4]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects. Since it has nearly identical physicochemical properties to α-CEHC, it will experience a similar degree of ion suppression or enhancement, allowing for accurate quantification based on the analyte-to-internal standard peak area ratio.[4]

  • Sample Dilution: If the concentration of α-CEHC is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.[7]

Troubleshooting Guides

This section provides solutions to common problems encountered during α-CEHC analysis.

Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Cause Recommended Solution
Secondary Interactions with Column Silanols For basic analytes, interactions with residual silanol groups on the silica-based column packing can cause peak tailing.[8] Solution: Lower the mobile phase pH to suppress silanol ionization, or use a column with advanced end-capping.
Column Overload Injecting too high a concentration of the analyte can lead to peak fronting. Solution: Reduce the sample concentration or the injection volume.
Extra-column Volume Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing. Solution: Use tubing with the smallest possible internal diameter and length. Ensure all fittings are properly connected to minimize dead volume.
Inappropriate Sample Solvent If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can lead to peak distortion. Solution: Whenever possible, dissolve the sample in the initial mobile phase.
Issue 2: Inaccurate or Irreproducible Quantification
Possible Cause Recommended Solution
Ion Suppression or Enhancement Co-eluting matrix components, especially phospholipids in plasma, can interfere with the ionization of α-CEHC.[6][9] Solution: See Q4 in the FAQ section for strategies to minimize matrix effects, with a strong emphasis on using a stable isotope-labeled internal standard.
Poor Sample Recovery During Extraction The extraction efficiency of α-CEHC from the biological matrix may be low or variable. Solution: Optimize the sample preparation method. For solid-phase extraction, ensure proper conditioning, loading, washing, and elution steps. For liquid-liquid extraction, select an appropriate extraction solvent and optimize the pH.
Analyte Instability α-CEHC may degrade during sample collection, storage, or processing. Solution: Store samples at -80°C. Minimize freeze-thaw cycles. Consider the addition of antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid during sample preparation.
Calibration Curve Issues The calibration curve may be non-linear or not accurately reflect the sample matrix. Solution: Use matrix-matched calibrators by spiking known concentrations of α-CEHC into a blank matrix that is representative of the study samples. Ensure the calibration range covers the expected concentrations in the samples.

Data Presentation

Table 1: Representative Impact of Interferences on α-CEHC Quantification

This table illustrates the potential quantitative impact of common analytical interferences. The values are representative and can vary depending on the specific assay conditions.

Interference Source Type of Interference Potential Impact on Measured α-CEHC Concentration Mitigation Strategy
Phospholipids Ion Suppression15-50% decreaseSolid-Phase Extraction (Phospholipid removal plates), Stable Isotope-Labeled Internal Standard
Hemolysis (Severe) Matrix Effect / Analyte Release10-30% increase or decreaseReject hemolyzed samples, Implement proper sample collection procedures
High Salt Concentration in Urine Ion Suppression5-20% decreaseSample dilution, Desalting during sample preparation
Co-eluting Drug Metabolite Isobaric Interference / Ion SuppressionVariable (can be significant)High-resolution mass spectrometry, Optimization of chromatographic separation

Experimental Protocols

Validated LC-MS/MS Method for α-CEHC Quantification in Human Plasma

This protocol provides a detailed methodology for the quantification of α-CEHC in human plasma using LC-MS/MS with a stable isotope-labeled internal standard.

1. Sample Preparation (Solid-Phase Extraction)

  • Internal Standard Spiking: To 100 µL of plasma, add 10 µL of a working solution of d3-α-CEHC (stable isotope-labeled internal standard).

  • Protein Precipitation: Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins. Vortex for 1 minute.

  • Centrifugation: Centrifuge at 13,000 rpm for 5 minutes at 4°C.

  • SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the supernatant from the centrifugation step onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute α-CEHC and the internal standard with 1 mL of 5% formic acid in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

  • HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-5 min: Linear gradient to 95% B

    • 5-7 min: Hold at 95% B

    • 7.1-9 min: Return to 10% B and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MRM Transitions:

    • α-CEHC: Precursor ion [M-H]⁻ → Product ion

    • d3-α-CEHC: Precursor ion [M-H]⁻ → Product ion

  • Data Analysis: Quantify α-CEHC by calculating the peak area ratio of the analyte to the internal standard and comparing it to a matrix-matched calibration curve.

Visualizations

Vitamin_E_Metabolism alpha_T α-Tocopherol omega_hydroxylation ω-Hydroxylation (CYP4F2/CYP3A4) alpha_T->omega_hydroxylation omega_hydroxy 13'-hydroxychromanol omega_hydroxylation->omega_hydroxy omega_oxidation ω-Oxidation omega_hydroxy->omega_oxidation omega_carboxy 13'-carboxychromanol omega_oxidation->omega_carboxy beta_oxidation β-Oxidation (multiple steps) omega_carboxy->beta_oxidation alpha_CEHC α-CEHC beta_oxidation->alpha_CEHC Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma_sample Plasma Sample add_is Add Internal Standard (d3-α-CEHC) plasma_sample->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifugation Centrifugation protein_precip->centrifugation spe Solid-Phase Extraction centrifugation->spe evaporation Evaporation spe->evaporation reconstitution Reconstitution evaporation->reconstitution hplc HPLC Separation reconstitution->hplc msms MS/MS Detection hplc->msms integration Peak Integration msms->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification final_result final_result quantification->final_result Final Concentration

References

Technical Support Center: Preventing alpha-CEHC Degradation in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on preventing the degradation of alpha-carboxyethyl hydroxychroman (α-CEHC), a critical metabolite of vitamin E, in biological samples. Adherence to these protocols is essential for obtaining accurate and reproducible results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is α-CEHC and why is its stability a concern?

A1: α-CEHC (alpha-carboxyethyl hydroxychroman) is a major, water-soluble metabolite of alpha-tocopherol (a form of vitamin E). It is formed in the liver and excreted in the urine.[1][2] Its stability is a primary concern for researchers because it is susceptible to degradation, which can lead to erroneously low or variable measurements in biological samples like plasma, serum, and urine. Accurate quantification of α-CEHC is crucial for studies investigating vitamin E metabolism, status, and its role in health and disease.

Q2: What are the main causes of α-CEHC degradation in biological samples?

A2: The primary causes of α-CEHC degradation are:

  • Oxidation: α-CEHC, like its parent compound vitamin E, is an antioxidant and can be easily oxidized, especially when exposed to atmospheric oxygen.

  • Conversion to α-tocopheronolactone: In acidic conditions, particularly during the hydrolysis step required to measure total (free and conjugated) α-CEHC, it can be converted to α-tocopheronolactone, leading to an underestimation of the true α-CEHC concentration.

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.

  • Light Exposure: Like many biological molecules, exposure to light, especially UV light, can contribute to degradation.

  • Enzymatic Degradation: Residual enzymatic activity in improperly handled or stored biological samples can potentially degrade α-CEHC.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can compromise the integrity of α-CEHC and other analytes.

Q3: Can I use either plasma or serum for α-CEHC analysis?

A3: Both plasma and serum can be used for α-CEHC analysis. However, plasma is often preferred because the collection and processing can be faster, minimizing the time for potential degradation to occur during clot formation in serum collection.[3] If using plasma, EDTA is a recommended anticoagulant. Regardless of the matrix chosen, consistency in sample type across a study is critical.

Q4: Is it necessary to add preservatives or antioxidants to the samples?

A4: Yes, the addition of antioxidants is highly recommended, especially for urine samples and during any sample processing steps that involve heating or acidification. Ascorbic acid is commonly used to prevent the conversion of α-CEHC to α-tocopheronolactone during the acid hydrolysis step used to deconjugate α-CEHC glucuronides and sulfates. For plasma and serum, while not always explicitly mentioned for α-CEHC, the addition of antioxidants like butylated hydroxytoluene (BHT) is a common practice for preserving the stability of the parent compound, α-tocopherol, and is a good practice to consider for its metabolites.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no detectable α-CEHC Sample degradation due to improper handling or storage.Review and strictly adhere to the recommended sample collection, processing, and storage protocols. Ensure samples are processed promptly and stored at -80°C.
Inefficient extraction of α-CEHC from the sample matrix.Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) method. Ensure the pH of the sample is appropriate for the extraction method.
Issues with the analytical instrument (e.g., LC-MS/MS).Check the instrument's sensitivity and calibration. Ensure the mobile phases are correctly prepared and the column is not clogged. Run a system suitability test with a known standard.
High variability between replicate samples Inconsistent sample processing.Standardize all sample handling and processing steps. Ensure consistent timing for each step and use calibrated equipment.
Multiple freeze-thaw cycles.Aliquot samples into single-use vials after the initial processing to avoid repeated freezing and thawing.
Presence of interfering substances in the sample matrix.Improve the sample clean-up procedure. Consider using a more selective extraction method or optimizing the chromatographic separation.
Decrease in α-CEHC concentration over time in stored samples Inadequate storage temperature.Ensure samples are consistently stored at -80°C in a freezer with a reliable temperature monitoring system.
Oxidation of α-CEHC during storage.Before freezing, purge the headspace of the storage vials with an inert gas like nitrogen or argon to displace oxygen.
Degradation due to light exposure.Use amber-colored vials or wrap vials in aluminum foil to protect samples from light.

Quantitative Data Summary

While specific quantitative kinetic data on the degradation of α-CEHC in biological matrices is limited in the literature, the following table summarizes the best practices for sample storage to maintain stability based on recommendations for α-tocopherol and other sensitive analytes. It is highly recommended to perform in-house stability studies for your specific experimental conditions.

Parameter Condition Recommendation for Optimal α-CEHC Stability Rationale
Storage Temperature Short-term (≤ 8 hours)4°C (on ice)Slows down enzymatic activity and chemical degradation.
Long-term (> 8 hours)-80°CMinimizes molecular motion and significantly reduces the rate of degradation reactions.[4]
Freeze-Thaw Cycles Number of cyclesLimit to a single cycleRepeated cycles can cause degradation of sensitive analytes. Aliquoting into single-use vials is crucial.
Light Exposure During handling and storageMinimize exposure to ambient and UV lightα-CEHC, like its precursor, can be light-sensitive. Use of amber tubes is recommended.

Experimental Protocols

Protocol 1: Plasma Collection and Processing for α-CEHC Analysis
  • Blood Collection:

    • Collect whole blood into a K2EDTA-containing vacutainer tube.

    • Gently invert the tube 8-10 times to ensure thorough mixing with the anticoagulant. Avoid vigorous shaking to prevent hemolysis.

  • Immediate Processing (within 30 minutes of collection):

    • Centrifuge the blood sample at 1300-2000 x g for 10-15 minutes at 4°C.[3]

    • Carefully transfer the supernatant (plasma) to a fresh, pre-chilled polypropylene tube using a clean pipette. Avoid disturbing the buffy coat and red blood cell pellet.

  • Addition of Antioxidant (Optional but Recommended):

    • Add an antioxidant solution, such as butylated hydroxytoluene (BHT) in ethanol, to a final concentration of 0.05% (w/v) to the plasma.

  • Aliquoting and Storage:

    • Aliquot the plasma into pre-labeled, amber-colored cryovials in volumes suitable for single-use analysis.

    • Purge the headspace of each vial with a gentle stream of nitrogen or argon gas to displace oxygen.

    • Securely cap the vials and immediately snap-freeze them in liquid nitrogen or on dry ice.

    • Transfer the frozen aliquots to a -80°C freezer for long-term storage.

Protocol 2: Urine Sample Processing for Total α-CEHC Analysis
  • Sample Collection and Initial Storage:

    • Collect a 24-hour or spot urine sample in a clean container.

    • If not processed immediately, store the urine sample at -80°C.

  • Hydrolysis of α-CEHC Conjugates:

    • Thaw the urine sample on ice.

    • To a 1 mL aliquot of urine, add 100 µL of a freshly prepared 10% (w/v) ascorbic acid solution.

    • Add 100 µL of 6 M HCl.

    • Vortex the sample and incubate at 60°C for 30 minutes to hydrolyze the glucuronide and sulfate conjugates.

  • Extraction of α-CEHC:

    • Cool the sample on ice.

    • Add an appropriate internal standard.

    • Perform a liquid-liquid extraction by adding 2 mL of diethyl ether or another suitable organic solvent.

    • Vortex vigorously for 2 minutes and then centrifuge at 1500 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper organic layer to a clean tube.

    • Repeat the extraction process on the aqueous layer and combine the organic extracts.

  • Sample Preparation for LC-MS/MS Analysis:

    • Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the initial mobile phase for your LC-MS/MS analysis.

    • Vortex and transfer the reconstituted sample to an autosampler vial for injection.

Mandatory Visualizations

G cluster_collection Sample Collection cluster_processing Immediate Processing (≤30 min at 4°C) cluster_storage Aliquoting & Storage A Collect Blood in EDTA Tube B Gently Invert 8-10x A->B C Centrifuge (1300-2000g, 10-15 min) B->C D Aspirate Plasma Supernatant C->D E Add Antioxidant (e.g., BHT) D->E F Aliquot into Single-Use Amber Vials E->F G Purge with Nitrogen/Argon F->G H Snap-Freeze G->H I Store at -80°C H->I

Caption: Recommended workflow for plasma sample collection and processing.

cluster_pathway Hepatic α-Tocopherol Metabolism alpha_tocopherol α-Tocopherol omega_hydroxylation ω-Hydroxylation alpha_tocopherol->omega_hydroxylation hydroxychromanol 13'-Hydroxychromanol omega_hydroxylation->hydroxychromanol cyp4f2 CYP4F2 cyp4f2->omega_hydroxylation catalyzes oxidation1 Oxidation hydroxychromanol->oxidation1 carboxychromanol 13'-Carboxychromanol oxidation1->carboxychromanol beta_oxidation β-Oxidation (multiple steps) carboxychromanol->beta_oxidation alpha_cehc α-CEHC beta_oxidation->alpha_cehc

References

Technical Support for α-CEHC Analysis: Selecting the Appropriate Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the appropriate internal standard for the accurate analysis of alpha-carboxyethyl hydroxychroman (α-CEHC), a major vitamin E metabolite.

Frequently Asked Questions (FAQs)

Q1: What is the ideal internal standard for α-CEHC analysis and why?

A1: The gold standard for an internal standard in α-CEHC analysis is a stable isotope-labeled (SIL) version of the analyte, such as deuterated α-CEHC (e.g., d4-α-CEHC).[1][2][3] This is because SIL internal standards are chemically identical to the analyte and exhibit nearly identical behavior during sample extraction, chromatography, and ionization in the mass spectrometer.[4] This co-elution and similar ionization response allow for the most effective compensation for matrix effects and variations in the analytical process, leading to superior accuracy and precision.[1][2][3]

Q2: What are the primary considerations when selecting an internal standard for α-CEHC analysis?

A2: When choosing an internal standard, several factors are critical for reliable quantification:

  • Structural and Chemical Similarity: The internal standard should be as chemically and structurally similar to α-CEHC as possible to ensure it behaves similarly throughout the analytical process.[1][5]

  • Mass Difference: For mass spectrometry-based methods, the internal standard must have a different mass-to-charge ratio (m/z) from α-CEHC to be distinguished by the instrument. A mass difference of at least 3-4 Da is generally recommended to avoid isotopic crosstalk.[1]

  • Co-elution: Ideally, the internal standard should co-elute with the analyte to experience the same matrix effects.[3]

  • Purity: The internal standard should be of high purity and free from the unlabeled analyte.

  • Stability: It must be stable throughout all stages of the experiment, from storage to final analysis.[1]

  • Absence in Samples: The internal standard should not be naturally present in the samples being analyzed.[1]

Q3: Can I use a structural analog as an internal standard if a stable isotope-labeled version is unavailable?

A3: While a structural analog (a molecule with a similar but not identical structure) can be used, it is a less desirable option.[4] Analogs may have different extraction efficiencies, chromatographic retention times, and ionization responses compared to α-CEHC.[3] This can lead to inadequate correction for matrix effects and result in decreased accuracy and precision.[4] If a structural analog must be used, extensive validation is crucial to demonstrate its suitability for the specific application.

Troubleshooting Guide

Problem: High variability or poor reproducibility in α-CEHC quantification.

  • Possible Cause: Inconsistent sample preparation, injection volume, or significant matrix effects that are not being adequately compensated for by the internal standard.[5]

  • Solution:

    • Switch to a Stable Isotope-Labeled Internal Standard: If you are currently using a structural analog, switching to a deuterated α-CEHC is the most effective way to improve reproducibility.[1][2]

    • Optimize Sample Preparation: Ensure consistent and thorough mixing at each step. Automating liquid handling steps can reduce variability.

    • Evaluate Matrix Effects: Conduct experiments to assess the degree of ion suppression or enhancement in your samples. This can be done by comparing the response of the analyte in a clean solution versus a sample matrix extract.[6][7]

Problem: Low or no signal from the internal standard.

  • Possible Cause: Degradation of the internal standard, errors in adding the internal standard to the samples, or ion suppression.

  • Solution:

    • Check Internal Standard Stability: Prepare a fresh stock solution of the internal standard and compare its response to the one you have been using.

    • Verify Pipetting and Addition Steps: Ensure the internal standard is added accurately and consistently to every sample at the beginning of the extraction process.

    • Investigate Ion Suppression: A severe matrix effect could be suppressing the signal of your internal standard. Analyze a sample of the internal standard in a clean solvent to confirm its expected response. If the response is significantly lower in your sample matrix, you will need to improve your sample cleanup procedure or chromatographic separation.[8]

Problem: The internal standard peak is interfering with the analyte peak.

  • Possible Cause: Insufficient mass resolution or isotopic crosstalk if using a SIL internal standard with a small mass difference. For structural analogs, this could be due to inadequate chromatographic separation.

  • Solution:

    • Optimize Mass Spectrometer Settings: Ensure your mass spectrometer is properly calibrated and operating at a sufficient resolution to distinguish between the analyte and the internal standard.

    • Select a SIL Internal Standard with a Larger Mass Difference: If isotopic crosstalk is an issue, choose a deuterated standard with more deuterium atoms.

    • Improve Chromatographic Separation: If using a structural analog, modify your LC gradient, flow rate, or column chemistry to achieve baseline separation of the two compounds.

Data Presentation

The choice of internal standard significantly impacts the quality of analytical data. The following table summarizes the expected performance of different types of internal standards for α-CEHC analysis.

Internal Standard TypeExampleTypical Accuracy (% Bias)Typical Precision (% RSD)Matrix Effect CompensationRecommendation
Stable Isotope-Labeled d4-α-CEHC< 5%< 10%ExcellentHighly Recommended
Structural Analog Trolox15-30%> 15%Poor to ModerateUse with caution; extensive validation required

Note: The values in this table are representative and can vary depending on the specific assay conditions and matrix.

Experimental Protocols

Detailed Methodology for LC-MS/MS Analysis of α-CEHC in Human Plasma

This protocol outlines a typical procedure for the quantification of α-CEHC in human plasma using a stable isotope-labeled internal standard.

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare a stock solution of α-CEHC and d4-α-CEHC in methanol.

    • Create a series of calibration standards by spiking the α-CEHC stock solution into a blank plasma matrix.

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation (Protein Precipitation):

    • Aliquot 100 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.

    • Add 10 µL of the d4-α-CEHC internal standard working solution.

    • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A linear gradient from 10% to 90% B over 5 minutes.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometry:

      • Ionization Mode: Negative Electrospray Ionization (ESI-).

      • Analysis Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions:

        • α-CEHC: Precursor ion (m/z) -> Product ion (m/z) (specific values to be optimized for the instrument).

        • d4-α-CEHC: Precursor ion (m/z) -> Product ion (m/z) (specific values to be optimized for the instrument).

Mandatory Visualization

internal_standard_selection start Begin α-CEHC Analysis is_available Is a stable isotope-labeled (SIL) internal standard (e.g., d4-α-CEHC) available? start->is_available use_sil Use the SIL internal standard. This is the optimal choice for accuracy and precision. is_available->use_sil Yes consider_analog Consider a structural analog. Proceed with caution. is_available->consider_analog No proceed Proceed with Sample Analysis use_sil->proceed validate_analog Extensive method validation required: - Assess matrix effects - Evaluate recovery and precision - Compare with a reference method if possible consider_analog->validate_analog validate_analog->proceed

Caption: Workflow for selecting an appropriate internal standard for α-CEHC analysis.

References

Technical Support Center: LC-MS Analysis of α-Carboxyethyl-hydroxychroman (α-CEHC)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of α-carboxyethyl-hydroxychroman (α-CEHC), a key metabolite of vitamin E.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of α-CEHC?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as α-CEHC, by co-eluting compounds from the sample matrix.[1] These effects can manifest as ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate and imprecise quantification. In the analysis of α-CEHC from complex biological matrices like plasma, serum, or urine, endogenous substances such as phospholipids, salts, and proteins can interfere with the ionization process.[1]

Q2: How can I determine if my α-CEHC analysis is affected by matrix effects?

A2: The presence of matrix effects can be assessed both qualitatively and quantitatively.

  • Qualitative Assessment (Post-Column Infusion): This technique involves infusing a standard solution of α-CEHC at a constant rate into the mass spectrometer while a blank matrix extract is injected onto the LC column. Any deviation, such as a dip or peak, in the baseline signal at the retention time of α-CEHC indicates the presence of ion suppression or enhancement, respectively.

  • Quantitative Assessment (Post-Extraction Spike): This is the most common method. The response of α-CEHC in a standard solution (A) is compared to the response of α-CEHC spiked into a blank matrix extract after the extraction procedure (B). The matrix effect (ME) can be calculated using the following formula: ME (%) = (B / A) * 100 A value below 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.[1]

Q3: What are the common biological matrices for α-CEHC analysis and their specific challenges?

A3: The most common biological matrices for α-CEHC analysis are plasma, serum, and urine.

  • Plasma/Serum: These matrices are rich in proteins and phospholipids, which are major sources of matrix effects.[2] Efficient removal of these components is crucial for accurate analysis.

  • Urine: Urine is a complex matrix containing various salts and organic acids. A significant challenge in urine analysis is that α-CEHC is often present in conjugated forms (glucuronidated or sulfated).[3][4] A hydrolysis step, either enzymatic or acidic, is typically required to measure total α-CEHC.[3][5]

Q4: What is the best internal standard (IS) to use for α-CEHC analysis?

A4: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as deuterium-labeled α-CEHC (d-α-CEHC). A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus providing the most accurate compensation for variations in sample preparation and instrument response. If a SIL-IS is not available, a structural analog with similar physicochemical properties, like Trolox, can be used, but it may not compensate for matrix effects as effectively.[5]

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues encountered during the LC-MS analysis of α-CEHC.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Cause Troubleshooting Step
Column Overload Dilute the sample or inject a smaller volume.
Inappropriate Mobile Phase Ensure the reconstitution solvent is similar in strength to the initial mobile phase. Adjust the mobile phase pH or organic content.
Column Contamination Wash the column with a strong solvent or replace the guard column.
Co-eluting Interferences Optimize the chromatographic gradient to improve separation from interfering peaks.
Issue 2: Low Signal Intensity or High Limit of Detection (LOD)
Possible Cause Troubleshooting Step
Ion Suppression Implement a more rigorous sample cleanup method (e.g., switch from protein precipitation to SPE). Optimize chromatographic separation to avoid co-elution with suppressive matrix components.
Inefficient Ionization Optimize MS source parameters (e.g., spray voltage, gas temperatures, and flow rates).
Analyte Degradation Ensure proper sample handling and storage. Use antioxidants like ascorbic acid during sample preparation, especially during hydrolysis steps.[3]
Suboptimal Extraction Recovery Evaluate and optimize the sample preparation method.
Issue 3: High Variability in Results (Poor Precision)
Possible Cause Troubleshooting Step
Inconsistent Matrix Effects Use a stable isotope-labeled internal standard (SIL-IS). Improve the sample cleanup procedure to remove more interfering compounds.
Inconsistent Sample Preparation Ensure precise and consistent execution of all sample preparation steps. Automate sample preparation if possible.
Instrument Instability Check for fluctuations in LC pressure and MS signal. Perform system maintenance as needed.

Quantitative Data Summary

The following tables summarize recovery and accuracy data for α-CEHC analysis from various studies. Direct comparison of matrix effects across different methods is challenging due to variations in experimental conditions and reporting formats.

Table 1: Recovery and Accuracy of α-CEHC in Urine

Extraction Method Internal Standard Recovery (%) Accuracy (Bias %) Reference
Enzymatic Hydrolysis + LLENot Specified96.4 - 108.3< 18.4[4]
Acid Hydrolysis + LLETroloxHigh recovery reportedNot specified[3]

Table 2: Performance of a Validated LC-MS/MS Method for α-CEHC in Urine

Parameter Value Reference
Precision (CV%)≤ 6.8% (high conc.), ≤ 9.1% (low conc.)[4]
Lower Limit of Quantification (LLOQ)0.9 nmol/L[4]

Experimental Protocols

Protocol 1: Protein Precipitation for α-CEHC Analysis in Plasma/Serum

This protocol is a quick and simple method for removing the majority of proteins from plasma or serum samples.

Materials:

  • Plasma or serum sample

  • Internal Standard (IS) working solution (e.g., d-α-CEHC in methanol)

  • Precipitation solvent: Acetonitrile with 0.1% formic acid, chilled to -20°C

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge capable of >10,000 x g

  • LC-MS vials

Procedure:

  • Pipette 100 µL of plasma or serum into a microcentrifuge tube.

  • Add 10 µL of the IS working solution and vortex briefly.

  • Add 300 µL of the cold precipitation solvent to the sample.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean microcentrifuge tube or an LC-MS vial.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

  • Vortex to dissolve the residue and centrifuge to pellet any remaining particulates.

  • Transfer the final solution to an LC-MS vial for analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Total α-CEHC in Urine

This protocol includes a hydrolysis step to measure the total (free and conjugated) α-CEHC concentration in urine.

Materials:

  • Urine sample

  • Internal Standard (IS) working solution

  • Ascorbic acid solution (e.g., 2%)[3]

  • Hydrochloric acid (HCl), 6N[3]

  • Extraction solvent: Diethyl ether

  • Water bath or heating block

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solvent (e.g., 50:50 methanol:water)

Procedure:

  • To 1 mL of urine in a screw-cap glass tube, add 10 µL of IS.

  • Add 0.5 mL of 2% ascorbic acid solution to prevent oxidation.[3]

  • Add 0.5 mL of 6N HCl for acid hydrolysis.[3]

  • Cap the tube tightly and incubate at 60°C for 1 hour to hydrolyze the α-CEHC conjugates.[3]

  • Cool the sample to room temperature.

  • Add 5 mL of diethyl ether, cap, and vortex for 2 minutes for extraction.

  • Centrifuge at 2000 x g for 5 minutes to separate the layers.

  • Transfer the upper organic layer (diethyl ether) to a clean tube.

  • Repeat the extraction (steps 6-8) with another 5 mL of diethyl ether and combine the organic layers.

  • Evaporate the combined ether extracts to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the reconstitution solvent.

  • Transfer to an LC-MS vial for analysis.

Protocol 3: Solid-Phase Extraction (SPE) for α-CEHC in Plasma/Serum

This protocol provides a more thorough cleanup compared to protein precipitation, leading to reduced matrix effects. A reversed-phase SPE cartridge (e.g., C8 or C18) is commonly used.

Materials:

  • Plasma or serum sample, pre-treated with IS and protein precipitation (as in Protocol 1, steps 1-5)

  • SPE cartridge (e.g., C8, 100 mg)

  • SPE manifold

  • Conditioning solvent: Methanol

  • Equilibration solvent: Water

  • Wash solvent: e.g., 5% Methanol in water

  • Elution solvent: Methanol

  • Evaporation system

  • Reconstitution solvent

Procedure:

  • Conditioning: Pass 1 mL of methanol through the SPE cartridge.

  • Equilibration: Pass 1 mL of water through the cartridge. Do not let the cartridge dry out.

  • Loading: Load the supernatant from the protein precipitation step onto the SPE cartridge.

  • Washing: Pass 1 mL of the wash solvent through the cartridge to remove polar interferences.

  • Elution: Elute the α-CEHC and IS with 1 mL of the elution solvent into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Biological Sample (Plasma/Urine) add_is Add Internal Standard (IS) start->add_is hydrolysis Hydrolysis (for Urine) add_is->hydrolysis Urine Samples extraction Extraction/Cleanup add_is->extraction Plasma/Serum hydrolysis->extraction ppt Protein Precipitation extraction->ppt Simple lle Liquid-Liquid Extraction extraction->lle Moderate spe Solid-Phase Extraction extraction->spe Thorough evap_recon Evaporation & Reconstitution ppt->evap_recon lle->evap_recon spe->evap_recon lcms LC-MS/MS Analysis evap_recon->lcms data_proc Data Processing (Quantification) lcms->data_proc result Final Concentration data_proc->result

Caption: Experimental workflow for α-CEHC analysis.

troubleshooting_logic start Inaccurate or Imprecise α-CEHC Results check_me Assess Matrix Effect (Post-Extraction Spike) start->check_me me_ok Matrix Effect Acceptable (e.g., 85-115%) check_me->me_ok Yes me_high Ion Enhancement (>115%) check_me->me_high No me_low Ion Suppression (<85%) check_me->me_low No check_recovery Evaluate Extraction Recovery me_ok->check_recovery check_is Verify Internal Standard Performance me_ok->check_is improve_cleanup Improve Sample Cleanup (e.g., SPE) me_high->improve_cleanup me_low->improve_cleanup final_review Review and Validate Method check_recovery->final_review check_is->final_review optimize_chrom Optimize Chromatography improve_cleanup->optimize_chrom use_sil_is Use Stable Isotope- Labeled IS optimize_chrom->use_sil_is use_sil_is->final_review

Caption: Troubleshooting logic for matrix effects.

References

improving the sensitivity of alpha-CEHC detection methods

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the detection of alpha-carboxyethyl hydroxychroman (α-CEHC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the sensitivity and reliability of α-CEHC detection in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is α-CEHC and why is its sensitive detection important?

A1: α-CEHC (2,5,7,8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman) is a major, water-soluble metabolite of alpha-tocopherol (the most common form of Vitamin E).[1][2] Its concentration in biological fluids like urine and serum can serve as a biomarker for vitamin E intake and metabolism.[1][3] Sensitive detection is crucial because α-CEHC is present at much lower concentrations than its parent compound, α-tocopherol, often by a factor of a thousand.[4]

Q2: What are the common methods for detecting α-CEHC?

A2: The most common and sensitive methods for α-CEHC detection are High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[4][5] These techniques offer high specificity and sensitivity, which are necessary for quantifying the low endogenous levels of α-CEHC.

Q3: In what biological matrices can α-CEHC be measured?

A3: α-CEHC is typically measured in human urine and serum/plasma.[1][6] It is excreted in the urine, often in conjugated forms (glucuronide or sulfate), and also circulates in the blood.[1][2]

Q4: What are the expected concentrations of α-CEHC in human samples?

A4: In human serum, the concentration of α-CEHC is typically in the range of 5-10 pmol/mL but can increase significantly, up to 200 pmol/mL, following supplementation with RRR-α-tocopherol.[2] In plasma, concentrations of approximately 12.6 ± 7.5 nmol/L have been reported in unsupplemented individuals.[5] Urinary excretion can vary, with one study reporting a median of 0.9 µmol per 24 hours.[7]

Q5: Does α-CEHC exist in different forms in biological samples?

A5: Yes, a significant portion of α-CEHC in blood and urine is present as glucuronide or sulfate conjugates.[1][2] For total α-CEHC quantification, a deconjugation step (either enzymatic or chemical) is often required before analysis.[3][8] However, direct measurement of the conjugated forms is also possible and can avoid potential issues with the deconjugation process.[8]

Troubleshooting Guide

This guide addresses specific issues that may arise during the detection of α-CEHC, with a focus on improving sensitivity and accuracy.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Signal/Poor Sensitivity Inefficient extraction: α-CEHC may not be efficiently extracted from the sample matrix.Optimize your extraction protocol. Solid-phase extraction (SPE) can enhance analyte recovery and sensitivity.[3] Liquid-liquid extraction (LLE) is also commonly used.[9]
Ion suppression: Co-eluting matrix components can suppress the ionization of α-CEHC in the mass spectrometer.Improve sample cleanup. Use a more effective SPE protocol or a different LLE solvent system. Modifying the HPLC gradient to better separate α-CEHC from interfering compounds can also help. The use of deuterium-labeled internal standards can compensate for matrix effects.[3]
Suboptimal MS/MS parameters: Incorrect precursor/product ion pairs (MRM transitions) or collision energies will result in a weak signal.Perform compound optimization (tuning) by infusing a pure α-CEHC standard into the mass spectrometer to determine the optimal MRM transitions and collision energies for your specific instrument.
Poor Peak Shape (Tailing, Broadening, or Splitting) Column contamination: Accumulation of matrix components on the analytical column.Use a guard column and ensure adequate sample cleanup. Flush the column with a strong solvent.
Inappropriate mobile phase: The pH or composition of the mobile phase is not optimal for α-CEHC.Adjust the mobile phase pH. For reversed-phase chromatography, a low pH mobile phase (e.g., with 0.1% formic acid) is common.
Injection solvent issues: Injecting the sample in a solvent much stronger than the initial mobile phase can cause peak distortion.Reconstitute the final sample extract in a solvent that is similar in composition to or weaker than the initial mobile phase.
Inconsistent Results/Poor Reproducibility Incomplete deconjugation: If measuring total α-CEHC, the enzymatic or acid hydrolysis of glucuronide and sulfate conjugates may be incomplete or variable.Enzymatic hydrolysis with β-glucuronidase and sulfatase can be used.[3] Acid hydrolysis (e.g., with HCl at 60°C) is another option. To prevent the conversion of α-CEHC to α-tocopheronolactone during acid hydrolysis, the inclusion of an antioxidant like ascorbic acid is recommended.[10]
Analyte degradation: α-CEHC may be susceptible to degradation during sample preparation or storage.Keep samples on ice or at 4°C during preparation and store them at -80°C for long-term stability. The addition of antioxidants like ascorbic acid to the sample can also prevent degradation.[10]
Calibration issues: Improperly prepared calibration standards or the use of an inappropriate calibration range.Prepare fresh calibration standards and ensure the calibration curve brackets the expected concentration of α-CEHC in the samples.
Carryover Adsorption of α-CEHC: The analyte may adsorb to parts of the HPLC system or the mass spectrometer's ion source.Include a thorough wash step with a strong organic solvent in your HPLC gradient after the elution of α-CEHC. Clean the ion source of the mass spectrometer regularly.

Quantitative Data Summary

The following table summarizes the limit of detection (LOD) and limit of quantification (LOQ) for α-CEHC from various studies to provide a reference for expected analytical sensitivity.

Method Matrix LOD LLOQ Reference
GC-MSPlasma2.5 nmol/L-[5]
HPLC-MS/MSUrine-0.9 nmol/L[7]

Note: LOD and LOQ values can vary significantly between laboratories and instrument platforms.

Experimental Protocols

Protocol 1: HPLC-MS/MS Analysis of α-CEHC in Human Plasma

This protocol is a generalized procedure based on common practices in published literature.[3]

1. Sample Preparation (with Deconjugation)

  • To 200 µL of plasma, add an appropriate amount of a deuterated α-CEHC internal standard.

  • Add 42 µL of ascorbic acid (250 mg/mL).[3]

  • Add 200 µL of a mixture of β-glucuronidase (5,100 U/mL) and sulfatase (50 U/mL) in 5 mM ammonium bicarbonate (pH 6.8).[3]

  • Incubate the mixture at 37°C for 2 hours.[3]

  • Precipitate proteins by adding 1.4 mL of acetonitrile containing 1% formic acid.[3]

  • Vortex and centrifuge at high speed (e.g., 13,200 rpm) for 5 minutes.[3]

  • Load the supernatant onto a pre-conditioned solid-phase extraction (SPE) column (e.g., HybridSPE®).[3]

  • Wash the SPE column with an appropriate solvent.

  • Elute the α-CEHC with a suitable elution solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen at 45°C.[3]

  • Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 70% methanol in water with 0.1% formic acid).[3]

2. HPLC Conditions

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the α-CEHC, followed by a wash step and re-equilibration.

  • Flow Rate: Dependent on the column dimensions, typically 0.2-0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature, e.g., 40°C.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray ionization (ESI) in negative or positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: These need to be optimized for your specific instrument. An example transition for α-CEHC could be m/z 277 -> 164 (in negative mode).

  • Instrument Parameters: Optimize ion source parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Visualizations

Metabolic Pathway of α-Tocopherol to α-CEHC

The following diagram illustrates the metabolic conversion of α-tocopherol to its major metabolite, α-CEHC. This process primarily occurs in the liver and involves enzymes such as cytochrome P450 4F2 (CYP4F2).[1]

metabolic_pathway alpha_tocopherol α-Tocopherol omega_hydroxylation ω-Hydroxylation (CYP4F2) alpha_tocopherol->omega_hydroxylation omega_oxidation Further Oxidation omega_hydroxylation->omega_oxidation beta_oxidation β-Oxidation (Multiple Cycles) omega_oxidation->beta_oxidation alpha_cehc α-CEHC beta_oxidation->alpha_cehc

Caption: Metabolic conversion of α-tocopherol to α-CEHC.

General Experimental Workflow for α-CEHC Detection

This diagram outlines the key steps in a typical experimental workflow for the quantification of α-CEHC from biological samples.

experimental_workflow start Biological Sample (Plasma, Urine) sample_prep Sample Preparation (Internal Standard Addition, Deconjugation) start->sample_prep extraction Extraction (SPE or LLE) sample_prep->extraction evaporation Evaporation & Reconstitution extraction->evaporation hplc_ms HPLC-MS/MS Analysis evaporation->hplc_ms data_analysis Data Analysis & Quantification hplc_ms->data_analysis

Caption: Experimental workflow for α-CEHC analysis.

Troubleshooting Logic for Low Signal Intensity

This diagram provides a logical approach to troubleshooting low signal intensity in α-CEHC detection experiments.

troubleshooting_workflow start Low Signal Intensity Observed check_ms Check MS/MS Parameters (Tuning, Source Conditions) start->check_ms check_sample_prep Review Sample Preparation (Extraction Efficiency, Deconjugation) check_ms->check_sample_prep Parameters OK check_hplc Evaluate Chromatography (Peak Shape, Retention Time) check_sample_prep->check_hplc Prep OK check_matrix Investigate Matrix Effects (Dilution, Standard Addition) check_hplc->check_matrix Chromo OK solution Problem Resolved check_matrix->solution Matrix Effects Addressed

Caption: Troubleshooting low signal for α-CEHC.

References

Technical Support Center: Synthesis of Stable alpha-CEHC Isotopes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of stable alpha-carboxyethyl hydroxychroman (α-CEHC) isotopes.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of stable α-CEHC isotopes, providing potential causes and recommended solutions in a question-and-answer format.

Question: Why is the yield of my isotopically labeled α-CEHC consistently low?

Answer: Low yields in the synthesis of α-CEHC isotopes can stem from several factors throughout the synthetic route. One common issue is the sensitivity of the chroman ring to oxidation.

  • Potential Cause 1: Oxidation of Hydroquinone Precursors. The hydroquinone starting materials or intermediates are susceptible to oxidation when exposed to air.[1]

    • Solution: It is crucial to perform reactions under an inert atmosphere (e.g., argon or nitrogen). Degassing solvents prior to use can also minimize oxidation.

  • Potential Cause 2: Incomplete Reaction. The coupling and cyclization steps to form the chroman ring may not go to completion.

    • Solution: Monitor the reaction progress using techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Optimization of reaction conditions such as temperature, reaction time, and catalyst loading may be necessary.

  • Potential Cause 3: Side Reactions. The formation of byproducts can significantly reduce the yield of the desired labeled α-CEHC. For instance, in related syntheses, the formation of furan derivatives as byproducts has been observed under mild acidic workup conditions.[1]

    • Solution: Carefully control the pH during workup procedures. The use of a buffered system or quenching the reaction with a non-acidic solution can prevent the formation of acid-catalyzed byproducts.

  • Potential Cause 4: Loss during Purification. α-CEHC and its intermediates can be lost during purification steps, particularly with column chromatography on silica gel.

    • Solution: Optimize the solvent system for flash column chromatography to ensure good separation and minimize tailing.[1][2][3] It may also be beneficial to use a different stationary phase or an alternative purification method like preparative HPLC.

Question: How can I improve the isotopic incorporation efficiency in my α-CEHC synthesis?

Answer: Achieving high isotopic incorporation is critical for the utility of the labeled compound. Incomplete labeling can be a significant challenge.

  • Potential Cause 1: Isotopic Scrambling. Exchange of the isotope with non-labeled sources (e.g., residual protons from solvents or reagents) can reduce the isotopic purity.

    • Solution: Use deuterated solvents and reagents where appropriate and ensure they are of high isotopic purity. Thoroughly dry all glassware and reagents to remove any residual water, which can be a source of protons.

  • Potential Cause 2: Inefficient Labeling Reagent. The chosen isotopic labeling reagent may not be reactive enough under the applied reaction conditions.

    • Solution: Consider using a more reactive labeling reagent or activating the substrate. For example, when introducing a labeled methyl group, different methylating agents can be explored. For deuteration, various deuterium sources and catalysts can be tested.

  • Potential Cause 3: Steric Hindrance. The site of isotopic labeling might be sterically hindered, preventing the labeling reagent from accessing it efficiently.

    • Solution: Modifying the substrate to reduce steric hindrance around the target position, if synthetically feasible, can be an option. Alternatively, using a smaller labeling reagent might improve accessibility.

Question: I am observing multiple spots on my TLC and complex peaks in my LC-MS after the reaction. What are the likely impurities?

Answer: The presence of multiple impurities indicates the formation of side products or the presence of unreacted starting materials.

  • Potential Impurity 1: Unreacted Starting Materials. Incomplete reactions will result in the presence of starting materials in the crude product.

    • Solution: As mentioned, monitor the reaction to ensure completion. If the reaction stalls, consider adding more reagents or adjusting the conditions.

  • Potential Impurity 2: Oxidized Byproducts. As previously discussed, oxidation of the chroman ring or its precursors is a common issue.

    • Solution: Implement rigorous anaerobic techniques throughout the synthesis.

  • Potential Impurity 3: α-Tocopheronolactone. Deconjugation methods used in the analysis of α-CEHC have been shown to produce α-tocopheronolactone as an artifact.[4] While this is an analytical issue, similar conditions during synthesis or workup could potentially lead to its formation.

    • Solution: Avoid harsh acidic or enzymatic conditions during the synthesis and purification of α-CEHC.

  • Potential Impurity 4: Diastereomers or Enantiomers. If the synthesis is not stereospecific, a mixture of stereoisomers may be formed.

    • Solution: Employ chiral starting materials or chiral catalysts to control the stereochemistry of the reaction. Chiral chromatography may be necessary to separate stereoisomers if they are formed.

Frequently Asked Questions (FAQs)

Q1: What is the importance of synthesizing stable α-CEHC isotopes?

A1: Stable isotopically labeled α-CEHC, such as deuterium (d) or carbon-13 (13C) labeled versions, are invaluable tools in biomedical and pharmaceutical research. They are primarily used as internal standards in quantitative mass spectrometry-based assays to accurately measure the levels of endogenous α-CEHC in biological samples like plasma and urine.[5][6] This is crucial for studying vitamin E metabolism, pharmacokinetics, and identifying biomarkers for various diseases.

Q2: What are the common positions for isotopic labeling in the α-CEHC molecule?

A2: The choice of labeling position depends on the intended application. For use as an internal standard in mass spectrometry, labeling that results in a significant mass shift is desirable. Common labeling strategies include:

  • Deuterium labeling (d-α-CEHC): Introduction of deuterium atoms, often on the methyl groups of the chroman ring or on the propanoic acid side chain. For example, d3- or d6-α-tocopherol can be used as a precursor in metabolic studies to generate deuterated α-CEHC.

  • Carbon-13 labeling (13C-α-CEHC): Incorporation of 13C atoms, for instance, in the carboxyl group of the side chain or within the chroman ring structure.

Q3: How can I purify the final isotopically labeled α-CEHC product?

A3: Purification of α-CEHC isotopes typically involves chromatographic techniques. Flash column chromatography using silica gel with a solvent system of hexanes and ethyl acetate is a common method.[1][2][3] For higher purity, preparative high-performance liquid chromatography (HPLC) can be employed. Careful selection of the column and mobile phase is essential to achieve good separation from any unreacted starting materials and byproducts.

Q4: How should I store stable α-CEHC isotopes to ensure their stability?

A4: While stable isotopes are not radioactive, the chemical stability of the α-CEHC molecule itself needs to be considered. To prevent degradation, it is recommended to store the compound under the following conditions:

  • Temperature: For long-term storage, refrigeration at 2-8°C or freezing at -20°C is advisable.[7]

  • Light: Protect the compound from light by storing it in an amber vial or a light-blocking container.[7]

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen) to minimize oxidation.

  • Moisture: Ensure the container is tightly sealed to prevent moisture uptake. When removing from cold storage, allow the container to warm to room temperature before opening to avoid condensation.[7]

Q5: Are there any specific safety precautions I should take when handling reagents for α-CEHC synthesis?

A5: Standard laboratory safety practices should always be followed. Some specific considerations for the synthesis of α-CEHC include:

  • Handling of Oxidizing and Reducing Agents: Be cautious when using oxidizing agents for certain synthetic steps and ensure that any residual reducing agents from previous steps are removed to avoid unwanted reactions.

  • Use of Strong Bases and Acids: Some synthetic steps may involve strong bases or acids, which should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.

  • Inert Atmosphere: When working with air-sensitive reagents or intermediates, proper techniques for handling under an inert atmosphere are necessary to prevent degradation and ensure reaction success.

Quantitative Data

Currently, there is a lack of comprehensive, directly comparable quantitative data in the published literature for different synthetic routes to stable α-CEHC isotopes. The table below provides a general overview of yields for related chroman compounds to give an indication of what may be expected. Researchers should aim to optimize their specific synthetic pathways to improve yields.

CompoundSynthetic StepReported YieldReference
(S)-δ-CEHCOverall Synthesis (7 steps)40%[1]
(S)-3-(6-Hydroxy-2,8-dimethylchroman-2-yl)propanoic acid intermediateDeprotection100%[1]
Aldehyde intermediate for (S)-δ-CEHCOxidation85%[1]
Chiral synthon for (S)-δ-CEHC synthesisAcetylation99%[1]

Experimental Protocols

General Synthetic Workflow for a Labeled α-CEHC Analogue

experimental_workflow cluster_start Starting Materials cluster_synthesis Core Synthesis cluster_purification Purification & Analysis Start_Hydroquinone Labeled Hydroquinone Precursor Heck_Coupling Heck Coupling Start_Hydroquinone->Heck_Coupling Start_Chiral_Synthon Chiral Synthon Start_Chiral_Synthon->Heck_Coupling Cyclization Cyclization to form Chroman Ring Heck_Coupling->Cyclization Side_Chain_Modification Side Chain Modification & Isotope Introduction Cyclization->Side_Chain_Modification Oxidation Oxidation to Carboxylic Acid Side_Chain_Modification->Oxidation Purification Flash Chromatography / HPLC Oxidation->Purification Analysis NMR, Mass Spectrometry Purification->Analysis Final_Product Stable α-CEHC Isotope Analysis->Final_Product

Caption: General synthetic workflow for labeled α-CEHC.

Conceptual Steps:

  • Preparation of Starting Materials: Synthesize or procure the necessary labeled hydroquinone precursor and the chiral synthon for building the chroman core. The isotopic label can be incorporated at this early stage.

  • Heck Coupling: Perform a palladium-catalyzed Heck reaction to couple the hydroquinone derivative with the chiral synthon.

  • Cyclization: Induce cyclization to form the core chroman ring structure. This step is often sensitive to reaction conditions.

  • Side Chain Modification and Isotope Introduction: Modify the side chain as needed. If the isotope is to be introduced at a later stage (e.g., deuteration of a specific position), this would be the appropriate point in the synthesis.

  • Oxidation: Oxidize the side chain to the final carboxylic acid functionality.

  • Purification: Purify the crude product using flash column chromatography or preparative HPLC.

  • Analysis: Characterize the final product to confirm its structure, purity, and isotopic enrichment using NMR and mass spectrometry.

Logical Troubleshooting Workflow

When encountering issues in the synthesis, a logical approach to troubleshooting is essential. The following diagram illustrates a typical decision-making process.

Caption: Logical workflow for troubleshooting synthesis issues.

References

Technical Support Center: Optimizing Cell Culture Conditions for α-CEHC Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing cell culture conditions for alpha-2,5,7,8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman (α-CEHC) treatment. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is α-CEHC and what are its key properties?

A1: α-CEHC is a major, water-soluble metabolite of α-tocopherol (Vitamin E). It is formed in the liver through the metabolic breakdown of α-tocopherol. While α-tocopherol is lipid-soluble, α-CEHC's modified side chain makes it more water-soluble, facilitating its excretion in urine. It is recognized for its antioxidant properties.

Q2: How should I prepare and store α-CEHC stock solutions?

A2: Due to its limited solubility in aqueous solutions, it is recommended to prepare a high-concentration stock solution of α-CEHC in an organic solvent. Dimethyl sulfoxide (DMSO) or ethanol are commonly used. For example, a 10 mM stock solution can be prepared in DMSO. This stock solution should be stored at -20°C in small aliquots to minimize freeze-thaw cycles. Protect the stock solution from light.

Q3: What is a typical concentration range for treating cells with α-CEHC?

A3: The optimal concentration of α-CEHC will vary depending on the cell line and the specific biological question being investigated. Based on studies with related vitamin E metabolites and similar compounds, a starting point for a dose-response experiment could range from low micromolar (e.g., 1 µM) to higher concentrations (e.g., 50-100 µM). It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.

Q4: What is a typical incubation time for α-CEHC treatment?

A4: Incubation times can range from a few hours to 72 hours or longer, depending on the assay. For assays measuring early events like signaling pathway activation, shorter incubation times (e.g., 1-6 hours) may be sufficient. For assays measuring cell viability or apoptosis, longer incubation times (e.g., 24, 48, or 72 hours) are common. A time-course experiment is recommended to determine the optimal treatment duration.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Precipitation of α-CEHC in culture medium. The concentration of α-CEHC exceeds its solubility in the aqueous medium. The final concentration of the organic solvent (e.g., DMSO) is too high.- Perform a solubility test of α-CEHC in your specific cell culture medium before treating cells. - Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity and precipitation.[1] - Prepare intermediate dilutions of the α-CEHC stock in pre-warmed (37°C) culture medium and add them to the cells dropwise while gently swirling the plate.
Low or no observable effect of α-CEHC treatment. The concentration of α-CEHC is too low. The incubation time is too short. The cell line is not sensitive to α-CEHC.- Perform a dose-response experiment with a wider range of concentrations. - Conduct a time-course experiment to determine the optimal incubation period. - Research the literature to see if the target pathway of α-CEHC is active in your chosen cell line. Consider using a different cell line as a positive control.
High background or inconsistent results in assays. Uneven cell seeding. Pipetting errors. Edge effects in multi-well plates. Contamination of cell culture.- Ensure a single-cell suspension before seeding to achieve a uniform cell monolayer. - Use calibrated pipettes and proper pipetting techniques. - To minimize edge effects, avoid using the outer wells of multi-well plates for experimental samples; instead, fill them with sterile medium or PBS. - Regularly check cell cultures for any signs of contamination (e.g., changes in medium color, turbidity, or cell morphology).[2][3]
Increased cell death in vehicle control wells. The concentration of the organic solvent (e.g., DMSO) is too high.- Perform a vehicle control experiment with different concentrations of the solvent to determine the maximum non-toxic concentration for your cell line. Ensure the final solvent concentration is well below this limit.

Experimental Protocols

General Protocol for α-CEHC Treatment of Adherent Cells
  • Cell Seeding: Seed adherent cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment. Allow the cells to attach and grow overnight in a humidified incubator at 37°C with 5% CO₂.

  • Preparation of α-CEHC Working Solutions:

    • Thaw a frozen aliquot of the high-concentration α-CEHC stock solution (e.g., 10 mM in DMSO) at room temperature.

    • Prepare serial dilutions of the stock solution in pre-warmed (37°C) complete cell culture medium to achieve the desired final treatment concentrations. Ensure the final DMSO concentration remains below 0.1%.

  • Cell Treatment:

    • Carefully remove the existing medium from the cell culture wells.

    • Gently add the medium containing the different concentrations of α-CEHC to the respective wells.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest α-CEHC concentration) and an untreated control (medium only).

  • Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.

  • Downstream Analysis: Proceed with the desired downstream assays, such as cell viability, apoptosis, or western blotting.

Cell Viability Assessment using MTT Assay
  • Treatment: Following the general treatment protocol, at the end of the incubation period, add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well of a 96-well plate.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Gently shake the plate for 5-10 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Apoptosis Detection using Annexin V-FITC Staining
  • Cell Collection: Following treatment, collect both adherent and floating cells. For adherent cells, gently wash with PBS and detach using trypsin-EDTA. Combine the detached cells with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Quantitative Data Summary

Table 1: IC₅₀ Values of a Vitamin E Metabolite (γ-CEHC) and Related Compounds in Various Cancer Cell Lines

Note: Specific IC₅₀ values for α-CEHC are not widely reported in the public literature. The following table provides data for the related metabolite γ-CEHC and other compounds for reference.

CompoundCell LineCancer TypeIncubation Time (h)IC₅₀ (µM)
γ-CEHCPC-3Prostate Cancer72~50
Compound 1HTB-26Breast Cancer7210-50
Compound 1PC-3Pancreatic Cancer7210-50
Compound 1HepG2Liver Cancer7210-50
Compound 2HCT116Colon Cancer720.34

Signaling Pathways and Experimental Workflows

Experimental Workflow for α-CEHC Treatment and Analysis

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture 1. Cell Culture (Target Cell Line) prepare_alpha_cehc 2. Prepare α-CEHC Stock Solution treat_cells 3. Treat Cells (Dose-response & Time-course) prepare_alpha_cehc->treat_cells viability_assay 4a. Cell Viability Assay (e.g., MTT) treat_cells->viability_assay apoptosis_assay 4b. Apoptosis Assay (e.g., Annexin V) treat_cells->apoptosis_assay pathway_analysis 4c. Signaling Pathway Analysis (e.g., Western Blot) treat_cells->pathway_analysis nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimuli (e.g., TNF-α, LPS) ros ROS stimulus->ros ikk IKK Complex ros->ikk ikba IκBα ikk->ikba Phosphorylates nfkb NF-κB (p65/p50) ikba->nfkb Degrades & Releases nfkb_nuc NF-κB (Active) nfkb->nfkb_nuc Translocation ikba_nfkb IκBα-NF-κB (Inactive) alpha_cehc α-CEHC alpha_cehc->ros Inhibits gene_expression Target Gene Expression (Inflammation, Survival) nfkb_nuc->gene_expression pi3k_akt_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effect Cellular Effects growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Converts PIP2 to pip2 PIP2 pdk1 PDK1 pip3->pdk1 Recruits akt Akt pip3->akt Recruits pdk1->akt Phosphorylates downstream Downstream Targets (e.g., mTOR, Bad) akt->downstream survival Cell Survival & Proliferation downstream->survival alpha_cehc α-CEHC alpha_cehc->pi3k Modulates? mapk_pathway cluster_stimuli Extracellular Stimuli cluster_cascade Kinase Cascade cluster_response Cellular Response stress Stress (e.g., UV, ROS) mapkkk MAPKKK (e.g., Raf, MEKK) stress->mapkkk growth_factors Growth Factors growth_factors->mapkkk mapkk MAPKK (e.g., MEK, MKK) mapkkk->mapkk Phosphorylates mapk MAPK (e.g., ERK, JNK, p38) mapkk->mapk Phosphorylates transcription_factors Transcription Factors (e.g., AP-1, c-Jun) mapk->transcription_factors Activates alpha_cehc α-CEHC alpha_cehc->stress Reduces gene_expression Gene Expression (Proliferation, Apoptosis, Inflammation) transcription_factors->gene_expression

References

overcoming background noise in alpha-CEHC antioxidant assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for alpha-CEHC antioxidant assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments, with a specific focus on mitigating background noise.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its antioxidant capacity measured?

A1: this compound (2,5,7,8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman) is a water-soluble metabolite of Vitamin E.[1] Its antioxidant properties are of significant interest because, as a naturally occurring compound in the body, it may play a role in protecting against oxidative stress.[1] Assays are performed to quantify its ability to neutralize free radicals, which is crucial for understanding its potential therapeutic effects.

Q2: Which antioxidant assays are suitable for this compound?

A2: this compound has been successfully evaluated using assays such as the Oxygen Radical Absorbance Capacity (ORAC) assay and the Trolox Equivalent Antioxidant Capacity (TEAC) assay, which uses the ABTS radical.[1] In these systems, this compound has demonstrated antioxidant activity comparable to Trolox, a water-soluble analog of vitamin E commonly used as a standard.[1]

Q3: What is considered "high background" in an this compound antioxidant assay?

A3: High background refers to elevated signal (absorbance or fluorescence) in the blank or negative control wells, which do not contain the antioxidant (this compound). This high baseline signal can mask the true signal from the antioxidant activity, reducing the assay's sensitivity and leading to inaccurate results.[2] Ideally, the signal from the blank should be low and stable.

Troubleshooting High Background Noise

High background can arise from multiple sources, including reagent quality, procedural errors, and sample-specific interferences. The following guides are designed to help you diagnose and resolve these issues.

Issue 1: High and Unstable Readings in Blank Wells

Your blank wells (containing all reagents except this compound) show high and fluctuating absorbance or fluorescence readings.

Potential Causes & Solutions

Potential Cause Troubleshooting Step Explanation
Reagent Contamination 1. Prepare fresh reagents (buffers, radical solutions).[2] 2. Use high-purity water (Milli-Q or equivalent). 3. Aliquot reagents to avoid repeated contamination of stock solutions.Contaminants in buffers or solvents can auto-react or interfere with the detection mechanism. For example, trace metals can catalyze oxidative reactions.[3]
Probe/Radical Degradation 1. Protect radical solutions (e.g., ABTS, DPPH) from light and store them appropriately.[4] 2. Prepare fresh radical solutions for each experiment.[5]Free radical probes are inherently unstable. Degradation can lead to a high starting signal that is not due to antioxidant activity. For instance, the ABTS radical cation is typically generated 12-16 hours before use and kept in the dark.
Inadequate Plate Washing 1. Increase the number of wash steps.[2] 2. Ensure complete aspiration of wash buffer between steps. 3. Add a short soak time (e.g., 30 seconds) during each wash.[2]Residual reagents from previous steps can lead to non-specific reactions and high background. This is particularly crucial in multi-step cellular antioxidant assays.
Incubation Conditions 1. Optimize incubation time and temperature.[6][7] 2. Ensure consistent temperature across the microplate.Over-incubation can lead to higher background signal. Temperature fluctuations can affect reaction kinetics and radical stability.[3][8]

Illustrative Data: Good vs. High Background

Well Type Good Background (Absorbance at 734 nm) High Background (Absorbance at 734 nm)
Blank 10.6951.150
Blank 20.7011.210
Blank 30.6981.185
Average Blank 0.698 1.182
Standard Deviation 0.003 0.030

This table illustrates data from a TEAC/ABTS assay. High background is characterized by both a higher average absorbance and greater variability.

Issue 2: Sample-Induced Background (Blank reading is lower than sample reading)

The absorbance of your sample is higher than the initial absorbance of the blank, which should not happen in a decolorization assay.[9]

Potential Causes & Solutions

Potential Cause Troubleshooting Step Explanation
Inherent Color/Fluorescence of Sample 1. Run a sample control well containing only the sample and the solvent (no radical). 2. Subtract the absorbance/fluorescence of this sample control from your final sample reading.This compound, like other chroman structures, may absorb light near the detection wavelength of the assay, artificially inflating the reading.[9]
Sample Precipitation 1. Centrifuge the sample after dilution to pellet any insoluble material.[9] 2. Test the solubility of this compound in the assay buffer. Adjust buffer composition if necessary.Precipitates in the well can scatter light, leading to erroneously high absorbance readings.[9]
Non-specific Binding 1. Increase the concentration of the blocking agent (e.g., BSA) if using a cell-based assay.[2][7] 2. Add a non-ionic detergent like Tween-20 (e.g., 0.05%) to wash buffers.[2]In cellular assays, this compound might non-specifically bind to the plate or cell components.

Experimental Protocols

Detailed Protocol: TEAC/ABTS Assay for this compound

This protocol is for determining the Trolox Equivalent Antioxidant Capacity of this compound.

1. Reagent Preparation:

  • ABTS Stock Solution (7 mM): Dissolve ABTS in water.

  • Potassium Persulfate (2.45 mM): Dissolve in water.

  • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[6] This solution is stable for up to two days when stored in the dark at room temperature.

  • Phosphate Buffered Saline (PBS): pH 7.4.

  • Trolox Standard Stock Solution (1 mM): Prepare in PBS.

  • This compound Sample Stock Solution: Prepare in PBS.

2. Assay Procedure:

  • Dilute the ABTS•+ working solution with PBS to an absorbance of 0.70 (± 0.02) at 734 nm.[4][6]

  • Prepare serial dilutions of the Trolox standard and this compound samples in PBS.

  • Blank: In triplicate, add 20 µL of PBS to a 96-well plate.

  • Standards: In triplicate, add 20 µL of each Trolox dilution to the plate.

  • Samples: In triplicate, add 20 µL of each this compound dilution to the plate.

  • Add 180 µL of the diluted ABTS•+ solution to all wells.

  • Incubate the plate at room temperature for 6 minutes in the dark.[4]

  • Read the absorbance at 734 nm using a microplate reader.

3. Calculation:

  • Calculate the percentage inhibition of absorbance for each standard and sample using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100

  • Plot the % inhibition against the concentration for the Trolox standards to create a standard curve.

  • Use the standard curve to determine the Trolox equivalent concentration for your this compound samples.

Visual Guides

Troubleshooting Workflow for High Background

G A High Background Signal Detected B Check Blank Wells (No Antioxidant) A->B C Readings High & Unstable? B->C Yes F Check Sample Wells vs. Blank B->F No, Blanks OK D Reagent Issue Suspected C->D J Procedural Issue Suspected C->J No, Readings Stable E Prepare Fresh Reagents (Buffers, Radical) D->E L Problem Resolved E->L G Sample Abs > Blank Abs? F->G H Sample Interference Suspected G->H Yes G->L No, Problem Resolved I Run Sample Control (No Radical) Subtract Reading H->I I->L K Review & Optimize: - Washing Steps - Incubation Time/Temp J->K K->L G ABTS_radical ABTS•+ (Blue-Green Color) ABTS_neutral ABTS (Colorless) ABTS_radical->ABTS_neutral is reduced to CEHC This compound (Antioxidant) CEHC->ABTS_neutral donates electron/H+ CEHC_oxidized Oxidized this compound CEHC->CEHC_oxidized is oxidized to G A Is background high in ALL wells (including blanks)? B YES: Systemic Issue A->B Yes C NO: Sample-Specific Issue A->C No D Contaminated Reagents Degraded Radical Probe Incorrect Incubation B->D E Sample has inherent color Sample is precipitating Non-specific binding C->E

References

Technical Support Center: α-Carboxyethyl Hydroxychroman (α-CEHC) Reagents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and use of α-Carboxyethyl Hydroxychroman (α-CEHC) reagents.

Frequently Asked Questions (FAQs)

Q1: What is α-CEHC and what are its primary applications in research?

α-CEHC, or 2,5,7,8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman, is the major water-soluble metabolite of α-tocopherol (vitamin E).[1][2] In research, it is primarily used as:

  • A biomarker for assessing vitamin E status in human subjects.[1]

  • A reference standard in analytical methods such as HPLC and LC-MS/MS for the quantification of vitamin E metabolites in biological samples.[3][4]

  • A bioactive molecule to study the antioxidant and cell signaling effects of vitamin E metabolites.[5][6]

Q2: What are the recommended storage and handling conditions for α-CEHC?

For optimal stability, α-CEHC should be stored at -20°C.[2] Under these conditions, it is stable for at least four years.[2] It is shipped at room temperature in the continental US, but this may vary for other locations.[2] It is supplied as a crystalline solid.[2]

Q3: How should I prepare stock solutions of α-CEHC?

The solubility of α-CEHC varies depending on the solvent.[2] Prepare stock solutions by dissolving the crystalline solid in an appropriate solvent. It is recommended to prepare concentrated stock solutions and then dilute them to the final working concentration for your experiments.[7]

Data Presentation: α-CEHC Solubility

SolventSolubility
Dimethylformamide (DMF)20 mg/mL
Dimethyl sulfoxide (DMSO)20 mg/mL
Ethanol10 mg/mL
DMSO:PBS (pH 7.2) (1:1)0.25 mg/mL

Data sourced from Cayman Chemical product information.[2]

Q4: Is α-CEHC stable in aqueous solutions and cell culture media?

While α-CEHC is a water-soluble metabolite, its stability in aqueous solutions, including buffers and cell culture media, can be influenced by factors such as pH, temperature, and the presence of metal ions. It is advisable to prepare fresh working solutions from a frozen stock solution for each experiment to minimize degradation.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with α-CEHC.

Antioxidant Assays (e.g., ORAC, TEAC)

Problem: Low or no antioxidant activity detected.

  • Possible Cause 1: Reagent Degradation.

    • Solution: Ensure that your α-CEHC stock solution has been stored properly at -20°C and has not undergone multiple freeze-thaw cycles. Prepare fresh working solutions for each assay.

  • Possible Cause 2: Incorrect Assay Conditions.

    • Solution: Verify the pH of your buffer system and the final concentration of α-CEHC in the assay. The antioxidant activity of chromanols can be pH-dependent.

  • Possible Cause 3: Interference from Other Components.

    • Solution: If you are testing complex biological samples, other compounds may interfere with the assay. Include appropriate controls, such as a vehicle control and a positive control (e.g., Trolox), to validate your results.[6]

Cell-Based Assays

Problem: Inconsistent or unexpected results in cell viability or signaling assays.

  • Possible Cause 1: Low Bioavailability in Culture Media.

    • Solution: Due to its moderate lipophilicity, α-CEHC may not be fully bioavailable to cells. Consider using a carrier solvent like DMSO, ensuring the final concentration does not exceed a level that is toxic to your cell line (typically <0.1%).

  • Possible Cause 2: Cell Line Specific Effects.

    • Solution: The response to α-CEHC can vary between different cell types. It is important to perform dose-response and time-course experiments to determine the optimal conditions for your specific cell line.

  • Possible Cause 3: Interaction with Serum Proteins.

    • Solution: Components in fetal bovine serum (FBS) or other sera can bind to α-CEHC, reducing its effective concentration. Consider reducing the serum concentration during the treatment period, but ensure this does not adversely affect cell viability.

Analytical Assays (HPLC, LC-MS/MS)

Problem: Poor peak shape, retention time shifts, or low signal intensity.

  • Possible Cause 1: Improper Sample Preparation.

    • Solution: For biological samples like plasma or urine, enzymatic hydrolysis (e.g., with β-glucuronidase/sulfatase) is often necessary to measure total α-CEHC (free and conjugated forms).[1] Incomplete hydrolysis can lead to inaccurate quantification.

  • Possible Cause 2: Degradation During Sample Processing.

    • Solution: α-CEHC can be susceptible to oxidation during sample preparation. It is recommended to add an antioxidant, such as butylated hydroxytoluene (BHT), to the extraction solvents to prevent degradation.[8]

  • Possible Cause 3: Matrix Effects in LC-MS/MS.

    • Solution: The sample matrix can cause ion suppression or enhancement, leading to inaccurate quantification. The use of a stable isotope-labeled internal standard (e.g., deuterated α-CEHC) is highly recommended to correct for these effects.[9][10]

Experimental Protocols

Oxygen Radical Absorbance Capacity (ORAC) Assay

This protocol is adapted from standard ORAC assay procedures.[11][12][13]

  • Reagent Preparation:

    • Prepare a working solution of fluorescein in 75 mM phosphate buffer (pH 7.4).

    • Prepare a stock solution of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) in 75 mM phosphate buffer (pH 7.4). This solution should be made fresh daily.

    • Prepare a stock solution of α-CEHC in a suitable solvent (e.g., DMSO) and create a dilution series in 75 mM phosphate buffer. Also, prepare a dilution series of Trolox as a standard.

  • Assay Procedure:

    • In a 96-well black microplate, add 150 µL of the fluorescein working solution to each well.

    • Add 25 µL of either the α-CEHC dilution, Trolox standard, or buffer (for blank) to the appropriate wells.

    • Incubate the plate at 37°C for 30 minutes.

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader and measure the fluorescence decay every minute for at least 60 minutes (excitation: 485 nm, emission: 520 nm).

  • Data Analysis:

    • Calculate the area under the curve (AUC) for each sample and standard.

    • Subtract the AUC of the blank from the AUC of the samples and standards.

    • Plot the net AUC of the Trolox standards against their concentrations to create a standard curve.

    • Determine the ORAC value of the α-CEHC samples by comparing their net AUC to the Trolox standard curve. Results are expressed as Trolox equivalents (TE).

Inhibition of Lipid Peroxidation Assay (TBARS Method)

This protocol is a general guideline for assessing the inhibition of lipid peroxidation.[14][15][16]

  • Reagent Preparation:

    • Prepare a lipid-rich substrate, such as a brain or liver homogenate, or a liposome suspension.

    • Prepare a stock solution of an oxidizing agent (e.g., FeSO₄/ascorbate).

    • Prepare a stock solution of α-CEHC in a suitable solvent.

    • Prepare the thiobarbituric acid (TBA) reagent.

  • Assay Procedure:

    • In a test tube, combine the lipid substrate, α-CEHC (or vehicle control), and buffer.

    • Initiate lipid peroxidation by adding the oxidizing agent.

    • Incubate the mixture at 37°C for a predetermined time (e.g., 60 minutes).

    • Stop the reaction by adding a solution like trichloroacetic acid (TCA).

    • Add the TBA reagent and heat the mixture (e.g., at 95°C for 30 minutes) to allow for the formation of the MDA-TBA adduct.

    • Cool the samples and measure the absorbance of the pink-colored adduct at 532 nm.

  • Data Analysis:

    • Calculate the percentage inhibition of lipid peroxidation using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Mandatory Visualizations

α-CEHC Metabolic Pathway

alpha_CEHC_Metabolism alpha_T α-Tocopherol omega_hydroxylation ω-Hydroxylation (CYP4F2/CYP3A4) alpha_T->omega_hydroxylation beta_oxidation β-Oxidation omega_hydroxylation->beta_oxidation alpha_CEHC α-CEHC beta_oxidation->alpha_CEHC conjugation Conjugation (Glucuronidation/Sulfation) alpha_CEHC->conjugation excretion Urinary Excretion conjugation->excretion

Caption: Metabolic conversion of α-tocopherol to α-CEHC for urinary excretion.

Experimental Workflow: Antioxidant Activity Assessment

Antioxidant_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagent Prepare α-CEHC Stock and Working Solutions run_assay Perform Antioxidant Assay (e.g., ORAC) prep_reagent->run_assay prep_assay Prepare Assay Reagents (e.g., Fluorescein, AAPH) prep_assay->run_assay measure_signal Measure Signal Change (e.g., Fluorescence Decay) run_assay->measure_signal calculate_activity Calculate Antioxidant Capacity (e.g., TEAC) measure_signal->calculate_activity

Caption: General workflow for assessing the antioxidant activity of α-CEHC.

Logical Relationship: Troubleshooting Inconsistent Results

Troubleshooting_Logic node_rect node_rect start Inconsistent Results? check_reagents Reagents Properly Prepared & Stored? start->check_reagents check_protocol Protocol Followed Accurately? check_reagents->check_protocol Yes solution_reagents Prepare Fresh Solutions, Check Storage Conditions check_reagents->solution_reagents No check_controls Controls Behaving as Expected? check_protocol->check_controls Yes solution_protocol Review Protocol Steps, Ensure Accuracy check_protocol->solution_protocol No solution_controls Investigate Control Failure, Validate Assay System check_controls->solution_controls No solution_complex Consider Complex Factors: Matrix Effects, Cell Viability check_controls->solution_complex Yes

Caption: A logical flowchart for troubleshooting inconsistent experimental results.

References

Validation & Comparative

Alpha-CEHC and Trolox: A Comparative Analysis of Antioxidant Capacity

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the antioxidant capabilities of the vitamin E metabolite, alpha-CEHC, reveals a potency comparable to the well-established antioxidant standard, Trolox. This guide provides a comprehensive comparison of their antioxidant capacities, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

This compound (2,5,7,8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman) is a water-soluble metabolite of alpha-tocopherol, the most biologically active form of vitamin E. Its antioxidant properties have been a subject of interest, particularly in comparison to Trolox, a synthetic, water-soluble analog of vitamin E widely used as a reference standard in antioxidant capacity assays.

Quantitative Comparison of Antioxidant Capacity

While several studies qualitatively describe the antioxidant activities of this compound and Trolox as "similar," specific quantitative data for a direct comparison in standardized antioxidant assays is not extensively reported in publicly available literature. One key study directly comparing the two compounds concluded that this compound exhibits antioxidant properties similar to those of Trolox across various assay systems, including the Oxygen Radical Absorbance Capacity (ORAC) and Trolox Equivalent Antioxidant Capacity (TEAC) assays[1].

The study highlighted that in the concentration range of 0.015–5 µM, both this compound and Trolox demonstrated comparable concentration-dependent inhibition of copper-induced lipid oxidation in plasma. Furthermore, at a concentration of 1 µM, both compounds showed significant and similar inhibition of LDL oxidation induced by AAPH (a peroxyl radical generator) or copper ions.

Due to the limited availability of specific numerical values for this compound in µmol of Trolox Equivalents (TE) per gram, a direct quantitative table is not feasible at this time. However, the available research strongly indicates that their antioxidant capacities are of a similar magnitude.

Experimental Protocols for Antioxidant Capacity Assessment

The antioxidant capacity of chemical compounds is typically evaluated using various in vitro assays. The ORAC and TEAC assays are two of the most common methods that utilize Trolox as a standard for comparison.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to quench peroxyl radicals, which are known to damage cells. The assay relies on the inhibition of the decay of a fluorescent probe (commonly fluorescein) by an antioxidant after being damaged by a peroxyl radical generator, such as AAPH.

Experimental Workflow:

ORAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Reagents Prepare Reagents (Fluorescein, AAPH, Trolox, this compound) Plate Prepare 96-well plate Reagents->Plate Add_Fluorescein Add Fluorescein to all wells Plate->Add_Fluorescein Add_Sample Add Trolox (Standard) or this compound (Sample) Add_Fluorescein->Add_Sample Incubate Incubate at 37°C Add_Sample->Incubate Add_AAPH Initiate reaction with AAPH Incubate->Add_AAPH Measure Measure fluorescence decay kinetically Add_AAPH->Measure Calculate Calculate Area Under the Curve (AUC) Measure->Calculate Plot Plot standard curve (Trolox) Calculate->Plot Determine Determine ORAC value of this compound Plot->Determine

Caption: A schematic representation of the Oxygen Radical Absorbance Capacity (ORAC) assay workflow.

Detailed Protocol:

  • Reagent Preparation:

    • A fluorescein working solution is prepared in a phosphate buffer (75 mM, pH 7.4).

    • AAPH solution (a peroxyl radical initiator) is prepared fresh daily in the same buffer.

    • Trolox standards are prepared by serial dilution to create a standard curve.

    • The test compound, this compound, is prepared at various concentrations.

  • Assay Procedure:

    • 150 µL of the fluorescein working solution is added to each well of a 96-well microplate.

    • 25 µL of either the Trolox standard, this compound sample, or a buffer blank is added to the appropriate wells.

    • The plate is incubated at 37°C for a set period.

    • The reaction is initiated by adding 25 µL of the AAPH solution to all wells.

  • Data Analysis:

    • The fluorescence decay is monitored kinetically using a plate reader with appropriate excitation and emission wavelengths.

    • The Area Under the Curve (AUC) is calculated from the fluorescence decay curve for each well.

    • The net AUC is determined by subtracting the AUC of the blank from the AUC of the standards and samples.

    • A standard curve is generated by plotting the net AUC of the Trolox standards against their concentrations.

    • The ORAC value of this compound is then calculated from the standard curve and expressed as micromoles of Trolox Equivalents (TE) per gram or mole of the compound.

Trolox Equivalent Antioxidant Capacity (TEAC) Assay

The TEAC assay, also known as the ABTS assay, measures the ability of an antioxidant to scavenge the stable radical cation ABTS•+. The presence of an antioxidant reduces the blue-green ABTS•+ radical to its colorless neutral form, and the change in absorbance is measured spectrophotometrically.

Experimental Workflow:

TEAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Reagents Prepare Reagents (ABTS, Potassium Persulfate, Trolox, this compound) Generate_Radical Generate ABTS•+ radical cation Reagents->Generate_Radical Add_Radical Add ABTS•+ solution to wells Generate_Radical->Add_Radical Add_Sample Add Trolox (Standard) or this compound (Sample) Add_Radical->Add_Sample Incubate Incubate at room temperature Add_Sample->Incubate Measure Measure absorbance at 734 nm Incubate->Measure Calculate Calculate percentage of inhibition Measure->Calculate Plot Plot standard curve (Trolox) Calculate->Plot Determine Determine TEAC value of this compound Plot->Determine

Caption: A schematic representation of the Trolox Equivalent Antioxidant Capacity (TEAC) assay workflow.

Detailed Protocol:

  • Reagent Preparation:

    • The ABTS•+ radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • The ABTS•+ solution is then diluted with a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Trolox standards are prepared by serial dilution.

    • The test compound, this compound, is prepared at various concentrations.

  • Assay Procedure:

    • A small volume of the Trolox standard or this compound sample is added to a cuvette or microplate well.

    • A larger volume of the diluted ABTS•+ solution is then added, and the mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

  • Data Analysis:

    • The absorbance is measured at 734 nm.

    • The percentage of inhibition of the ABTS•+ radical is calculated for each standard and sample concentration.

    • A standard curve is generated by plotting the percentage of inhibition against the concentration of the Trolox standards.

    • The TEAC value of this compound is determined from the standard curve and is expressed as millimoles of Trolox Equivalents (TE) per gram or mole of the compound.

Conclusion

The available scientific evidence strongly suggests that this compound, a natural metabolite of vitamin E, possesses antioxidant capabilities that are on par with Trolox, a widely recognized antioxidant standard. While a direct quantitative comparison in a standardized tabular format is limited by the currently available data, the qualitative assessments from comparative studies provide a solid foundation for considering this compound as a potent, naturally occurring antioxidant. Further research providing specific ORAC and TEAC values for this compound would be beneficial for a more precise quantitative comparison. The detailed experimental protocols provided herein offer a standardized approach for researchers to conduct such comparative studies.

References

α-CEHC vs. γ-CEHC: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the contrasting biological activities and metabolic fates of two key vitamin E metabolites, providing researchers, scientists, and drug development professionals with a comprehensive comparative guide.

Introduction

Vitamin E is not a single entity but a family of eight related compounds, divided into tocopherols and tocotrienols, each with four isoforms (alpha, beta, gamma, and delta). While alpha-tocopherol is the most abundant form of vitamin E in human tissues and the focus of most research, growing evidence suggests that other isoforms, particularly gamma-tocopherol, and their metabolites, possess unique and potent biological activities. Following metabolism in the liver, tocopherols are degraded into water-soluble metabolites, with 2,5,7,8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman (α-CEHC) and 2,7,8-trimethyl-2-(2'-carboxyethyl)-6-hydroxychroman (γ-CEHC) being the principal terminal products of alpha- and gamma-tocopherol, respectively. This guide provides a comparative analysis of α-CEHC and γ-CEHC, focusing on their distinct metabolic pathways and biological functions, supported by experimental data and detailed methodologies.

Comparative Data Summary

The following table summarizes the key quantitative differences between α-CEHC and γ-CEHC based on available experimental data.

Featureα-CEHCγ-CEHCReference
Metabolic Production <1% of ingested α-tocopherol is converted to α-CEHC.~7.5% of ingested γ-tocopherol is converted to γ-CEHC.[1]
Anti-inflammatory Activity (COX-2 Inhibition) No significant inhibition of COX-2 activity.IC₅₀ ≈ 30 µM in macrophage and epithelial cells.[1][2]
Natriuretic Activity No reported natriuretic activity.Possesses natriuretic activity, promoting urinary sodium excretion.[3]
Antioxidant Activity Exhibits antioxidant properties comparable to Trolox.Exerts antioxidant activity similar to its parent compound, γ-tocopherol.[4][5]

Metabolic Pathways and Bioavailability

The metabolic fates of alpha- and gamma-tocopherol are markedly different, leading to significant variations in the circulating levels of their respective CEHC metabolites. The metabolism of tocopherols is initiated by cytochrome P450-mediated ω-hydroxylation of the phytyl tail, followed by a series of β-oxidation steps, ultimately yielding the water-soluble CEHCs which are then excreted in the urine.

A key differentiator is the efficiency of this metabolic process. Studies have shown that gamma-tocopherol is much more readily metabolized than alpha-tocopherol. Less than 1% of supplemented alpha-tocopherol is recovered as urinary α-CEHC, whereas approximately 7.5% of supplemented gamma-tocopherol is excreted as γ-CEHC[1]. This preferential metabolism of gamma-tocopherol results in significantly higher baseline plasma concentrations of γ-CEHC compared to α-CEHC.

cluster_alpha α-Tocopherol Metabolism cluster_gamma γ-Tocopherol Metabolism α-Tocopherol α-Tocopherol α-CEHC α-CEHC α-Tocopherol->α-CEHC <1% Conversion γ-Tocopherol γ-Tocopherol γ-CEHC γ-CEHC γ-Tocopherol->γ-CEHC ~7.5% Conversion

Figure 1. Metabolic conversion efficiency of α- and γ-tocopherol to their respective CEHC metabolites.

Comparative Biological Activities

The structural differences between α-CEHC and γ-CEHC, though subtle, translate into profound distinctions in their biological functions.

Anti-inflammatory Effects

One of the most significant differences lies in their anti-inflammatory properties. γ-CEHC has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway responsible for the production of prostaglandins. In cellular models using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages and interleukin-1β (IL-1β)-treated A549 human epithelial cells, γ-CEHC demonstrated a dose-dependent inhibition of PGE₂ synthesis with an approximate IC₅₀ of 30 µM[1][2]. In stark contrast, α-CEHC exhibits no significant inhibitory effect on COX-2 activity[6]. This suggests that γ-CEHC, and not α-CEHC, may contribute to the anti-inflammatory effects observed with gamma-tocopherol supplementation.

Inflammatory Stimuli Inflammatory Stimuli COX-2 COX-2 Inflammatory Stimuli->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins γ-CEHC γ-CEHC γ-CEHC->COX-2 Inhibits (IC50 ≈ 30 µM) α-CEHC α-CEHC α-CEHC->COX-2 No significant inhibition

Figure 2. Differential effects of α-CEHC and γ-CEHC on the COX-2 inflammatory pathway.
Natriuretic Properties

γ-CEHC possesses a unique natriuretic activity, meaning it promotes the excretion of sodium in the urine[3]. This effect is not observed with α-CEHC. The natriuretic action of γ-CEHC may have important physiological implications, particularly in the context of blood pressure regulation and cardiovascular health.

Antioxidant Potential

Both α-CEHC and γ-CEHC retain antioxidant properties. Studies have demonstrated that their reactivity towards radicals and their ability to inhibit lipid peroxidation in organic solutions are comparable to their parent tocopherols[4]. Furthermore, in vitro assays such as the Oxygen Radical Absorbance Capacity (ORAC) and Trolox Equivalent Antioxidant Capacity (TEAC) have shown that α-CEHC exhibits antioxidant activity similar to that of Trolox, a water-soluble analog of vitamin E[5]. While direct comparative quantitative data for γ-CEHC in these specific assays is limited, its antioxidant capacity is well-established and considered to be on par with its precursor, gamma-tocopherol.

Experimental Protocols

Quantification of α-CEHC and γ-CEHC in Biological Samples

Method: High-Performance Liquid Chromatography (HPLC) with Electrochemical or Fluorescence Detection.

Sample Preparation (Serum/Plasma):

  • To 100 µL of serum or plasma, add an internal standard.

  • Add 100 µL of 0.1 M sodium acetate buffer (pH 5.0) and 20 µL of a β-glucuronidase/sulfatase mixture to deconjugate the CEHCs.

  • Incubate the mixture at 37°C for at least 4 hours.

  • Stop the reaction by adding 200 µL of ethanol.

  • Extract the CEHCs twice with 1 mL of hexane.

  • Evaporate the pooled hexane extracts to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for HPLC analysis[7].

HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of methanol and aqueous ammonium acetate buffer with a suitable pH.

  • Detection: Electrochemical detector or a fluorescence detector (excitation at 298 nm, emission at 328 nm).

  • Quantification: Based on a standard curve generated with purified α-CEHC and γ-CEHC standards.

Biological Sample Biological Sample Deconjugation Deconjugation Biological Sample->Deconjugation Liquid-Liquid Extraction Liquid-Liquid Extraction Deconjugation->Liquid-Liquid Extraction Evaporation Evaporation Liquid-Liquid Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC Analysis HPLC Analysis Reconstitution->HPLC Analysis

Figure 3. General workflow for the quantification of CEHCs in biological samples.
In Vitro COX-2 Inhibition Assay

Method: Measurement of Prostaglandin E₂ (PGE₂) production in stimulated cells.

Protocol:

  • Culture RAW264.7 macrophage or A549 epithelial cells in appropriate media.

  • Pre-incubate the cells with varying concentrations of α-CEHC or γ-CEHC for 1 hour.

  • Stimulate the cells with either LPS (1 µg/mL for macrophages) or IL-1β (1 ng/mL for epithelial cells) for 24 hours to induce COX-2 expression and activity.

  • Collect the cell culture supernatant.

  • Measure the concentration of PGE₂ in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Calculate the IC₅₀ value for COX-2 inhibition by plotting the percentage of PGE₂ inhibition against the concentration of the CEHC.

Natriuretic Activity Assay

Method: Measurement of urinary sodium excretion in an animal model.

Protocol:

  • House rodents (e.g., rats or mice) in metabolic cages that allow for the collection of 24-hour urine samples.

  • Provide a diet with a standardized sodium content.

  • After an acclimatization period, administer a single dose of α-CEHC, γ-CEHC, or a vehicle control via oral gavage or intraperitoneal injection.

  • Collect urine over the subsequent 24-hour period.

  • Measure the total volume of urine excreted.

  • Determine the sodium concentration in the urine using a flame photometer or an ion-selective electrode.

  • Calculate the total amount of sodium excreted in 24 hours and compare the results between the different treatment groups.

Conclusion

The vitamin E metabolites α-CEHC and γ-CEHC exhibit distinct metabolic profiles and biological activities. While both possess antioxidant properties, γ-CEHC distinguishes itself through its potent anti-inflammatory effects via COX-2 inhibition and its unique natriuretic activity. In contrast, α-CEHC lacks these specific biological functions. These differences underscore the importance of considering the diverse bioactivities of various vitamin E isoforms and their metabolites in nutritional and pharmacological research. The provided experimental protocols offer a foundation for researchers to further investigate and quantify the comparative effects of these important molecules.

References

Bioavailability of Alpha-Tocopherol Versus its Metabolite, Alpha-CEHC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioavailability of alpha-tocopherol, the most biologically active form of Vitamin E, and its primary water-soluble metabolite, alpha-carboxyethyl-hydroxychroman (alpha-CEHC). The information presented is based on experimental data from human studies to assist in research and drug development endeavors.

Executive Summary

Alpha-tocopherol is a lipid-soluble antioxidant that requires incorporation into micelles for absorption. Its bioavailability is significantly higher than other forms of vitamin E, making it the predominant form in circulation. In contrast, this compound is a product of alpha-tocopherol metabolism, primarily formed in the liver when alpha-tocopherol levels are sufficient or in excess. Direct oral bioavailability data for this compound in humans is not available in the reviewed scientific literature. Its presence and concentration in plasma are dependent on the absorption and subsequent metabolism of alpha-tocopherol. Studies consistently show that upon oral supplementation of alpha-tocopherol, plasma concentrations of this compound rise, indicating that the bioavailability of this compound is intrinsically linked to and follows that of its parent compound.

I. Comparative Bioavailability Data

The following tables summarize quantitative data from studies investigating the plasma concentrations of alpha-tocopherol and this compound following oral supplementation with alpha-tocopherol.

Table 1: Pharmacokinetic Parameters of Alpha-Tocopherol and this compound After a Single Oral Dose of RRR-Alpha-Tocopherol (306 mg) in Healthy Adults [1]

AnalyteBaseline Concentration (Mean ± SD)Cmax (Mean ± SD)Tmax (hours)
Alpha-TocopherolNot specified33.3 ± 11.1 µmol/L12
This compoundNot specified42.4 ± 18.3 nmol/L12

Table 2: Plasma Concentrations of Deuterium-Labeled Alpha-Tocopherol and this compound After 6 Days of Supplementation with d3-RRR-alpha-tocopheryl acetate (75 mg/day) and d6-all-rac-alpha-tocopheryl acetate (75 mg/day) in Non-Smokers [2]

AnalyteCmax (Mean ± SEM)
d3-Alpha-TocopherolNot specified
d6-Alpha-TocopherolNot specified
d3-Alpha-CEHCLower than d6-alpha-CEHC
d6-Alpha-CEHCHigher than d3-alpha-CEHC

Note: This study highlights that the synthetic form (all-rac) is more readily metabolized to this compound than the natural form (RRR).[2]

Table 3: Baseline Plasma Concentrations of Alpha-Tocopherol and this compound in Healthy Subjects [3][4]

AnalytePlasma Concentration (Mean ± SD)
Alpha-Tocopherol34.3 ± 7.9 µmol/L[5]
This compound12.6 ± 7.5 nmol/L[3][4]

II. Experimental Protocols

A. Study Design for Bioavailability Assessment

A common experimental design to assess the bioavailability of alpha-tocopherol and the appearance of its metabolite this compound involves the following steps:

  • Subject Recruitment: Healthy adult volunteers are recruited. Exclusion criteria often include smoking, use of vitamin supplements, and presence of metabolic diseases.

  • Baseline Sampling: Fasting blood samples are collected before supplementation to determine baseline concentrations of alpha-tocopherol and this compound.

  • Supplementation: Subjects are administered a single oral dose or daily doses for a specified period of a specific form of alpha-tocopherol (e.g., RRR-alpha-tocopherol or all-rac-alpha-tocopheryl acetate). The use of deuterium-labeled tocopherols allows for the distinction between the supplemented and endogenous vitamin E.

  • Serial Blood Sampling: Blood samples are collected at various time points after supplementation (e.g., 2, 4, 6, 8, 12, 24, 48, 72 hours) to track the absorption and elimination kinetics.

  • Sample Processing: Plasma or serum is separated from the blood samples and stored at -80°C until analysis.

  • Analytical Measurement: Plasma concentrations of alpha-tocopherol and this compound are quantified using methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

B. Detailed Methodology for Plasma Analysis

1. High-Performance Liquid Chromatography (HPLC) for Alpha-Tocopherol and this compound [1][6][7][8][9][10]

  • Sample Preparation:

    • To a 200 µL plasma sample, an internal standard (e.g., retinol acetate or tocol) is added.

    • Proteins are precipitated by adding 400 µL of ethanol and vortexing.

    • Alpha-tocopherol and this compound are extracted with 800 µL of hexane by vortexing for 5 minutes.

    • The mixture is centrifuged at 1600 x g for 10 minutes.

    • The upper hexane layer is transferred to a new tube and evaporated to dryness under a stream of nitrogen.

    • The residue is reconstituted in 200 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with 100% methanol or a gradient with a polar organic mobile phase (e.g., acetonitrile and methanol).

    • Flow Rate: 1.2 mL/min.

    • Detection: Fluorescence detection (Excitation: 295 nm, Emission: 330 nm for alpha-tocopherol) or Diode Array Detector at 295 nm.

2. Gas Chromatography-Mass Spectrometry (GC-MS) for Alpha-Tocopherol and this compound [3][4][11][12]

  • Sample Preparation and Derivatization:

    • To 500 µL of serum, an internal standard is added.

    • The sample is extracted with an organic solvent.

    • The extract is evaporated, and the residue is derivatized using an agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to increase volatility.

  • GC-MS Conditions:

    • Column: A capillary column suitable for separating the derivatized compounds (e.g., VF-5MS).

    • Carrier Gas: Helium.

    • Injection Mode: Splitless.

    • Temperature Program: A temperature gradient is used to separate the analytes.

    • Mass Spectrometry: Operated in selected ion monitoring (SIM) mode for high sensitivity and specificity.

III. Signaling Pathways and Experimental Workflows

A. Metabolic Pathway of Alpha-Tocopherol to this compound

The following diagram illustrates the hepatic metabolism of alpha-tocopherol.

Metabolism of Alpha-Tocopherol cluster_absorption Intestinal Absorption cluster_transport Transport to Liver cluster_metabolism Hepatic Metabolism cluster_excretion Excretion Alpha-Tocopherol (Diet) Alpha-Tocopherol (Diet) Micelle Formation Micelle Formation Alpha-Tocopherol (Diet)->Micelle Formation Bile Salts, Lipids Enterocyte Absorption Enterocyte Absorption Micelle Formation->Enterocyte Absorption Chylomicrons Chylomicrons Enterocyte Absorption->Chylomicrons Chylomicron Remnants Chylomicron Remnants Chylomicrons->Chylomicron Remnants Lipoprotein Lipase Hepatocyte Alpha-Tocopherol in Hepatocyte Chylomicron Remnants->Hepatocyte Omega-Hydroxylation Omega-Hydroxylation Hepatocyte->Omega-Hydroxylation CYP4F2 / CYP3A4 Omega-COOH Omega-COOH Omega-Hydroxylation->Omega-COOH Beta-Oxidation Beta-Oxidation Omega-COOH->Beta-Oxidation Sequential Steps This compound This compound Beta-Oxidation->this compound Conjugation (Glucuronidation/Sulfation) Conjugation (Glucuronidation/Sulfation) This compound->Conjugation (Glucuronidation/Sulfation) Phase II Enzymes Urine/Bile Excretion Urine/Bile Excretion Conjugation (Glucuronidation/Sulfation)->Urine/Bile Excretion

Caption: Hepatic metabolism of alpha-tocopherol to this compound.

B. Experimental Workflow for a Bioavailability Study

The following diagram outlines the typical workflow for a human clinical trial investigating the bioavailability of alpha-tocopherol and the formation of this compound.

Experimental Workflow for Bioavailability Study cluster_planning Study Planning & Recruitment cluster_execution Clinical Phase cluster_analysis Sample & Data Analysis cluster_reporting Results & Reporting Protocol Design Protocol Design IRB Approval IRB Approval Protocol Design->IRB Approval Subject Recruitment Subject Recruitment IRB Approval->Subject Recruitment Informed Consent Informed Consent Subject Recruitment->Informed Consent Baseline Blood Draw Baseline Blood Draw Informed Consent->Baseline Blood Draw Oral Supplementation (Alpha-Tocopherol) Oral Supplementation (Alpha-Tocopherol) Baseline Blood Draw->Oral Supplementation (Alpha-Tocopherol) Serial Blood Sampling Serial Blood Sampling Oral Supplementation (Alpha-Tocopherol)->Serial Blood Sampling Plasma Separation & Storage Plasma Separation & Storage Serial Blood Sampling->Plasma Separation & Storage HPLC or GC/MS Analysis HPLC or GC/MS Analysis Plasma Separation & Storage->HPLC or GC/MS Analysis Pharmacokinetic Modeling Pharmacokinetic Modeling HPLC or GC/MS Analysis->Pharmacokinetic Modeling Data Interpretation Data Interpretation Pharmacokinetic Modeling->Data Interpretation Publication Publication Data Interpretation->Publication

Caption: Workflow of a human bioavailability study.

IV. Conclusion

The bioavailability of alpha-tocopherol is well-characterized, with established protocols for its assessment. This compound, its primary water-soluble metabolite, serves as a biomarker for alpha-tocopherol status, with its plasma concentration being directly dependent on the absorption and subsequent hepatic metabolism of alpha-tocopherol. The provided data and methodologies offer a foundation for researchers and professionals in the field to design and interpret studies related to vitamin E bioavailability and metabolism. Future research focusing on the direct oral administration of this compound would be beneficial to fully elucidate its independent pharmacokinetic profile.

References

Validating Urinary Alpha-CEHC as a Vitamin E Status Biomarker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate assessment of vitamin E status is crucial for understanding its role in health and disease. While plasma α-tocopherol has been the traditional biomarker, its limitations have prompted the investigation of more reliable indicators. This guide provides a comprehensive comparison of urinary α-carboxyethyl hydroxychroman (α-CEHC) with other key biomarkers of vitamin E status, supported by experimental data and detailed methodologies.

Comparison of Vitamin E Status Biomarkers

The selection of an appropriate biomarker for vitamin E status depends on the specific research question, the required sensitivity, and the feasibility of sample collection and analysis. This table summarizes the performance of urinary α-CEHC in comparison to plasma α-tocopherol and the in vitro erythrocyte hemolysis test.

BiomarkerPrincipleAdvantagesDisadvantagesCorrelation with Vitamin E Intake
Urinary α-CEHC Measures a major urinary metabolite of α-tocopherol, reflecting recent intake and body store turnover.[1][2]Non-invasive sample collection. Reflects α-tocopherol catabolism, providing insights into vitamin E utilization.[3] Good indicator of adequate and high vitamin E status.[1][2]Can be influenced by factors affecting metabolism, such as genetic variations in CYP4F2 enzyme activity.[3][4] Requires sensitive analytical methods like LC-MS.[5]Strong positive correlation.[1][6][7][8] Urinary α-CEHC excretion increases significantly with higher dietary α-tocopherol intake.[1]
Plasma α-Tocopherol Measures the concentration of α-tocopherol circulating in the blood.Widely used and established method. Reflects the amount of vitamin E transported in lipoproteins.[9]Poorly correlated with dietary intake, especially at higher intake levels, due to homeostatic regulation.[7][10] Influenced by circulating lipid levels, requiring normalization.[9][11][12] Insensitive to changes in vitamin E status in individuals with adequate intake.[10]Weak to moderate correlation.[1][6][7] Plasma levels are tightly regulated and may not reflect recent dietary changes accurately.[10]
Erythrocyte Hemolysis Test A functional assay that measures the susceptibility of red blood cells to hemolysis induced by an oxidizing agent.[13]Provides a functional measure of vitamin E's antioxidant capacity in protecting cell membranes.[14]Lacks standardization across laboratories.[15] Can be influenced by other factors affecting erythrocyte membrane integrity.[16] Less sensitive than other methods for detecting marginal vitamin E deficiency.[13]Indirect correlation. Higher vitamin E status is associated with lower hemolysis.[17]

Experimental Protocols

Detailed and standardized methodologies are essential for the accurate and reproducible measurement of vitamin E biomarkers.

Measurement of Urinary α-CEHC

This protocol is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.

1. Sample Preparation:

  • Collect a 24-hour urine sample.

  • To prevent degradation, add an antioxidant such as ascorbic acid during collection.

  • Store urine samples at -80°C until analysis.

  • For analysis, thaw the urine sample and centrifuge to remove any precipitate.

  • An internal standard (e.g., deuterated α-CEHC) is added to an aliquot of the urine.

  • Hydrolyze the sample to release conjugated α-CEHC. This can be achieved by enzymatic (e.g., with β-glucuronidase/sulfatase) or acidic treatment.[12]

2. Extraction:

  • Perform liquid-liquid extraction (e.g., with diethyl ether or ethyl acetate) or solid-phase extraction to isolate α-CEHC from the urine matrix.

  • Evaporate the organic solvent under a stream of nitrogen.

  • Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Chromatography: Use a C18 reversed-phase column for separation.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier (e.g., formic acid or ammonium acetate) is typically used.

  • Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection of α-CEHC and the internal standard.[5][11]

Measurement of Plasma α-Tocopherol

High-performance liquid chromatography (HPLC) with fluorescence or UV detection is a common method for quantifying plasma α-tocopherol.[4][10]

1. Sample Preparation:

  • Collect a blood sample in a tube containing an anticoagulant (e.g., EDTA or heparin).

  • Protect the sample from light to prevent degradation of α-tocopherol.[18]

  • Separate plasma by centrifugation.

  • Store plasma samples at -80°C until analysis.

2. Extraction:

  • Add a protein precipitating agent (e.g., ethanol or methanol) to an aliquot of plasma.

  • Add an internal standard (e.g., tocol).

  • Extract α-tocopherol using a non-polar solvent such as hexane.[7][19]

  • Evaporate the organic solvent under nitrogen.

  • Reconstitute the residue in the mobile phase.

3. HPLC Analysis:

  • Chromatography: Use a C18 reversed-phase column.

  • Mobile Phase: An isocratic mobile phase, typically a mixture of methanol, acetonitrile, and dichloromethane, is used.

  • Detection: Fluorescence detection (excitation ~295 nm, emission ~330 nm) is highly sensitive and specific for tocopherols.[10][19] UV detection (at ~292 nm) can also be used.[4]

Erythrocyte Hemolysis Test (Dialuric Acid Method)

This functional assay assesses the integrity of red blood cell membranes in the presence of an oxidizing agent.

1. Sample Preparation:

  • Collect a blood sample in a tube with an anticoagulant.

  • Wash the red blood cells (RBCs) multiple times with a buffered saline solution to remove plasma and other blood components.

  • Prepare a standardized suspension of the washed RBCs in the buffer.

2. Hemolysis Induction:

  • Incubate a portion of the RBC suspension with a solution of dialuric acid, which induces oxidative stress.[13][17]

  • A control sample of RBCs is incubated with the buffer alone.

  • A 100% hemolysis reference is prepared by lysing the RBCs with a hypotonic solution or a detergent.[15]

3. Measurement of Hemolysis:

  • After incubation, centrifuge the samples to pellet the intact RBCs.

  • Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm).

  • Calculate the percentage of hemolysis for the test sample relative to the 100% hemolysis reference.

Signaling Pathways and Experimental Workflows

Visualizing the metabolic pathways and experimental procedures can aid in understanding the principles behind each biomarker.

Vitamin_E_Metabolism cluster_intake Dietary Intake cluster_absorption Absorption cluster_transport Transport & Metabolism cluster_excretion Excretion Dietary_Vitamin_E Dietary Vitamin E (α-Tocopherol) Intestine Small Intestine (Absorption into Chylomicrons) Liver Liver Intestine->Liver Chylomicron Remnants Plasma_Tocopherol Plasma α-Tocopherol (Bound to Lipoproteins) Liver->Plasma_Tocopherol Secretion into Blood Metabolism Metabolism via CYP4F2 Liver->Metabolism Catabolism Plasma_Tocopherol->Liver Uptake alpha_CEHC α-CEHC Metabolism->alpha_CEHC β-oxidation Urine Urinary Excretion alpha_CEHC->Urine Excretion

Caption: Vitamin E metabolism pathway leading to urinary α-CEHC.

Biomarker_Workflow cluster_alphaCEHC Urinary α-CEHC cluster_plasmaToco Plasma α-Tocopherol cluster_hemolysis Erythrocyte Hemolysis Urine_Collection 24h Urine Collection Urine_Prep Hydrolysis & Extraction Urine_Collection->Urine_Prep Urine_Analysis LC-MS/MS Analysis Urine_Prep->Urine_Analysis Urine_Result α-CEHC Concentration Urine_Analysis->Urine_Result Blood_Collection_P Blood Collection (Plasma) Plasma_Prep Protein Precipitation & Extraction Blood_Collection_P->Plasma_Prep Plasma_Analysis HPLC Analysis Plasma_Prep->Plasma_Analysis Plasma_Result α-Tocopherol Concentration Plasma_Analysis->Plasma_Result Blood_Collection_H Blood Collection (RBCs) RBC_Prep RBC Washing & Suspension Blood_Collection_H->RBC_Prep Hemolysis_Induction Incubation with Oxidizing Agent RBC_Prep->Hemolysis_Induction Hemolysis_Measure Spectrophotometry Hemolysis_Induction->Hemolysis_Measure Hemolysis_Result % Hemolysis Hemolysis_Measure->Hemolysis_Result

Caption: Experimental workflows for vitamin E biomarker analysis.

References

The Interplay of Plasma Alpha-Tocopherol and its Urinary Metabolite, Alpha-CEHC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between plasma alpha-tocopherol (a major form of vitamin E) and its primary urinary metabolite, alpha-carboxyethyl hydroxychroman (α-CEHC), is crucial for accurately assessing vitamin E status and metabolism. This guide provides a comprehensive comparison of key findings on their correlation, supported by experimental data and detailed methodologies.

A positive correlation exists between plasma α-tocopherol and urinary α-CEHC, indicating that as plasma levels of this essential vitamin rise, so does the excretion of its metabolite.[1][2] This relationship, however, is not always linear and can be influenced by factors such as dietary intake and supplementation.[3][4] Urinary α-CEHC is considered a valid biomarker of α-tocopherol status.[3] Studies have shown that urinary α-CEHC excretion increases with higher α-tocopherol intake.[1][3]

Quantitative Correlation Data

The following table summarizes key quantitative data from studies investigating the correlation between plasma α-tocopherol and urinary α-CEHC.

Study PopulationNumber of ParticipantsCorrelation Coefficient (r)p-valueKey Findings
The Energetics Study 233 adults (both sexes)0.40 (between vitamin E intake and plasma α-tocopherol) 0.42 (between vitamin E intake and urinary α-CEHC)< 0.001Urinary α-CEHC is a valid biomarker of α-tocopherol status. A daily excretion of >1.39 μmol α-CEHC/g creatinine is associated with a more than adequate α-tocopherol status.[3]
The Lifelines-MINUTHE Study 1519 older adults (60-75 years)0.06 (between plasma α-tocopherol and 24h urinary α-CEHC excretion, standardized beta) 0.06 (between plasma α-tocopherol and urinary α-CEHC/creatinine ratio, standardized beta)0.02 0.0124-hour urinary α-CEHC excretion and the urinary α-CEHC/creatinine ratio were both positively associated with plasma α-tocopherol.[1][2]
Human Volunteers Supplementation Study Not specifiedNot specifiedNot specifiedα-CEHC was only excreted when a plasma threshold of 7-9 μmol α-tocopherol/g total lipid was exceeded, which was achieved with a daily intake of approximately 50-150 mg of α-tocopherol.[4]

Metabolic Pathway and Logical Relationship

The metabolism of α-tocopherol to α-CEHC is a key process in the body's regulation of vitamin E levels. This metabolic conversion primarily occurs in the liver and involves the cytochrome P450 enzyme system.[5] The resulting water-soluble α-CEHC is then excreted in the urine.[6][7] This pathway becomes particularly active when plasma α-tocopherol levels are high, suggesting a mechanism to prevent excessive accumulation of this fat-soluble vitamin.[4]

metabolomics_pathway Dietary_Intake Dietary Intake of Alpha-Tocopherol Plasma_Alpha_Tocopherol Plasma Alpha-Tocopherol Dietary_Intake->Plasma_Alpha_Tocopherol Absorption Liver_Metabolism Liver Metabolism (Cytochrome P450) Plasma_Alpha_Tocopherol->Liver_Metabolism Transport Urinary_Alpha_CEHC Urinary Excretion of Alpha-CEHC Liver_Metabolism->Urinary_Alpha_CEHC Conversion & Excretion

Metabolic pathway of alpha-tocopherol to urinary this compound.

Experimental Protocols

Accurate quantification of plasma α-tocopherol and urinary α-CEHC is fundamental to research in this area. Below are detailed methodologies commonly employed in key experiments.

Quantification of Plasma Alpha-Tocopherol

High-Performance Liquid Chromatography (HPLC) is a widely used and robust method for the determination of α-tocopherol in plasma.

1. Sample Preparation:

  • A known volume of plasma (e.g., 200 µL) is mixed with an equal volume of ethanol to precipitate proteins.

  • A specific amount of an internal standard (e.g., tocol) is added to correct for extraction losses.

  • Alpha-tocopherol is extracted from the mixture using a non-polar solvent such as n-hexane.

  • The mixture is vortexed and then centrifuged to separate the organic and aqueous layers.

  • The upper hexane layer containing the α-tocopherol is carefully transferred to a new tube and evaporated to dryness under a stream of nitrogen.

  • The dried residue is reconstituted in a small volume of the HPLC mobile phase.

2. HPLC Analysis:

  • Column: A C18 reverse-phase column is typically used.

  • Mobile Phase: A mixture of methanol, acetonitrile, and dichloromethane is a common mobile phase.

  • Detection: Detection can be achieved using a UV-Vis detector at a wavelength of approximately 292 nm or, for higher sensitivity and specificity, a fluorescence detector with excitation at 295 nm and emission at 330 nm.[8][9]

  • Quantification: The concentration of α-tocopherol in the sample is determined by comparing the peak area of α-tocopherol to that of the internal standard and referencing a standard curve prepared with known concentrations of α-tocopherol.

Quantification of Urinary this compound

The analysis of urinary α-CEHC is more complex due to its conjugation to glucuronic acid or sulfate. Therefore, a deconjugation step is typically required prior to extraction and analysis.

1. Sample Preparation and Deconjugation:

  • A specific volume of urine is mixed with an internal standard.

  • To deconjugate the α-CEHC, the urine sample is treated with β-glucuronidase and sulfatase enzymes. This incubation is typically carried out at 37°C for several hours.

  • Alternatively, acid hydrolysis can be used, although this method can sometimes lead to the formation of artifacts.[10]

2. Extraction:

  • After deconjugation, the pH of the urine sample is adjusted, and the α-CEHC is extracted using an organic solvent like diethyl ether or ethyl acetate.

  • The organic extract is then evaporated to dryness.

3. Derivatization and Analysis (GC-MS):

  • For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the dried extract is often derivatized to increase its volatility and thermal stability. This is commonly done by silylating the molecule using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • The derivatized sample is then injected into the GC-MS system.

  • GC Separation: A capillary column is used to separate the derivatized α-CEHC from other components in the sample.

  • MS Detection: The mass spectrometer is used to detect and quantify the derivatized α-CEHC based on its specific mass-to-charge ratio.

4. LC-MS/MS Analysis:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers a direct and highly sensitive method for the analysis of α-CEHC conjugates, potentially eliminating the need for the deconjugation and derivatization steps.[10] This method allows for the direct measurement of the conjugated metabolites, reducing sample preparation time and potential for artifact formation.[10]

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Alpha-CEHC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in vitamin E metabolism studies, the accurate quantification of its metabolites is paramount. Alpha-carboxyethyl hydroxychroman (α-CEHC) is a major, water-soluble metabolite of alpha-tocopherol, and its concentration in biological fluids is a key indicator of vitamin E status and metabolism. This guide provides a comparative overview of three prominent analytical methods for the quantification of α-CEHC: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This document summarizes the performance characteristics of each method based on published data, details their experimental protocols, and presents a conceptual workflow for their cross-validation.

Data Presentation: Performance Characteristics

The selection of an analytical method is often a trade-off between sensitivity, specificity, and practicality. The following table summarizes the key performance indicators for GC-MS, HPLC-ECD, and LC-MS/MS in the analysis of α-CEHC, as reported in various studies. It is important to note that these values are not from a direct head-to-head comparison and may vary based on the specific instrumentation, sample matrix, and protocol used.

Performance MetricGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity Good linearity in the range of 0.0025–1 µM for deuterated standards.[1]Not explicitly stated in the provided results.Not explicitly stated in the provided results, but generally excellent over a wide dynamic range.
Limit of Detection (LOD) 2.5 nmol/L in plasma.[1]High sensitivity, with the potential for low femtogram (pM) limits of detection.8–330 pg/mL for vitamin E metabolites.[2]
Limit of Quantification (LOQ) Better with LC-MS/MS (3 nM) compared to GC-MS (10 nM) for α-tocopherolquinone.[3]Not explicitly stated in the provided results.Not explicitly stated in the provided results.
Accuracy >95% for α-tocopherol and its quinone.[3]Not explicitly stated in the provided results.>95% for α-tocopherol and its quinone.[3]
Precision (Repeatability) Within-day precision of <5% for α-tocopherol and <10% for its quinone.[3]Not explicitly stated in the provided results.Within-day precision of <5% for α-tocopherol and <10% for its quinone.[3]
Specificity High, based on mass fragmentation patterns.High, based on the redox properties of the analyte.Very high, based on precursor-product ion transitions (Multiple Reaction Monitoring - MRM).
Sample Throughput Lower, requires derivatization.Higher than GC-MS.High, especially with modern UPLC systems.
Derivatization Required? Yes, typically silylation.No.No.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are generalized protocols for the analysis of α-CEHC using GC-MS, HPLC-ECD, and LC-MS/MS, synthesized from multiple sources.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and sensitive method for the quantification of α-CEHC, though it requires a derivatization step to increase the volatility of the analyte.

  • Sample Preparation & Extraction:

    • To 500 µL of plasma, add an internal standard (e.g., deuterated α-CEHC).

    • Perform enzymatic hydrolysis to deconjugate glucuronidated or sulfated forms of α-CEHC.

    • Acidify the sample and extract the metabolites with an organic solvent such as a mixture of tert-butyl-methylether/hexane/acetonitrile.

    • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Derivatization:

    • The dried extract is derivatized, commonly through silylation, to make the α-CEHC volatile for GC analysis.

  • GC-MS Analysis:

    • The derivatized sample is injected into the GC-MS system.

    • Separation is achieved on a capillary column.

    • Detection is performed by mass spectrometry, often in the selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)

HPLC-ECD offers high sensitivity and specificity for electrochemically active compounds like α-CEHC without the need for derivatization.

  • Sample Preparation & Extraction:

    • A relatively small sample volume (e.g., 5 mL of urine) can be used.[4]

    • Enzymatic hydrolysis of conjugated forms is performed, followed by acidification.

    • The metabolites are then extracted with an organic solvent.[4]

  • HPLC-ECD Analysis:

    • The extracted sample is injected into the HPLC system.

    • Separation is achieved on a reverse-phase column.

    • Detection is carried out using an electrochemical detector, which measures the current generated by the oxidation or reduction of α-CEHC at a specific potential.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method that has become the gold standard for the quantification of many small molecules in biological matrices.

  • Sample Preparation & Extraction:

    • An internal standard is added to the sample.

    • Proteins are precipitated with a solvent like acetonitrile.

    • The sample is centrifuged, and the supernatant is collected.

  • LC-MS/MS Analysis:

    • The supernatant is injected into the LC-MS/MS system.

    • Chromatographic separation is performed using a C18 column with a reverse-phase gradient.[2]

    • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion for α-CEHC is selected and fragmented, and a specific product ion is monitored for quantification. This provides a high degree of specificity.

Mandatory Visualization

Conceptual Workflow for Cross-Validation

The following diagram illustrates a conceptual workflow for the cross-validation of the three analytical methods for α-CEHC analysis. This workflow ensures a systematic comparison of the methods using the same set of samples.

CrossValidationWorkflow SampleCollection Sample Collection (e.g., Plasma, Urine) SamplePooling Sample Pooling & Aliquoting SampleCollection->SamplePooling GCMS_Prep Sample Prep for GC-MS (Hydrolysis, Extraction, Derivatization) SamplePooling->GCMS_Prep Aliquot 1 HPLC_Prep Sample Prep for HPLC-ECD (Hydrolysis, Extraction) SamplePooling->HPLC_Prep Aliquot 2 LCMS_Prep Sample Prep for LC-MS/MS (Protein Precipitation, Extraction) SamplePooling->LCMS_Prep Aliquot 3 GCMS_Analysis GC-MS Analysis GCMS_Prep->GCMS_Analysis GCMS_Data GC-MS Data GCMS_Analysis->GCMS_Data DataComparison Data Comparison & Statistical Analysis (Linearity, Accuracy, Precision, Bland-Altman plots) GCMS_Data->DataComparison HPLC_Analysis HPLC-ECD Analysis HPLC_Prep->HPLC_Analysis HPLC_Data HPLC-ECD Data HPLC_Analysis->HPLC_Data HPLC_Data->DataComparison LCMS_Analysis LC-MS/MS Analysis LCMS_Prep->LCMS_Analysis LCMS_Data LC-MS/MS Data LCMS_Analysis->LCMS_Data LCMS_Data->DataComparison ValidationReport Cross-Validation Report DataComparison->ValidationReport VitaminEMetabolism AlphaTocopherol α-Tocopherol CYP4F2 CYP4F2/CYP3A4 (ω-hydroxylation) AlphaTocopherol->CYP4F2 OmegaOH_AlphaT ω-hydroxy-α-tocopherol CYP4F2->OmegaOH_AlphaT ADH Alcohol Dehydrogenase OmegaOH_AlphaT->ADH OmegaCHO_AlphaT ω-carboxy-α-tocopherol ADH->OmegaCHO_AlphaT BetaOxidation β-Oxidation OmegaCHO_AlphaT->BetaOxidation AlphaCEHC α-CEHC BetaOxidation->AlphaCEHC Conjugation Conjugation (Glucuronidation/Sulfation) AlphaCEHC->Conjugation Excretion Urinary Excretion Conjugation->Excretion

References

Comparative Analysis of Alpha-Carboxyethyl-Hydroxychroman (α-CEHC) Levels Across Diverse Populations

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of alpha-Carboxyethyl-Hydroxychroman (α-CEHC) levels in various human populations. α-CEHC, a water-soluble metabolite of alpha-tocopherol (the most common form of vitamin E), is emerging as a key biomarker for vitamin E status and metabolism. Understanding its differential levels across populations is crucial for clinical research, nutritional assessment, and drug development. This document summarizes quantitative data from multiple studies, details the experimental protocols for α-CEHC measurement, and visualizes the metabolic pathway of its formation.

Data Presentation: Quantitative Comparison of α-CEHC Levels

Table 1: Comparison of α-CEHC Levels in Smokers vs. Non-Smokers

PopulationSample Typeα-CEHC ConcentrationKey Findings
Smokers PlasmaApproximately 50-60% lower than non-smokersSmokers exhibit significantly lower baseline and post-supplementation levels of α-CEHC, suggesting altered vitamin E metabolism or increased oxidative stress leading to lower availability of alpha-tocopherol for conversion.
Non-Smokers PlasmaHigher baseline and post-supplementation levelsServe as the control group, demonstrating a comparatively efficient metabolism of alpha-tocopherol to α-CEHC.

Table 2: Comparison of α-CEHC Levels in Individuals with and without Diabetes

PopulationSample Typeα-CEHC Conjugate ConcentrationKey Findings
Children with Type 1 Diabetes UrineSignificantly increased (approximately 2-fold higher total α-CEHC conjugates)Individuals with type 1 diabetes show elevated urinary excretion of α-CEHC conjugates, potentially indicating an altered vitamin E metabolism in response to the disease state.
Healthy Control Children UrineLower baseline levelsRepresent the physiological baseline for α-CEHC excretion in a pediatric population.

Table 3: Comparison of α-Tocopherol Levels Across Different Ethnic Groups (Proxy for α-CEHC)

Ethnic GroupSample TypeMean α-Tocopherol Concentration (µmol/L)Key Findings
Hispanics Plasma24.5No significant difference in mean plasma α-tocopherol concentrations was observed between Hispanic and non-Hispanic white elders.
Non-Hispanic Whites Plasma25.8Similar to Hispanic elders, suggesting comparable overall vitamin E status in this age group.
African Americans PlasmaLower than non-Hispanic WhitesStudies on α-tocopherol levels suggest that non-Hispanic Blacks have a higher prevalence of inadequate vitamin E status compared to other ethnic groups, which may translate to lower α-CEHC levels. However, direct comparative studies on α-CEHC are needed for confirmation.
Asians Not specifiedData not available for direct comparisonFurther research is required to establish α-CEHC levels in Asian populations for a comprehensive comparative analysis.

Table 4: Comparison of α-CEHC Levels Across Different Age Groups

Age GroupSample TypeUrinary d6-α-CEHC ExcretionKey Findings
20-75 years (Healthy Males) UrineNo significant effect of ageIn a study of healthy men, age did not appear to influence the urinary excretion of deuterated α-CEHC, suggesting that vitamin E metabolism to this endpoint may be stable across a wide age range in healthy individuals.
Young Adults vs. Elderly PlasmaNo significant difference in α-tocopherol to total lipid ratioWhile not a direct measure of α-CEHC, the stable ratio of its precursor, α-tocopherol, to lipids suggests that the overall vitamin E status might not significantly differ between healthy young adults and the elderly.

Experimental Protocols

The accurate quantification of α-CEHC is critical for its validation as a biomarker. The following are detailed methodologies commonly employed in the cited studies.

1. Sample Collection and Preparation:

  • Plasma/Serum: Blood samples are typically collected in tubes containing an anticoagulant (e.g., EDTA or heparin). The blood is then centrifuged to separate the plasma or serum, which is stored at -80°C until analysis.

  • Urine: 24-hour urine collections are often preferred to account for diurnal variations in excretion. Aliquots of the collected urine are stored at -80°C. For analysis of conjugated metabolites, an enzymatic hydrolysis step (e.g., using β-glucuronidase and sulfatase) is often included to release the free form of α-CEHC.

2. Analytical Methods:

  • High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection (ECD) or Mass Spectrometry (MS):

    • Principle: HPLC separates the components of a mixture based on their affinity for a stationary phase. The separated α-CEHC is then detected by ECD, which measures the current generated by its oxidation, or by MS, which identifies and quantifies the molecule based on its mass-to-charge ratio.

    • Procedure: An aliquot of the prepared sample (plasma, serum, or hydrolyzed urine) is injected into the HPLC system. A reversed-phase C18 column is commonly used for separation with a mobile phase typically consisting of a mixture of methanol, acetonitrile, and an aqueous buffer. The concentration of α-CEHC is determined by comparing its peak area to that of a known standard.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Principle: GC separates volatile compounds in a sample. The separated compounds are then introduced into a mass spectrometer for identification and quantification.

    • Procedure: α-CEHC in the sample is first derivatized to make it more volatile. The derivatized sample is then injected into the GC. The retention time and the mass spectrum of the eluting compound are compared to those of a derivatized α-CEHC standard for identification and quantification.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • Principle: This highly sensitive and specific method combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. The first mass spectrometer selects the parent ion of α-CEHC, which is then fragmented, and the second mass spectrometer detects specific fragment ions, providing a high degree of confidence in identification and quantification.

    • Procedure: Similar to HPLC-MS, the sample is first separated by LC. The eluent is then introduced into the tandem mass spectrometer. Specific parent-to-fragment ion transitions for α-CEHC are monitored for quantification.

Mandatory Visualization

Metabolic Pathway of α-Tocopherol to α-CEHC

The following diagram illustrates the key steps in the metabolic conversion of α-tocopherol to its water-soluble metabolite, α-CEHC. This process is crucial for the elimination of excess vitamin E from the body.

G Metabolic Pathway of α-Tocopherol to α-CEHC cluster_0 Vitamin E Metabolism alpha_tocopherol α-Tocopherol (Lipid Soluble) omega_hydroxylation ω-Hydroxylation (Cytochrome P450) alpha_tocopherol->omega_hydroxylation Initial Step beta_oxidation β-Oxidation (Multiple Cycles) omega_hydroxylation->beta_oxidation Side-chain Shortening alpha_cehc α-CEHC (Water Soluble) beta_oxidation->alpha_cehc Final Metabolite excretion Urinary Excretion (as Glucuronide/Sulfate Conjugates) alpha_cehc->excretion Elimination

Caption: Metabolic conversion of α-tocopherol to α-CEHC.

Experimental Workflow for α-CEHC Analysis

This diagram outlines a typical workflow for the analysis of α-CEHC from biological samples using LC-MS/MS.

G Experimental Workflow for α-CEHC Analysis cluster_1 α-CEHC Quantification Workflow sample_collection Sample Collection (Plasma, Serum, or Urine) sample_prep Sample Preparation (e.g., Hydrolysis, Extraction) sample_collection->sample_prep lc_separation LC Separation (Reversed-Phase C18) sample_prep->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis (Quantification vs. Standard) ms_detection->data_analysis

Caption: A typical workflow for α-CEHC quantification.

The Ascendance of α-CEHC: A Superior Predictor of Vitamin E Adequacy for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the emergence of alpha-carboxyethyl hydroxychroman (α-CEHC) as a sensitive and reliable biomarker for vitamin E status, offering a distinct advantage over traditional plasma α-tocopherol measurements. This guide provides an objective comparison with alternative biomarkers, supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.

In the intricate world of nutritional biochemistry, the precise assessment of vitamin E status has long been a challenge. While plasma α-tocopherol has been the conventional biomarker, its reliability is often compromised by its dependence on circulating lipid levels, making it an inconsistent indicator of true vitamin E adequacy.[1][2] Emerging evidence, however, points to a urinary metabolite, α-CEHC, as a more accurate and sensitive predictor of vitamin E status.[3][4][5] This guide delves into the scientific evidence supporting the use of α-CEHC, providing a comparative analysis with other biomarkers and offering detailed experimental protocols for its measurement.

Comparative Analysis of Vitamin E Biomarkers

The limitations of plasma α-tocopherol have prompted the search for more robust indicators of vitamin E adequacy. Urinary α-CEHC, a water-soluble metabolite of α-tocopherol, has shown significant promise as it reflects the body's metabolic processing of vitamin E, offering a more dynamic and accurate picture of its status.

BiomarkerSample TypeKey AdvantagesKey DisadvantagesCorrelation with Dietary α-Tocopherol Intake
Urinary α-CEHC UrineNon-invasive sample collection. Reflects vitamin E metabolism and turnover. Not significantly influenced by plasma lipid levels.[3]Requires sensitive analytical methods (e.g., HPLC-MS/MS).[6]R = 0.42 (P < 0.001)[3][4]
Plasma/Serum α-Tocopherol BloodWidely used and established method.Highly dependent on circulating lipid concentrations.[1][2] May not accurately reflect tissue stores.R = 0.40 (P < 0.001)[3][4]
Erythrocyte Hemolysis Test BloodA functional test of vitamin E status.Lacks specificity and can be influenced by other factors.[4]Indirect correlation
Adipose Tissue α-Tocopherol BiopsyReflects long-term vitamin E status.Invasive sample collection. Not practical for large-scale studies.Good long-term correlation

Table 1: Comparison of Biomarkers for Vitamin E Status Assessment. This table summarizes the key characteristics and performance of urinary α-CEHC compared to other common biomarkers for vitamin E adequacy.

Quantitative Data Summary

Recent studies have provided quantitative evidence supporting the utility of α-CEHC as a biomarker. A key finding is the direct correlation between dietary α-tocopherol intake and urinary α-CEHC excretion. One study demonstrated that for every 1 mg increase in dietary α-tocopherol, urinary α-CEHC excretion increased by approximately 0.086 μmol/g creatinine.[3][4]

ParameterValueStudy PopulationReference
Correlation of Urinary α-CEHC with Dietary α-Tocopherol Intake (R-value) 0.42 (p < 0.001)233 adults[3][4]
Correlation of Plasma α-Tocopherol with Dietary α-Tocopherol Intake (R-value) 0.40 (p < 0.001)233 adults[3][4]
Median Urinary α-CEHC Excretion at Adequate α-Tocopherol Intake 1.39 μmol/g creatinineAdults with dietary intake > 9 mg/day[3]
Increase in Urinary α-CEHC per 1 mg Increase in Dietary α-Tocopherol ~0.086 μmol/g creatinineAdults[3][4]

Table 2: Quantitative Performance of α-CEHC as a Vitamin E Biomarker. This table presents key quantitative data from studies evaluating the relationship between urinary α-CEHC and vitamin E intake.

Vitamin E Metabolism and α-CEHC Production

The metabolic pathway of vitamin E is crucial to understanding the significance of α-CEHC. After absorption, various forms of vitamin E are transported to the liver. The hepatic α-tocopherol transfer protein (α-TTP) preferentially incorporates RRR-α-tocopherol into lipoproteins for circulation. Other forms of vitamin E, including synthetic α-tocopherol, are more readily metabolized. This metabolism involves the shortening of the phytyl tail through a series of enzymatic reactions initiated by cytochrome P450 enzymes (CYP4F2), leading to the formation of water-soluble metabolites like α-CEHC, which are then excreted in the urine.[7]

Vitamin_E_Metabolism Dietary_Vitamin_E Dietary Vitamin E (α-, γ-, δ-tocopherol, etc.) Intestinal_Absorption Intestinal Absorption Dietary_Vitamin_E->Intestinal_Absorption Chylomicrons Chylomicrons Intestinal_Absorption->Chylomicrons Liver Liver Chylomicrons->Liver alpha_TTP α-TTP Liver->alpha_TTP Preferential Binding Metabolism Metabolism (CYP4F2) Liver->Metabolism VLDL VLDL alpha_TTP->VLDL Incorporation Plasma_alpha_Tocopherol Plasma α-Tocopherol VLDL->Plasma_alpha_Tocopherol Tissues Extrahepatic Tissues Plasma_alpha_Tocopherol->Tissues alpha_CEHC α-CEHC Metabolism->alpha_CEHC Urine_Excretion Urine Excretion alpha_CEHC->Urine_Excretion Other_Tocopherols Other Tocopherols & Synthetic α-Tocopherol Other_Tocopherols->Liver

Caption: Vitamin E Metabolism and α-CEHC Formation.

Experimental Protocols

The accurate measurement of urinary α-CEHC is critical for its use as a biomarker. The following section outlines a typical experimental protocol for the quantification of α-CEHC in human urine using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Protocol: Quantification of Urinary α-CEHC by HPLC-MS/MS

1. Sample Collection and Preparation:

  • Collect a 24-hour urine sample and store it at -80°C until analysis.

  • Thaw the urine sample at room temperature.

  • Centrifuge an aliquot of the urine sample to remove any particulate matter.

  • To hydrolyze the conjugated forms of α-CEHC (glucuronides and sulfates), treat the urine sample with β-glucuronidase/sulfatase.

  • Acidify the sample with hydrochloric acid.

2. Solid-Phase Extraction (SPE):

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Load the pre-treated urine sample onto the SPE cartridge.

  • Wash the cartridge with water to remove interfering substances.

  • Elute the α-CEHC from the cartridge with methanol or another suitable organic solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for HPLC-MS/MS analysis.

3. HPLC-MS/MS Analysis:

  • HPLC System: A high-performance liquid chromatography system equipped with a C18 reversed-phase column.

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

  • Detection: Monitor the specific precursor-to-product ion transitions for α-CEHC using Multiple Reaction Monitoring (MRM).

  • Quantification: Generate a standard curve using known concentrations of a certified α-CEHC standard. The concentration of α-CEHC in the urine sample is determined by comparing its peak area to the standard curve.

Experimental_Workflow start Start urine_collection 24-Hour Urine Collection start->urine_collection sample_prep Sample Preparation (Hydrolysis & Acidification) urine_collection->sample_prep spe Solid-Phase Extraction (SPE) sample_prep->spe hplc_ms HPLC-MS/MS Analysis spe->hplc_ms data_analysis Data Analysis & Quantification hplc_ms->data_analysis end End data_analysis->end

Caption: Experimental Workflow for Urinary α-CEHC Analysis.

Conclusion

The evidence strongly suggests that urinary α-CEHC is a superior biomarker for assessing vitamin E adequacy compared to plasma α-tocopherol. Its independence from plasma lipid levels and its direct reflection of vitamin E metabolism provide a more accurate and reliable measure of an individual's vitamin E status. For researchers, scientists, and drug development professionals, the adoption of α-CEHC as a primary endpoint in clinical trials and nutritional studies will lead to a more precise understanding of the role of vitamin E in health and disease, and facilitate the development of more effective interventions. The detailed protocols and comparative data provided in this guide offer a solid foundation for the implementation of this advanced biomarker in future research endeavors.

References

A Comparative Analysis of the Antioxidant Effects of alpha-CEHC: In Vitro versus In Vivo Evidence

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the antioxidant properties of alpha-Carboxyethyl-hydroxychroman (alpha-CEHC), a primary water-soluble metabolite of vitamin E. This document provides a detailed comparison of its antioxidant activity in controlled laboratory settings (in vitro) and within living organisms (in vivo), supported by experimental data and methodologies.

Executive Summary

This compound, a major metabolite of alpha-tocopherol (the most active form of vitamin E), has demonstrated notable antioxidant properties in various in vitro assays.[1][2][3] It effectively scavenges a range of reactive oxygen species (ROS) and reactive nitrogen species (RNS), exhibiting antioxidant activity comparable to the well-known antioxidant standard, Trolox.[1][2] However, a direct and comprehensive comparison of its in vitro efficacy with its in vivo antioxidant effects is not well-established in the current scientific literature. While its presence in plasma and urine suggests a potential role in the body's antioxidant network, a significant gap exists in quantitative in vivo studies that directly measure its impact on oxidative stress biomarkers following administration. This guide synthesizes the available in vitro data, outlines the experimental protocols used for its assessment, and discusses the inferred in vivo relevance and the existing research gaps.

In Vitro Antioxidant Activity of this compound

The antioxidant capacity of this compound has been evaluated through several established in vitro assays. These tests consistently demonstrate its ability to neutralize free radicals and inhibit oxidative damage.

Quantitative Comparison of In Vitro Antioxidant Assays
Assay TypePro-oxidant ChallengeThis compound ActivityComparative CompoundsReference
Oxygen Radical Absorbance Capacity (ORAC) Peroxyl radicalsExhibits good antioxidant activitySimilar to Trolox[1][2]
Trolox Equivalent Antioxidant Capacity (TEAC) ABTS radical (ABTS•+)Shows antioxidant properties comparable to TroloxTrolox, alpha-tocopherol, ascorbic acid, (-)-epicatechin[1][2]
Peroxynitrite Scavenging Peroxynitrite (ONOO-)Demonstrates scavenging properties against reactive nitrogen speciesTrolox, alpha-tocopherol, ascorbic acid, (-)-epicatechin[1][2]
Lipid Peroxidation Inhibition Various (e.g., in organic solution)Exerts antioxidant activity against lipid peroxidation similar to alpha-tocopherol in organic solution. Less efficient than alpha-tocopherol at inhibiting lipid peroxidation within membranes.alpha-tocopherol[3]
Experimental Protocols: In Vitro Assays

A detailed understanding of the methodologies employed is crucial for the interpretation of the presented data.

1. Oxygen Radical Absorbance Capacity (ORAC) Assay: [1][2]

  • Principle: This assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve.

  • General Protocol:

    • A fluorescent protein is used as the marker for oxidative damage.

    • Peroxyl radicals are generated by a radical initiator (e.g., AAPH).

    • The antioxidant (this compound) is added to the reaction mixture.

    • The fluorescence decay is measured at regular intervals.

    • The ORAC value is calculated by comparing the net protection area of the sample to that of a standard antioxidant (Trolox).

2. Trolox Equivalent Antioxidant Capacity (TEAC) Assay: [1][2]

  • Principle: This assay is based on the ability of an antioxidant to scavenge the stable radical cation ABTS•+. The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

  • General Protocol:

    • The ABTS radical cation (ABTS•+) is generated by reacting ABTS with potassium persulfate.

    • The antioxidant (this compound) is added to the pre-formed ABTS•+ solution.

    • The decrease in absorbance at a specific wavelength (e.g., 734 nm) is measured.

    • The antioxidant activity is expressed as Trolox equivalents.

3. Peroxynitrite Scavenging Assay: [1][2]

  • Principle: This assay evaluates the ability of an antioxidant to inhibit the nitration of tyrosine by peroxynitrite. The formation of nitrotyrosine is measured as an indicator of peroxynitrite activity.

  • General Protocol:

    • Peroxynitrite is reacted with tyrosine in the presence and absence of the antioxidant (this compound).

    • The formation of nitrotyrosine is quantified, often using high-performance liquid chromatography (HPLC) or spectrophotometry.

    • The percentage inhibition of tyrosine nitration by the antioxidant is calculated.

Visualizing the Antioxidant Action of this compound

The following diagrams illustrate the fundamental mechanisms by which this compound exerts its antioxidant effects in vitro.

G cluster_0 Direct Radical Scavenging cluster_1 Inhibition of Lipid Peroxidation Free Radical Free Radical Neutralized Molecule Neutralized Molecule Free Radical->Neutralized Molecule This compound (donates H•) Lipid Radical Lipid Radical Lipid Peroxidation Chain Reaction Lipid Peroxidation Chain Reaction Lipid Radical->Lipid Peroxidation Chain Reaction Non-radical product Non-radical product Lipid Radical->Non-radical product This compound

Caption: In vitro antioxidant mechanisms of this compound.

G cluster_workflow General In Vitro Antioxidant Assay Workflow Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Incubate with this compound Incubate with this compound Prepare Reagents->Incubate with this compound Induce Oxidative Stress Induce Oxidative Stress Incubate with this compound->Induce Oxidative Stress Measure Endpoint Measure Endpoint Induce Oxidative Stress->Measure Endpoint Data Analysis Data Analysis Measure Endpoint->Data Analysis End End Data Analysis->End

Caption: A generalized workflow for in vitro antioxidant assays.

In Vivo Antioxidant Effects of this compound: A Research Gap

A direct comparison of the potent in vitro antioxidant activity of this compound with its in vivo effects is challenging due to a lack of specific studies. While this compound is a naturally occurring metabolite found in human blood and urine, research has not yet extensively focused on its direct antioxidant role within a living organism following supplementation or administration.

Inferred In Vivo Relevance

The in vitro findings suggest that this compound could contribute to the body's overall antioxidant defense system.[3] Its water-soluble nature allows it to circulate in the blood, potentially protecting aqueous environments from oxidative damage.[1][2] Furthermore, some studies have indicated that this compound possesses anti-inflammatory and anti-proliferative properties, which may be linked to its antioxidant capabilities.

Lack of Quantitative In Vivo Data

To date, there is a scarcity of published studies that have:

  • Administered this compound to animal models or human subjects and subsequently measured key biomarkers of oxidative stress, such as malondialdehyde (MDA).

  • Investigated the effect of this compound on the activity of endogenous antioxidant enzymes, including superoxide dismutase (SOD), glutathione peroxidase (GPx), and catalase (CAT).

Without such data, it is difficult to establish a clear dose-response relationship for the in vivo antioxidant effects of this compound and to directly compare its potency to the concentrations found to be effective in vitro.

Future Directions and Conclusion

The in vitro evidence strongly supports the classification of this compound as a potent antioxidant. Its ability to scavenge a variety of free radicals and inhibit lipid peroxidation underscores its potential as a protective agent against oxidative damage.

However, the critical next step for the research community is to bridge the gap between these in vitro findings and a comprehensive understanding of its in vivo antioxidant role. Future research should prioritize well-designed in vivo studies to:

  • Quantify the impact of this compound administration on a panel of oxidative stress biomarkers.

  • Elucidate the effect of this compound on the expression and activity of the primary antioxidant enzymes.

  • Determine the physiologically relevant concentrations at which this compound exerts a significant antioxidant effect in vivo.

Such studies will be invaluable for confirming the translational potential of this compound as a therapeutic or preventative agent against conditions associated with oxidative stress, ultimately providing a clearer picture of its role in human health and disease.

References

Navigating the Analytical Maze: A Comparative Guide to Quantifying α-Carboxyethyl Hydroxychroman (α-CEHC)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in vitamin E metabolism studies, the accurate quantification of its metabolites is paramount. This guide provides an objective comparison of a novel Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of α-carboxyethyl hydroxychroman (α-CEHC), a key vitamin E metabolite, with established analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

This publication delves into the performance characteristics of each method, supported by experimental data, to empower researchers in selecting the most suitable approach for their specific needs. Detailed experimental protocols for each technique are provided to ensure reproducibility, and a visual workflow of the novel LC-MS/MS method is presented to facilitate understanding.

At a Glance: Performance Comparison of Analytical Methods for α-CEHC

The selection of an analytical method hinges on a balance of sensitivity, specificity, accuracy, and throughput. The following table summarizes the key performance parameters of the compared methods for the quantification of α-CEHC in biological matrices.

ParameterNovel LC-MS/MS MethodGC-MS MethodHPLC-ECD Method
Linearity Range 0.1 - 35 µg/L[1]0.0025 - 1 µM[2][3]Not explicitly stated
Limit of Detection (LOD) 3.4 nmol/L (for α-13'-OH, a related metabolite)[1]2.5 nmol/L[2][3]Not explicitly stated
Limit of Quantification (LOQ) 11.2 nmol/L (for α-13'-OH, a related metabolite)[1]Not explicitly statedNot explicitly stated
Accuracy (% Recovery) 88 - 94%[1]Not explicitly statedNot explicitly stated
Precision (% RSD) < 15%[1]Not explicitly statedNot explicitly stated
Sample Throughput HighModerateLow to Moderate
Specificity HighHighModerate

In-Depth Look: Experimental Protocols

A Novel Approach: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This recently developed method offers simultaneous quantification of α-tocopherol and its long-chain metabolites, providing a comprehensive overview of vitamin E metabolism.[1]

Sample Preparation:

  • To 100 µL of serum, add an internal standard solution.

  • Perform enzymatic hydrolysis to deconjugate metabolites.

  • Precipitate proteins by adding 1390 µL of acetonitrile containing 1% formic acid.

  • Vortex the mixture and centrifuge at 13,200 rpm for 5 minutes at 20°C.[1]

  • Apply the supernatant to a pre-conditioned HybridSPE® column.[1]

  • Evaporate the eluted solution to dryness using a SpeedVac at 45°C.[1]

  • Reconstitute the residue in 200 µL of 70% methanol containing 1 mg/mL ascorbic acid and 0.1% formic acid.[1]

Chromatographic and Mass Spectrometric Conditions:

  • LC System: A system capable of delivering a stable gradient flow.

  • Column: A pentafluorophenyl-based core-shell chromatography column is utilized for baseline separation.[1]

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization.

  • MS/MS Transitions: Specific precursor-to-product ion transitions are monitored for α-CEHC and the internal standard. For high concentration analytes like α-tocopherol, MS³ transitions can be used to avoid detector saturation.[1]

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis serum Serum Sample (100 µL) add_is Add Internal Standard serum->add_is hydrolysis Enzymatic Hydrolysis add_is->hydrolysis precipitation Protein Precipitation (Acetonitrile + 1% Formic Acid) hydrolysis->precipitation centrifuge Centrifugation (13,200 rpm, 5 min) precipitation->centrifuge spe Solid Phase Extraction (HybridSPE®) centrifuge->spe evaporation Evaporation (SpeedVac, 45°C) spe->evaporation reconstitution Reconstitution (70% Methanol) evaporation->reconstitution lc_separation LC Separation (Pentafluorophenyl Column) reconstitution->lc_separation ms_detection Mass Spectrometry (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

References

A Guide to the Inter-Laboratory Comparison of α-Carboxyethyl-Hydroxychroman (α-CEHC) Measurements

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of α-carboxyethyl-hydroxychroman (α-CEHC), a key metabolite of α-tocopherol (a form of Vitamin E). In the absence of direct inter-laboratory comparison studies, this document synthesizes data from published, validated methods to offer insights into their performance characteristics. The primary analytical techniques discussed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Comparative Analysis of Analytical Methods

The quantification of α-CEHC in biological matrices, such as plasma and serum, is predominantly achieved through chromatographic methods coupled with mass spectrometry. These methods offer high sensitivity and specificity, which are crucial due to the low physiological concentrations of α-CEHC.[1]

Quantitative Performance Data

The following table summarizes the performance characteristics of various validated methods for α-CEHC measurement. These parameters are essential for evaluating a method's suitability for a specific research or clinical application.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity RangePrecision (RSD%)Accuracy/Recovery (%)Reference
GC-MSHuman Plasma2.5 nmol/L-0.0025 - 1 µM--[2][3]
LC-MS/MSHuman Serum5.3 nmol/L (for α-13'-COOH)17.8 nmol/L (for α-13'-COOH)-<15% (within-run)88-94%[4]
LC-MS/MSRodent Plasma---3-11% (interday/intraday)≥89%[5][6]

Note: Direct comparison is challenging due to variations in instrumentation, validation protocols, and reporting standards across different studies. The data for LC-MS/MS often includes other vitamin E metabolites measured simultaneously.

Experimental Protocols

Detailed and standardized experimental protocols are fundamental to achieving reproducible and comparable results in α-CEHC analysis. Below are generalized methodologies extracted from various published studies.

Sample Preparation

Effective sample preparation is critical for removing interfering substances and concentrating the analyte of interest.

1. Liquid-Liquid Extraction (LLE):

  • Principle: This classic technique separates compounds based on their relative solubilities in two different immiscible liquids.

  • Typical Protocol:

    • To a 500 µL plasma sample, add an internal standard (e.g., deuterated α-CEHC).

    • Add a protein precipitation agent, such as acetonitrile or ethanol, and vortex.

    • Extract the lipids and metabolites using a non-polar solvent like hexane or a mixture of hexane and ethyl acetate.

    • Centrifuge to separate the organic and aqueous layers.

    • Collect the organic layer and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for injection into the analytical system.

2. Solid-Phase Extraction (SPE):

  • Principle: This method uses a solid sorbent to selectively adsorb the analyte from the sample matrix, followed by elution with a suitable solvent.

  • Typical Protocol:

    • Pre-condition an SPE cartridge (e.g., C18) with methanol followed by water.

    • Load the plasma or serum sample, to which an internal standard has been added.

    • Wash the cartridge with a weak solvent to remove interfering substances.

    • Elute α-CEHC and other metabolites with a stronger organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate and reconstitute the residue for analysis.

Analytical Instrumentation and Conditions

1. Gas Chromatography-Mass Spectrometry (GC-MS):

  • Derivatization: α-CEHC is a polar molecule and requires derivatization, typically silylation, to increase its volatility for GC analysis.

  • Gas Chromatography: A capillary column (e.g., DB-5ms) is commonly used for separation. The temperature program is optimized to achieve good resolution between α-CEHC and other components.

  • Mass Spectrometry: Electron ionization (EI) is typically used, and the mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Liquid Chromatography: Reversed-phase chromatography with a C18 column is the most common approach. The mobile phase usually consists of a gradient of water and an organic solvent (e.g., methanol or acetonitrile) with additives like formic acid or ammonium acetate to improve ionization.

  • Mass Spectrometry: Electrospray ionization (ESI), often in negative ion mode, is used to generate ions. The analysis is performed in multiple reaction monitoring (MRM) mode, which provides high selectivity by monitoring specific precursor-to-product ion transitions for α-CEHC and its internal standard.

Visualizations

Metabolic Pathway of α-Tocopherol

The following diagram illustrates the metabolic conversion of α-tocopherol to its terminal metabolite, α-CEHC, through a series of oxidation steps.

alpha_tocopherol_metabolism alpha_tocopherol α-Tocopherol omega_hydroxylation ω-Hydroxylation (CYP4F2) alpha_tocopherol->omega_hydroxylation long_chain_metabolites Long-Chain Metabolites (e.g., 13'-OH, 13'-COOH) omega_hydroxylation->long_chain_metabolites beta_oxidation β-Oxidation long_chain_metabolites->beta_oxidation alpha_CEHC α-CEHC beta_oxidation->alpha_CEHC

Caption: Metabolic pathway of α-tocopherol to α-CEHC.

Experimental Workflow for α-CEHC Analysis

This diagram outlines the typical steps involved in the quantification of α-CEHC from a biological sample using LC-MS/MS.

alpha_cehc_workflow sample_collection Biological Sample Collection (Plasma, Serum) internal_standard Addition of Internal Standard (e.g., d3-α-CEHC) sample_collection->internal_standard extraction Sample Preparation (LLE or SPE) internal_standard->extraction lc_ms_analysis LC-MS/MS Analysis (Reversed-Phase, ESI-, MRM) extraction->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing results Results Reporting (Concentration of α-CEHC) data_processing->results

References

Unraveling the Metabolic Journey of Vitamin E: A Comparative Guide to Isomer Fates and α-CEHC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate metabolic pathways of vitamin E is paramount for harnessing its therapeutic potential. This guide provides a detailed comparison of the metabolic fate of various vitamin E isomers, with a focus on their conversion to the terminal metabolite α-carboxyethyl hydroxychroman (α-CEHC), a key biomarker of vitamin E status.

This comprehensive overview synthesizes experimental data to illuminate the distinct metabolic routes of tocopherols and tocotrienols, highlighting the preferential retention of α-tocopherol and the accelerated catabolism of its counterparts.

The Central Role of Hepatic Metabolism

The liver is the primary site for the metabolism of all vitamin E isomers.[1] Upon absorption, these lipophilic compounds are incorporated into chylomicrons and transported to the liver.[1][2] Here, a critical sorting process occurs, governed by the α-tocopherol transfer protein (α-TTP).[2][3] This protein exhibits a high affinity for RRR-α-tocopherol, the natural form of α-tocopherol, facilitating its incorporation into very-low-density lipoproteins (VLDLs) for distribution throughout the body.[3][4] Isomers with lower binding affinity for α-TTP, including other tocopherols (β, γ, δ) and all tocotrienols, are more readily metabolized.[3][5]

The metabolic cascade for all vitamin E isomers begins with the ω-hydroxylation of the phytyl tail, a reaction catalyzed primarily by the cytochrome P450 enzyme CYP4F2.[6][7][8] This initial step is followed by a series of β-oxidation cycles, progressively shortening the side chain and increasing the water solubility of the metabolites.[1][7][8] This process ultimately leads to the formation of carboxyethyl hydroxychromans (CEHCs), the final water-soluble metabolites that are excreted in the urine and feces.[1][2][9]

Comparative Metabolism: α-Tocopherol vs. Other Isomers

Experimental evidence consistently demonstrates that non-α-tocopherol isomers are metabolized more extensively and rapidly than α-tocopherol.[5][6] This is largely attributed to their lower affinity for α-TTP, which leaves them more accessible to metabolic enzymes in the liver.[10] Consequently, supplementation with γ-tocopherol, δ-tocopherol, and tocotrienols leads to a significantly higher formation and excretion of their respective CEHCs compared to α-tocopherol supplementation and α-CEHC formation.[6][9]

For instance, studies have shown that γ-tocopherol is almost quantitatively degraded to γ-CEHC and excreted in the urine, whereas only a small fraction of ingested α-tocopherol is converted to α-CEHC.[4][9] Similarly, tocotrienols are more extensively metabolized than their tocopherol counterparts.[6]

Quantitative Insights into Vitamin E Metabolism

The following tables summarize key quantitative data from various studies, providing a comparative look at the plasma concentrations and excretion of different vitamin E isomers and their metabolites.

Table 1: Plasma Concentrations of Vitamin E Isomers and Metabolites Following Supplementation

Isomer SupplementedDosePeak Plasma Concentration (Cmax) of IsomerPeak Plasma Concentration (Cmax) of Corresponding CEHCTime to Peak (Tmax) of IsomerReference
RRR-α-tocopherol306 mg (single dose)33.3 ± 11.1 µmol/L42.4 ± 18.3 nmol/L12 hours[11]
dl-α-tocopherol440, 880, or 1320 mg (single dose)Peaks at 12-24 hoursNot Reported12-24 hours[12]
γ-tocopherolNot specifiedLower than α-tocopherolHigher than α-CEHCNot Reported[2][11]
Tocotrienols (mixed)Not specified0.89–1.92 µMNot Reported3-4 hours[13]

Table 2: Urinary Excretion of CEHCs

Isomer SupplementedObservationReference
RRR-α-tocopherolUrinary α-CEHC is a valid biomarker of α-tocopherol status.[14] Excretion increases with higher intake.[14][14]
all-rac-α-tocopherolPreferentially excreted as α-CEHC in urine compared to natural vitamin E.[2][2]
γ- and δ-tocopherolAlmost quantitatively degraded and excreted in the urine as their corresponding CEHCs.[4][9][4][9]

Experimental Methodologies

The data presented in this guide are derived from studies employing a range of analytical techniques to quantify vitamin E isomers and their metabolites in biological samples. A common experimental workflow is outlined below.

Sample Collection and Preparation
  • Blood: Blood samples are typically collected at various time points after supplementation. Plasma or serum is separated by centrifugation.

  • Urine: 24-hour urine collections are often used to assess the total excretion of metabolites.

  • Extraction: Vitamin E isomers and their metabolites are extracted from plasma, serum, or urine using liquid-liquid extraction or solid-phase extraction techniques.

Analytical Quantification
  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with various detectors (e.g., fluorescence, electrochemical, or mass spectrometry) is the most common method for separating and quantifying different vitamin E isomers and their CEHC metabolites.[11][15][16]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for the analysis of these compounds, often after derivatization.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and specific technique is increasingly used for the detailed profiling of vitamin E metabolites.[15][16]

Visualizing the Metabolic Pathways

The following diagrams, generated using the DOT language, illustrate the key metabolic pathways of vitamin E isomers and a typical experimental workflow for their analysis.

VitaminE_Metabolism cluster_absorption Absorption & Transport cluster_liver_metabolism Hepatic Metabolism cluster_catabolism Catabolic Pathway Dietary Vitamin E Dietary Vitamin E Chylomicrons Chylomicrons Dietary Vitamin E->Chylomicrons Intestinal Absorption Liver Liver Chylomicrons->Liver α-Tocopherol α-Tocopherol Liver->α-Tocopherol Non-α-Tocopherols & Tocotrienols Non-α-Tocopherols & Tocotrienols Liver->Non-α-Tocopherols & Tocotrienols α-TTP α-TTP α-Tocopherol->α-TTP High Affinity Metabolic Pathway Metabolic Pathway α-Tocopherol->Metabolic Pathway Excess Non-α-Tocopherols & Tocotrienols->Metabolic Pathway Low Affinity for α-TTP VLDL VLDL α-TTP->VLDL Incorporation Systemic Circulation Systemic Circulation VLDL->Systemic Circulation Vitamin E Isomers Vitamin E Isomers Metabolic Pathway->Vitamin E Isomers ω-Hydroxylation (CYP4F2) ω-Hydroxylation (CYP4F2) Vitamin E Isomers->ω-Hydroxylation (CYP4F2) β-Oxidation β-Oxidation ω-Hydroxylation (CYP4F2)->β-Oxidation CEHCs CEHCs β-Oxidation->CEHCs Excretion Excretion CEHCs->Excretion Urine & Feces

Caption: Metabolic fate of vitamin E isomers in the liver.

Experimental_Workflow Supplementation Supplementation Biological Sample Collection Biological Sample Collection Supplementation->Biological Sample Collection Blood, Urine Extraction Extraction Biological Sample Collection->Extraction LLE or SPE Analytical Quantification Analytical Quantification Extraction->Analytical Quantification HPLC, GC-MS, LC-MS/MS Data Analysis Data Analysis Analytical Quantification->Data Analysis

Caption: Typical experimental workflow for vitamin E metabolism studies.

Conclusion

The metabolic fate of vitamin E isomers is a complex and highly regulated process. The preferential binding of RRR-α-tocopherol to α-TTP leads to its conservation, while other isomers are more readily catabolized to their respective CEHCs. This differential metabolism has significant implications for the bioavailability and biological functions of the various forms of vitamin E. For researchers and drug development professionals, a thorough understanding of these pathways is crucial for designing effective interventions and accurately interpreting biomarkers of vitamin E status. The continued use of advanced analytical techniques will further elucidate the nuances of vitamin E metabolism and its impact on human health.

References

Assessing the Specificity of Alpha-CEHC as a Biomarker for Vitamin E Status: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of alpha-carboxyethyl hydroxychroman (α-CEHC) and other biomarkers used to assess vitamin E (α-tocopherol) status. We delve into the specificity of these markers, supported by experimental data, and provide detailed methodologies for their analysis.

Introduction to Vitamin E Biomarkers

Vitamin E is a crucial fat-soluble antioxidant, with α-tocopherol being the most biologically active form in humans. Accurate assessment of vitamin E status is vital in research and clinical settings to understand its role in health and disease, and to monitor the efficacy of interventions. Historically, various methods have been employed to determine vitamin E status, each with its own set of advantages and limitations. This guide focuses on comparing the utility of urinary α-CEHC, a metabolite of α-tocopherol, with plasma α-tocopherol concentrations and the now less commonly used erythrocyte hemolysis test.

Comparison of Biomarker Specificity

The ideal biomarker for vitamin E status should accurately reflect dietary intake and the body's functional vitamin E levels. Here, we compare the performance of α-CEHC, plasma α-tocopherol, and the erythrocyte hemolysis test.

Urinary α-CEHC vs. Plasma α-Tocopherol

Urinary α-CEHC has emerged as a promising biomarker that reflects the body's catabolism of α-tocopherol. Its excretion is correlated with α-tocopherol intake.[1][2][3] Studies have shown a significant positive association between 24-hour urinary α-CEHC excretion and plasma α-tocopherol levels.[4] This suggests that as α-tocopherol intake and plasma concentrations increase, so does its breakdown into α-CEHC, which is then excreted in the urine.

One of the key advantages of using urinary α-CEHC is that it may provide a more dynamic measure of vitamin E status, reflecting recent intake and turnover, whereas plasma α-tocopherol levels are more homeostatically controlled and can be influenced by circulating lipid levels.[5] For instance, in individuals with hyperlipidemia, plasma α-tocopherol levels may be elevated without necessarily indicating superior tissue vitamin E status.

Research indicates a stronger correlation between dietary α-tocopherol intake and urinary α-CEHC than between dietary intake and plasma α-tocopherol levels.[6] This suggests that urinary α-CEHC may be a more sensitive indicator of recent vitamin E consumption.

The Erythrocyte Hemolysis Test

The in vitro erythrocyte hemolysis test was one of the earliest functional assays for vitamin E deficiency. It measures the susceptibility of red blood cells to hemolysis when exposed to an oxidizing agent. In vitamin E deficient states, erythrocytes are more fragile and lyse more readily. However, this test is now considered less reliable due to its lack of specificity; increased hemolysis can be observed in other conditions unrelated to vitamin E status.[7]

Quantitative Data Summary

BiomarkerMatrixCorrelation with α-Tocopherol IntakeKey AdvantagesKey Limitations
α-CEHC Urine, PlasmaGood, particularly with recent intake[1][6]Non-invasive (urine), reflects α-tocopherol metabolism, less influenced by plasma lipid levels.Can be influenced by factors affecting metabolism (e.g., smoking), shows inter-individual variability.[8][9]
Plasma α-Tocopherol Plasma, SerumModerate[1][6]Well-established, reflects circulating levels.Influenced by plasma lipid concentrations, may not accurately reflect tissue status, homeostatically regulated.[5]
Erythrocyte Hemolysis Test Whole BloodIndirectFunctional assay.Lacks specificity, not reliable for diagnosing vitamin E deficiency.[7]

Signaling Pathway and Experimental Workflow

Vitamin E Metabolism and Biomarker Generation

The following diagram illustrates the metabolic pathway of α-tocopherol, leading to the formation of its urinary metabolite, α-CEHC.

VitaminE_Metabolism cluster_intake Dietary Intake cluster_circulation Circulation cluster_metabolism Hepatic Metabolism cluster_excretion Excretion Dietary_Vitamin_E Dietary Vitamin E (α-Tocopherol) Plasma_Tocopherol Plasma α-Tocopherol Dietary_Vitamin_E->Plasma_Tocopherol Absorption Metabolism CYP450-mediated ω-oxidation Plasma_Tocopherol->Metabolism Uptake by Liver CEHC_Formation β-oxidation Metabolism->CEHC_Formation Urinary_CEHC Urinary α-CEHC CEHC_Formation->Urinary_CEHC Excretion

Metabolic pathway of α-tocopherol to its urinary biomarker, α-CEHC.

General Experimental Workflow for Biomarker Analysis

This diagram outlines the typical steps involved in the analysis of α-CEHC and α-tocopherol from biological samples.

Biomarker_Analysis_Workflow cluster_sample Sample Collection & Preparation cluster_analysis Analytical Measurement cluster_data Data Processing & Interpretation Sample Biological Sample (Urine or Plasma) Preparation Sample Preparation (e.g., Extraction, Derivatization) Sample->Preparation Chromatography Chromatographic Separation (GC or LC) Preparation->Chromatography MS Mass Spectrometry (MS or MS/MS) Chromatography->MS Quantification Quantification MS->Quantification Interpretation Data Interpretation Quantification->Interpretation

A generalized workflow for the analysis of α-CEHC and α-tocopherol.

Experimental Protocols

Accurate quantification of α-CEHC and α-tocopherol is crucial for their validation as biomarkers. The most common analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol 1: Quantification of α-CEHC in Urine by LC-MS/MS

This protocol provides a general outline for the analysis of α-CEHC in human urine.

1. Sample Preparation:

  • Thaw frozen urine samples to room temperature.

  • To a 1 mL aliquot of urine, add an internal standard (e.g., deuterated α-CEHC).

  • Add 0.5 mL of 2% ascorbic acid to prevent oxidation.

  • Perform enzymatic hydrolysis to deconjugate glucuronidated and sulfated forms of α-CEHC. This can be done by adding β-glucuronidase/sulfatase and incubating at 37°C.

  • Acidify the sample with hydrochloric acid.

  • Extract the α-CEHC using an organic solvent such as ethyl acetate or by using solid-phase extraction (SPE).

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Use a C18 reversed-phase column.

    • Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Tandem Mass Spectrometry (MS/MS):

    • Use an electrospray ionization (ESI) source in negative ion mode.

    • Monitor the specific precursor-to-product ion transitions for α-CEHC and the internal standard using Multiple Reaction Monitoring (MRM).

3. Quantification:

  • Generate a calibration curve using known concentrations of α-CEHC standard.

  • Calculate the concentration of α-CEHC in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

  • Normalize the results to urinary creatinine concentration to account for variations in urine dilution.

Protocol 2: Quantification of α-CEHC in Plasma by GC-MS

This protocol outlines a general procedure for measuring α-CEHC in plasma.

1. Sample Preparation:

  • To 500 µL of plasma, add an internal standard (e.g., deuterated α-CEHC).[1]

  • Precipitate proteins by adding a solvent like methanol.

  • Centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant and perform a liquid-liquid extraction with a solvent such as hexane.

  • Evaporate the organic layer to dryness.

  • Perform derivatization to increase the volatility of α-CEHC for GC analysis. A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to form trimethylsilyl (TMS) derivatives.[10]

2. GC-MS Analysis:

  • Gas Chromatography (GC):

    • Use a capillary column suitable for separating TMS derivatives (e.g., a 5% phenyl-methylpolysiloxane column).

    • Employ a temperature program to separate the analytes.

  • Mass Spectrometry (MS):

    • Use electron ionization (EI).

    • Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect specific ions for the TMS-derivatized α-CEHC and internal standard.

3. Quantification:

  • Construct a calibration curve using derivatized α-CEHC standards.

  • Determine the concentration of α-CEHC in the plasma samples based on the peak area ratios relative to the internal standard and the calibration curve.

Conclusion

The assessment of vitamin E status is complex, and the choice of biomarker depends on the specific research or clinical question. While plasma α-tocopherol remains a widely used indicator, its concentration can be influenced by lipid levels, potentially not reflecting the true tissue status. Urinary α-CEHC is a valuable biomarker that directly reflects the body's metabolism of α-tocopherol and shows a strong correlation with recent dietary intake. Its non-invasive collection method (urine) further enhances its utility. However, the influence of metabolic variations between individuals on α-CEHC levels requires consideration. The erythrocyte hemolysis test, due to its low specificity, is largely considered obsolete for the routine assessment of vitamin E status. For the most accurate and comprehensive assessment, a combination of biomarkers, including both plasma α-tocopherol and urinary α-CEHC, may be the most robust approach. The detailed analytical protocols provided in this guide offer a foundation for the reliable quantification of these important biomarkers.

References

Comparative Efficacy of Alpha-CEHC and Other Antioxidants: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antioxidant efficacy of alpha-carboxyethyl-hydroxychroman (alpha-CEHC) against other well-known antioxidants: Trolox, ascorbic acid, and gamma-tocopherol. This analysis is supported by experimental data from peer-reviewed studies and includes detailed methodologies for key assays.

Executive Summary

This compound, a water-soluble metabolite of alpha-tocopherol (a form of Vitamin E), demonstrates significant antioxidant properties comparable to the widely used synthetic antioxidant, Trolox.[1][2] Experimental data indicates that in various antioxidant assays, including the Oxygen Radical Absorbance Capacity (ORAC) and Trolox Equivalent Antioxidant Capacity (TEAC) assays, this compound exhibits a similar capacity to neutralize free radicals.[2] While direct quantitative comparisons across a broad spectrum of assays and conditions are not always available in a single study, the existing evidence positions this compound as a potent, naturally derived antioxidant. This guide synthesizes available data to facilitate a comparative understanding of its efficacy relative to other key antioxidants.

Data Presentation: Comparative Antioxidant Efficacy

The following tables summarize the available quantitative data from studies comparing the antioxidant activities of this compound, Trolox, ascorbic acid, and gamma-tocopherol. It is important to note that direct head-to-head comparisons in the same study are limited, and thus, some data points are inferred from studies comparing one or two of these compounds.

Antioxidant AssayThis compoundTroloxAscorbic Acidgamma-TocopherolSource(s)
ORAC Similar to TroloxStandard ReferenceData not directly comparedData not directly compared[2]
TEAC Similar to TroloxStandard ReferenceData not directly comparedData not directly compared[2]

Table 1: Comparison of Radical Scavenging Activity. This table highlights the comparable radical scavenging capacity of this compound and Trolox as determined by ORAC and TEAC assays.

Lipid Peroxidation InhibitionThis compoundTroloxAscorbic Acidgamma-TocopherolSource(s)
Cu2+-induced plasma oxidation Similar inhibition to TroloxSimilar inhibition to this compoundData not availableData not available[1]
AAPH-induced LDL oxidation (1 µM) Similar inhibition to TroloxSimilar inhibition to this compoundData not availableData not available[1]
Macrophage-induced LDL oxidation Slightly less effective than gamma-CEHCSimilar inhibition to this compoundData not availableSlightly more effective than this compound[1]
H2O2-induced erythrocyte peroxidation Data not availableData not availableData not availableMore potent than alpha-tocopherol[3][4]

Table 2: Comparison of Lipid Peroxidation Inhibition. This table summarizes the effectiveness of the antioxidants in preventing lipid peroxidation under different experimental conditions.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe by a peroxyl radical generator.

Principle: The antioxidant's capacity to protect the fluorescent probe from degradation is quantified by measuring the area under the fluorescence decay curve.

General Protocol:

  • A fluorescent probe (e.g., fluorescein) is mixed with the antioxidant compound in a multi-well plate.

  • A peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), is added to initiate the oxidation reaction.

  • The fluorescence decay is monitored kinetically over time using a fluorescence plate reader.

  • The area under the curve (AUC) is calculated for the sample, a blank (without antioxidant), and a Trolox standard.

  • The net AUC of the sample is calculated by subtracting the AUC of the blank.

  • The ORAC value is expressed as Trolox equivalents (TE) by comparing the net AUC of the sample to that of the Trolox standard curve.

Trolox Equivalent Antioxidant Capacity (TEAC) Assay

The TEAC assay measures the ability of an antioxidant to scavenge the stable radical cation ABTS•+.

Principle: The reduction of the blue-green ABTS•+ radical by an antioxidant to its colorless neutral form is measured spectrophotometrically.

General Protocol:

  • The ABTS•+ radical cation is generated by reacting ABTS with potassium persulfate.

  • The antioxidant sample is added to the pre-formed ABTS•+ solution.

  • The decrease in absorbance at a specific wavelength (typically 734 nm) is measured over time.

  • The percentage of inhibition of the ABTS•+ radical is calculated.

  • The TEAC value is determined by comparing the antioxidant's activity to that of a Trolox standard and is expressed as Trolox equivalents.

Lipid Peroxidation (Malondialdehyde - MDA) Assay

This assay measures the extent of lipid peroxidation by quantifying the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation.

Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a colored adduct that can be measured spectrophotometrically or fluorometrically.

General Protocol:

  • The sample (e.g., plasma, tissue homogenate) is mixed with a solution containing TBA and an acid (e.g., trichloroacetic acid).

  • The mixture is heated at a high temperature (e.g., 95°C) for a specified time to allow the reaction between MDA and TBA to occur.

  • After cooling, the mixture is centrifuged to remove any precipitate.

  • The absorbance or fluorescence of the supernatant is measured at the appropriate wavelength (e.g., 532 nm for absorbance).

  • The concentration of MDA is determined by comparing the sample's reading to a standard curve prepared with a known concentration of MDA or a precursor.

Signaling Pathways and Mechanisms of Action

The antioxidant effects of these compounds are often mediated through their influence on cellular signaling pathways involved in oxidative stress response and inflammation.

This compound and Vitamin E Metabolites

While direct studies on the signaling pathways modulated by this compound are limited, its parent compound, alpha-tocopherol, is known to influence the expression of genes involved in xenobiotic metabolism, such as Cyp3a. This modulation can, in turn, affect the metabolism and production of other vitamin E metabolites like gamma-CEHC.[5] Further research is needed to elucidate the specific signaling cascades directly targeted by this compound.

cluster_alpha_CEHC Alpha-Tocopherol Metabolism and Potential Influence alpha_tocopherol Alpha-Tocopherol alpha_CEHC This compound alpha_tocopherol->alpha_CEHC Metabolism Cyp3a Cyp3a Expression alpha_tocopherol->Cyp3a Modulates gamma_CEHC_formation gamma-CEHC Formation Cyp3a->gamma_CEHC_formation Increases

Caption: Alpha-Tocopherol Metabolism and its Influence on Cyp3a and gamma-CEHC.

Trolox

Trolox, as a water-soluble analog of vitamin E, is often used as a standard in antioxidant assays. Its primary mechanism is direct radical scavenging.

cluster_trolox Trolox: Direct Radical Scavenging Trolox Trolox Neutralized_Radical Neutralized Radical Trolox->Neutralized_Radical Donates H• Oxidized_Trolox Oxidized Trolox Trolox->Oxidized_Trolox Free_Radical Free Radical (e.g., ROO•) Free_Radical->Neutralized_Radical

Caption: The direct radical scavenging mechanism of Trolox.

Ascorbic Acid (Vitamin C)

Ascorbic acid is a potent water-soluble antioxidant that can directly scavenge reactive oxygen species (ROS). It is also known to modulate the Keap1-Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.

cluster_ascorbic_acid Ascorbic Acid and the Nrf2 Pathway Ascorbic_Acid Ascorbic Acid ROS Reactive Oxygen Species (ROS) Ascorbic_Acid->ROS Scavenges Keap1 Keap1 ROS->Keap1 Oxidizes Cysteine Residues Nrf2 Nrf2 Keap1->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus & Binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Induces Transcription

Caption: Ascorbic acid's role in ROS scavenging and modulation of the Keap1-Nrf2 pathway.

Gamma-Tocopherol

Gamma-tocopherol, another isomer of vitamin E, exhibits antioxidant effects and has been shown to modulate inflammatory signaling pathways, including the NF-κB and Nrf2 pathways.

cluster_gamma_tocopherol Gamma-Tocopherol's Modulation of NF-κB and Nrf2 gamma_Tocopherol gamma-Tocopherol IKK IKK gamma_Tocopherol->IKK Inhibits Nrf2 Nrf2 gamma_Tocopherol->Nrf2 Activates Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Pro_inflammatory_Genes Pro-inflammatory Genes NFkB->Pro_inflammatory_Genes Activates Transcription ARE ARE Nrf2->ARE Binds Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes Induces Transcription

Caption: Gamma-tocopherol's dual role in inhibiting the NF-κB pathway and activating the Nrf2 pathway.

Conclusion

This compound is a promising, naturally occurring antioxidant with an efficacy profile comparable to the synthetic standard, Trolox. Its water-solubility and potent radical scavenging activity make it a compound of interest for further research and development. While more direct comparative studies are needed to fully elucidate its relative potency against a wider range of antioxidants under various conditions, the existing data suggests it is a valuable tool in the study of oxidative stress and a potential candidate for therapeutic applications. Further investigation into its specific interactions with cellular signaling pathways will provide a more complete understanding of its biological activities.

References

Validating the Role of alpha-CEHC in Disease Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of 2,5,7,8-tetramethyl-2-(2’-carboxyethyl)-6-hydroxychroman (alpha-CEHC), a primary water-soluble metabolite of alpha-tocopherol (vitamin E), in various disease models. It is intended for researchers, scientists, and professionals in drug development seeking to understand the experimental validation of this compound's biological activities.

Antioxidant Activity

This compound has demonstrated notable antioxidant properties, positioning it as a compound of interest for mitigating oxidative stress-related pathologies. Its efficacy has been evaluated in comparison to established antioxidants.

Comparative Antioxidant Capacity

The antioxidant potential of this compound has been quantified using various standard assays, allowing for direct comparison with other well-known antioxidants.

CompoundAssayResultReference
This compound ORACSimilar to Trolox
This compound TEACSimilar to Trolox
This compound Peroxynitrite ScavengingEffective
Trolox ORACStandard
Trolox TEACStandard
alpha-Tocopherol ORAC / TEACCompared
Ascorbic Acid ORAC / TEACCompared
Experimental Protocols

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals. A fluorescent probe (e.g., fluorescein) is used, and its decay in fluorescence is monitored in the presence of a free radical generator (e.g., AAPH). The presence of an antioxidant like this compound slows down the fluorescence decay, and the area under the curve is compared to a standard antioxidant like Trolox to determine the ORAC value.

Trolox Equivalent Antioxidant Capacity (TEAC) Assay

This assay is based on the ability of an antioxidant to scavenge the stable radical cation ABTS•+. The reduction of the blue-green ABTS•+ radical by an antioxidant is measured by the decrease in absorbance at a specific wavelength. The antioxidant capacity is expressed as Trolox equivalents.

Visualizing Vitamin E Metabolism to this compound

The following diagram illustrates the metabolic pathway from alpha-tocopherol to its water-soluble metabolite, this compound.

G Metabolic Pathway of alpha-Tocopherol to this compound cluster_0 Vitamin E Metabolism alpha_tocopherol alpha-Tocopherol hydroxylation Hydroxylation (CYP4F2) alpha_tocopherol->hydroxylation Phytyl Tail oxidation1 Oxidation hydroxylation->oxidation1 beta_oxidation Beta-Oxidation oxidation1->beta_oxidation alpha_CEHC This compound beta_oxidation->alpha_CEHC Final Metabolite

Metabolism of alpha-Tocopherol to this compound.

Role in Cancer Models

Emerging evidence suggests that this compound may possess anti-proliferative properties in cancer cells, a function distinct from its parent vitamin E.

Comparative Anti-Proliferative Effects

Studies have indicated that this compound can inhibit the growth of certain cancer cell lines.

CompoundCell LineEffectReference
This compound Prostate Cancer CellsAnti-proliferative
gamma-CEHC Prostate Cancer CellsAnti-proliferative
alpha-Tocopherol Prostate Cancer CellsCompared

Note: Specific IC50 values were not detailed in the initial search results.

Experimental Protocols

Cell Proliferation Assay (e.g., MTT Assay)

Cancer cells are seeded in multi-well plates and treated with varying concentrations of this compound or a control substance. After a specified incubation period, a reagent like MTT is added, which is converted by metabolically active cells into a colored formazan product. The absorbance of the formazan is measured, which correlates with the number of viable cells. This allows for the determination of the inhibitory concentration (e.g., IC50) of the compound.

Visualizing an Experimental Workflow for Anti-Cancer Activity

The diagram below outlines a typical workflow for assessing the anti-proliferative effects of this compound.

G Workflow for Assessing Anti-Proliferative Activity cluster_1 Experimental Workflow cell_culture Culture Cancer Cell Line (e.g., Prostate) treatment Treat with this compound (Dose-Response) cell_culture->treatment incubation Incubate (24-72h) treatment->incubation assay Cell Viability Assay (e.g., MTT) incubation->assay data_analysis Data Analysis (Calculate IC50) assay->data_analysis

Workflow for Anti-Proliferative Activity Assessment.

Anti-Inflammatory and Cardioprotective Roles

While much of the research on the anti-inflammatory and cardioprotective effects has centered on alpha-tocopherol, this compound is implicated as a bioactive metabolite.

Anti-Inflammatory Effects

Studies have shown that alpha-tocopherol can reduce the release of pro-inflammatory cytokines. As a major metabolite, this compound is thought to contribute to these effects, although direct comparative studies with other anti-inflammatory agents were not detailed in the initial findings. Research indicates that gamma-CEHC, a metabolite of gamma-tocopherol, may have more potent anti-inflammatory properties than this compound in some models.

Cardioprotective Effects

In a mouse model of cardiac ischemia/reperfusion injury, administration of alpha-tocopherol led to its accumulation and that of this compound in heart tissue, which was associated with reduced oxidative stress and inflammation, and preserved cardiac function. This suggests a potential role for this compound in cardioprotection.

Experimental Protocols

Ischemia/Reperfusion (I/R) Injury Model in Mice

In this model, the left anterior descending (LAD) coronary artery is temporarily ligated for a specific period (e.g., 60 minutes) to induce ischemia. The ligation is then removed to allow for reperfusion. Animals are treated with the test compound (e.g., alpha-tocopherol, which is metabolized to this compound) before or after the ischemic event. Endpoints such as infarct size, cardiac function (measured by echocardiography), and markers of inflammation and oxidative stress in the cardiac tissue are then assessed and compared to a control group.

Conclusion

This compound, a significant metabolite of vitamin E, exhibits promising biological activities, particularly as an antioxidant. Its roles in cancer inhibition and inflammation are areas of growing interest, though further research with direct comparative studies and detailed dose-response data is necessary to fully validate its therapeutic potential. The experimental models and protocols outlined in this guide provide a framework for the continued investigation of this compound in various disease contexts.

Safety Operating Guide

Navigating the Disposal of alpha-CEHC: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the proper disposal of alpha-CEHC (3,4-dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-propanoic acid), a major metabolite of alpha-tocopherol (Vitamin E). Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.

Immediate Safety and Handling

Core Principles of Chemical Waste Disposal

The foundational principle of laboratory waste management is that no experiment should begin without a clear plan for the disposal of all resulting waste.[3] Hazardous chemicals must never be poured down the drain.[4][5] Instead, they should be collected, properly labeled, and disposed of through an accredited hazardous waste management program.[6]

Key tenets of responsible chemical disposal include:

  • Waste Minimization: Whenever possible, reduce the amount of waste generated by ordering only the necessary quantities of chemicals and reducing the scale of experiments.[4][7]

  • Segregation: Do not mix incompatible waste streams.[3]

  • Proper Labeling: All waste containers must be clearly and accurately labeled with their contents.[4]

  • Container Integrity: Use appropriate, sealed containers for waste collection to prevent leaks and spills.[3][4]

Step-by-Step Disposal Protocol for this compound

As this compound is a chemical compound used in a laboratory setting and not intended for human or veterinary use, it should be treated as potentially hazardous waste.

  • Waste Collection:

    • Collect all solid this compound waste in a designated, chemically compatible container.

    • For solutions of this compound, use a separate, sealed container for liquid waste. Do not mix with other solvent waste unless compatibility has been confirmed.

  • Labeling:

    • Clearly label the waste container with "Waste this compound" and its chemical formula (C₁₆H₂₂O₄).

    • Indicate the concentration and solvent if it is in a liquid form.

    • Include the date when the waste was first added to the container.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.

    • The SAA should be located at or near the point of waste generation.[4]

    • Ensure the storage area is cool, dry, and well-ventilated, away from incompatible materials.

  • Arrange for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.

    • Provide a complete and accurate description of the waste.

Chemical and Physical Properties of this compound

A summary of the key quantitative data for this compound is provided in the table below for easy reference.[8][9][10][11][12]

PropertyValue
Molecular Formula C₁₆H₂₂O₄
Molecular Weight 278.3 g/mol
Appearance Crystalline solid
Purity ≥98%
Solubility DMF: 20 mg/ml, DMSO: 20 mg/ml, Ethanol: 10 mg/ml

Experimental Protocols

This document focuses on the operational and disposal plans for this compound. For detailed experimental protocols involving this compound, please refer to specific research publications or methodologies provided by the chemical supplier.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound, ensuring safety and compliance at each step.

G cluster_0 Preparation & Handling cluster_1 Waste Generation & Collection cluster_2 Labeling & Storage cluster_3 Final Disposal A Consult Safety Data Sheet (SDS) B Wear Appropriate Personal Protective Equipment (PPE) A->B C Generate this compound Waste (Solid or Liquid) B->C D Collect in a Designated, Compatible, and Sealed Container C->D E Label Container with Contents, Date, and Hazard Information D->E F Store in a Designated Satellite Accumulation Area (SAA) E->F G Contact Environmental Health & Safety (EHS) for Pickup F->G H Provide Accurate Waste Information to EHS G->H I Proper Disposal by Licensed Hazardous Waste Contractor H->I

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guidance for Handling α-CEHC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides immediate and essential safety and logistical information for handling alpha-Cehc (α-Carboxyethyl-hydroxychroman), a metabolite of vitamin E. The following procedural guidance outlines the necessary personal protective equipment (PPE), handling protocols, and disposal plans to ensure safe laboratory operations.

Personal Protective Equipment (PPE)

When handling α-CEHC, which is a crystalline solid, adherence to the following PPE requirements is mandatory to minimize exposure and ensure personal safety. These recommendations are based on the hazard profile of structurally similar compounds, which indicates potential for skin, eye, and respiratory irritation.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or latex gloves should be worn at all times.
Eye Protection Safety glasses or gogglesMust be worn to protect against dust particles.
Respiratory Protection Dust mask or respiratorA NIOSH-approved N95 dust mask or equivalent is recommended, especially when handling the powder outside of a fume hood.
Body Protection Laboratory coatA standard laboratory coat should be worn to protect against incidental contact.

Experimental Protocol: Handling and Preparation of α-CEHC Solutions

The following is a step-by-step guide for the safe handling and preparation of α-CEHC solutions in a laboratory setting.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area. For weighing and preparing solutions from the solid form, it is highly recommended to use a chemical fume hood to prevent inhalation of airborne particles.

  • Ensure that an eyewash station and safety shower are readily accessible.

2. Weighing the Compound:

  • Don the required PPE: laboratory coat, safety glasses, and chemical-resistant gloves. When weighing the powder, a dust mask is also required.

  • Carefully weigh the desired amount of α-CEHC powder on a calibrated analytical balance within a fume hood or a ventilated balance enclosure.

  • Use anti-static weighing dishes to prevent dispersal of the powder.

3. Dissolving the Compound:

  • α-CEHC is soluble in solvents such as DMF, DMSO, and Ethanol.

  • Add the desired solvent to the vessel containing the weighed α-CEHC.

  • Gently swirl or vortex the mixture to dissolve the solid. Avoid splashing.

4. Storage:

  • Store the solid compound and any prepared solutions in tightly sealed containers.

  • Follow the manufacturer's recommendations for storage temperature, which is typically at room temperature.

Disposal Plan

Proper disposal of α-CEHC and contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.

  • Solid Waste:

    • Dispose of unused α-CEHC powder and any contaminated solid waste (e.g., weigh boats, pipette tips) in a designated hazardous waste container.

    • The container should be clearly labeled as "Hazardous Chemical Waste" and should list the contents.

  • Liquid Waste:

    • Dispose of α-CEHC solutions in a designated hazardous liquid waste container.

    • Do not pour α-CEHC solutions down the drain.

    • The waste container should be compatible with the solvent used and clearly labeled with the contents.

  • Contaminated PPE:

    • Dispose of contaminated gloves and other disposable PPE in the designated solid hazardous waste stream.

  • Decontamination:

    • Wipe down all surfaces that may have come into contact with α-CEHC with a suitable solvent (e.g., 70% ethanol) and dispose of the cleaning materials as solid hazardous waste.

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of α-CEHC, from receiving the compound to its final disposal.

Safe Handling Workflow for α-CEHC cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Receive and Log α-CEHC B Don Appropriate PPE: Lab Coat, Gloves, Safety Glasses A->B C Prepare Work Area: Chemical Fume Hood B->C D Weigh Solid α-CEHC C->D E Prepare Solution D->E F Conduct Experiment E->F G Decontaminate Work Area F->G H Dispose of Liquid Waste G->H I Dispose of Solid Waste G->I J Remove and Dispose of PPE G->J

Caption: Workflow for safe handling of α-CEHC.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.